molecular formula C10H12O3 B1330167 Ethyl 2-hydroxy-5-methylbenzoate CAS No. 34265-58-2

Ethyl 2-hydroxy-5-methylbenzoate

Cat. No.: B1330167
CAS No.: 34265-58-2
M. Wt: 180.2 g/mol
InChI Key: ZGYXABNSOOACGL-UHFFFAOYSA-N
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Description

Ethyl 5-methylsalicylate (ethyl 2-hydroxy-5-methylbenzoate) is a hydroxyl benzoate derivative. One of the methods reported for its synthesis is the esterification of p-cresotinic acid with absolute alcohol. It is formed as an intermediate during the synthesis of 2-propoxy-5-methylbenzoic acid. This compound has been isolated as a minor by product in the AlCl3 promoted reaction of 2-methyl furan with ethyl propiolate.>

Properties

IUPAC Name

ethyl 2-hydroxy-5-methylbenzoate
Source PubChem
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InChI

InChI=1S/C10H12O3/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYXABNSOOACGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067827
Record name Ethyl 5-methylsalicylate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34265-58-2
Record name Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester
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Record name Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester
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Record name Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester
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Record name Ethyl 5-methylsalicylate
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Record name Ethyl 5-methylsalicylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-hydroxy-5-methylbenzoate (CAS: 34265-58-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-hydroxy-5-methylbenzoate, a versatile aromatic ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and potential applications, with a focus on practical, field-proven insights and methodologies.

Core Compound Profile

This compound, also known as Ethyl 5-methylsalicylate, is a key organic intermediate. Its structure, featuring a hydroxyl group ortho to the ethyl ester and a methyl group para to the hydroxyl, makes it a valuable building block in the synthesis of more complex molecules.

PropertyValueReference(s)
CAS Number 34265-58-2[1][2]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.2 g/mol [1][3]
Appearance Light yellow to yellow liquid[1]
Melting Point 2 °C[1]
Boiling Point 251 °C (lit.)[1][2]
Density 1.103 g/mL at 25 °C (lit.)[1][2]
Refractive Index (n20/D) 1.522 (lit.)[1][2]
Synonyms Ethyl 5-methylsalicylate, 2-hydroxy-5-methyl-benzoic acid ethyl ester, 2,5-Cresotic acid ethyl ester[3]

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid) with ethanol, using a strong acid catalyst.[4] This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.[5]

Reaction Rationale and Control

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the alcohol (ethanol). To ensure a high yield, the equilibrium must be shifted towards the product side. This is achieved by using a large excess of ethanol and, in some protocols, by removing the water formed during the reaction.[5][6] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[4][6]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2-hydroxy-5-methylbenzoic acid and excess absolute ethanol in a round-bottom flask. B Add a catalytic amount of concentrated sulfuric acid. A->B C Reflux the mixture for 8 hours. B->C D Cool the reaction mixture and distill off excess ethanol. C->D E Wash the residue with water. D->E F Neutralize with 5% aqueous NaHCO₃ solution. E->F G Extract with a suitable organic solvent (e.g., diethyl ether). F->G H Dry the organic layer over anhydrous Na₂SO₄. G->H I Filter and concentrate the organic layer. H->I J Purify the crude product by vacuum distillation. I->J K K J->K Characterize the final product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-methylbenzoic acid (13 g, 0.085 mole) and absolute ethanol (39 mL, 0.67 mole).[4]

  • Catalyst Addition: Carefully add a few milliliters of concentrated sulfuric acid to the mixture as a catalyst.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.[4]

  • Solvent Removal: After cooling to room temperature, distill off the excess ethanol under reduced pressure.[4]

  • Work-up: Wash the remaining residue successively with water and a 5% aqueous sodium bicarbonate solution until the effervescence ceases.[4][7] This step is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst.

  • Extraction: Extract the ester with diethyl ether.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[4][7]

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by vacuum distillation (94-95 °C at 4 mm Hg) to yield the final product.[4]

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a reliable method for assessing the purity of this compound.[8]

  • Rationale: The nonpolar nature of the C18 stationary phase and the polar mobile phase allow for the separation of the moderately polar product from more polar or less polar impurities.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure sharp peaks.[8][9]

    • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., ~258 nm).[10]

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.[10]

Spectroscopic Analysis

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorptions:

    • O-H Stretch: A broad peak around 3200 cm⁻¹, characteristic of the phenolic hydroxyl group.[11]

    • C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ due to the methyl and ethyl groups.[12]

    • C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ from the aromatic ring.

    • C=O Stretch (Ester): A strong, sharp peak around 1680-1700 cm⁻¹.[11][12] The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group will shift this to a lower wavenumber compared to a simple aliphatic ester (typically 1735-1750 cm⁻¹).[13]

    • C-O Stretch (Ester and Phenol): Strong absorptions in the 1300-1100 cm⁻¹ region.[11][12]

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR (Predicted):

    • Ethyl Group (CH₃): A triplet around 1.4 ppm (3H), coupled to the CH₂ group.

    • Methyl Group (Ar-CH₃): A singlet around 2.3 ppm (3H).

    • Ethyl Group (CH₂): A quartet around 4.4 ppm (2H), coupled to the CH₃ group.

    • Aromatic Protons: Three protons in the aromatic region (approx. 6.8-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Phenolic Proton (OH): A singlet, which can appear over a wide chemical shift range and may be broad. Its position is dependent on concentration and solvent.

  • ¹³C NMR (Predicted):

    • Ethyl Group (CH₃): ~14 ppm.

    • Methyl Group (Ar-CH₃): ~20 ppm.

    • Ethyl Group (CH₂): ~61 ppm.

    • Aromatic Carbons: Several peaks between ~115-160 ppm.

    • Ester Carbonyl (C=O): ~170 ppm.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound.[1]

    • Loss of Ethoxy Group (-OCH₂CH₃): A prominent fragment at m/z = 135, resulting from the cleavage of the ester group.[14][15]

    • Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 151.

    • Base Peak: Often, the m/z 135 fragment is the base peak in the spectrum of ethyl salicylates.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis and has relevance in medicinal chemistry.

Intermediate in Synthesis

This compound is a precursor for more complex molecules. For instance, it is an intermediate in the synthesis of 2-propoxy-5-methylbenzoic acid.[4] The hydroxyl and ester functionalities allow for a variety of chemical transformations, making it a versatile building block.

Relevance in Medicinal Chemistry

Derivatives of 2-hydroxybenzoic acid have shown significant biological activity. Recent studies have identified compounds with a 2-hydroxybenzoic acid scaffold as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways and cancer.[16]

  • Rationale for Activity: The carboxylic acid (or its ester bioisostere) and the adjacent hydroxyl group are often crucial for binding to the active site of target proteins.[16]

The broader class of hydroxybenzoic acid derivatives is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[17][18] This suggests that this compound could be a starting point for the development of novel therapeutic agents.

Signaling Pathway Context

G cluster_synthesis Chemical Synthesis cluster_bio Biological System A This compound B Lead Optimization (SAR Studies) A->B C Novel SIRT5 Inhibitor B->C D SIRT5 Enzyme C->D Inhibition E Metabolic Pathways (e.g., Fatty Acid Oxidation) D->E Regulation F Therapeutic Effect (e.g., Anti-cancer) E->F

Caption: Role of this compound derivatives in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: It is classified as harmful (Xn) and may cause irritation to the skin, eyes, and respiratory system.[1]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a cool, dry place, sealed in a dry environment, and under nitrogen.[1]

References

  • Brauer, G. M. (1959). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards, 63A(2), 169. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • University of Missouri–St. Louis. Procedure for Fischer Esterification. [Link]

  • University of California, Irvine. Fischer Esterification. [Link]

  • SIELC Technologies. (2018). Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

  • ChemWhat. This compound CAS#: 34265-58-2. [Link]

  • Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [YouTube video]. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Chemguide. interpreting infra-red spectra. [Link]

  • PubChem. Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate. [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

  • Chem Help ASAP. (2023). interpretation of two sample infrared spectra [YouTube video]. [Link]

  • Zhang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128768. [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Link]

  • DrugBank Online. Ethyl p-hydroxybenzoate. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • Singh, S., et al. (2014). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis, 4(5), 346-350. [Link]

  • ResearchGate. Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. [Link]

  • Hădărugă, D. I., et al. (2009). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Advanced Pharmaceutical Bulletin, 1(1), 31-38. [Link]

  • Doc Brown's Chemistry. mass spectrum of ethyl methanoate. [Link]

  • CAS Common Chemistry. Ethyl 2-hydroxy-4-methylbenzoate. [Link]

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physical properties of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-hydroxy-5-methylbenzoate

Introduction

This compound (CAS No: 34265-58-2), also known as Ethyl 5-methylsalicylate, is a benzoate ester with applications in chemical synthesis and potentially in the development of novel therapeutic agents.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established scientific principles and standard experimental methodologies.

Molecular Structure and its Influence on Physical Properties

The physical properties of a compound are intrinsically linked to its molecular structure. The structure of this compound, featuring a benzene ring substituted with a hydroxyl group, a methyl group, and an ethyl ester group, dictates its polarity, ability to form intermolecular hydrogen bonds, and overall molecular weight. These factors, in turn, govern its melting and boiling points, solubility, and spectroscopic behavior.

Core Physical Characteristics

The fundamental are summarized below.

PropertyValueSource(s)
CAS Number 34265-58-2[1][3]
Molecular Formula C₁₀H₁₂O₃[1][3]
Molecular Weight 180.2 g/mol [1][3]
Appearance Light yellow to yellow liquid[3]
Melting Point 2 °C[1][3]
Boiling Point 251 °C (lit.)[1][3]
Density 1.103 g/mL at 25 °C (lit.)[1][3]
Refractive Index n20/D 1.522 (lit.)[1][3]
Flash Point 98 °F (approximately 36.7 °C)[3]
Predicted pKa 10.23 ± 0.18[3]

Experimental Determination of Physical Properties

This section details the standardized methodologies for the experimental determination of the key .

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like this compound, which has a melting point near room temperature, a precise and controlled method is essential.

Causality Behind Experimental Choice: The capillary method is a standard and reliable technique for determining the melting point of organic compounds.[4] It requires a small sample size and provides an observable melting range, which is an indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Experimental Protocol: Capillary Method

  • Sample Preparation: A small amount of this compound is introduced into a capillary tube, which is then sealed at one end.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[4]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2°C per minute) for a more accurate measurement.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Causality Behind Experimental Choice: The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of liquid.[7] It relies on the principle that at the boiling point, the vapor pressure of the liquid will overcome the external pressure, leading to a continuous stream of bubbles.

Experimental Protocol: Thiele Tube Method

  • Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[8]

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9]

  • Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.[9]

  • Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Density Measurement

Density is the mass of a substance per unit volume.

Causality Behind Experimental Choice: The use of a pycnometer or a graduated cylinder and a balance is a straightforward and accurate method for determining the density of a liquid.[11][12] This method directly measures the mass and volume, from which the density can be calculated.

Experimental Protocol: Mass and Volume Measurement

  • Mass Measurement: The mass of a clean, dry graduated cylinder is measured using an analytical balance.[12]

  • Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]

  • Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.[12]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[13]

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Causality Behind Experimental Choice: A systematic approach to solubility testing in a range of solvents with varying polarities provides a qualitative understanding of the compound's solubility profile.[14][15] This is crucial for applications in formulation and reaction chemistry.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of common laboratory solvents should be used, including water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Procedure:

    • Place a small, known amount (e.g., 25 mg) of this compound into a series of test tubes.[16]

    • To each tube, add a small volume (e.g., 0.75 mL) of a different solvent in portions, shaking vigorously after each addition.[16]

    • Observe whether the compound dissolves completely.

    • Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of a compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable deuterated solvent for many organic compounds.[17]

  • Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.[18]

  • Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Expected ¹H NMR Spectrum:

  • Aromatic Protons: Three protons on the benzene ring will appear as multiplets or distinct doublets and doublet of doublets in the aromatic region (approx. 6.8-7.8 ppm).

  • Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group will be observed, likely around 4.3 ppm and 1.4 ppm, respectively.

  • Methyl Group: A singlet for the methyl group on the benzene ring will be present, typically around 2.3 ppm.

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on concentration and solvent.

Expected ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon will appear downfield (approx. 170 ppm).

  • Aromatic Carbons: Six distinct signals for the aromatic carbons will be observed in the range of approximately 110-160 ppm.

  • Ethyl Group Carbons: Two signals for the ethyl group carbons (CH₂ and CH₃) will be present, typically around 61 ppm and 14 ppm.

  • Methyl Carbon: A signal for the methyl group on the ring will appear upfield, around 20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis of a Liquid Sample

  • Method Selection: The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining the FTIR spectrum of a liquid sample.[1] Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl).[19]

  • Background Spectrum: A background spectrum of the clean ATR crystal or empty salt plates is recorded.

  • Sample Spectrum: A drop of this compound is placed on the ATR crystal or between the salt plates, and the sample spectrum is recorded.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final FTIR spectrum.

Expected Characteristic Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Causality Behind Experimental Choice: Electron Ionization (EI) is a common and effective ionization method for relatively small, volatile organic molecules.[20] It provides information about the molecular weight and the fragmentation pattern, which can aid in structural elucidation.[21]

Experimental Protocol: Electron Ionization Mass Spectrometry

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[20]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (180.2 m/z) should be observed.

  • Fragment Ions: Characteristic fragment ions resulting from the loss of moieties such as the ethyl group (-29), ethoxy group (-45), or carboxylic acid group (-45) are expected.

Conclusion

This guide has provided a detailed overview of the key and the standard experimental procedures for their determination. A comprehensive understanding of these properties is essential for the successful application of this compound in research and development. The provided methodologies and expected spectroscopic data serve as a valuable resource for scientists and researchers working with this and similar chemical entities.

References

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved January 12, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 12, 2026, from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved January 12, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

  • DENSITY MEASUREMENT EXPERIMENT. (n.d.). Retrieved January 12, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 12, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 12, 2026, from [Link]

  • FTIR Spectroscopy - Liquid IR Spectroscopy. (2013, January 10). YouTube. Retrieved January 12, 2026, from [Link]

  • Improved Measurement of Liquid Samples Using FTIR. (2021, May 28). Agilent. Retrieved January 12, 2026, from [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. Retrieved January 12, 2026, from [Link]

  • Liquid Samples. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 12, 2026, from [Link]

  • Determination of Boiling Point (B.P). (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound CAS#: 34265-58-2. (n.d.). ChemWhat. Retrieved January 12, 2026, from [Link]

  • 2: The Density of Liquids and Solids (Experiment). (2021, November 11). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

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  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 12, 2026, from [Link]

  • Lab Test Procedure of Measuring Liquid Density. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

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Ethyl 2-hydroxy-5-methylbenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-hydroxy-5-methylbenzoate

This guide provides a comprehensive technical overview of this compound, a key aromatic ester with applications in synthetic chemistry and as a building block in the development of novel chemical entities. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, synthesis, and analytical validation.

Core Molecular Profile

This compound, also known by synonyms such as Ethyl 5-methylsalicylate and 2,5-Cresotic acid ethyl ester, is a disubstituted benzene derivative.[1][2] Its structure features an ethyl ester group and a hydroxyl group ortho to each other, and a methyl group para to the hydroxyl group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

The fundamental molecular attributes of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2][3][4][5]
Molecular Weight 180.20 g/mol [1][2][3][4][5]
CAS Number 34265-58-2[1][2][3][4][5]
Appearance Light yellow to yellow Liquid[3]

These fundamental properties are the cornerstone for any experimental work, from calculating molar equivalents in a reaction to interpreting analytical data.

Physicochemical Characteristics

The physical state and solubility of a compound are critical for designing experimental protocols, including reaction setup and purification strategies. This compound is a liquid at room temperature with a high boiling point, indicative of its relatively low volatility.

ParameterValueSource
Melting Point 2 °C[2][3]
Boiling Point 251 °C (lit.)[1][2][3][6]
Density 1.103 g/mL at 25 °C (lit.)[1][3][6]
Refractive Index (n20/D) 1.522 (lit.)[1][3][6]

The compound should be stored sealed in a dry environment at room temperature to prevent hydrolysis of the ester group and oxidation.[4]

Synthesis Pathway: Fischer Esterification

The most direct and common method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid), with ethanol.[3][6][7] This acid-catalyzed reaction is a classic and reliable method for producing esters.

Mechanistic Rationale

The choice of Fischer esterification is grounded in its efficiency and the availability of starting materials. The reaction proceeds via the following key steps:

  • Protonation of the Carbonyl: A strong acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated carbonyl of the final ester is deprotonated to regenerate the acid catalyst and yield the final product.

Using an excess of the alcohol reactant (ethanol) is a common strategy to shift the equilibrium towards the product side, thereby increasing the reaction yield, as dictated by Le Châtelier's principle.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_process Reaction & Work-up cluster_purification Purification & Analysis A Combine: - 2-hydroxy-5-methylbenzoic acid - Absolute Ethanol (excess) - Conc. H₂SO₄ (catalyst) B Reflux Mixture (e.g., 8 hours) A->B Heat C Cool & Quench (e.g., with NaHCO₃ solution) B->C Monitor via TLC D Solvent Extraction (e.g., with Ethyl Acetate) C->D Phase Separation E Dry Organic Layer (e.g., with Na₂SO₄) D->E F Solvent Removal (Rotary Evaporation) E->F G Final Product: This compound F->G Characterize (NMR, IR, MS)

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol describes a standard procedure for the synthesis of this compound.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methylbenzoic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add an excess of absolute ethanol (e.g., 5-10 eq) to serve as both reactant and solvent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation to obtain the final high-purity liquid.

Spectroscopic Characterization

Structural confirmation of the synthesized molecule is paramount. The following are the expected spectroscopic signatures for this compound based on its functional groups and overall structure.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.8-7.8 ppm), corresponding to the three protons on the benzene ring.

    • Ethyl Group: A quartet (CH₂) deshielded by the adjacent oxygen (approx. 4.4 ppm) and a triplet (CH₃) further upfield (approx. 1.4 ppm).

    • Methyl Group: A singlet for the methyl group attached to the ring (approx. 2.3 ppm).

    • Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which can vary depending on solvent and concentration.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl (approx. 170 ppm).

    • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm), including two quaternary carbons attached to the -OH and ester groups.

    • Ethyl Group: Two signals for the -OCH₂- (approx. 61 ppm) and -CH₃ (approx. 14 ppm) carbons.

    • Methyl Group: A signal for the ring-attached -CH₃ carbon (approx. 20 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band for the phenolic hydroxyl group (approx. 3200-3400 cm⁻¹).

    • C=O Stretch: A strong, sharp absorption for the ester carbonyl group (approx. 1680-1700 cm⁻¹).[8]

    • C-O Stretch: Absorptions corresponding to the C-O stretching of the ester and phenol (approx. 1150-1300 cm⁻¹).[8]

    • Aromatic C-H/C=C: Bends and stretches characteristic of the substituted aromatic ring.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 180.20.

Applications in Research and Drug Development

This compound serves primarily as a versatile intermediate in organic synthesis. Its utility is demonstrated in its role in the synthesis of 2-propoxy-5-methylbenzoic acid.[3][6][7]

In the context of drug development, the salicylate scaffold (o-hydroxybenzoic acid derivatives) is a well-established pharmacophore found in numerous therapeutic agents, most notably aspirin. The functional groups on this compound—the hydroxyl, ester, and methyl groups—provide multiple handles for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) by:

  • Alkylation/Acylation of the phenolic hydroxyl group.

  • Hydrolysis of the ester to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

  • Modification of the aromatic ring through electrophilic substitution reactions.

Its structural similarity to other biologically active benzoates makes it a valuable starting material for creating libraries of novel compounds for screening in various therapeutic areas.

References

  • ChemWhat. This compound CAS#: 34265-58-2. [Online] Available at: [Link]

  • Organic Preparations and Procedures International. THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. [Online] Available at: [Link]

  • Journal of Research of the National Bureau of Standards. Synthesis of 2-propoxy-5-methylbenzoic acid. [Online] Available at: [Link]

  • NIST. Benzoic acid, 2-hydroxy-, ethyl ester. [Online] Available at: [Link]

  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Online] Available at: [Link]

  • MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Online] Available at: [Link]

  • US EPA. Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester - Substance Details. [Online] Available at: [Link]

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An In-Depth Technical Guide to Ethyl 2-hydroxy-5-methylbenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-hydroxy-5-methylbenzoate, a versatile aromatic ester of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and key applications, offering field-proven insights and detailed methodologies.

Compound Identification and Nomenclature

Clarity in chemical communication is paramount. This compound is known by several synonyms, which can often be a source of confusion in literature and procurement. Understanding these alternative names is the first step in a thorough investigation of this compound.

The primary identifier for this chemical entity is its CAS Registry Number: 34265-58-2 .[1][2][3] This unique numerical identifier is assigned by the Chemical Abstracts Service and ensures unambiguous identification.

Systematic and Common Synonyms:

  • IUPAC Name: this compound[3][4]

  • Common Synonyms:

    • Ethyl 5-methylsalicylate[1][2][5]

    • 2,5-Cresotic acid ethyl ester[1][2]

    • 5-Methylsalicylic acid ethyl ester[1][2]

    • Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester[1][3]

Physicochemical Properties

A solid understanding of a compound's physical and chemical properties is crucial for its handling, application in reactions, and for the development of analytical methods. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[1][2][3]
Molecular Weight 180.20 g/mol [1][2][3]
Appearance Light yellow to yellow liquid[2]
Boiling Point 251 °C (lit.)[1][2]
Melting Point 2 °C[1]
Density 1.103 g/mL at 25 °C (lit.)[1][2]
Refractive Index (n20/D) 1.522 (lit.)[1][2]
Flash Point 98 °F (37 °C)[2][5]
pKa 10.23 ± 0.18 (Predicted)[2]
InChIKey ZGYXABNSOOACGL-UHFFFAOYSA-N[4][5]
SMILES CCOC(=O)c1cc(C)ccc1O[4][5]

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of 2-hydroxy-5-methylbenzoic acid (also known as p-cresotinic acid) with ethanol in the presence of an acid catalyst.[5][6][7]

Reaction Mechanism and Rationale

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The mechanism, illustrated below, is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is typically used, or water is removed as it is formed.

Fischer_Esterification cluster_reactants Reactants cluster_products Products CarboxylicAcid 2-Hydroxy-5-methylbenzoic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl Protonation Alcohol Ethanol Catalyst H₂SO₄ (catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack (Ethanol) ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Water Elimination Ester This compound ProtonatedEster->Ester Deprotonation Water Water

Caption: Fischer-Speier Esterification Workflow.

Detailed Experimental Protocol

This protocol is a self-validating system, where the purification and characterization steps confirm the successful synthesis.

Materials:

  • 2-hydroxy-5-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methylbenzoic acid in an excess of anhydrous ethanol (typically 5-10 molar equivalents).

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound as a light yellow oil.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule. The expected signals for this compound include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and distinct signals for the aromatic protons.

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule. The spectrum will exhibit characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and methyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. Key expected absorptions include a broad O-H stretch for the phenolic hydroxyl group, C-H stretches for the aromatic and aliphatic protons, a strong C=O stretch for the ester carbonyl, and C-O stretches.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. It can be used to assess purity and quantify the compound in various matrices.[6]

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the quantitative analysis and purity assessment of this compound. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.[8]

Analytical_Workflow cluster_characterization Characterization Start Synthesized Product (Crude this compound) Purification Purification (e.g., Column Chromatography) Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment GCMS->Purity_Assessment

Caption: Analytical Workflow for Product Validation.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis and has potential applications in drug discovery due to its salicylate scaffold.

Intermediate in Organic Synthesis

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of 2-propoxy-5-methylbenzoic acid, a derivative investigated for its potential applications.[6][7] The phenolic hydroxyl group and the ester functionality provide two reactive sites for further chemical modifications, allowing for the construction of a diverse range of derivatives.

Potential in Drug Discovery

The 2-hydroxybenzoic acid (salicylate) moiety is a well-known pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as aspirin. While the direct pharmacological activity of this compound is not extensively documented, its derivatives are of interest in medicinal chemistry. Research into 2-hydroxybenzoic acid derivatives has identified compounds with selective inhibitory activity against enzymes like SIRT5, which is a potential target in cancer therapy. This highlights the potential of using this compound as a scaffold for the development of novel therapeutic agents.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5] Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • ChemWhat. This compound CAS#: 34265-58-2. Available from: [Link]

  • U.S. Environmental Protection Agency. Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester - Substance Details. Available from: [Link]

  • SIELC Technologies. Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester. Available from: [Link]

  • PubChem. Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate. Available from: [Link]

  • PubChem. Ethyl 5-methylsalicylate. Available from: [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-, 1-methylethyl ester. Available from: [Link]

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A Technical Guide to the Solubility of Ethyl 2-hydroxy-5-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-hydroxy-5-methylbenzoate (also known as Ethyl 5-methylsalicylate) in organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document explores the physicochemical principles governing the dissolution of this aromatic ester. In the absence of extensive published quantitative solubility data for this specific compound, this guide leverages data from the closely related analogue, Ethyl Salicylate (Ethyl 2-hydroxybenzoate), to infer and discuss expected solubility behavior. Furthermore, it provides detailed, field-proven experimental protocols for the accurate determination of solubility and an introduction to predictive thermodynamic models. The aim is to equip the reader with the foundational knowledge and practical methodologies required for formulation development, process optimization, and further research involving this compound.

Introduction: Understanding the Significance of Solubility

This compound is a hydroxyl benzoate derivative with applications in various chemical syntheses.[1][2] The solubility of a compound is a critical physicochemical property that dictates its behavior in a liquid phase and is of paramount importance in numerous scientific and industrial applications, including:

  • Pharmaceutical Formulation: The bioavailability of an active pharmaceutical ingredient (API) is often dependent on its solubility. Poor solubility can lead to low absorption and reduced therapeutic efficacy.

  • Chemical Synthesis: The choice of solvent is crucial for controlling reaction kinetics, yield, and purity of the final product. The solubility of reactants, intermediates, and products in the reaction medium is a key consideration.

  • Crystallization and Purification: The selection of an appropriate solvent system is fundamental to developing efficient crystallization processes for the purification of chemical compounds.

  • Analytical Chemistry: The preparation of standards and samples for analytical techniques such as chromatography and spectroscopy requires an understanding of the analyte's solubility in various diluents.

This guide will delve into the factors influencing the solubility of this compound and provide practical methods for its determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) possesses several functional groups that dictate its interactions with different solvents:

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety that favors interactions with nonpolar or weakly polar organic solvents through van der Waals forces.

  • Ester Group (-COOC₂H₅): The ester group is polar and can act as a hydrogen bond acceptor. This group contributes to the compound's solubility in polar aprotic solvents.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This group significantly influences solubility in protic solvents like alcohols.

  • Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group that slightly increases the lipophilicity of the molecule.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 34265-58-2[1][3]
Molecular Formula C₁₀H₁₂O₃[1][3]
Molecular Weight 180.2 g/mol [1][3]
Boiling Point 251 °C (lit.)[1][3]
Density 1.103 g/mL at 25 °C (lit.)[1][3]
Refractive Index n20/D 1.522 (lit.)[1][3]
Melting Point 2 °C[1][3]

These properties provide a baseline for understanding the physical state and general behavior of the compound.

Expected Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound is sparse in publicly available literature, we can infer its likely solubility based on its structure and by drawing parallels with the well-characterized analogue, Ethyl Salicylate.[4] Ethyl Salicylate is generally reported to have low solubility in water and high solubility in most organic solvents.[4]

General Solubility Expectations:

  • High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO), where the ester group can act as a hydrogen bond acceptor. Also expected to be highly soluble in alcohols like ethanol and methanol due to hydrogen bonding interactions with the hydroxyl group. Chloroform and dichloromethane are also likely to be good solvents.[5]

  • Moderate Solubility: Expected in nonpolar aromatic solvents like toluene and benzene, where the aromatic ring can interact through π-π stacking.

  • Low Solubility: Expected in highly nonpolar aliphatic solvents such as hexane and cyclohexane, where the polar functional groups would have limited favorable interactions.

  • Very Low Solubility: Expected in water, due to the predominantly hydrophobic nature of the molecule.

The methyl group in this compound, compared to the unsubstituted Ethyl Salicylate, will slightly increase its lipophilicity, which may lead to a marginal increase in solubility in nonpolar solvents and a slight decrease in very polar solvents.

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[4] This method is robust and reliable for generating accurate solubility data.

Shake-Flask Method: A Step-by-Step Protocol

Principle: An excess of the solute is equilibrated with a solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Glass flasks with tight-fitting stoppers (e.g., screw-cap vials)

  • Constant temperature water bath or incubator with a shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Dilution cluster_analysis Analysis & Calculation prep1 Add excess solute to a known volume of solvent in a sealed flask equil1 Agitate at constant temperature (e.g., 24-72 hours) prep1->equil1 Ensure equilibrium is reached sep1 Allow undissolved solid to settle equil1->sep1 sep2 Filter an aliquot of the supernatant sep1->sep2 Remove undissolved solute sep3 Dilute the clear filtrate to a concentration within the analytical range sep2->sep3 analysis1 Quantify the solute concentration using a calibrated analytical method (e.g., UV-Vis or HPLC) sep3->analysis1 analysis2 Calculate the original solubility, accounting for the dilution factor analysis1->analysis2

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass flask with a tight-fitting stopper. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed flask in a constant temperature water bath or incubator equipped with a shaker. Agitate the flask at a constant speed for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4] The temperature must be carefully controlled and monitored.

  • Phase Separation: After equilibration, cease agitation and allow the flask to stand undisturbed at the same temperature for a period to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) compatible with the organic solvent to remove any suspended microparticles.

  • Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted sample to determine the concentration of this compound.

  • Calculation: Calculate the original solubility in the saturated solution by applying the dilution factor.

Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and straightforward method for quantifying aromatic compounds like this compound.

Methodology:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution over a suitable UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For salicylates, this is typically in the range of 230-310 nm.[4]

  • Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Construct Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear (R² > 0.99) and pass through the origin.

  • Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment at λmax.

  • Calculate Concentration: Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution by accounting for the dilution factor.

Predictive Models for Solubility

In the absence of experimental data, various computational models can be employed to predict the solubility of a compound in different solvents. These models range from empirical to first-principles-based approaches.

Group Contribution Methods (e.g., UNIFAC)

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model that estimates activity coefficients in liquid mixtures. By breaking down a molecule into its constituent functional groups, UNIFAC can predict the solubility of a solute in a solvent without requiring experimental data for that specific solute-solvent pair. However, the accuracy of the prediction depends on the availability of well-parameterized group interaction parameters.

Conductor-like Screening Model for Real Solvents (COSMO-RS)

COSMO-RS is a quantum chemistry-based model that predicts thermodynamic properties, including solubility, from the molecular structure. It calculates the screening charge density on the surface of a molecule in a virtual conductor, which is then used to determine the chemical potential of the solute in the solvent. COSMO-RS has shown good predictive capabilities for the solubility of various compounds in organic solvents.

Machine Learning Models

More recently, machine learning algorithms have been applied to predict solubility with high accuracy.[6][7] These models are trained on large datasets of experimental solubility data and use molecular descriptors to represent the structural features of the solute and solvent.[6][7] While powerful, the accuracy of these models is dependent on the quality and scope of the training data.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data for this compound is not widely reported, a strong understanding of its solubility behavior can be derived from its molecular structure and by analogy to similar compounds like Ethyl Salicylate. The detailed experimental protocol for the shake-flask method provides a robust approach for generating high-quality solubility data in the laboratory.

For researchers and drug development professionals, obtaining accurate solubility data is a critical first step in many workflows. It is recommended that experimental determination be performed for the specific solvents and temperatures of interest. The continued development of predictive models, particularly those based on machine learning, holds promise for accelerating the solvent selection and formulation design processes in the future.

References

  • A Technical Guide to the Solubility of Ethyl Salicylate in Organic Solvents. Benchchem.
  • ethyl 2-hydroxybenzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST.
  • Ethyl benzoate. PubChem. Available at: [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. National Institutes of Health. Available at: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Institutes of Health. Available at: [Link]

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ResearchGate. Available at: [Link]

  • This compound CAS#: 34265-58-2. ChemWhat.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT. Available at: [Link]

  • Ethyl Salicylate Reagent|CAS 118-61-6|For Research. Benchchem.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature. Available at: [Link]

  • Ethyl 5-hydroxy-2-methylbenzoate 34265-55-9. Guidechem.
  • Ethyl benzoate. HiMedia Laboratories. Available at: [Link]

  • Ethyl salicylate | CAS:118-61-6. BioCrick. Available at: [Link]

  • Methyl Benzoate. PubChem. Available at: [Link]

  • Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. ResearchGate. Available at: [Link]

  • Ethyl 5-methylsalicylate. PubChem. Available at: [Link]

  • Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography–mass spectrometry. OUCI. Available at: [Link]

  • Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. Available at: [Link]

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An In-Depth Technical Guide to the Predicted pKa of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive analysis of the predicted pKa of the phenolic hydroxyl group in Ethyl 2-hydroxy-5-methylbenzoate. We delve into the theoretical underpinnings of acidity in substituted phenols, explore a range of computational prediction methodologies, and present a detailed, field-proven protocol for in-silico pKa determination. By synthesizing data from multiple prediction platforms and contextualizing it with the pKa of structurally related compounds, this whitepaper offers a robust framework for understanding and predicting the ionization behavior of this and similar molecules.

Introduction: The Significance of pKa in a Pharmaceutical Context

The extent of ionization of a drug molecule, dictated by its pKa and the physiological pH, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. For a compound like this compound, the acidity of the phenolic hydroxyl group will govern its behavior in various biological environments. A molecule's charge state affects its ability to cross lipid membranes, bind to plasma proteins, and interact with its intended biological target. Therefore, an accurate understanding of a compound's pKa is not merely an academic exercise but a crucial step in rational drug design and lead optimization.

Theoretical Framework: Factors Influencing Phenolic Acidity

The acidity of a phenol is determined by the stability of its corresponding phenoxide anion. Electron-withdrawing groups (EWGs) on the aromatic ring delocalize the negative charge, stabilizing the phenoxide and thus increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the phenoxide by intensifying the negative charge, leading to decreased acidity (a higher pKa).

In this compound, we must consider the electronic effects of two key substituents:

  • Ethyl Ester Group (-COOEt) at the ortho position: The ester group is moderately electron-withdrawing through its resonance and inductive effects. This is expected to increase the acidity of the phenolic proton compared to phenol itself.

  • Methyl Group (-CH₃) at the para position to the hydroxyl group: The methyl group is a weak electron-donating group through hyperconjugation and induction. This effect would tend to decrease the acidity of the phenolic proton.

The final pKa of the molecule is a result of the interplay of these opposing electronic influences.

Predicted pKa Values and Comparative Analysis

Direct experimental determination of the pKa for every novel compound is often resource-intensive. Consequently, in-silico prediction has become an indispensable tool in modern drug discovery. A variety of computational methods, ranging from empirical and knowledge-based systems to first-principles quantum mechanical calculations, are employed for this purpose.

A survey of available data and prediction software provides a range of pKa values for this compound and its structural analogs.

CompoundPredicted/Experimental pKaMethod/Source
This compound 10.23 ± 0.18 Predicted (ChemicalBook) [1]
Ethyl salicylate9.72Predicted (ChemAxon)
Ethyl salicylate9.93 ± 0.10Predicted
o-Cresol10.287Experimental[2]
m-Cresol10.09Experimental[2]
p-Cresol10.26Experimental[2][3]
Phenol~10.0Experimental

Analysis of the Data:

The predicted pKa of 10.23 for this compound suggests it is a weak acid. Comparing this to ethyl salicylate (pKa ~9.7-9.9), the addition of the electron-donating methyl group in the para position appears to decrease the acidity, as theoretically expected. The pKa values for the cresol isomers (methylphenols) further support this, showing that a methyl group generally raises the pKa of a phenol.[2][4][5] The predicted value for our target molecule aligns well with the experimental pKa of p-cresol (10.26), indicating that in this specific substitution pattern, the electronic effect of the para-methyl group may have a more pronounced influence on the phenolic acidity than the ortho-ethyl ester group.

Methodologies for In-Silico pKa Prediction

A variety of software packages are available for pKa prediction, each with its own underlying methodology.[6][7]

  • Empirical and Knowledge-Based Methods: Software such as ACD/pKa[8][9][10][11][12][13] and MarvinSketch/Chemicalize[14] utilize large databases of experimentally determined pKa values. They employ algorithms that identify functional groups and apply corrections based on the electronic and steric effects of neighboring substituents, often using Hammett-type equations. These methods are generally fast and can be quite accurate for compounds that are well-represented in their training databases.

  • Quantum Mechanical (QM) Methods: These "first-principles" approaches, such as those employing Density Functional Theory (DFT), calculate the pKa by determining the Gibbs free energy change of the deprotonation reaction in a solvent continuum model.[15] While computationally more intensive, QM methods can be more accurate for novel chemical scaffolds that are not present in empirical databases. Recent studies have demonstrated high accuracy in predicting phenolic pKa values using DFT with appropriate functionals and basis sets.[15]

  • Machine Learning and Hybrid Approaches: Newer platforms like Rowan and MoKa are leveraging machine learning, trained on vast datasets, to accelerate pKa predictions while maintaining high accuracy.[16][17] These methods often combine elements of both empirical and QM approaches.

The choice of method often depends on the stage of the research project. For high-throughput screening, faster empirical methods are typically preferred. For lead optimization, where high accuracy for a smaller number of compounds is critical, more rigorous QM calculations may be warranted.

Detailed Protocol: A Self-Validating Workflow for pKa Prediction

This section outlines a robust, self-validating workflow for predicting the pKa of a novel phenolic compound using a combination of widely available tools.

Objective: To obtain a reliable predicted pKa for a novel phenolic compound with a high degree of confidence.

Pillar 1: Expertise & Experience (Causality behind choices)

We employ a multi-pronged approach, starting with rapid, empirically-based methods for an initial estimate, followed by a more rigorous (though still accessible) QM-based method for refinement and validation. This tiered strategy balances speed with accuracy.

Pillar 2: Trustworthiness (Self-Validating System)

The protocol's trustworthiness is established by comparing the results from different prediction methodologies and by benchmarking the chosen methods against known pKa values of structurally similar compounds. Consistency across methods and with known chemical principles provides confidence in the final predicted value.

Experimental Workflow:

  • Structure Preparation:

    • Draw the chemical structure of this compound in a chemical drawing software (e.g., MarvinSketch, ChemDraw).

    • Ensure the structure is correctly represented with proper atom types and bond orders.

    • Generate the canonical SMILES string for the molecule.

  • Initial Prediction with Empirical Methods:

    • Utilize a readily accessible online prediction tool like Chemicalize or ACD/Percepta's online services.

    • Input the SMILES string or drawn structure.

    • Record the predicted pKa value for the phenolic hydroxyl group. This serves as our initial estimate.

  • Benchmarking with Analogous Compounds:

    • Repeat Step 2 for structurally related compounds with known experimental pKa values (e.g., ethyl salicylate, p-cresol).

    • Compare the predicted pKa for these analogs to their experimental values. This step validates the accuracy of the chosen empirical method for this chemical class. A close match between predicted and experimental values for the analogs increases confidence in the prediction for the target molecule.

  • Refinement with a Free QM-Based Tool (Optional but Recommended):

    • For higher accuracy, utilize a free online tool that employs a more rigorous calculation method, such as Rowan's Free Online pKa Calculator.[16]

    • Input the SMILES string. These platforms often perform a conformational search and use semi-empirical or DFT-based methods to calculate the pKa.

    • Record the pKa value obtained from this method.

  • Data Synthesis and Final Assessment:

    • Compare the pKa values obtained from the different methods.

    • If the values are in close agreement (e.g., within 0.5 pKa units), this provides a high degree of confidence in the prediction.

    • If there is a significant discrepancy, critically evaluate the applicability of each method to the target molecule. The QM-based method may be more reliable for novel structures.

    • The final reported predicted pKa should be presented as a range or an average of the most reliable predictions, along with the methods used.

Visualization of the Workflow:

pKa_Prediction_Workflow cluster_input Input cluster_prediction Prediction & Validation cluster_output Output A Molecule Structure (this compound) B Empirical Prediction (e.g., Chemicalize, ACD/pKa) A->B SMILES/Structure D QM-Based Prediction (e.g., Rowan) A->D SMILES/Structure C Benchmarking (Analogs: p-cresol, ethyl salicylate) B->C Validate Method E Data Synthesis & Confidence Assessment B->E D->E F Final Predicted pKa E->F Final Value

Caption: A self-validating workflow for pKa prediction.

Conclusion

The pKa of the phenolic hydroxyl group in this compound is predicted to be approximately 10.23. This value is consistent with the electronic effects of the ethyl ester and methyl substituents, as corroborated by comparative analysis with structurally related compounds. This in-depth guide has outlined the theoretical basis for this prediction, surveyed various computational methodologies, and provided a detailed, robust workflow for obtaining reliable in-silico pKa values. For drug development professionals, leveraging such a systematic and self-validating prediction workflow is essential for making informed decisions in the early stages of the discovery pipeline, ultimately saving time and resources.

References

  • Rowan's Free Online pKa Calculator. Rowan. [Link]

  • Cresol - PubChem. National Center for Biotechnology Information. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. ACD/Labs. [Link]

  • Difference in pKa in meta-cresol and phenol - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • P-Cresol (YMDB16061) - Yeast Metabolome Database. Yeast Metabolome Database. [Link]

  • P-Cresol | CH3C6H4OH | CID 2879 - PubChem. National Center for Biotechnology Information. [Link]

  • Increasing pKa values of o−, m− and p− cresols is - Infinity Learn. Infinity Learn. [Link]

  • MoKa - pKa modelling - Molecular Discovery. Molecular Discovery. [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. Virtual Computational Chemistry Laboratory. [Link]

  • Free software to predict PKa values? - Chemistry - Protocol Online. Protocol Online. [Link]

  • Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs. [Link]

  • What is the pKa of my compound? - ACD/Labs. ACD/Labs. [Link]

  • Calculations - Instant Cheminformatics Solutions - Chemicalize. Chemicalize. [Link]

  • Decades of Reliable pKa Predictions - ACD/Labs. ACD/Labs. [Link]

  • 5-Methylsalicylic acid - Wikipedia. Wikipedia. [Link]

  • Improving pKa Prediction Accuracy for PROTACs - ACD/Labs. ACD/Labs. [Link]

  • pKa Archives - ACD/Labs. ACD/Labs. [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. [Link]

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potential biological activity of substituted benzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Substituted Benzoates

Introduction

The benzoate scaffold, a simple yet elegant aromatic carboxylic acid, represents a quintessential "privileged structure" in the landscape of medicinal chemistry and drug discovery. Its rigid, planar geometry and the electronic versatility afforded by substitutions on the phenyl ring make it an ideal foundation for designing molecules that can interact with a wide array of biological targets. From simple phenolic acids in plants to complex heterocyclic drugs, substituted benzoates are ubiquitous, demonstrating a remarkable spectrum of biological activities. They function as antioxidants, antimicrobials, anti-inflammatory agents, and potent anticancer therapeutics.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of effects to provide a deeper understanding of the core principles governing the bioactivity of these compounds. As a Senior Application Scientist, the focus here is on the causality behind experimental observations—the "why" of the structure-activity relationships, the intricate mechanisms of action, and the practical methodologies used to validate these properties. We will explore how subtle changes in chemical structure can lead to profound differences in biological function, providing the foundational knowledge necessary to rationally design the next generation of benzoate-based therapeutics.

Chapter 1: The Chemical Foundation of Substituted Benzoates

The biological activity of a substituted benzoate is not an inherent property of the core structure alone, but rather a dynamic function of its physicochemical characteristics, which are dictated by the nature and position of its substituents. The benzoic acid core consists of a benzene ring attached to a carboxyl group (-COOH). The position of any additional substituent is denoted using the ortho- (position 2), meta- (position 3), and para- (position 4) nomenclature relative to the carboxyl group.

The addition of functional groups fundamentally alters three key properties:

  • Electronic Effects: Electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH3) increase electron density in the ring, influencing its ability to participate in radical scavenging and other redox reactions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or halogens (-Cl, -F) decrease electron density, which can be critical for interactions with specific receptor sites.

  • Lipophilicity: The overall water/oil solubility of the molecule is modified by its substituents. Increasing alkyl chain length or adding nonpolar groups enhances lipophilicity, which can improve the molecule's ability to cross biological membranes.

  • Steric Factors: The size and shape of substituents can either facilitate or hinder the molecule's ability to fit into the binding pocket of a target enzyme or receptor.

Understanding these foundational principles is crucial for interpreting structure-activity relationship (SAR) data and for the rational design of new, more potent derivatives.

Figure 1: Core benzoate scaffold and key substitution positions.

Chapter 2: Antioxidant and Radical Scavenging Properties

One of the most widely recognized activities of substituted benzoates, particularly phenolic derivatives, is their ability to act as potent antioxidants. This activity is critical for mitigating cellular damage caused by reactive oxygen species (ROS), which are implicated in a host of pathologies including aging, inflammation, and cancer.

Mechanism of Antioxidant Action

The primary mechanism by which phenolic benzoates exert their antioxidant effect is through hydrogen atom donation (HAT). The hydroxyl (-OH) groups on the aromatic ring can readily donate their hydrogen atom to a free radical, neutralizing it and terminating the damaging radical chain reaction. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which makes it significantly less reactive than the initial free radical. The antioxidant capacity is intrinsically linked to the stability of this resulting radical.

Structure-Activity Relationship (SAR)

The antioxidant potency of benzoate derivatives is directly correlated with the number and position of hydroxyl and methoxy groups on the aromatic ring.[1]

  • Number of Hydroxyl Groups: Potency increases with the number of -OH groups. For instance, Gallic acid (3,4,5-trihydroxybenzoic acid) is a more potent antioxidant than Protocatechuic acid (3,4-dihydroxybenzoic acid).[1]

  • Position of Hydroxyl Groups: The relative position of -OH groups influences resonance stabilization. Catechol-like structures (adjacent -OH groups, as in protocatechuic acid) are particularly effective.

  • Methoxy Groups: Methoxy (-OCH3) groups also contribute to antioxidant activity, though generally to a lesser extent than hydroxyl groups. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a well-known example.[1]

Data Presentation: Comparative Antioxidant Activity

The half-maximal inhibitory concentration (IC50) is a standard metric for antioxidant potency, representing the concentration required to scavenge 50% of free radicals. A lower IC50 value signifies greater antioxidant activity.

Benzoate DerivativeChemical StructureDPPH IC50 (µM)ABTS IC50 (µM)
Gallic Acid 3,4,5-trihydroxybenzoic acid2.42-
Protocatechuic Acid 3,4-dihydroxybenzoic acid10.4-
Gentisic Acid 2,5-dihydroxybenzoic acid6.1-
Vanillic Acid 4-hydroxy-3-methoxybenzoic acid--
Table 1: Comparative antioxidant activity of common benzoate derivatives measured by DPPH and ABTS radical scavenging assays. Data sourced from BenchChem[1]. A lower IC50 value indicates higher potency.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the antioxidant capacity of substituted benzoates by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change is measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of the test benzoate compounds and a standard antioxidant (e.g., Ascorbic Acid or Gallic Acid) in methanol at a concentration of 1 mg/mL.

  • Serial Dilutions:

    • From the stock solutions, prepare a series of dilutions of the test compounds and the standard to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds/standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank well for each sample containing 100 µL of the sample dilution and 100 µL of methanol (to correct for any sample color).

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound (corrected for the blank).

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value (the concentration required to achieve 50% inhibition) from the graph using regression analysis.

Chapter 3: Antimicrobial and Antifungal Activity

Benzoic acid and its salts, like sodium benzoate, are among the most widely used antimicrobial preservatives in food, pharmaceutical, and cosmetic industries. Their efficacy is highly dependent on pH, and their mechanism of action is multifaceted, making it difficult for microorganisms to develop resistance.

Mechanism of Antimicrobial Action

The antimicrobial activity of benzoates is primarily exerted by the undissociated, lipophilic form of benzoic acid.[2] This is why it is most effective in acidic conditions (pH < 4.5), where the equilibrium favors the protonated acid over the benzoate anion.

The mechanism involves several key steps:

  • Membrane Translocation: The undissociated benzoic acid, being more lipophilic, passively diffuses across the microbial cell membrane.

  • Intracellular Acidification: Once inside the cell, where the pH is typically near neutral, the acid dissociates, releasing a proton (H+). This influx of protons overwhelms the cell's capacity to maintain its internal pH, leading to acidification.[2][3]

  • Enzyme Inhibition: The lowered intracellular pH and the benzoate anion itself inhibit key metabolic enzymes. A critical target is phosphofructokinase, a crucial enzyme in the glycolytic pathway.[3] This inhibition disrupts ATP production, effectively starving the cell of energy.

  • Membrane Disruption: High concentrations of benzoic acid can also compromise the integrity of the cell membrane, causing leakage of essential ions and molecules, ultimately leading to cell death.[2]

Antimicrobial_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cell Microbial Cell (Neutral pH) Benzoic_Acid Benzoic Acid (Undissociated) Benzoate_Anion Benzoate Anion + H+ Benzoic_Acid->Benzoate_Anion Passive Diffusion Enzyme_Inhibition Inhibition of Phosphofructokinase Benzoate_Anion->Enzyme_Inhibition pH_Drop Intracellular pH Drops Benzoate_Anion->pH_Drop Proton Release ATP_Production Glycolysis & ATP Production Cell_Death Cell Growth Inhibition & Death ATP_Production->Cell_Death Depletion leads to Enzyme_Inhibition->ATP_Production Blocks pH_Drop->Enzyme_Inhibition Cell_Membrane Cell Membrane

Figure 2: Mechanism of antimicrobial action of benzoic acid.
Antifungal Spectrum

Substituted benzoates show significant activity against a range of pathogenic fungi. Acylbenzohydroquinone derivatives, for instance, are potent against both yeasts and molds.[4] Benzoic acid derivatives have also demonstrated strong activity against cocoa phytopathogens like M. roreri.[5]

Data Presentation: Antifungal Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)
Compound 3 (benzoyl derivative) Candida krusei2 - 16
Compound 4 (benzoyl derivative) Candida krusei2
Compound 4 (benzoyl derivative) Filamentous Fungi4 - 64
Amphotericin B (Control) Candida krusei1
Benzoic Acid Derivative 8 M. roreri6.7 ± 0.7 µM
Benzoic Acid Derivative 11 M. roreri3.0 ± 0.8 µM
Mancozeb® (Control) M. roreri4.9 ± 0.4 µM
Table 2: Minimum Inhibitory Concentration (MIC) of selected benzoate derivatives against pathogenic fungi. Data compiled from multiple sources[4][5].
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of a compound against a specific microbial strain.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microplate. A standardized inoculum of the microorganism is added to each well. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration where no growth is observed.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Grow the target microorganism (bacterial or fungal) in an appropriate liquid medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the log phase.

    • Adjust the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution in Microplate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and mix, creating a 1:2 dilution.

    • Transfer 100 µL from the first well to the second, mix, and continue this two-fold serial dilution across the plate, creating a range of concentrations. Discard 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized microbial suspension in broth so that the final inoculum in each well will be approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi).

    • Add 100 µL of this final inoculum to each well.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading the Results:

    • Visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator like resazurin can be added to aid in visualization.

Chapter 4: Anticancer and Cytotoxic Potential

The benzoate scaffold is a key component in numerous compounds with significant anticancer activity. More complex heterocyclic derivatives, such as those containing benzothiazole or benzodiazepine rings, have shown particular promise.[6][7] These agents can induce cancer cell death through a variety of mechanisms, often targeting pathways that are dysregulated in tumor cells.

Mechanisms of Anticancer Action

The anticancer effects of substituted benzoates and their derivatives are diverse and target-specific:

  • Induction of Apoptosis: Many compounds trigger programmed cell death. For example, certain benzothiazole derivatives induce apoptosis in HepG2 liver cancer cells in a concentration-dependent manner.[6] This often involves the upregulation of pro-apoptotic genes like Bax and the disruption of the mitochondrial membrane potential.[8]

  • Kinase Inhibition: Cancer cell proliferation is often driven by overactive signaling pathways. Benzodiazine and benzothiazole derivatives have been shown to inhibit key kinases in these pathways, including EGFR (Epidermal Growth Factor Receptor), JAK/STAT, and PI3K/Akt/mTOR.[8][9]

  • Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints (e.g., the sub-G1 phase), preventing cancer cells from dividing and proliferating.[8]

  • Inhibition of Cell Migration: Certain para-substituted benzoic acid derivatives act as inhibitors of the Slingshot phosphatase, which is involved in cytoskeleton dynamics, thereby inhibiting cancer cell migration.[10]

Anticancer_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates Benzoate_Derivative Substituted Benzoate (Inhibitor) Benzoate_Derivative->EGFR Blocks AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Figure 3: Simplified diagram of EGFR pathway inhibition by a substituted benzoate derivative.
Data Presentation: Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 Value
Benzothiazole Derivative 29 SKRB-3 (Breast Cancer)1.2 nM
Benzothiazole Derivative 29 A549 (Lung Cancer)44 nM
Benzothiazole Derivative 12 HT29 (Colon Cancer)0.015 µM
Benzothiazole Derivative 53 HeLa (Cervical Cancer)9.76 µM
Benzodiazine Derivative 33e HCT-116 (Colorectal)3.403 µM
Benzodiazine Derivative 51e A549 (Lung Cancer)0.61 µM
Table 3: Cytotoxic activity (IC50) of various complex benzoate derivatives against human cancer cell lines. Data compiled from multiple sources[6][9].
Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the use of the MTT assay to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, MCF-7) under standard conditions.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (control) and a vehicle control (if the compound is dissolved in a solvent like DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Chapter 5: Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Substituted benzoates have emerged as a promising class of anti-inflammatory agents.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often mediated through the modulation of key inflammatory pathways:

  • COX Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some 1,2-benzothiazine derivatives (structurally related to benzoates) can inhibit cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[11][12]

  • Suppression of Pro-inflammatory Cytokines: Certain substituted benzoates can downregulate the expression and release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in cancer cells and immune cells.[13][14]

  • Modulation of Kinase Activity: More complex mechanisms include the modulation of kinase activity involved in inflammatory signaling cascades.[12]

Notably, some amino acyl benzoate derivatives have shown potent anti-inflammatory activity with minimal ulcerogenic liability, a common side effect of traditional NSAIDs.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.

Edema_Workflow A 1. Animal Acclimatization (Group rats, e.g., n=6) B 2. Compound Administration (Oral gavage of test compound, vehicle, or standard drug) A->B C 3. Time Interval (Wait 1 hour) B->C D 4. Measure Initial Paw Volume (Using a plethysmometer) C->D E 5. Induce Inflammation (Inject 0.1 mL of 1% carrageenan into subplantar region of hind paw) D->E F 6. Measure Post-Injection Paw Volume (At 1, 2, 3, 4 hours) E->F G 7. Data Analysis (Calculate % inhibition of edema) F->G

Figure 4: Experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Grouping:

    • Use adult albino rats (e.g., Wistar or Sprague-Dawley) of either sex, weighing 150-200g.

    • Divide the animals into groups (n=6): a control group (receives vehicle), a standard group (receives a known anti-inflammatory drug like Phenylbutazone or Indomethacin), and test groups (receive different doses of the substituted benzoate).

  • Compound Administration:

    • Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Edema Induction:

    • One hour after compound administration, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume immediately after carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.

  • Calculation and Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

    • Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine significance.

Conclusion

The substituted benzoate core is a testament to the power of a simple chemical scaffold to serve as a launchpad for a vast array of biologically active molecules. Through judicious selection of substituents, researchers can fine-tune the electronic, steric, and lipophilic properties of these compounds to achieve potent and selective activity against a wide range of therapeutic targets. From neutralizing harmful free radicals and inhibiting microbial growth to triggering cancer cell death and quelling inflammation, the versatility of this structure is remarkable. The experimental protocols and structure-activity relationship data presented in this guide provide a framework for understanding and harnessing the therapeutic potential of substituted benzoates, paving the way for the continued development of novel and effective drugs for human health.

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Ethyl 2-hydroxy-5-methylbenzoate as a synthesis intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-hydroxy-5-methylbenzoate as a Synthesis Intermediate

Abstract

This compound, also known as Ethyl 5-methylsalicylate, is a versatile aromatic ester that serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules. Its bifunctional nature, possessing a nucleophilic phenolic hydroxyl group, an electrophilic ester carbonyl, and an activated aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, physicochemical properties, key synthetic applications, and safe handling of this compound. We delve into the causality behind experimental choices for its preparation and subsequent reactions, including O-alkylation, electrophilic aromatic substitution, and its strategic use in the construction of heterocyclic scaffolds like chromones, which are significant in medicinal chemistry.[1][2] Detailed protocols and mechanistic diagrams are provided to ensure both theoretical understanding and practical applicability.

Introduction and Physicochemical Profile

Overview of this compound

This compound (CAS No: 34265-58-2) is a derivative of salicylic acid, featuring a methyl group at the 5-position of the benzene ring and an ethyl ester functional group.[3][4] This substitution pattern makes it a valuable building block, particularly in the pharmaceutical and fine chemical industries. The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing ester group defines its reactivity and utility. It is an intermediate in the synthesis of compounds like 2-propoxy-5-methylbenzoic acid and can be used to build more complex molecular architectures.[3][5][6]

Physicochemical Properties

A clear understanding of the physical properties of an intermediate is critical for process design, purification, and handling. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 34265-58-2[3][4][5]
Molecular Formula C₁₀H₁₂O₃[3][4][7]
Molecular Weight 180.20 g/mol [3][7]
Appearance Light yellow to yellow liquid[3]
Melting Point 2 °C[3]
Boiling Point 251 °C (lit.)[3][4][5]
Density 1.103 g/mL at 25 °C (lit.)[3][4][5]
Refractive Index (n²⁰/D) 1.522 (lit.)[3][4][5]
Synonyms Ethyl 5-methylsalicylate, 2,5-Cresotic acid ethyl ester[4]

Synthesis of the Intermediate

Principle: Fischer-Speier Esterification

The most direct and industrially scalable synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid).[3][5][6] This is a condensation reaction where the carboxylic acid and an alcohol (ethanol) react in the presence of a strong acid catalyst.[8][9]

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[8]

  • Excess Ethanol: Esterification is a reversible reaction. According to Le Châtelier's principle, using ethanol as the solvent (a large excess) drives the equilibrium towards the formation of the ester product and water.[10]

Detailed Synthesis Protocol

This protocol is based on established methodologies for Fischer esterification.[6][9]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methylbenzoic acid (16.6 g, 0.1 mol).

  • Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol) to the flask. Stir the mixture to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture. The addition is exothermic and should be done with caution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel containing 200 mL of cold water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the excess acid and remove unreacted carboxylic acid, followed by a final wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Reaction Mechanism

The mechanism involves the initial protonation of the carbonyl, followed by nucleophilic attack, proton transfer, and elimination of water.

Caption: Acid-catalyzed esterification mechanism.

Key Synthetic Transformations and Applications

The true value of this compound lies in its capacity to undergo selective transformations at its multiple reactive sites.

O-Alkylation: Synthesis of Ether Derivatives

The phenolic hydroxyl group is a potent nucleophile, especially after deprotonation with a mild base. This allows for straightforward alkylation, such as in the Williamson ether synthesis, to produce valuable ether derivatives.

  • Rationale and Application: This reaction is fundamental for modifying the phenolic group, which can be crucial for tuning a molecule's solubility, lipophilicity, or for protecting the hydroxyl group during subsequent synthetic steps. A key example is its use as an intermediate in the synthesis of 2-propoxy-5-methylbenzoic acid.[3][6]

  • Experimental Protocol: Synthesis of Ethyl 2-propoxy-5-methylbenzoate[6]

    • Setup: In a round-bottom flask, dissolve this compound (18.0 g, 0.1 mol) in anhydrous acetone or DMF (150 mL).

    • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (20.7 g, 0.15 mol). This base is sufficient to deprotonate the phenol without hydrolyzing the ester.

    • Alkylating Agent: Add 1-iodopropane (propyl iodide) (18.7 g, 0.11 mol) to the suspension.

    • Reaction: Heat the mixture to reflux for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the residue in diethyl ether, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or vacuum distillation. The resulting ester can then be hydrolyzed to 2-propoxy-5-methylbenzoic acid.[6]

  • Reaction Scheme

O_Alkylation O-Alkylation Reaction Scheme Start This compound Intermediate Phenoxide Intermediate Start->Intermediate 1. K₂CO₃ Product Ethyl 2-propoxy-5-methylbenzoate Intermediate->Product 2. CH₃CH₂CH₂I

Caption: Synthesis of an ether derivative via O-alkylation.

Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation

The aromatic ring of this compound is activated towards electrophilic substitution by the strongly activating ortho-, para-directing hydroxyl group and the weakly activating ortho-, para-directing methyl group. Friedel-Crafts acylation is a powerful method for introducing a ketone functional group onto the ring.[11][12]

  • Mechanistic Considerations and Regioselectivity: The directing effects of the -OH and -CH₃ groups are synergistic. The -OH group at position 2 directs incoming electrophiles to positions 4 and 6. The -CH₃ group at position 5 directs to positions 2 and 4. The strongest activation is at position 4, which is para to the hydroxyl group. Therefore, acylation is strongly expected to occur at the C4 position, ortho to the methyl group and para to the hydroxyl group.[13] A Lewis acid catalyst like AlCl₃ is required to generate the acylium ion electrophile from an acyl chloride or anhydride.[14][15]

  • General Protocol Outline

    • The aromatic substrate (this compound) is dissolved in a suitable inert solvent (e.g., CS₂ or nitrobenzene).

    • The Lewis acid catalyst (e.g., AlCl₃, >1 equivalent is needed due to complexation with the carbonyl and hydroxyl groups) is added.

    • The acylating agent (e.g., acetyl chloride) is added dropwise at a controlled temperature (often 0 °C).

    • The reaction is stirred until completion and then quenched by carefully pouring onto ice and acid.

    • The product is isolated via extraction and purified.

  • Logical Flow Diagram

FC_Acylation Friedel-Crafts Acylation Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification A Dissolve Substrate in inert solvent B Add Lewis Acid (AlCl₃) A->B C Add Acyl Halide dropwise at 0 °C B->C D Stir to completion (Monitor by TLC) C->D E Quench with ice/acid D->E F Extract Product E->F G Purify (Chromatography/ Recrystallization) F->G

Caption: General workflow for Friedel-Crafts acylation.

Heterocycle Formation: A Gateway to Chromone Scaffolds

Derivatives of 2-hydroxybenzoate are classic precursors for the synthesis of chromones (1-benzopyran-4-ones). The chromone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[2]

  • General Synthetic Strategy: A common route involves a base-catalyzed condensation reaction between the 2-hydroxyaryl ester and a compound with an acidic α-hydrogen (like an ester or ketone), followed by an intramolecular cyclization and dehydration. The Baker-Venkataraman rearrangement is a well-known named reaction in this class, often starting from a 2-hydroxyacetophenone, but related strategies can be adapted for salicylate esters to build the chromone core.[16][17]

  • Synthetic Workflow

Chromone_Synthesis General Chromone Synthesis Workflow Start This compound Step1 Base-catalyzed condensation with a ketone/ester Start->Step1 Intermediate Open-chain β-diketone intermediate Step1->Intermediate Step2 Acid-catalyzed intramolecular cyclization Intermediate->Step2 Product Substituted Chromone Step2->Product

Caption: Strategy for building chromone heterocycles.

Spectroscopic Characterization

SpectroscopyFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Phenolic -OHδ 10-12 ppm (broad s)Intramolecular H-bonding to ester carbonyl.
Aromatic -H (3)δ ~7.6 ppm (d)Ortho to C=O, meta to -OH.
Aromatic -H (4,6)δ ~6.8-7.2 ppm (m)Complex splitting from other protons.
Ester -OCH₂-δ ~4.4 ppm (q)Quartet due to adjacent -CH₃.
Ring -CH₃δ ~2.3 ppm (s)Singlet, attached to aromatic ring.
Ester -CH₃δ ~1.4 ppm (t)Triplet due to adjacent -OCH₂-.
¹³C NMR Ester C=Oδ ~170 ppmCarbonyl carbon.
Aromatic C-Oδ ~160 ppmCarbon attached to the hydroxyl group.
Aromatic C'sδ ~115-140 ppmMultiple signals for the aromatic carbons.
Ester -OCH₂-δ ~61 ppmMethylene carbon of the ethyl group.
Ring -CH₃δ ~20 ppmMethyl carbon on the ring.
Ester -CH₃δ ~14 ppmMethyl carbon of the ethyl group.
IR Phenolic O-H3000-3400 cm⁻¹ (broad)Hydrogen-bonded hydroxyl stretch.
Ester C=O~1680 cm⁻¹Conjugated ester carbonyl stretch.
C-O Stretch1100-1300 cm⁻¹Ester and phenol C-O stretches.
Aromatic C=C1450-1600 cm⁻¹Aromatic ring stretches.

Safety, Handling, and Storage

Proper handling of all chemical intermediates is paramount for laboratory safety.

Hazard Identification

Based on data for the compound and structurally similar chemicals, the following hazards are identified.[4][21]

Hazard TypeGHS Classification / Risk PhraseSource
Flammability Flammable (R10)[4]
Acute Toxicity Harmful if swallowed, by inhalation, or in contact with skin (R20/21/22)[4]
Irritation Irritating to eyes, respiratory system, and skin (R36/37/38)[4]
Recommended Handling and Personal Protective Equipment (PPE)
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[22]

  • Eye Protection: Wear chemical safety goggles or a face shield.[21]

  • Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[22]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[22][23]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong bases.[22][23]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[22]

Conclusion

This compound is more than a simple aromatic ester; it is a strategic and versatile intermediate for organic synthesis. Its well-defined reactivity at three distinct sites—the phenol, the ester, and the aromatic ring—provides chemists with a reliable platform for constructing complex molecules. The ability to selectively perform O-alkylation, electrophilic substitution, and engage in cyclization reactions to form important heterocyclic cores like chromones underscores its importance in the toolkit of professionals in drug discovery and fine chemical manufacturing. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

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  • Journal of Research of the National Bureau of Standards. (1964). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

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  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

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The Genesis and Synthesis of Cresotic Acid Esters: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Confluence of Therapeutic Legacy and Industrial Innovation

Cresotic acid esters, a class of aromatic compounds derived from the methylation of salicylic acid, occupy a unique intersection in the history of chemical synthesis and pharmacology. While not as universally recognized as their progenitor, aspirin, these molecules represent a fascinating chapter in the evolution of synthetic chemistry, born from the industrial harnessing of coal tar derivatives and the burgeoning field of medicinal chemistry in the late 19th and early 20th centuries. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of cresotic acid esters, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational chemical principles, provide detailed experimental protocols, and illuminate the causal links between molecular structure, synthetic strategy, and potential application.

Part 1: The Historical Lineage: From Willow Bark to Coal Tar

The story of cresotic acids is inextricably linked to two parallel streams of 19th-century chemistry: the isolation and synthesis of salicylic acid and the industrial exploitation of coal tar.

The Salicylate Saga

The therapeutic properties of willow bark have been known for millennia, with ancient civilizations using it to treat pain and fever[1]. The active component, salicin, was first isolated in the 1820s, and subsequently hydrolyzed and oxidized to yield salicylic acid[2][3]. The major breakthrough came with Hermann Kolbe's development of a commercially viable synthesis for salicylic acid in the 1850s, a reaction that would become a cornerstone of aromatic chemistry[3]. This paved the way for the large-scale production of salicylates for medicinal use, but also set the stage for the exploration of related structures.

The Rise of the Cresols

Concurrent with these developments, the industrial revolution was producing vast quantities of coal tar as a byproduct of coke production. Chemists began to explore this complex mixture, isolating a wealth of aromatic compounds. Among these were the cresols (o-, m-, and p-methylphenol), which were found to be potent germicides and antiseptics[2][3]. The use of cresols and their mixtures, often called cresylic acid, became widespread in disinfectants and wood preservatives like creosote[2][4][5]. This newfound availability of substituted phenols provided a new set of starting materials for synthetic chemists.

Part 2: The Synthetic Keystone: The Kolbe-Schmitt Reaction

The convergence of salicylate chemistry and cresol availability was made possible by the Kolbe-Schmitt reaction. This carboxylation reaction, originally developed for phenol, proved to be a versatile method for introducing a carboxylic acid group onto a phenolic ring, and its application to cresols is the foundational step in the synthesis of all cresotic acids[6][7].

Mechanism and Regioselectivity

The reaction proceeds by the nucleophilic addition of a phenoxide (or in this case, a cresolate) to carbon dioxide, typically under pressure and elevated temperature[8][9]. The cresol is first deprotonated with a strong base, such as sodium hydroxide, to form the more nucleophilic sodium cresolate. This cresolate then attacks the electrophilic carbon of CO₂, leading to the formation of a salicylate derivative[4].

An interesting and crucial aspect of this reaction is its regioselectivity. The choice of alkali metal hydroxide can influence the position of the newly added carboxyl group:

  • Sodium Hydroxide tends to favor ortho-carboxylation, leading to the formation of 2-hydroxy-3-methylbenzoic acid (from o-cresol), 2-hydroxy-4-methylbenzoic acid (from m-cresol), or 2-hydroxy-5-methylbenzoic acid (from p-cresol)[1].

  • Potassium Hydroxide often favors the para-isomer, a phenomenon attributed to the larger size of the potassium ion influencing the transition state complex[4][9].

Kolbe_Schmitt_Mechanism

Figure 1: Generalized workflow for the Kolbe-Schmitt synthesis of cresotic acids.

Experimental Protocol: Synthesis of 2-hydroxy-3-methylbenzoic Acid

This protocol describes the synthesis of an o-cresotic acid isomer via the Kolbe-Schmitt reaction. It is a self-validating system, incorporating steps for reaction completion, purification, and verification.

Materials:

  • o-Cresol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂) gas

  • Sulfuric acid (H₂SO₄), concentrated

  • Methanol

  • Deionized water

  • High-pressure autoclave reactor

Procedure:

  • Preparation of Sodium Cresolate: In a reaction vessel, dissolve 1 mole of o-cresol in a minimal amount of methanol. Cautiously add 1 mole of sodium hydroxide pellets while stirring. The reaction is exothermic. Continue stirring until the NaOH is fully dissolved and a homogenous solution of sodium o-cresolate is formed.

  • Drying: Remove the methanol under reduced pressure. It is critical that the cresolate is anhydrous, as water can significantly decrease the yield[10]. The resulting product should be a fine, dry powder.

  • Carboxylation: Transfer the anhydrous sodium o-cresolate to a high-pressure autoclave. Seal the reactor, purge with nitrogen, and then pressurize with carbon dioxide to 100 atm[4].

  • Reaction: Heat the autoclave to 125-150°C while stirring[4]. Maintain these conditions for 6-8 hours. Monitor the pressure; a drop may indicate consumption of CO₂.

  • Workup and Isolation: Cool the reactor to room temperature and slowly vent the excess CO₂. Dissolve the solid product in hot water.

  • Purification: While hot, slowly acidify the solution with concentrated sulfuric acid until the pH is acidic (pH ~2-3). The cresotic acid will precipitate out of the solution as a white solid.

  • Filtration and Drying: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water. Dry the product in a vacuum oven.

  • Characterization: Determine the melting point and confirm the structure using techniques such as ¹H-NMR and IR spectroscopy. The expected product is 2-hydroxy-3-methylbenzoic acid[11].

ReactantMolar RatioKey ParametersExpected Product
o-Cresol1100 atm CO₂, 125-150°C2-hydroxy-3-methylbenzoic acid
m-Cresol1100 atm CO₂, 125-150°C2-hydroxy-4-methylbenzoic acid
p-Cresol1100 atm CO₂, 125-150°C2-hydroxy-5-methylbenzoic acid
Table 1: Summary of Cresotic Acid Synthesis via Kolbe-Schmitt Reaction.

Part 3: The Esterification Step: Modifying for Function

While cresotic acids themselves have applications, particularly as chemical intermediates[1][7], their conversion to esters is a common strategy to modify their physicochemical properties. Esterification can enhance lipid solubility, improve palatability, or create prodrugs that release the active carboxylic acid in vivo[12][13].

The Rationale for Esterification in Drug Development

The carboxylic acid group is a key functional moiety in many drugs, including NSAIDs, as it is often crucial for binding to target enzymes[14]. However, this acidic group can also lead to gastrointestinal irritation[1]. Converting the carboxylic acid to an ester creates a prodrug, a temporarily inactive molecule that is metabolized back to the active form after absorption. This can mitigate side effects and improve the drug's pharmacokinetic profile[12][13].

Synthetic Methodologies for Cresotic Acid Esters

Standard esterification methods are readily applicable to cresotic acids. The choice of method often depends on the scale of the reaction and the sensitivity of the starting materials.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This classic method is suitable for simple alkyl esters and is cost-effective for large-scale synthesis[15][16].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole of cresotic acid in an excess of the desired alcohol (e.g., 10-20 equivalents of ethanol for the ethyl ester).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using a large excess of the alcohol drives it towards the product.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Protocol 2: Steglich Esterification (DCC/DMAP Coupling)

This method is ideal for more sensitive substrates or when milder conditions are required. It uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst[12][17].

  • Reaction Setup: Dissolve 1 mole of cresotic acid, 1.2 moles of the alcohol, and 0.1 moles of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a flask under a nitrogen atmosphere.

  • Coupling: Cool the solution to 0°C in an ice bath. Add a solution of 1.1 moles of DCC in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ester by column chromatography.

Esterification_Workflow

Figure 2: General experimental workflow for the synthesis of cresotic acid esters.

Part 4: Applications and Future Directions

While the historical use of specific cresotic acid esters is not as well-documented as that of aspirin, their parent compounds and related structures point to significant potential. Cresotic acids are known to be used as intermediates for photostabilizers, pharmaceuticals, and pesticides[1]. The synthesis of fatty acid esters of p-cresol highlights their utility in commercial applications that leverage their modified physical properties[18].

Given their structural similarity to salicylic acid, cresotic acid esters are logical candidates for investigation as analgesic and anti-inflammatory agents[14][19]. The ester functionality could serve as a prodrug moiety to reduce gastric side effects, a well-established strategy in NSAID development[12][13]. Further research into the pharmacological profiles of various cresotic acid esters could uncover novel therapeutic agents with improved efficacy and safety profiles.

Conclusion

The discovery and development of cresotic acid esters represent a classic example of synthetic chemistry building upon available resources to create novel molecules of interest. From the historical foundations of natural product medicine and industrial coal chemistry arose the parent cresotic acids, synthesized via the powerful Kolbe-Schmitt reaction. The subsequent esterification of these acids, a fundamental tool in medicinal chemistry, opens the door to a vast array of potential applications, from advanced materials to next-generation therapeutics. For the modern researcher, the history of cresotic acid esters serves as a compelling reminder of how the strategic combination of established reactions and readily available building blocks can continue to fuel innovation in science and industry.

References

  • Science History Institute. (2009, June 3). Aspirin: Turn-of-the-Century Miracle Drug.
  • Britannica. Cresol. Retrieved from [Link]

  • ResearchGate. (2008). A facile synthesis of fatty acid esters of p-cresol catalysed by acid activated Indian bentonite. Retrieved from [Link]

  • Mahdi, J. G., et al. (2006). The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential. Cell Proliferation, 39(2), 147-155. Retrieved from [Link]

  • GeeksforGeeks. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]

  • Wikipedia. Kolbe–Schmitt reaction. Retrieved from [Link]

  • Slideshare. structure and uses of phenol, cresol, resorcinol and naphthol. Retrieved from [Link]

  • BYJU'S. Kolbe Reaction Mechanism. Retrieved from [Link]

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  • Hosztafi, S., et al. (1993). Synthesis and analgetic activity of nicotinic esters of morphine derivatives. Arzneimittelforschung, 43(11), 1200-3. Retrieved from [Link]

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  • Abualhasan, M. N., et al. (2022). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Scientifica, 2022, 5972306. Retrieved from [Link]

  • Uddin, M. R., et al. (2021). Synthesis of Novel Esters of Mefenamic Acid with Pronounced Anti-nociceptive Effects and a Proposed Activity on GABA, Opioid and Glutamate Receptors. Current Pharmaceutical Design, 27(31), 3415-3427. Retrieved from [Link]

  • Galkin, O., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 22(5), 828. Retrieved from [Link]

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  • O. V. Shablykina, et al. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. Molecules, 21(6), 785. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2002). Synthesis and analgesic and anti inflammatory activities of some new fenamate analogues. Archiv der Pharmazie, 335(7), 333-8. Retrieved from [Link]

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  • Jilla Lavanya, et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Retrieved from [Link]

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  • National Center for Biotechnology Information. (2020). The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Google Patents. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
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  • Patsnap. Synthetic method of ethyl p-aminobenzoate - Eureka. Retrieved from [Link]

  • ResearchGate. (2022). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]

  • ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]

  • PubMed. (2003). Synthesis of ethyl butanoate by a commercial lipase in aqueous media under conditions relevant to cheese ripening. Retrieved from [Link]

  • YouTube. (2021). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

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theoretical properties of hydroxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of Hydroxybenzoate Derivatives

Introduction

Hydroxybenzoate derivatives, a class of molecules characterized by a benzoic acid core with one or more hydroxyl (-OH) groups on the phenyl ring, are of significant interest to researchers in drug discovery, materials science, and food chemistry. Their prevalence in nature and their versatile chemical scaffold make them ideal starting points for the synthesis of a wide array of biologically active compounds, including antimicrobials and anti-inflammatory agents.[1][2] A profound understanding of their theoretical properties is paramount for the rational design of novel derivatives with enhanced efficacy and desired physicochemical characteristics.

This guide provides a deep dive into the core , moving beyond a superficial overview to elucidate the quantum mechanical and physicochemical principles that govern their behavior. We will explore the intricate interplay of electronic effects, the resulting chemical reactivity, and how these foundational properties translate into predictable structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals who seek to leverage computational and theoretical chemistry to accelerate their research and development efforts.

The Electronic Landscape of Hydroxybenzoate Derivatives

The electronic properties of a hydroxybenzoate derivative are not merely a sum of its constituent atoms but are dictated by the nuanced interactions between the aromatic ring, the electron-withdrawing carboxylic acid group (-COOH), and the electron-donating hydroxyl group (-OH). These interactions, primarily resonance and inductive effects, govern the molecule's stability, acidity, and reactivity.

1.1. Resonance and Inductive Effects

The hydroxyl group, through its lone pair of electrons, exerts a strong electron-donating effect via resonance (a +R effect), increasing the electron density at the ortho and para positions of the benzene ring. Conversely, the carboxylic acid group is electron-withdrawing, both through induction (due to the electronegativity of the oxygen atoms) and resonance (a -R effect), which deactivates the ring. The final electron distribution is a delicate balance of these opposing forces.

This electronic tug-of-war has profound implications for the molecule's acidity (pKa). The hydroxyl group's electron-donating nature tends to destabilize the resulting carboxylate anion, making the acid weaker (higher pKa) compared to unsubstituted benzoic acid. However, the position of the hydroxyl group is critical. For instance, in ortho-hydroxybenzoic acid (salicylic acid), intramolecular hydrogen bonding can stabilize the conjugate base, leading to a significant increase in acidity.[3]

electronic_effects cluster_molecule Hydroxybenzoate Core cluster_properties Resulting Properties Ring Benzene Ring (π-system) ElectronDensity Electron Density Distribution Ring->ElectronDensity COOH Carboxylic Acid (-COOH) -I, -R Effects COOH->Ring Withdraws e⁻ (Induction & Resonance) OH Hydroxyl (-OH) -I, +R Effects OH->Ring Donates e⁻ (Resonance) Acidity Acidity (pKa) Reactivity Chemical Reactivity ElectronDensity->Acidity ElectronDensity->Reactivity

Caption: Interplay of electronic effects in hydroxybenzoate derivatives.

1.2. Computational Approaches to Electronic Structure Analysis

To quantify these electronic properties, computational chemistry provides powerful tools. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost.[3][4][5][6]

Experimental Protocol 1: DFT Calculation for Electronic Properties
  • Molecule Building and Geometry Optimization:

    • Construct the 3D structure of the desired hydroxybenzoate derivative using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).[7]

    • Refine the geometry using a DFT method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-311G(d,p).[3][4] This level of theory provides reliable geometries for many organic molecules.[8]

  • Single-Point Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311++G(2df,2p)) to obtain more accurate electronic properties.[9]

  • Property Analysis:

    • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.[10]

    • Electrostatic Potential (ESP) Map: Generate an ESP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting sites of chemical reactions.[10]

    • Atomic Charges: Calculate atomic charges (e.g., Mulliken, Löwdin, or Natural Population Analysis) to quantify the electron distribution and provide insights into substituent effects on acidity.[3][4]

Chemical Reactivity: A Tale of Nucleophiles and Electrophiles

The electron density distribution, dictated by the electronic effects discussed above, determines the chemical reactivity of hydroxybenzoate derivatives. The molecule presents both nucleophilic and electrophilic sites, making it amenable to a variety of chemical transformations.

  • Nucleophilic Sites: The oxygen atoms of the hydroxyl and carbonyl groups possess lone pairs of electrons, making them nucleophilic. The benzene ring, particularly at the ortho and para positions relative to the -OH group, is electron-rich and thus susceptible to attack by electrophiles (electrophilic aromatic substitution).[11][12]

  • Electrophilic Sites: The carbonyl carbon of the carboxylic acid is electron-deficient due to the electronegativity of the adjacent oxygen atoms, making it a prime target for nucleophilic attack.[11][13] The acidic proton of the carboxylic acid is also highly electrophilic.

The interplay between these sites is key to understanding reactions such as esterification, where an alcohol (nucleophile) attacks the carbonyl carbon (electrophile) of the hydroxybenzoate.

reactivity Molecule Hydroxybenzoate Derivative Electron-Rich Sites (Nucleophilic) Electron-Poor Sites (Electrophilic) NucleophilicSites • Ring (ortho, para) • Hydroxyl Oxygen • Carbonyl Oxygen Molecule:f1->NucleophilicSites ElectrophilicSites • Carbonyl Carbon • Carboxylic Proton Molecule:f2->ElectrophilicSites Nucleophiles Nucleophiles (e.g., Alcohols, Amines) Nucleophiles->Molecule:f2 Attack at Electrophilic Center Electrophiles Electrophiles (e.g., Halogens, Nitronium ion) Electrophiles->Molecule:f1 Attack at Nucleophilic Center

Caption: Nucleophilic and electrophilic centers of hydroxybenzoate derivatives.

Structure-Activity Relationships (SAR): From Theory to Prediction

A central goal in drug development is to understand how modifications to a chemical structure affect its biological activity. This is the essence of Structure-Activity Relationship (SAR) studies. For hydroxybenzoate derivatives, SAR is often explored using Quantitative Structure-Activity Relationship (QSAR) models.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[14][15] These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[15]

3.1. Key Molecular Descriptors in QSAR

In QSAR studies of hydroxybenzoate derivatives, several classes of molecular descriptors are commonly employed:

  • Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, HOMO/LUMO energies, and atomic charges. They are crucial for modeling interactions with biological targets that are electrostatic in nature.

  • Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices (e.g., Kier's shape indices).[16] They are important for understanding how a molecule fits into a receptor's binding pocket.

  • Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity (e.g., Balaban topological index, molecular connectivity indices).[16]

  • Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a molecule's ability to cross cell membranes.

The following table summarizes key descriptors and their relevance, as identified in various studies on hydroxybenzoate derivatives.

Descriptor ClassExample DescriptorsRelevance in Drug Design
Electronic HOMO/LUMO energies, Dipole moment (µ)Governs electrostatic interactions and chemical reactivity with the target.[15]
Topological Balaban topological index (J), Molecular connectivity index (¹χv)Describes molecular size, shape, and branching, influencing binding affinity.[16]
Shape Kier's alpha first order shape index (κα1)Quantifies molecular shape, which is critical for receptor fit.[16]
Hydrophobicity LogPAffects membrane permeability and transport to the site of action.

3.2. Building a Predictive QSAR Model

Developing a robust QSAR model is a systematic process that involves several key steps, from data curation to rigorous validation.[16][17][18]

qsar_workflow Data 1. Data Collection (Structures & Biological Activity) Descriptors 2. Descriptor Calculation (Electronic, Steric, etc.) Data->Descriptors Selection 3. Feature Selection (Reduce Redundancy & Noise) Descriptors->Selection Split 4. Data Splitting (Training and Test Sets) Selection->Split Model 5. Model Generation (e.g., MLR, PLS, SVM) Split->Model Training Set Validation 6. Model Validation (Internal & External) Split->Validation Test Set Model->Validation Prediction 7. Prediction & Interpretation Validation->Prediction Validated Model

Caption: A typical workflow for developing a QSAR model.

Experimental Protocol 2: QSAR Modeling Workflow
  • Data Set Preparation:

    • Compile a dataset of hydroxybenzoate derivatives with experimentally determined biological activity (e.g., IC₅₀, MIC).

    • Ensure the data is consistent and covers a significant range of activity values and structural diversity.

    • Curate the data by checking for and correcting any structural errors.[17]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (1D, 2D, and 3D) using software like PaDEL-Descriptor or Dragon.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used for external validation.

  • Model Building and Feature Selection:

    • Using the training set, employ a statistical method to build a model. Multiple Linear Regression (MLR) is a common starting point.

    • Use a feature selection algorithm (e.g., Genetic Function Algorithm) to identify the most relevant descriptors that contribute to the biological activity, avoiding overfitting.[16]

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

    • External Validation: Use the model to predict the activity of the compounds in the test set. The predictive power is often assessed by the squared correlation coefficient (R²_pred).[16] A good QSAR model should have high values for both q² and R²_pred.

  • Interpretation and Application:

    • Analyze the selected descriptors in the final QSAR model to gain insights into the key structural features that drive activity.

    • Use the validated model to predict the activity of new, unsynthesized hydroxybenzoate derivatives to prioritize candidates for synthesis and testing.[14]

Conclusion

The provide a powerful framework for understanding and predicting their behavior. By leveraging computational tools to analyze their electronic structure and reactivity, and by applying systematic QSAR modeling, researchers can move beyond trial-and-error approaches to a more rational, hypothesis-driven design of novel molecules. The principles and protocols outlined in this guide serve as a foundation for professionals in drug development and related fields to harness the predictive power of theoretical chemistry, ultimately accelerating the discovery of new and improved hydroxybenzoate-based compounds.

References

  • Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. Drug Res (Stuttg). Available at: [Link]

  • Ab Initio Quantum Chemical Studies of the pKa's of Hydroxybenzoic Acids in Aqueous Solution with Special Reference to the Hydrophobicity of Hydroxybenzoates and Their Binding to Surfactants. The Journal of Physical Chemistry B. Available at: [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]

  • An automated framework for QSAR model building. BMC Bioinformatics. Available at: [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. Available at: [Link]

  • What are the steps of QSAR based drug design?. Quora. Available at: [Link]

  • Workflow for predictive QSAR modeling (A) incorporating a critical step... ResearchGate. Available at: [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules. Available at: [Link]

  • Substituent effects on the electronic structure and pKa benzoic acid. ResearchGate. Available at: [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

  • Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics. Available at: [Link]

  • Relationships between aqueous acidities and computed surface-electrostatic potentials and local ionization energies of substituted phenols and benzoic acids. ResearchGate. Available at: [Link]

  • The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Molecules. Available at: [Link]

  • Substituent effects on the physical properties and pKa of phenol. Semantic Scholar. Available at: [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. Available at: [Link]

  • Theoretical perspective of the scavenging ability of five hydroxybenzoic acid derivatives against free radicals using DFT mode of study. ResearchGate. Available at: [Link]

  • Overview of the computational methods to assess aromaticity. Semantic Scholar. Available at: [Link]

  • Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation. Pure. Available at: [Link]

  • HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining. Available at: [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available at: [Link]

  • Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Taylor & Francis Online. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Available at: [Link]

  • Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. MDPI. Available at: [Link]

  • Molecular Structures of 3-Hydroxybenzoic Acid and 4-Hydroxybenzoic Acid, Obtained by Gas-Phase Electron Diffraction and Theoretical Calculations. ResearchGate. Available at: [Link]

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  • Identifying nucleophilic and electrophilic centers. Khan Academy. Available at: [Link]

  • Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube. Available at: [Link]

  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC. Available at: [Link]

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Sources

A-Z Guide to Sourcing Ethyl 2-hydroxy-5-methylbenzoate for Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Starting Material

Ethyl 2-hydroxy-5-methylbenzoate (CAS No. 34265-58-2), also known as Ethyl 5-methylsalicylate, is a hydroxyl benzoate derivative that serves as a key intermediate in the synthesis of more complex molecules.[1][2] Its applications span from the development of novel pharmaceutical compounds to its use in fragrance and cosmetic formulations.[3] For instance, it is a documented intermediate in the synthesis of 2-propoxy-5-methylbenzoic acid.[2][4] Given its foundational role, the quality, purity, and consistency of this reagent are paramount. A suboptimal starting material can compromise months of research, leading to irreproducible results and costly delays.[5]

This guide provides a comprehensive framework for sourcing this compound, empowering you to make informed procurement decisions. We will delve into the critical parameters for supplier evaluation, offer a comparative look at commercial sources, and provide a practical workflow for qualifying a new supplier to ensure the integrity of your research and development pipeline.

Part 1: Key Considerations for Sourcing High-Quality Reagents

Selecting a chemical supplier involves more than just comparing prices. For researchers and drug development professionals, the decision must be rooted in a thorough assessment of quality, reliability, and documentation.

Purity, Impurities, and Grade Selection

The required purity of this compound is dictated by its intended application. While a 98% purity might be sufficient for some initial discovery work, more sensitive applications, such as developing pharmaceutical secondary standards, demand higher purity and a well-characterized impurity profile.[6]

Key Questions for Your Supplier:

  • What is the typical purity of the current batch?

  • What analytical methods were used to determine purity (e.g., GC, HPLC, NMR)?

  • Can you provide a detailed impurity profile?

  • Do you offer different grades (e.g., technical, reagent, pharmaceutical secondary standard)?

Understanding the chemical grade is crucial. Grades like "ACS Reagent Grade" signify that the chemical meets standards set by the American Chemical Society, ensuring a certain level of purity and quality suitable for many laboratory and analytical applications.[7] For pharmaceutical quality control, "Secondary Standards" are often used. These are working standards qualified against a primary standard (e.g., from USP, EP) and are essential for routine testing.[8][9]

The Certificate of Analysis (CoA): Your Window into Quality

A Certificate of Analysis (CoA) is a non-negotiable document that provides batch-specific data verifying a reagent's identity and quality.[5][10] It is your primary tool for quality assurance and traceability.[7] A comprehensive CoA should always be requested and reviewed before using a reagent in any experiment.[5]

A robust CoA will include:

  • Product Identification: Name, catalog number, CAS number.[10]

  • Batch/Lot Number: Uniquely identifies the specific production run.[5]

  • Physical & Chemical Properties: Appearance, melting point, boiling point, density.[5]

  • Analytical Test Results: Specific results from tests like GC-MS, LC-MS, or ¹H NMR, confirming identity and purity.[5]

  • Specification Limits: The acceptable range for each test parameter.[5]

Never accept a Certificate of Conformance (CoC), which merely states the material conforms to specifications without providing actual data.[7] A true CoA provides the objective evidence needed to validate the reagent's quality.[7]

Regulatory Compliance and Documentation

Working in a regulated environment (e.g., GLP, GMP) necessitates stringent documentation.[11] Suppliers catering to the pharmaceutical industry are typically audited and must adhere to standards like ISO 17025 (for testing and calibration laboratories) and ISO Guide 17034 (for reference material producers).[12]

Beyond the CoA, the Safety Data Sheet (SDS) is critical. It provides essential information on potential hazards, safe handling procedures, personal protective equipment (PPE), and emergency measures.[13]

Part 2: Directory and Comparison of Commercial Suppliers

A multitude of chemical suppliers list this compound. They range from large, multinational corporations to smaller, specialized manufacturers. The following table provides a comparative overview of prominent suppliers.

SupplierTypical Purity/GradeDocumentation AvailabilityTarget AudienceNotes
Sigma-Aldrich (Merck) 98% PurityCoA, SDS readily available onlineResearch, Pharma QC[6]Offers pharmaceutical secondary standards for other compounds, indicating strong QC capabilities. The specific product (CAS 34265-58-2) is currently listed as discontinued, but they remain a key supplier for related chemicals.
BLD Pharm VariesNMR, HPLC, LC-MS, UPLC data available[14]Research & DevelopmentProvides detailed analytical data for their products, which is a strong indicator of quality control.[14]
TCI Chemicals >98.0% (GC)CoA, SDS availableResearch, AcademiaKnown for a wide range of research chemicals and clear specifications.
ChemicalBook Aggregators Varies by ListerLists multiple suppliers, availability varies[1][2]Broad (Research to Industrial)Acts as a directory, connecting buyers with various manufacturers, primarily in Asia.[1][2][15] Due diligence on the actual manufacturer is crucial.
JHECHEM CO LTD VariesSupplier profile availableIndustrial, Bulk OrdersA China-based manufacturer and trader listed on platforms like ECHEMI, suitable for larger quantity needs.[15]

Note: Product availability and specifications are subject to change. Always verify with the supplier directly before ordering.

Part 3: A Practical Workflow for Supplier Qualification

Qualifying a new supplier is a systematic process to ensure their product consistently meets your scientific and quality requirements. Rushing this step can introduce significant risk to your projects.

Supplier Qualification Workflow

G A 1. Initial Screening - Identify potential suppliers - Review online catalogs & data B 2. Documentation Review - Request & scrutinize CoA and SDS - Verify analytical methods used A->B Shortlist C 3. Sample Request & In-House QC - Order a small evaluation sample - Perform identity & purity tests (e.g., NMR, LC-MS) B->C Docs OK F FAIL - Document reasons - Return to screening B->F Inadequate Docs D 4. Performance Testing - Use the sample in a non-critical, small-scale reaction or assay C->D QC Pass C->F QC Fail E 5. Decision & Approval - Compare results to CoA - Add to Approved Supplier List (ASL) D->E Performance OK D->F Performance Fail

Sources

safety and handling of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 2-hydroxy-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Ethyl 5-methylsalicylate, is a hydroxyl benzoate derivative with the CAS Number 34265-58-2.[1][2][3] It serves as a valuable intermediate in organic synthesis, including in the preparation of compounds like 2-propoxy-5-methylbenzoic acid.[1][4] Given its role in the development of more complex molecules, a thorough understanding of its safe handling and management is paramount for professionals in research and drug development. This guide provides a comprehensive overview of its properties, hazards, and the necessary protocols to ensure safety in a laboratory environment.

Section 1: Physicochemical Properties and Identification

A foundational aspect of chemical safety is a clear understanding of the substance's physical and chemical properties. This data informs proper storage, handling, and emergency response procedures.

PropertyValueSource(s)
CAS Number 34265-58-2[1][2][3]
Molecular Formula C10H12O3[1][2][3]
Molecular Weight 180.2 g/mol [1][2][3]
Appearance Light yellow to yellow Liquid[1]
Melting Point 2 °C[1][2]
Boiling Point 251 °C (lit.)[1][2][5]
Density 1.103 g/mL at 25 °C (lit.)[1][2][5]
Refractive Index n20/D 1.522 (lit.)[1][2][5]
Flash Point 98 °F (approx. 36.7 °C)[2]
Storage Room Temperature, sealed in dry conditions, under nitrogen.[1][6]

Chemical Identifiers:

  • IUPAC Name: this compound[3]

  • Synonyms: Ethyl 5-methylsalicylate, 2,5-Cresotic acid ethyl ester[2]

  • SMILES Code: CCOC(=O)C1=C(O)C=C(C)C=C1[6]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified with several hazards that necessitate careful handling. The risk and safety statements, while part of an older system, provide valuable context.

Hazard ClassificationCodeDescription
Hazard Codes XnHarmful
Risk Statements R10Flammable.
R20/21/22Harmful by inhalation, in contact with skin, and if swallowed.
R36/37/38Irritating to eyes, respiratory system, and skin.
Safety Statements S16Keep away from sources of ignition - No smoking.
S26In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
S36Wear suitable protective clothing.

Source:[2]

While a comprehensive toxicological profile for this compound is not thoroughly investigated, the available data for similar benzoate derivatives suggests that it should be handled as a substance that is harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9] It is also presumed to be an irritant to the skin, eyes, and respiratory tract.[8] Long-term exposure effects are not well-documented, and it should be treated with the caution afforded to all novel or sparsely studied chemical entities.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate personal protective equipment.

Hierarchy of Controls

The most effective safety strategies involve designing out the hazard. Where this is not possible, a combination of engineering controls, administrative controls, and finally, PPE, should be implemented.

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE)

Caption: Hierarchy of Safety Controls.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.[10]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[11][12]

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[13]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use and change them frequently, especially after direct contact.

    • Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or coveralls should be worn.[7][14]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12][14]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is critical for minimizing exposure and preventing accidents.

Experimental Protocol: Standard Laboratory Handling
  • Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is correctly donned. Clear the workspace of any unnecessary items.

  • Chemical Retrieval: Retrieve the container from its designated storage area. Check the container for any signs of damage or leaks.

  • Dispensing: Conduct all transfers and dispensing of the liquid within a chemical fume hood. Use appropriate tools (e.g., pipette, graduated cylinder) to minimize the risk of splashes.

  • During Use: Keep the container sealed when not in active use. Avoid actions that could generate aerosols.

  • Post-Handling: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[7][8] Do not eat, drink, or smoke in areas where chemicals are handled.[7][11]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][15]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[7][12][15]

  • Store separately from incompatible materials such as strong oxidizing agents and strong bases.[9][11][12]

  • For long-term stability, storing under an inert nitrogen atmosphere is recommended.[1]

Section 5: First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Response Workflow

Emergency Response Workflow Assess Assess Scene (Ensure safety) Secure Secure Area (Alert others, restrict access) Assess->Secure FirstAid Provide First Aid (Follow specific protocol) Secure->FirstAid Spill Contain Spill (If safe to do so) Secure->Spill Decon Decontaminate (Personnel and area) Spill->Decon Dispose Dispose Waste (Follow regulations) Decon->Dispose

Caption: General Emergency Response Workflow.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15][16]

  • Skin Contact: Immediately remove all contaminated clothing.[7][8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[16] If irritation persists, seek medical attention.[15]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16][17] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[7]

  • Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[7][15] Call a poison control center or doctor immediately for treatment advice.[7]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[11][15]

  • Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel along the ground to a source of ignition.[7] Hazardous combustion products include carbon oxides (CO, CO2).[7][8] Containers may explode when heated.[15]

  • Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[8] Use water spray to cool nearby containers.[7]

Accidental Release Measures
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[11][15]

  • Containment: Wear appropriate PPE as described in Section 3. Prevent the spill from entering drains or waterways.[7][18]

  • Clean-up: Absorb the spill with an inert, non-combustible material such as sand, earth, or a commercial absorbent (e.g., Chemizorb®).[7]

  • Collection: Collect the absorbed material and place it into a sealed, properly labeled container for chemical waste disposal.[7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Section 6: Synthesis and Applications in Drug Development

This compound is primarily used as a chemical intermediate. One common synthesis method is the esterification of p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) with absolute ethanol, using an acid catalyst like sulfuric acid.[1][4]

Its significance in drug development lies in its structure—a substituted hydroxybenzoate (salicylate). This scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. Researchers utilize this molecule as a starting material or building block to construct more complex target molecules with potential therapeutic properties, for instance, in the development of selective SIRT5 inhibitors.[4][19] The ability to safely handle such intermediates is therefore a core competency in the field.

Section 7: Disposal Considerations

All waste materials, including the chemical itself, contaminated absorbents, and empty containers, must be disposed of as hazardous waste.

  • Procedure: Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[7][8] Do not dispose of via drains or to the environment. Contract with a licensed professional waste disposal service.[7]

  • Containers: Handle uncleaned containers as you would the product itself.[8]

References

  • This compound CAS#: 34265-58-2 . ChemWhat. [Link]

  • First Aid Procedures for Chemical Hazards . NIOSH | CDC. [Link]

  • Safety Data Sheet . Chemical Management. [Link]

  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE . Organic Preparations and Procedures International. [Link]

  • Ethyl Paraben Pure IP BP Ph Eur USP NF Manufacturers, with SDS . Muby Chemicals. [Link]

  • Safety Data Sheet - ETHYL BENZOATE . directpcw. [Link]

  • Ethyl 3-hydroxy-5-methylbenzoate . PubChem, NIH. [Link]

  • Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester - Substance Details . SRS | US EPA. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Synthesis of 2-propoxy-5-methylbenzoic acid . Journal of Research of the National Bureau of Standards. [Link]

  • Exposure to and toxicity of methyl-, ethyl- and propylparaben . RIVM. [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate . MDPI. [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors . PMC, NIH. [Link]

Sources

An In-depth Technical Guide to the Appearance and Odor of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the organoleptic properties of Ethyl 2-hydroxy-5-methylbenzoate (CAS 34265-58-2), a significant aromatic ester. In the fields of pharmaceutical sciences and sensory research, a precise understanding of a compound's appearance and odor is critical for quality control, formulation development, and ensuring the safety and efficacy of the final product. This document synthesizes available data to present a detailed profile of this compound, grounded in established analytical principles.

Chemical Identity and Physical Properties

This compound, also known as Ethyl 5-methylsalicylate, is an ester of salicylic acid. Its molecular structure, featuring a hydroxyl group and a methyl group on the benzene ring, gives rise to its characteristic sensory properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [2][3]
CAS Number 34265-58-2[1][2]
Melting Point 2 °C[2][4]
Boiling Point 251 °C (lit.)[1][2][4]
Density 1.103 g/mL at 25 °C (lit.)[1][2][4]
Refractive Index n20/D 1.522 (lit.)[2][4]

The low melting point of 2°C indicates that this compound is a liquid at standard room temperature. A Russian patent, however, has listed ethyl-5-methylsalicylate as a solid[5]. This discrepancy may be due to different polymorphic forms or purity levels of the substance and warrants further investigation when sourcing this compound for experimental use.

Organoleptic Profile: Appearance and Odor

A thorough evaluation of a compound's appearance and odor is a fundamental aspect of its characterization. These properties can be indicative of purity and are critical in applications where sensory perception is a key factor.

Appearance
Odor Profile

Direct sensory analysis data for this compound is limited. However, the odor profile can be inferred from structurally analogous compounds, particularly other salicylate esters which are well-known for their characteristic aromas.

  • Ethyl Salicylate , the unmethylated parent compound, possesses a sweet, balsamic aroma with a distinct minty-wintergreen character and subtle fruity-floral undertones . It is often described as being softer and more rounded than methyl salicylate[7]. The odor is also characterized as wintergreen, minty, sweet, floral, and spicy[8].

Based on this, the odor of this compound is likely to be in the wintergreen and sweet-aromatic family . The presence of the methyl group at the 5-position of the benzene ring may introduce subtle modifications to the odor profile, potentially adding a slightly phenolic or cresol-like nuance.

Methodologies for Sensory Evaluation

For researchers and drug development professionals requiring precise and reproducible sensory data, standardized experimental protocols are essential. The following methodologies are recommended for the evaluation of the appearance and odor of aromatic esters like this compound.

Visual Appearance Assessment

The determination of a compound's appearance should be conducted under controlled lighting conditions against a neutral background.

Protocol for Visual Appearance Assessment:

  • Sample Preparation: Place a 10 mL sample of this compound in a clear, colorless glass vial.

  • Lighting: Illuminate the sample with a standardized light source (e.g., D65, representing average daylight).

  • Background: View the sample against both a white and a black background to accurately assess color and clarity.

  • Observation: Record the color, clarity (e.g., clear, hazy, opaque), and the presence of any particulate matter.

Olfactory Analysis

A comprehensive odor profile is best determined using a combination of instrumental and human sensory analysis.

Diagram 1: Workflow for Olfactory Analysis

G cluster_instrumental Instrumental Analysis cluster_sensory Human Sensory Panel gc_o Gas Chromatography-Olfactometry (GC-O) gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) gc_o->gc_ms Identifies odor-active compounds training Panelist Training with Reference Standards gc_o->training Provides odor descriptors for training qda Quantitative Descriptive Analysis (QDA) final_profile Comprehensive Odor Profile qda->final_profile Generates detailed odor profile lexicon Lexicon Development training->lexicon evaluation Sample Evaluation lexicon->evaluation evaluation->qda

Caption: A dual-pathway approach for comprehensive olfactory analysis.

Gas Chromatography-Olfactometry (GC-O): This technique separates the volatile components of a sample and allows a trained analyst to smell each component as it elutes from the gas chromatograph. This is invaluable for identifying the specific chemical compounds responsible for the overall aroma.

Quantitative Descriptive Analysis (QDA): A trained human sensory panel is used to identify, describe, and quantify the aromatic characteristics of a substance.

Protocol for Quantitative Descriptive Analysis (QDA):

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity. They are then trained to identify and rate the intensity of specific aroma attributes using chemical reference standards.

  • Lexicon Development: The panel collaboratively develops a set of descriptive terms (a lexicon) that accurately characterize the aroma of this compound.

  • Sample Evaluation: In a controlled environment, panelists individually evaluate the sample and rate the intensity of each attribute on a linear scale.

  • Data Analysis: The data is statistically analyzed to generate a comprehensive sensory profile of the compound.

Conclusion

This compound is a liquid at room temperature, likely appearing as a clear, colorless to pale yellow liquid. Its odor profile is anticipated to be in the wintergreen family, with sweet and aromatic notes, analogous to other salicylate esters. For definitive characterization, especially in the context of pharmaceutical applications where excipient properties can impact drug product performance and patient compliance, it is imperative to conduct rigorous sensory analysis using standardized protocols such as those outlined in this guide.

References

  • The Good Scents Company. (n.d.). ethyl salicylate. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Ethyl Salicylate. Retrieved from [Link]

  • ChemWhat. (2025). This compound CAS#: 34265-58-2. Retrieved from [Link]

  • Google Patents. (2016). RU2574030C2 - Инкапсуляты.
  • Acmec Biochemical. (n.d.). 34265-58-2[this compound]. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. Retrieved from [Link]

  • DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for Ethyl 2-hydroxy-5-methylbenzoate, a key intermediate in various synthetic processes. Understanding the chemical stability of this compound is paramount for ensuring its quality, efficacy, and shelf-life in research and development settings. This document moves beyond generic storage advice to offer a detailed examination of degradation pathways and scientifically grounded protocols for stability assessment.

Physicochemical Properties: The Foundation of Stability

A thorough understanding of the physicochemical properties of this compound is the starting point for any stability analysis. These inherent characteristics dictate its susceptibility to various environmental factors.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.2 g/mol [1][2]
Appearance Light yellow to yellow liquid[1]
Boiling Point 251 °C (lit.)[1][2][3]
Density 1.103 g/mL at 25 °C (lit.)[1][2][3]
Refractive Index n20/D 1.522 (lit.)[1][2][3]

The presence of a phenolic hydroxyl group, an ester linkage, and a substituted benzene ring are the primary determinants of its chemical reactivity and potential degradation pathways.

Critical Factors Influencing Stability

The stability of this compound is not absolute and can be compromised by several environmental factors. A proactive approach to stability requires a clear understanding of these stressors.

Hydrolytic Stability: The Role of pH

The ester functional group in this compound is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[4][5] This degradation pathway is one of the most significant for this class of compounds.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 2-hydroxy-5-methylbenzoic acid and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydrolysis is irreversible and yields the salt of the carboxylic acid (sodium 2-hydroxy-5-methylbenzoate, if sodium hydroxide is used) and ethanol.[4][6]

The rate of hydrolysis is significantly influenced by pH.[7] Therefore, maintaining a neutral pH environment is crucial for minimizing hydrolytic degradation.

Oxidative Stability

Phenolic compounds are known to be susceptible to oxidation.[8][9] The hydroxyl group on the benzene ring of this compound can be oxidized, potentially leading to the formation of colored degradation products and a loss of purity. The presence of oxidizing agents, exposure to air (oxygen), and the presence of metal ions can accelerate this process.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical degradation.[8][10] Aromatic compounds, such as this compound, can absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation and cleavage of chemical bonds. Photostability testing is therefore a critical component of a comprehensive stability program.[11][12][13][14][15]

Thermal Stability

While this compound has a relatively high boiling point, prolonged exposure to elevated temperatures can accelerate the rates of both hydrolysis and oxidation.[7][10] Thermal degradation studies are essential to determine the maximum acceptable temperature for storage and handling.[16]

Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are predicted under forced degradation conditions:

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A This compound B 2-hydroxy-5-methylbenzoic acid + Ethanol A->B H+ or OH- C This compound D Quinone-type structures and other oxidized derivatives C->D [O]

Caption: Predicted major degradation pathways for this compound.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended:

ConditionRecommendationRationale
Temperature Store at room temperature (20-25°C). Avoid excessive heat.Minimizes thermal degradation and slows down the rates of hydrolysis and oxidation.[17]
Light Store in a light-resistant container.Protects the compound from photolytic degradation.[17][18]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidative degradation by minimizing contact with oxygen.
Container Use a well-sealed, non-reactive container (e.g., amber glass).Prevents contamination and interaction with the container material.[19]
Moisture Store in a dry environment.Minimizes the risk of hydrolysis.[17][18]

Stability Testing Protocol: A Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][10][20][21] The following is a comprehensive protocol for this compound.

Objective

To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines and to facilitate the development of a stability-indicating analytical method.[7][8]

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Degradation (e.g., 80°C, solid state) prep->thermal photo Photolytic Degradation (ICH Q1B conditions) prep->photo hplc Analyze samples by Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec Characterize degradation products by LC-MS hplc->mass_spec

Sources

Methodological & Application

Synthesis of Ethyl 2-hydroxy-5-methylbenzoate from p-Cresotinic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Ethyl 2-hydroxy-5-methylbenzoate, a valuable chemical intermediate, from p-cresotinic acid via an acid-catalyzed esterification reaction. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety guidelines.

Introduction

This compound is a benzoate ester that serves as a key building block in the synthesis of various pharmaceuticals and other fine chemicals. Its synthesis from p-cresotinic acid (also known as 2-hydroxy-5-methylbenzoic acid) is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry. This process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The selection of this synthetic route is predicated on the ready availability of the starting materials and the straightforward nature of the reaction, making it an efficient and scalable method.

The underlying principle of this synthesis is the reversible nature of the esterification reaction. To drive the chemical equilibrium towards the formation of the desired ester, an excess of the alcohol reactant (ethanol in this case) is utilized, in accordance with Le Châtelier's principle. The strong acid catalyst, typically concentrated sulfuric acid, plays a crucial role in accelerating the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Reaction Scheme

Reaction_Scheme p_cresotinic_acid p-Cresotinic Acid ethanol + Ethanol h2so4 H₂SO₄ (catalyst) reflux Reflux ethyl_benzoate This compound water + Water

Caption: Overall reaction for the synthesis of this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier
p-Cresotinic Acid (C₈H₈O₃)Reagent Grade, ≥98%Sigma-Aldrich
Absolute Ethanol (C₂H₅OH)Anhydrous, ≥99.5%Fisher Scientific
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%J.T. Baker
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%EMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade, granularVWR Chemicals
Deionized WaterHigh PurityIn-house
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Distillation apparatus (for simple and vacuum distillation)

  • Rotary evaporator (optional)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper

  • Analytical balance

Experimental Protocol

Fischer Esterification of p-Cresotinic Acid

The synthesis of this compound is achieved through the Fischer esterification of p-cresotinic acid with absolute ethanol, using concentrated sulfuric acid as a catalyst.

Experimental_Workflow Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up Procedure cluster_purification Purification arrow arrow A 1. Combine p-cresotinic acid (13 g, 0.085 mol) and absolute ethanol (39 mL, 0.67 mol) in a round-bottom flask. B 2. Slowly add a few milliliters of concentrated H₂SO₄ as a catalyst. A->B C 3. Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours with stirring. B->C D 4. After cooling, distill off the excess ethanol. C->D E 5. Wash the residue successively with water and 5% aqueous NaHCO₃ solution. D->E F 6. Dry the organic layer over anhydrous Na₂SO₄. E->F G 7. Perform vacuum distillation to purify the crude product. F->G H 8. Collect the fraction at 94-95 °C / 4 mm Hg. G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Steps:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 13 g (0.085 mole) of p-cresotinic acid with 39 mL (0.67 mole) of absolute ethanol.

  • Catalyst Addition: While stirring, carefully and slowly add a few milliliters of concentrated sulfuric acid to the mixture. The addition of sulfuric acid is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 8 hours with constant stirring.

  • Work-up:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Distill off the excess ethanol using a simple distillation setup.

    • Transfer the remaining residue to a separatory funnel.

    • Wash the residue successively with 50 mL of deionized water and 50 mL of a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic layer to remove the sodium sulfate.

    • Purify the crude product by vacuum distillation.

    • Collect the fraction that distills at 94-95 °C under a pressure of 4 mm Hg. The expected yield is approximately 10.8 g (70%).

Reaction Mechanism

The Fischer esterification proceeds through a series of equilibrium steps, as outlined below. The acid catalyst is crucial for the reaction to proceed at a reasonable rate.

Reaction_Mechanism Mechanism of Fischer Esterification arrow arrow A 1. Protonation of the carbonyl oxygen of p-cresotinic acid by the acid catalyst. B 2. Nucleophilic attack of the ethanol molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate. A->B C 3. Proton transfer from the oxonium ion to one of the hydroxyl groups. B->C D 4. Elimination of a water molecule to form a protonated ester. C->D E 5. Deprotonation of the protonated ester to yield the final product, this compound, and regenerate the acid catalyst. D->E

Caption: Key steps in the acid-catalyzed esterification of p-cresotinic acid.

The mechanism involves the activation of the carboxylic acid by protonation, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][2] The subsequent steps involve proton transfers and the elimination of a water molecule, a good leaving group, to form the ester. The final deprotonation step regenerates the acid catalyst, allowing it to participate in another reaction cycle.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyExpected Value
Appearance Colorless to light yellow liquid
Boiling Point 251 °C (at atmospheric pressure), 94-95 °C (at 4 mm Hg)[3]
Density 1.103 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.522
¹H NMR (CDCl₃) Predicted shifts: δ 1.4 (t, 3H, -CH₃ of ethyl), 2.3 (s, 3H, Ar-CH₃), 4.4 (q, 2H, -CH₂- of ethyl), 6.8-7.8 (m, 3H, aromatic protons), ~10.8 (s, 1H, phenolic -OH)
¹³C NMR (CDCl₃) Predicted shifts: δ 14.2 (-CH₃ of ethyl), 20.5 (Ar-CH₃), 61.5 (-CH₂- of ethyl), 112-160 (aromatic carbons), ~170 (C=O of ester)
IR (Infrared) Predicted characteristic peaks: Broad peak around 3200 cm⁻¹ (O-H stretch of phenol), ~2980 cm⁻¹ (C-H stretch of alkanes), ~1680 cm⁻¹ (C=O stretch of ester), ~1610 and ~1500 cm⁻¹ (C=C stretch of aromatic ring), ~1250 cm⁻¹ (C-O stretch of ester)

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • p-Cresotinic Acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Absolute Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[4][5] It is a strong corrosive agent and a powerful dehydrating agent. Handle with extreme care and avoid contact with skin, eyes, and clothing. Always add acid to water or ethanol slowly, never the other way around, to prevent violent splashing.

  • This compound: May cause skin, eye, and respiratory irritation. Handle with care.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

  • Synthesis of 2-propoxy-5-methylbenzoic acid. (URL: [Link])

  • Fischer Esterification - Chemistry LibreTexts. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • PubChem. 5-Methylsalicylic acid. (URL: [Link])

  • Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

  • Mechanism of Esterification (Salicylic Acid + Methanol → Methyl Salicylate) - Filo. (URL: [Link])

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Application Note & Protocol: Synthesis of Methyl 2-hydroxy-5-methylbenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2-hydroxy-5-methylbenzoate, a valuable ester derivative, through the acid-catalyzed Fischer esterification of 2-hydroxy-5-methylbenzoic acid with methanol. This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on product purification, characterization, and troubleshooting common issues. The aim is to equip the user with not just a method, but a thorough understanding of the process to ensure a successful and reproducible outcome.

Introduction: The Strategic Importance of Esterification

Esterification is a cornerstone reaction in organic synthesis, pivotal in the production of a vast array of compounds, from pharmaceuticals to fragrances.[1][2] The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, remains a widely used, robust, and economical approach.[1][3]

2-hydroxy-5-methylbenzoic acid, also known as 5-methylsalicylic acid or p-cresotic acid, is a bifunctional molecule containing both a carboxylic acid and a phenolic hydroxyl group.[4] Its esterification to mthis compound yields a compound with potential applications in various fields, including as an intermediate in the synthesis of more complex molecules.[5] This guide will focus on the practical execution of this transformation, emphasizing the chemical principles that govern the reaction's success.

Mechanistic Insight: The Fischer Esterification Pathway

The Fischer esterification is an equilibrium-driven process.[3][6] Understanding the mechanism is paramount to manipulating the reaction conditions for optimal yield. The reaction proceeds through a series of reversible steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][6]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group is now a good leaving group (water), which is eliminated to form a resonance-stabilized carbocation.

  • Deprotonation: A base (such as another molecule of methanol or the conjugate base of the catalyst) removes the proton from the remaining hydroxyl group, regenerating the carbonyl double bond and yielding the final ester product. The acid catalyst is also regenerated in this step.

To drive the equilibrium towards the product side, Le Chatelier's principle is applied, typically by using a large excess of the alcohol (methanol in this case) or by removing the water as it is formed.[7]

Experimental Protocol: Synthesis of Mthis compound

This protocol is a standard laboratory procedure adaptable for various scales.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-hydroxy-5-methylbenzoic acid≥98%Standard chemical supplierAlso known as 5-methylsalicylic acid
Methanol (MeOH)Anhydrous, ≥99.8%Standard chemical supplierUsed in excess as both reactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Standard chemical supplierCatalyst
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-houseFor neutralization
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)Reagent gradeStandard chemical supplierFor extraction
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent gradeStandard chemical supplierFor drying the organic phase
Round-bottom flask (100 mL)Borosilicate glassStandard lab supplier
Reflux condenserBorosilicate glassStandard lab supplier
Heating mantle or oil bath-Standard lab supplier
Separatory funnel (250 mL)Borosilicate glassStandard lab supplier
Rotary evaporator-Standard lab supplierFor solvent removal
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction and all handling of volatile and corrosive chemicals in a well-ventilated fume hood.

  • Chemical Hazards:

    • Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. Handle with extreme care.

    • Methanol: Toxic and flammable. Avoid inhalation, ingestion, and skin contact.

  • Procedure: The addition of concentrated sulfuric acid to methanol is exothermic. Add the acid slowly and with cooling if necessary.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 2-hydroxy-5-methylbenzoic acid.

    • Add 50 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.

    • Carefully and slowly, add 1.5 mL of concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The boiling point of methanol is approximately 65 °C.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a 250 mL separatory funnel.

    • Add 100 mL of cold water to the separatory funnel.

    • Extract the aqueous mixture with 3 x 50 mL portions of diethyl ether or ethyl acetate. Combine the organic layers.

    • Wash the combined organic layers with 50 mL of water, followed by 2 x 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Caution: CO₂ evolution will cause pressure build-up in the separatory funnel; vent frequently.

    • Wash the organic layer one final time with 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by vacuum distillation if necessary. The boiling point of mthis compound is reported to be around 241-243 °C at atmospheric pressure.[5]

Visualization of the Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Cool & Dilute with Water C->D Cooling E 5. Extract with Organic Solvent D->E F 6. Neutralize with NaHCO₃ E->F G 7. Dry Organic Layer F->G H 8. Evaporate Solvent G->H Filtration I 9. (Optional) Vacuum Distillation H->I J 10. Characterize Product I->J

Caption: Experimental workflow for the synthesis of mthis compound.

Characterization of Mthis compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

  • Physical Properties:

    • Appearance: Colorless liquid or low-melting solid.

    • Molecular Formula: C₉H₁₀O₃

    • Molecular Weight: 166.17 g/mol [8]

    • Boiling Point: 241-243 °C[5]

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl group on the aromatic ring, a singlet for the methyl ester group, aromatic protons, and a phenolic hydroxyl proton.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would correspond to the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.

    • IR (Infrared) Spectroscopy: Key characteristic peaks would be a broad O-H stretch for the phenolic hydroxyl group, C-H stretches for the aromatic and methyl groups, and a strong C=O stretch for the ester carbonyl group.

Troubleshooting and Scientific Integrity

A self-validating protocol anticipates potential issues and provides solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Insufficient reflux time or temperature. - Loss of product during work-up.- Extend the reflux time and monitor by TLC until the starting material is consumed. - Ensure a large excess of methanol is used to shift the equilibrium. - Be careful during extractions to avoid loss into the aqueous layer.
Presence of Starting Material in Product - Incomplete reaction. - Equilibrium not sufficiently shifted.- Repeat the reaction with a longer reflux time or a slightly increased amount of catalyst. - Ensure thorough washing with sodium bicarbonate solution during work-up to remove unreacted carboxylic acid.
Oily Product That Doesn't Solidify (if expected) - Presence of impurities.- Purify the product by vacuum distillation or column chromatography.
Complex Mixture of Products - Potential side reactions such as sulfonation of the aromatic ring.- Use a milder acid catalyst like p-toluenesulfonic acid. - Control the reaction temperature carefully.

Conclusion

The Fischer esterification of 2-hydroxy-5-methylbenzoic acid is a reliable and straightforward method for the synthesis of its corresponding methyl ester. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The protocol and insights provided herein are intended to serve as a robust guide for the successful execution of this important organic transformation.

References

  • Wikipedia. (n.d.). 5-Methylsalicylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methylsalicylate. Retrieved from [Link]

  • Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • 29. The Fischer Esterification. (n.d.). Retrieved from [Link]

  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • OrgoSolver. (2022, November 16). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 5-methyl salicylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

  • NIST. (n.d.). Methyl salicylate. Retrieved from [Link]

  • YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0270783). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C …. Retrieved from [Link]

  • esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]

  • YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]

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Application Notes & Protocols: A Guide to Acid Catalysis in the Synthesis of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the selection and application of acid catalysts for the synthesis of Ethyl 2-hydroxy-5-methylbenzoate, a key intermediate in the pharmaceutical and chemical industries. We delve into the mechanistic underpinnings of the Fischer-Speier esterification, compare various catalytic systems, and provide detailed, field-tested protocols for both traditional and modern catalytic approaches. This guide is intended for researchers, chemists, and process development professionals seeking to optimize this crucial synthesis.

Introduction: The Significance of this compound

This compound, also known as Ethyl 5-methylsalicylate, is a valuable benzoate derivative.[1] Its structural motif is a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients and specialty chemicals. One reported application involves its use as an intermediate in the synthesis of 2-propoxy-5-methylbenzoic acid.[1][2]

The primary route to this compound is the Fischer-Speier esterification of 5-methylsalicylic acid (p-cresotinic acid) with ethanol.[3] This reaction, while fundamental, is a reversible equilibrium process, and the choice of acid catalyst is paramount to achieving high yields and process efficiency.[4][5] An acid catalyst is essential to increase the reaction rate by enhancing the electrophilicity of the carboxylic acid's carbonyl carbon.[4]

The Mechanism of Acid-Catalyzed Esterification

The Fischer esterification proceeds through a series of equilibrium steps. The role of the acid catalyst (H-A) is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ethanol.[6][7][8][9]

The key mechanistic steps are as follows:

  • Protonation of the Carbonyl Group: The acid catalyst donates a proton to the carbonyl oxygen of 5-methylsalicylic acid.[6][7][8]

  • Nucleophilic Attack: An ethanol molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[6][8] This forms a tetrahedral oxonium ion intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7][8]

  • Elimination of Water: The departure of a water molecule from the intermediate results in a protonated ester.[7][8]

  • Deprotonation: A base (such as water or another ethanol molecule) removes the final proton, regenerating the acid catalyst and yielding the final product, this compound.[7][8]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products RCOOH 5-Methylsalicylic Acid Protonation 1. Protonation RCOOH->Protonation + H⁺ ROH Ethanol H_plus H⁺ (Catalyst) Protonated_Acid Protonated Acid Protonation->Protonated_Acid Attack 2. Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Attack->Tetrahedral_Intermediate Transfer 3. Proton Transfer Elimination 4. Water Elimination Transfer->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester - H₂O Deprotonation 5. Deprotonation Ester This compound Deprotonation->Ester H_plus_regen H⁺ (Regenerated) Deprotonation->H_plus_regen Protonated_Acid->Attack + Ethanol Tetrahedral_Intermediate->Transfer Protonated_Ester->Deprotonation Water Water

Caption: Mechanism of Fischer-Speier Esterification.

A Comparative Guide to Acid Catalysts

The choice of catalyst directly impacts reaction kinetics, yield, purification requirements, and overall process sustainability.

A. Homogeneous Brønsted Acid Catalysts

Conventional mineral acids are widely used due to their low cost and high catalytic activity.

  • Sulfuric Acid (H₂SO₄): A powerful and common catalyst for Fischer esterification.[9][10] Its dehydrating properties also help to shift the equilibrium towards the products.[5] However, it can lead to side reactions and presents challenges in separation and disposal, contributing to corrosive waste streams.[11]

  • p-Toluenesulfonic Acid (p-TSA): A solid organic acid that is often easier to handle than sulfuric acid. It is highly effective and has been shown to produce high yields in the synthesis of related salicylates.[12][13]

  • Hydrochloric Acid (HCl): While effective, its high volatility and corrosiveness, especially when heated, make it less ideal for industrial-scale reflux reactions.

  • Boric Acid (H₃BO₃): Presented as a safer, household-chemical alternative to strong acids like H₂SO₄ for the synthesis of ethyl salicylate, though it may require longer reaction times or be less efficient.[14][15]

B. Heterogeneous Solid Acid Catalysts

To address the environmental and handling issues of homogeneous catalysts, solid acids have emerged as a "green" alternative. Their primary advantage is ease of separation (by simple filtration) and potential for regeneration and reuse.[11]

  • Sulfated Metal Oxides: Sulfated zirconia (SO₄²⁻/ZrO₂) acts as a "superacid" and has proven to be a highly effective and reusable catalyst for the esterification of salicylic acid. Other modified oxides like those of alumina (Al₂O₃) and silica (SiO₂) are also effective.

  • Acidic Ionic Liquids: These are salts with low melting points that can act as both solvent and catalyst. Brønsted acidic ionic liquids, particularly those with -SO₃H functional groups, have shown high catalytic activity, especially under microwave irradiation, achieving yields up to 93.6% for salicylic acid esterification.[11][16]

C. Quantitative Catalyst Comparison

The following table summarizes typical performance data for various acid catalysts in the synthesis of ethyl salicylate and related esters.

Catalyst TypeSpecific CatalystTemperature (°C)Reaction TimeTypical Yield (%)Key Advantages & DisadvantagesReference
Homogeneous Sulfuric Acid (H₂SO₄)100 - 1204 - 8 hoursHigh (Implied)High activity; difficult to separate, corrosive.[2][12][13]
Homogeneous p-Toluenesulfonic Acid853.5 hours89%High yield, solid; requires neutralization.[12][13]
Heterogeneous Solid Superacid (WO₃/B₂O₃-ZrO₂)75 - 85 (Reflux)3 - 4 hours92.6%Reusable, eco-friendly; higher initial cost.[17]
Homogeneous Acidic Ionic LiquidMicrowave (250W)25 minutes95.4%Very fast, high yield; catalyst cost.[12]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[10] Handle with extreme care.

Protocol 1: Synthesis using Sulfuric Acid Catalyst

This protocol is adapted from established methods for Fischer esterification of salicylic acid derivatives.[2][4]

Materials:

  • 5-methylsalicylic acid (p-cresotinic acid)

  • Absolute Ethanol (200 proof), excess

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Diethyl Ether (for extraction)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Setup: In a 250 mL round-bottom flask, place 15.2 g (0.1 mol) of 5-methylsalicylic acid. Add 60 mL (~1.0 mol) of absolute ethanol and swirl to dissolve the solid.

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add 2.0 mL of concentrated sulfuric acid to the stirring solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Neutralization: After cooling to room temperature, transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with 2 x 75 mL portions of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with:

    • 100 mL of water

    • 100 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution!) until the effervescence ceases. This removes unreacted carboxylic acid and the sulfuric acid catalyst.

    • 100 mL of brine (saturated NaCl solution).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation (Boiling Point: 251 °C at atmospheric pressure).[1]

Protocol 2: Synthesis using a Reusable Solid Acid Catalyst

This protocol illustrates the use of a heterogeneous catalyst, such as sulfated zirconia.

Materials:

  • 5-methylsalicylic acid

  • Absolute Ethanol

  • Solid Acid Catalyst (e.g., Sulfated Zirconia, ~10% w/w of the carboxylic acid)

  • Toluene (for azeotropic removal of water, optional)

  • Dean-Stark apparatus (optional)

Procedure:

  • Setup: In a round-bottom flask, combine 15.2 g (0.1 mol) of 5-methylsalicylic acid, 60 mL (~1.0 mol) of absolute ethanol, and 1.5 g of the pre-activated solid acid catalyst.

  • Reflux: Heat the mixture to reflux and maintain for 5-8 hours. If using a Dean-Stark trap with toluene, water will be collected, driving the reaction to completion.

  • Catalyst Recovery: After cooling the reaction mixture, recover the solid acid catalyst by simple filtration. The catalyst can be washed with ethanol, dried in an oven, and stored for reuse.

  • Isolation: The filtrate contains the product and excess ethanol. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be used directly or purified by vacuum distillation as described in Protocol 1. The work-up is significantly simplified as no aqueous washing is needed to remove the catalyst.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound via Fischer esterification is a robust and well-understood reaction. While traditional Brønsted acids like sulfuric acid and p-toluenesulfonic acid provide high yields and rapid kinetics, they necessitate extensive aqueous work-up procedures. Modern heterogeneous solid acid catalysts offer a compelling alternative, simplifying product isolation, minimizing corrosive waste, and allowing for catalyst recycling, aligning with the principles of green chemistry. The optimal choice of catalyst will depend on the specific requirements of the laboratory or production facility, balancing factors such as cost, reaction time, yield, and environmental impact.

References

  • Jadhav, S. D., et al. (n.d.). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. CSIR. Retrieved from [Link]

  • Unknown. (n.d.). Ester Derivatives of Salicylic Acid. Retrieved from [Link]

  • Powers, D. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Westfield State University. Retrieved from [Link]

  • Wang, H., et al. (2018). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. Molecules. Retrieved from [Link]

  • Shi, H., et al. (2010). Microwave-accelerated esterification of salicylic acid using Brönsted acidic ionic liquids as catalysts. ResearchGate. Retrieved from [Link]

  • Brainly. (2023). Give a detailed explanation of the reaction mechanism for the acid-catalyzed esterification of salicylic. Retrieved from [Link]

  • Filo. (n.d.). Mechanism of Esterification (Salicylic Acid + Methanol → Methyl Salicylate). Retrieved from [Link]

  • Filo. (n.d.). Mechanism of Esterification (Salicylic Acid + Methanol → Methyl Salicylate). Retrieved from [Link]

  • IvyPanda. (2024). Methyl Salicylate Preparation Using Esterification Report. Retrieved from [Link]

  • Silversmith, E. F. (1995). Synthesis of Ethyl Salicylate Using Household Chemicals. Journal of Chemical Education. Retrieved from [Link]

  • Bartleby. (n.d.). #15 Synthesis of Ethyl Salicylate from Salicylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Paffenbarger, G. C., & Sweeney, W. T. (1964). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of the American Dental Association. Retrieved from [Link]

  • Google Patents. (n.d.). CN110283072B - Synthesis method of ethyl salicylate.
  • Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Caivano, I. (2024). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

  • Science in Motion. (n.d.). #15 Synthesis of Ethyl Salicylate from Salicylic Acid. Juniata College. Retrieved from [Link]

  • Reddit. (2024). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

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Application Notes and Protocols for the Laboratory-Scale Preparation of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Ethyl 2-hydroxy-5-methylbenzoate. The primary method detailed is the Fischer-Speier esterification of 2-hydroxy-5-methylbenzoic acid with absolute ethanol, catalyzed by concentrated sulfuric acid. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product purification and characterization. The aim is to provide a robust and reproducible methodology grounded in established chemical principles.

Introduction and Scientific Background

This compound, also known as ethyl 5-methylsalicylate, is a valuable aromatic ester. Its structural motif, a substituted salicylate, is a key pharmacophore in numerous pharmaceutical agents and a versatile intermediate in organic synthesis. One of the most direct and classical methods for its preparation is the Fischer-Speier esterification, a reaction first described in 1895 by Emil Fischer and Arthur Speier.[1] This acid-catalyzed condensation reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis due to its reliability and the use of readily available starting materials.[1]

The reaction is an equilibrium process, and to achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.[2] This is typically accomplished by using a large excess of one of the reactants, in this case, the alcohol (ethanol), or by the removal of water as it is formed.[2] Concentrated sulfuric acid serves not only as a catalyst but also as a dehydrating agent, sequestering the water produced and driving the reaction forward.[3][4]

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism is well-established and serves as a fundamental example in organic chemistry.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the now activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by a molecule of the alcohol or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst.

// Reactants RCOOH [label="R-COOH\n(2-hydroxy-5-methylbenzoic acid)"]; H2SO4 [label="H₂SO₄"]; ROH [label="R'-OH\n(Ethanol)"];

// Intermediates Protonated_RCOOH [label="Protonated Carboxylic Acid"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Protonated_Intermediate [label="Protonated Intermediate"]; Protonated_Ester [label="Protonated Ester"];

// Products Ester [label="R-COOR'\n(this compound)"]; H2O [label="H₂O"]; Regen_H2SO4 [label="H₂SO₄ (regenerated)"];

// Edges RCOOH -> Protonated_RCOOH [label="+ H⁺ (from H₂SO₄)"]; Protonated_RCOOH -> Tetrahedral_Intermediate [label="+ R'-OH"]; Tetrahedral_Intermediate -> Protonated_Intermediate [label="Proton Transfer"]; Protonated_Intermediate -> Protonated_Ester [label="- H₂O"]; Protonated_Ester -> Ester [label="- H⁺"]; Protonated_Ester -> Regen_H2SO4;

} .enddot

Caption: Fischer-Speier Esterification Mechanism.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
2-Hydroxy-5-methylbenzoic AcidC₈H₈O₃152.1589-56-5Starting material
Absolute EthanolC₂H₅OH46.0764-17-5Reagent and solvent
Concentrated Sulfuric AcidH₂SO₄98.087664-93-9Catalyst and dehydrating agent
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8For neutralization
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

Reaction Setup

// Steps start [label="Start"]; add_reagents [label="1. Add 2-hydroxy-5-methylbenzoic acid\nand absolute ethanol to a round-bottom flask."]; cool_mixture [label="2. Cool the mixture in an ice bath."]; add_catalyst [label="3. Slowly add concentrated sulfuric acid."]; reflux [label="4. Reflux the reaction mixture for 4-8 hours."]; cool_down [label="5. Cool the reaction to room temperature."]; extract [label="6. Transfer to a separatory funnel and add water and diethyl ether."]; neutralize [label="7. Wash with saturated NaHCO₃ solution."]; dry [label="8. Dry the organic layer with anhydrous Na₂SO₄."]; evaporate [label="9. Remove the solvent using a rotary evaporator."]; purify [label="10. Purify the crude product (optional)."]; characterize [label="11. Characterize the final product."]; end [label="End"];

// Connections start -> add_reagents; add_reagents -> cool_mixture; cool_mixture -> add_catalyst; add_catalyst -> reflux; reflux -> cool_down; cool_down -> extract; extract -> neutralize; neutralize -> dry; dry -> evaporate; evaporate -> purify; purify -> characterize; characterize -> end; } .enddot

Caption: Experimental Workflow for Synthesis.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methylbenzoic acid (7.6 g, 0.05 mol).

  • Add absolute ethanol (30 mL, approximately 0.5 mol) to the flask. The large excess of ethanol helps to drive the equilibrium towards the formation of the ester.

  • Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (2.5 mL) dropwise with continuous stirring. Caution: The addition of sulfuric acid to ethanol is highly exothermic.[5][6]

  • Once the addition is complete, remove the flask from the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath and continue refluxing for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reflux period, allow the mixture to cool to room temperature.

Work-up and Purification
  • Transfer the cooled reaction mixture to a 250 mL separatory funnel.

  • Add 50 mL of cold water to the separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers in the separatory funnel and wash with 50 mL of water, followed by a careful wash with saturated sodium bicarbonate solution (2 x 40 mL) to neutralize any unreacted carboxylic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved during the neutralization, so vent the separatory funnel frequently.[3]

  • Wash the organic layer with brine (saturated NaCl solution) (1 x 40 mL) to aid in the removal of water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • For higher purity, the crude product can be purified by vacuum distillation.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [7]
Appearance Colorless to pale yellow oil
Boiling Point 251 °C (lit.)[7]
Density 1.103 g/mL at 25 °C (lit.)[7]
Refractive Index (n²⁰/D) 1.522 (lit.)[7]
¹H NMR (CDCl₃, δ ppm) ~10.8 (s, 1H, -OH), 7.6 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 2.3 (s, 3H, -CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, δ ppm) ~170.1, 158.5, 137.5, 129.8, 128.9, 117.8, 112.5, 61.5, 20.5, 14.2
IR (cm⁻¹) ~3200-3000 (O-H stretch, broad), ~2980 (C-H stretch, aliphatic), ~1680 (C=O stretch, ester), ~1610, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ester)

Note: NMR and IR data are predicted based on typical chemical shifts for the functional groups present and data from similar compounds. Actual experimental values should be obtained and compared.

Safety and Handling Precautions

General Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Chemical-Specific Precautions:

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage.[1][5][8][9] It reacts violently with water, generating significant heat.[5] Always add acid to water or alcohol slowly and with cooling. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]

  • Absolute Ethanol: Highly flammable liquid and vapor.[6] Keep away from open flames, sparks, and hot surfaces.[6]

  • 2-Hydroxy-5-methylbenzoic Acid: May cause skin and respiratory irritation, and serious eye damage.[9] Avoid inhalation of dust and contact with skin and eyes.[9]

  • Diethyl Ether: Extremely flammable and volatile. Its vapors are heavier than air and can travel to an ignition source. Work in a fume hood and avoid any potential sources of ignition.

References

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(931). [Link]

  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from [Link]

  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • Braish, T. F., & Wigal, C. T. (1993). Synthesis of 2-propoxy-5-methylbenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-hydroxy-5-aminobenzoate. Retrieved from [Link]

  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w. Retrieved from [Link]

  • Scribd. (n.d.). PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Ester. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 34265-58-2. Retrieved from [Link]

Sources

applications of Ethyl 2-hydroxy-5-methylbenzoate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Ethyl 2-hydroxy-5-methylbenzoate in Modern Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, also known as Ethyl 5-methylsalicylate, is a multifunctional aromatic compound that serves as a highly versatile intermediate in organic synthesis. With its unique arrangement of a phenolic hydroxyl group, an ethyl ester, and a methyl-substituted benzene ring, this molecule presents multiple reaction sites for strategic chemical modifications. Its utility spans from the preparation of substituted benzoic acids to the construction of complex heterocyclic frameworks relevant to the pharmaceutical and material science industries.

This guide provides an in-depth exploration of the key applications of this compound. It is designed for researchers and professionals in drug development and chemical synthesis, offering not just protocols, but also the underlying chemical principles that govern these transformations. We will delve into specific, field-proven methodologies, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic pathways.

PropertyValueReference
CAS Number 34265-58-2[1][2]
Molecular Formula C₁₀H₁₂O₃[1][3]
Molecular Weight 180.20 g/mol [1][3]
Appearance Light yellow to yellow liquid[1]
Boiling Point 251 °C (lit.)[1][4]
Density 1.103 g/mL at 25 °C (lit.)[1][4]
Refractive Index (n²⁰/D) 1.522 (lit.)[1][4]
Melting Point 2 °C[3]

Core Synthetic Applications and Protocols

The strategic value of this compound lies in the differential reactivity of its functional groups. The phenolic hydroxyl is a nucleophile and an activating, ortho-para directing group for electrophilic aromatic substitution. The ethyl ester is an electrophilic site susceptible to hydrolysis and a deactivating, meta-directing group. This electronic interplay allows for selective transformations.

G cluster_0 Modification of Hydroxyl Group cluster_1 Modification of Aromatic Ring cluster_2 Modification of Ester Group cluster_3 Advanced Applications main This compound ether Etherification (e.g., Williamson Synthesis) main->ether R-X, Base acyl_oh Acylation (Ester Formation) main->acyl_oh RCOCl nitro Electrophilic Substitution (e.g., Nitration, Acylation) main->nitro E⁺ hydrolysis Hydrolysis (Saponification) main->hydrolysis NaOH, H₂O hetero Heterocyclic Synthesis (e.g., Benzofurans) main->hetero Cyclization Precursor Substituted Benzoic Acid Ethers Substituted Benzoic Acid Ethers ether->Substituted Benzoic Acid Ethers Phenolic Esters Phenolic Esters acyl_oh->Phenolic Esters Ring-Functionalized Derivatives Ring-Functionalized Derivatives nitro->Ring-Functionalized Derivatives 2-hydroxy-5-methylbenzoic acid 2-hydroxy-5-methylbenzoic acid hydrolysis->2-hydroxy-5-methylbenzoic acid Fused Ring Systems Fused Ring Systems hetero->Fused Ring Systems G start Start: This compound step1 Step 1: Propylation - Add Sodium Ethoxide - Add Propyl Iodide - Reflux until neutral start->step1 step2 Work-up 1 - Evaporate Ethanol - Dissolve in Ether - NaOH extraction step1->step2 intermediate Intermediate: Ethyl 2-propoxy-5-methylbenzoate step2->intermediate step3 Step 2: Hydrolysis - Reflux with aq. ethanolic KOH intermediate->step3 step4 Work-up 2 - Distill off alcohols - Acidify with HCl - Ether extraction step3->step4 end Final Product: 2-propoxy-5-methylbenzoic acid step4->end

Workflow for the synthesis of 2-propoxy-5-methylbenzoic acid.

Part A: Synthesis of Ethyl 2-propoxy-5-methylbenzoate [5]

  • Materials:

    • This compound (0.125 mole)

    • Sodium metal (0.125 mole)

    • Absolute ethanol

    • Propyl iodide (0.159 mole)

    • Diethyl ether

    • 5% aqueous NaOH solution

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

    • Addition of Starting Material: To the freshly prepared sodium ethoxide solution, add this compound.

    • Addition of Alkylating Agent: Add propyl iodide to the solution.

    • Reaction: Reflux the solution until it is no longer alkaline to litmus paper. This indicates the consumption of the ethoxide base. Causality: The sodium ethoxide acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion which then attacks the propyl iodide in an Sₙ2 reaction.

    • Work-up:

      • Evaporate the excess ethanol under reduced pressure.

      • Dissolve the residue in diethyl ether.

      • Wash the ether solution with a 5% aqueous NaOH solution to remove any unreacted starting material.

      • Concentrate the ether solution to obtain the crude product.

    • Purification: Purify the resulting Ethyl 2-propoxy-5-methylbenzoate by vacuum distillation.

Part B: Hydrolysis to 2-propoxy-5-methylbenzoic acid [5]

  • Materials:

    • Ethyl 2-propoxy-5-methylbenzoate (from Part A)

    • 10% solution of KOH in 50% aqueous ethanol

    • Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • Reaction Setup: In a round-bottom flask, combine the ester with the 10% KOH solution in 50% aqueous ethanol.

    • Reaction: Reflux the mixture for 4 hours. Causality: This is a standard saponification reaction where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to cleavage of the acyl-oxygen bond after tetrahedral intermediate formation.

    • Work-up:

      • Remove the ethanol and propanol (formed during the reaction) by distillation.

      • Acidify the residue with HCl to protonate the carboxylate salt.

      • Extract the resulting carboxylic acid into diethyl ether.

    • Purification: Concentrate the ether extract and purify the 2-propoxy-5-methylbenzoic acid by vacuum distillation.

Application 2: Directing Group in Electrophilic Aromatic Substitution

The substituents on the benzene ring of this compound exert strong control over the regiochemical outcome of electrophilic aromatic substitution reactions.

  • -OH (Hydroxyl) Group: A powerful activating group and ortho, para-director.

  • -CH₃ (Methyl) Group: A weakly activating group and ortho, para-director.

  • -COOEt (Ethyl Ester) Group: A moderately deactivating group and a meta-director.

The overall outcome is dictated by the powerfully activating hydroxyl group. Electrophilic attack will preferentially occur at the positions ortho and para to the hydroxyl group. Since the para position is blocked by the methyl group, substitution is directed to the positions ortho to the hydroxyl group (C3 and C6). The C6 position is sterically hindered by the adjacent ester group, making the C3 position the most likely site for substitution .

This protocol is adapted from standard procedures for the nitration of substituted phenols and benzoates. [6][7]The reaction must be performed at low temperatures to control the exothermic reaction and prevent side reactions.

G cluster_0 Step 1: Formation of Electrophile (Nitronium Ion) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO₃H₂SO₄ HNO₃H₂SO₄ H₂O-NO₂⁺HSO₄⁻ H₂O-NO₂⁺HSO₄⁻ HNO₃H₂SO₄->H₂O-NO₂⁺HSO₄⁻ H₂O-NO₂⁺ H₂O-NO₂⁺ H₂ONO₂⁺ H₂ONO₂⁺ H₂O-NO₂⁺->H₂ONO₂⁺ BenzeneRing Aromatic Ring of This compound SigmaComplex Sigma Complex (Resonance Stabilized) BenzeneRing->SigmaComplex + NO₂⁺ Product Ethyl 2-hydroxy-3-nitro-5-methylbenzoate SigmaComplex->Product - H⁺ (by HSO₄⁻)

Mechanism of Electrophilic Nitration.
  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃, 66-70%)

    • Ice

    • Methanol (for recrystallization)

  • Procedure:

    • Reaction Setup: In a flask placed in an ice-salt bath, add a measured amount of this compound and cool to 0-5 °C.

    • Preparation of Nitrating Mixture: In a separate beaker, also cooled in an ice bath, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid. Causality: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the nitration.[6]

    • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the starting material, ensuring the temperature does not rise above 10 °C.

    • Reaction: After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes, then allow it to slowly warm to room temperature and stir for 1-2 hours.

    • Work-up: Carefully pour the reaction mixture over crushed ice. The solid product should precipitate.

    • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

    • Purification: Recrystallize the crude product from a suitable solvent, such as aqueous methanol, to yield the purified Ethyl 2-hydroxy-3-nitro-5-methylbenzoate.

References

  • Bowen, R. L. (1964). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(6), 669. Available at: [Link]

  • MDPI. (2018). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]

  • Quora. (2021). What is ethyl benzoate from benzoic acid?. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 34265-58-2. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • PubChem. (n.d.). Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate. Retrieved from [Link]

  • ResearchGate. (2015). Scheme 1. Reaction and reagents: (i) NH₂OH·HCI, NaOH, ethanol, H₂O;.... Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. Retrieved from [Link]

  • NIH National Library of Medicine. (2020). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Retrieved from [Link]

  • MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • YouTube. (2020). Nitration of Methyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-acetyl-2-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (2014). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • NIH National Library of Medicine. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. Retrieved from [Link]

Sources

Application Notes & Protocols: The Use of Ethyl 2-hydroxy-5-methylbenzoate in Modern Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Introduction

Ethyl 2-hydroxy-5-methylbenzoate (CAS: 34265-58-2), also known as Ethyl 5-methylsalicylate, is a nuanced aromatic ester that offers a unique olfactory profile for the discerning perfumer. While less ubiquitous than its methyl salicylate counterpart, its ethyl ester modification provides a softer, sweeter, and more rounded character, making it a versatile modifier in a range of fragrance families. This guide provides a comprehensive technical overview, from molecular characteristics to detailed laboratory protocols, designed for researchers and fragrance development professionals. We will explore the causality behind its use in specific accords, provide validated experimental workflows for its evaluation and application, and detail critical safety and stability considerations. The objective is to equip the formulator with the foundational knowledge and practical methodologies required to expertly leverage this ingredient's potential.

Molecular & Olfactory Profile

A thorough understanding of a material's chemical identity and sensory characteristics is the foundation of its successful application.

Physicochemical Properties

This compound is a derivative of salicylic acid, characterized by an ethyl ester group and a methyl group on the phenolic ring. These structural features are directly responsible for its distinct odor and physical behavior in a formulation.

PropertyValueSource(s)
CAS Number 34265-58-2[1]
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.2 g/mol [1][2]
Appearance Colorless to Pale Yellow Liquid[3]
Boiling Point 251 °C[1]
Density 1.103 g/mL at 25 °C[1]
Refractive Index n20/D 1.522[1]
Synonyms Ethyl 5-methylsalicylate, 2,5-Cresotic acid ethyl ester[1]
Olfactory Characteristics

The olfactory profile of this compound is complex, bridging several fragrance families. Its scent is best described as:

  • Primary: Sweet, mildly phenolic, and wintergreen-like.

  • Secondary: Possesses underlying fruity and floral nuances, often compared to ylang-ylang or tuberose but with a less aggressive profile than methyl salicylate.[4][5]

  • Tertiary: A subtle powdery, balsamic background that emerges in the dry-down.

Unlike the sharp, almost medicinal character of methyl benzoate, the ethyl ester group in this compound imparts a smoother, slightly fruitier quality.[4] This modification enhances its utility, allowing it to act as a bridge between top and middle notes and to add a sophisticated, sweet warmth without dominating the composition.

Application in Fragrance Composition

The successful integration of this compound into a fragrance concentrate depends on understanding its synergistic and modifying effects.

Role in Different Accords
  • Floral Accords (Carnation, Ylang-Ylang, Tuberose): In narcotic floral arrangements, it enhances the spicy and sweet facets. It provides a "lift" and diffusion to heavy white florals while rounding out any sharp edges.[3] Its phenolic character is particularly effective in carnation accords, complementing the clove-like notes of eugenol.

  • Fougère Accords: It can introduce an interesting sweet, herbaceous twist to the traditional lavender-oakmoss-coumarin structure, modernizing the accord.

  • Oriental & Amber Accords: Its sweet, balsamic nature blends seamlessly with vanilla, labdanum, and resins.[3] It can soften the potentially harsh aspects of balsamic materials and enhance the overall warmth and richness of the fragrance.[5]

  • Fruity Accords: It serves as an excellent fixative and modifier in berry and cherry accords, providing a sweet, slightly medicinal depth that creates a more realistic and less confectionary fruit profile.[4]

Dosage & Impact

This compound is a high-impact material. Its use level is typically low, ranging from traces (0.1% - 0.5%) to add a subtle modifying effect, up to 1-2% in the fragrance concentrate where its character is a key feature of the accord. Overdosing can lead to a dominant medicinal quality that unbalances the fragrance.

Experimental Protocols

The following protocols provide a standardized framework for evaluating and utilizing this compound in a laboratory setting.

Protocol 1: Olfactory Profile & Threshold Evaluation

Objective: To systematically evaluate the olfactory characteristics of this compound over time and determine its relative impact.

Materials:

  • This compound

  • Ethanol, perfumery grade (95% or absolute)

  • Glass beakers and graduated cylinders

  • Digital scale (4-decimal place)

  • Perfumer's smelling strips

  • Strip holder

Methodology:

  • Prepare Dilutions: Create a 10% and a 1% dilution of this compound in perfumery-grade ethanol. The rationale for creating dilutions is to assess the material's character at concentrations more typical of a final fragrance, preventing olfactory fatigue from the neat material.

  • Initial Evaluation (Top Note): Dip a clean smelling strip into the 10% solution, ensuring it is saturated to about 1 cm. Allow the ethanol to evaporate for approximately 10-15 seconds.

  • Record Observations: Smell the strip and record your initial impressions. Note the primary, secondary, and tertiary characteristics. Use descriptive terms (e.g., "sweet," "phenolic," "fruity-berry," "mildly spicy").

  • Time-Course Evaluation (Heart & Base Notes): Place the smelling strip in a holder. Evaluate the scent at regular intervals: T+5 min, T+30 min, T+1 hr, T+4 hr, and T+24 hr. This systematic evaluation is crucial for understanding the material's longevity and how its character evolves from top to base notes.[6]

  • Repeat with 1% Dilution: Repeat steps 2-4 with the 1% dilution. This helps in identifying more subtle nuances that may be overpowered in the 10% solution.

  • Comparative Analysis: Compare your notes to a known standard, such as Methyl Salicylate or Ethyl Benzoate, to better define its unique position within the salicylate family.[7]

Protocol 2: Formulation of a Simple Floral Accord

Objective: To demonstrate the practical application and synergistic effect of this compound within a foundational floral structure.

Rationale: This "Wintergreen Floral" accord uses the material to bridge the green top notes with a classic floral heart, creating a unique, modern scent profile.

IngredientParts (of 1000)Role in Accord
Phenyl Ethyl Alcohol250Foundational fresh rose, honey
Hedione® (Methyl Dihydrojasmonate)200Diffusive, transparent jasmine
Linalool150Fresh, floral-woody (lily of the valley)
Benzyl Acetate100Fruity, sharp jasmine top note
Indole (10% in EtOH)50Narcotic, animalic floralizer
Eugenol30Spicy, clove-like (carnation heart)
Galbanum (10% in EtOH)20Intense, bitter green top note
This compound 15 Sweet wintergreen bridge, floral enhancer
Oakmoss Tincture (10% in EtOH)175Fixative, earthy, forest-floor base
Total 1000

Methodology:

  • Weighing: Accurately weigh each ingredient into a clean glass beaker according to the proportions listed in the table. It is best practice to add the more viscous materials first.

  • Blending: Gently swirl the beaker to ensure a homogenous mixture.

  • Maceration: Transfer the blend to a sealed amber glass bottle. Allow the accord to macerate (age) for a minimum of 48 hours at room temperature. Maceration is essential for the chemical reactions between ingredients to settle, resulting in a more cohesive and rounded final scent.[8]

  • Evaluation: After maceration, evaluate the accord on a smelling strip and on skin to assess the performance and contribution of the this compound.

Protocol 3: Accelerated Stability & Compatibility Testing

Objective: To assess the physical and chemical stability of a fragrance containing this compound under stressed conditions to predict its long-term shelf life.

Methodology:

  • Sample Preparation: Prepare two samples of a finished product (e.g., the accord from Protocol 2 diluted to 15% in ethanol). One is the "Test Sample," and the other is the "Control," which will be stored in the dark at room temperature.

  • Test Conditions: Subject the Test Sample to a variety of environmental stresses. A control sample is critical to differentiate between changes caused by the fragrance ingredients versus the base product itself.[8]

Test ParameterConditionDurationRationale
Elevated Temperature 40-45°C Oven4-12 WeeksSimulates long-term aging to detect potential degradation or discoloration.[9][10]
Light Exposure UV Light Cabinet10-24 hoursAssesses the impact of UV radiation on color and odor, mimicking retail lighting.[8]
Freeze-Thaw Cycles -10°C for 24h, then 25°C for 24h3 CyclesEvaluates physical stability, such as precipitation or clouding, during temperature shocks.[10]
  • Evaluation: At the end of each test period, compare the Test Sample against the Control for any changes in:

    • Color: Visual inspection.

    • Clarity: Check for haze or precipitation.

    • Odor: Olfactory evaluation on a smelling strip. Note any "off-notes," souring, or loss of character.

    • (Optional) pH & Viscosity: For emulsion-based products.[10]

Visualization of Development Workflow

The following diagram illustrates the integrated workflow from initial material assessment to final product stability verification.

FragranceDevelopmentWorkflow cluster_0 Phase 1: Material Evaluation cluster_1 Phase 2: Creative Formulation cluster_2 Phase 3: Application & Stability A Procure Ethyl 2-hydroxy-5-methylbenzoate B Protocol 1: Olfactory Profiling (Dilutions, Time-Course) A->B C Data Analysis: Odor Life, Character, Strength B->C D Concept Definition (e.g., 'Wintergreen Floral') C->D Material Approved E Protocol 2: Formulate Test Accord D->E F Sensory Evaluation: Accord Harmony & Performance E->F G Incorporate Accord into Product Base (e.g., Ethanol) F->G Accord Approved H Protocol 3: Accelerated Stability Testing (Heat, Light, Freeze-Thaw) G->H I Final Assessment: Compare Test vs. Control H->I J J I->J Product Stable

Caption: Fragrance Development & Evaluation Workflow.

Safety & Regulatory Considerations

General Handling

As with all fragrance raw materials, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. Work should be conducted in a well-ventilated area.[11] In case of skin contact, wash thoroughly with soap and water.[12]

Skin Sensitization & Phototoxicity

While no specific safety assessment for this compound was found, a comprehensive RIFM (Research Institute for Fragrance Materials) safety assessment is available for its close structural analog, Mthis compound (CAS 22717-57-3).[13] This assessment concluded the following:

  • Skin Sensitization: Based on an analysis of its chemical structure and in vitro study results, the material is not considered to be a skin sensitizer .[13]

  • Phototoxicity: The material's UV/Visible absorption spectrum shows molar absorption coefficients below the threshold of concern for photoirritating effects. Therefore, it is not expected to be photoirritating or photoallergenic .[13]

Given the close structural similarity, this data provides a strong, evidence-based indication of a low-risk profile for this compound. However, formulators must always perform their own safety assessments for the final product.

IFRA Compliance

The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients.[14] At the time of writing, there is no specific IFRA standard listed for this compound. However, standards are updated regularly. It is the absolute responsibility of the formulator to consult the latest version of the IFRA Standards to ensure the intended use level of this ingredient is compliant in the specific end-product category. [15]

References

  • Olfasense. Sensory and molecular evaluation of fragrances. [Online] Available at: [Link]

  • ChemWhat. this compound CAS#: 34265-58-2. [Online] Available at: [Link]

  • Odournet. Sensory and molecular evaluation of fragrances. [Online] Available at: [Link]

  • Integrated Liner Technologies. Fragrance Stability Testing. (2023-12-15). [Online] Available at: [Link]

  • Jasmine Factory. Fragrance & Perfume Stability: How to Make it Last. [Online] Available at: [Link]

  • Eurofragance. Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. [Online] Available at: [Link]

  • Orchadia Solutions. Fragrance Stability. [Online] Available at: [Link]

  • Testing Laboratory. Fragrance Stability Testing in Botanical Perfume Products. (2026-01-10). [Online] Available at: [Link]

  • Dixit, S. SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. [Online] Available at: [Link]

  • Dixit, S. Sensory evaluation of fragrances. [Online] Available at: [Link]

  • MakingCosmetics. Stability Testing of Cosmetics. [Online] Available at: [Link]

  • Api, A.M., et al. (2023). RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Food and Chemical Toxicology, 183, 114370. [Online] Available at: [Link]

  • Scentspiracy. Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery. [Online] Available at: [Link]

  • CRITICAL CATALYST. Notification of the 51st Amendment to the IFRA Standards. [Online] Available at: [Link]

  • IFRA. GUIDANCE FOR THE USE OF IFRA STANDARDS. (2019-12-12). [Online] Available at: [Link]

  • ResearchGate. RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5-methyl-, methyl ester, CAS Registry Number 22717-57-3. (2025-11-05). [Online] Available at: [Link]

  • Evergreensino. How is Methyl Benzoate used in the fragrance industry?. (2025-05-15). [Online] Available at: [Link]

Sources

HPLC analysis of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic HPLC-UV Analysis of Ethyl 2-hydroxy-5-methylbenzoate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a step-by-step protocol founded on established chromatographic principles. The methodology employs a reversed-phase C18 column with an isocratic mobile phase and UV detection, ensuring accuracy, precision, and reliability. The causality behind each experimental choice is explained, and the protocol is designed as a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Background

This compound (CAS: 34265-58-2), an ester derivative of salicylic acid, is a compound of interest in pharmaceutical and chemical synthesis.[4][5] Its structural similarity to other salicylates and benzoates necessitates a specific and reliable analytical method to ensure identity, purity, and concentration in various matrices. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

The method described herein is based on reversed-phase chromatography, the most common mode of separation in HPLC.[6] The non-polar stationary phase (C18) retains the moderately non-polar analyte (LogP ≈ 3.26[7]), while a polar mobile phase elutes it. This interaction is fundamental to achieving separation from polar impurities and formulation excipients.[8][9]

Chromatographic Method and Rationale

Principle of Separation

The separation of this compound is achieved on a C18 (octadecylsilane) stationary phase. The retention of this aromatic ester is primarily governed by hydrophobic interactions between the analyte and the non-polar C18 alkyl chains. The mobile phase, a mixture of acetonitrile and water, acts as the eluting solvent. Acetonitrile, the organic modifier, decreases the polarity of the mobile phase, thereby reducing the analyte's retention time. The precise ratio of acetonitrile to water is optimized to achieve a suitable retention time, ensuring resolution from potential contaminants without excessive analysis time. An acidic modifier (e.g., phosphoric acid) is incorporated into the mobile phase to suppress the ionization of the phenolic hydroxyl group on the analyte, which results in sharper, more symmetrical peaks and improved reproducibility.[10]

Selection of Detection Wavelength

The presence of a benzene ring in this compound makes it an excellent chromophore for UV detection. Based on the UV spectra of structurally similar compounds like other hydroxybenzoate esters, a detection wavelength of 258 nm is selected.[11][12] This wavelength generally provides a high signal-to-noise ratio, offering excellent sensitivity for the analyte. It is, however, best practice to determine the empirical maximum absorbance (λmax) by scanning the analyte with a diode-array detector (DAD) to confirm the optimal wavelength.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the analytical process, from initial preparation to final data reporting. This workflow ensures that all system suitability and validation checks are performed methodically.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data & Validation prep_mobile Mobile Phase Preparation sys_setup HPLC System Setup & Equilibration prep_mobile->sys_setup prep_std Standard Solution Preparation sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Sample Solution Preparation analysis Inject Standards & Samples prep_sample->analysis sys_setup->sys_suit Equilibrated System sys_suit->sys_setup SST Failed sys_suit->analysis SST Passed data_proc Chromatographic Integration & Quantification analysis->data_proc validation Method Validation Assessment (as per ICH Q2(R1)) data_proc->validation report Final Report Generation validation->report

Caption: Logical workflow for the .

Detailed Protocols

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters (for solvent and sample filtration)

Protocol 1: Mobile Phase Preparation
  • Prepare Mobile Phase: Create a mixture of acetonitrile and water in a 60:40 (v/v) ratio.

  • Acidify: To every 1000 mL of the acetonitrile/water mixture, carefully add 1.0 mL of 85% phosphoric acid.[13]

  • Degas: Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the HPLC system.

  • Filter: Filter the mobile phase through a 0.45 µm solvent filter to remove any particulates that could damage the column or pump seals.[14]

Protocol 2: Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, and 125 µg/mL) by serially diluting the Working Standard Solution with the mobile phase. This range should bracket the expected sample concentration.[3]

Protocol 3: HPLC System Setup and Operation
  • Column Installation: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) into the HPLC system.

  • System Purge: Purge the pump with the mobile phase for at least 10 minutes to ensure a consistent solvent composition.

  • Equilibration: Equilibrate the column with the mobile phase at the specified flow rate (1.0 mL/min) until a stable baseline is achieved (typically 20-30 minutes).[14]

  • Injection: Inject 10 µL of each standard and sample solution.

  • Data Acquisition: Acquire data for a sufficient duration to allow for the elution of the analyte and any late-eluting peaks (e.g., 10 minutes).

Data Presentation and System Validation

Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard analytical HPLC system with UV/DAD detector.
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for aromatic esters.
Mobile Phase Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)Optimized for good peak shape and retention time.[13]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 258 nmHigh absorbance wavelength for hydroxybenzoate compounds.[11][12]
Injection Vol. 10 µLA typical volume that balances sensitivity and peak shape.
Run Time 10 minutesSufficient for elution of the target analyte.
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is a core tenet of a self-validating system.[6] Inject the Working Standard Solution (100 µg/mL) six consecutive times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 1.0%Demonstrates injection precision and system stability.[2]
%RSD of Retention Time ≤ 1.0%Confirms pump performance and mobile phase consistency.
Method Validation Summary

This method must be validated according to ICH Q2(R1)/Q2(R2) guidelines to prove its suitability for the intended purpose.[3][15] The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and spiked sample.No interfering peaks at the analyte's retention time.
Linearity Analyze 5 concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999.[16]
Range Derived from linearity studies.5 µg/mL to 125 µg/mL.
Accuracy (% Recovery) Analyze samples spiked at 3 levels (e.g., 80%, 100%, 120%).98.0% - 102.0% recovery.[6]
Precision (Repeatability) 6 replicate injections of the same standard.%RSD ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.e.g., ~1 µg/mL.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.e.g., ~5 µg/mL.
Robustness Vary flow rate (±0.1 mL/min), column temp. (±2°C), % organic (±2%).%RSD remains within acceptable limits.

Conclusion

The HPLC method detailed in this application note provides a reliable, specific, and robust system for the quantitative analysis of this compound. By adhering to the described protocols for mobile phase preparation, standard handling, and system suitability, laboratories can ensure high-quality, reproducible results. The foundation of this method in established chromatographic theory and its validation against ICH guidelines make it suitable for implementation in regulated research, development, and quality control environments.

References

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]

  • This compound CAS#: 34265-58-2. ChemWhat. [Link]

  • Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester. (2018). SIELC Technologies. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Synthesis of 2-propoxy-5-methylbenzoic acid. National Bureau of Standards. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • The Synthesis of Methyl 2-Hydroxy-5-Methoxy-3-Methylbenzoate. Organic Preparations and Procedures International. [Link]

  • Method Development Guide. ZirChrom. [Link]

  • Separation of Ethyl 2-methylbenzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Ethyl 2-methylbenzoate. (2018). SIELC Technologies. [Link]

  • Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central (PMC). [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). Axion Labs. [Link]

  • Simultaneous determination of p-hydroxybenzoic acid, 2-phenoxyethanol, methyl-p-hydroxybenzoate, ethyl-p-hydroxybenzoate, propyl-p-hydroxybenzoate, iso-butyl-p-hydroxybenzoate, and n-butyl-p-hydroxybenzoate in senselle lubricant formulation by HPLC. ResearchGate. [Link]

  • Method Development and Validation of Preservatives Determination using HPLC. Taylor & Francis Online. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PubMed Central (PMC), NIH. [Link]

  • Benzoic acid, 2-hydroxy-, ethyl ester. NIST WebBook. [Link]

  • Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester - Substance Details. US EPA. [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PubMed Central (PMC), NIH. [Link]

  • A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. International Journal for Research & Development in Technology. [Link]

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Application Note: GC-MS Method for the Identification of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Ethyl 2-hydroxy-5-methylbenzoate (CAS 34265-58-2) is a substituted hydroxyl benzoate derivative that can serve as a key intermediate in the synthesis of more complex molecules or appear as a byproduct in chemical reactions.[1][2] Its accurate and unequivocal identification is critical for process monitoring, quality control in drug development, and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, combining the high-resolution separation power of gas chromatography with the definitive structural elucidation capabilities of mass spectrometry.[3]

This application note presents a detailed, robust, and validated GC-MS method for the identification of this compound. The protocol is designed for researchers, analytical scientists, and quality control professionals, providing not just a methodology, but also the scientific rationale behind the instrumental parameters and validation approach. By leveraging both chromatographic retention time and the unique mass spectral fragmentation pattern, this method ensures high confidence in the identification of the target analyte.

Principle of the Method

The identification is based on a two-tiered confirmation approach inherent to GC-MS.

  • Gas Chromatography (GC): The sample, dissolved in a volatile solvent, is injected into the GC system. The analyte is vaporized and carried by an inert gas (helium) through a capillary column. Separation occurs based on the analyte's boiling point and its differential interaction with the column's stationary phase.[4][5] The time it takes for the analyte to travel through the column to the detector is known as the Retention Time (RT) , a characteristic property under specific chromatographic conditions.

  • Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (Electron Ionization, EI), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). This high-energy process also induces predictable fragmentation of the molecular ion into smaller, charged fragment ions. These ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting plot of ion abundance versus m/z is the mass spectrum , which serves as a unique chemical "fingerprint" of the molecule.[6]

The combination of a specific retention time and a characteristic mass spectrum provides a very high degree of certainty for compound identification.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standard: this compound, ≥98% purity.

  • Solvents: GC-grade or higher purity Dichloromethane, Ethyl Acetate, or Methanol. Solvents must be volatile and free of contaminants.[7][8]

  • Inert Gas: Helium (He), 99.999% purity or higher.

  • Apparatus:

    • Calibrated analytical balance

    • Class A volumetric flasks and pipettes

    • 2 mL autosampler vials with PTFE/silicone septa

    • 0.22 or 0.45 µm syringe filters (if samples contain particulates)

Instrumentation
  • A Gas Chromatograph equipped with a split/splitless injector and a temperature-programmable column oven.

  • A Mass Spectrometer, such as a single quadrupole system, with an Electron Ionization (EI) source.

  • Data system capable of controlling the instrumentation and performing data analysis, including mass spectral library searching (e.g., NIST/Wiley).

Detailed Experimental Protocol

Standard and Sample Preparation

Causality: The goal of sample preparation is to dissolve the analyte in a volatile solvent compatible with the GC system at a concentration suitable for detection without overloading the instrument. A concentration of approximately 1-10 µg/mL is ideal for achieving a good signal-to-noise ratio with a standard 1 µL injection.[7][9]

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).

  • Working Standard Solution (10 µg/mL): Perform a serial dilution of the stock solution. For example, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the same solvent.

  • Sample Preparation: Dissolve the sample to be analyzed in the chosen solvent to achieve an expected final concentration of the target analyte around 10 µg/mL. If the sample matrix contains particulates, filter the final solution through a 0.45 µm syringe filter into an autosampler vial to prevent injector or column blockage.[9]

GC-MS Instrumental Parameters

Rationale: The parameters below are selected to ensure efficient volatilization, good chromatographic separation from potential impurities, and the generation of a reproducible, library-matchable mass spectrum. A non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is chosen for its versatility and robustness.[10] The oven temperature program is designed to provide sharp peaks and adequate separation, while the MS parameters use the industry-standard 70 eV for EI to ensure fragmentation patterns are consistent with reference libraries.[11]

Parameter Setting Justification
GC System
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent separation for a wide range of semi-volatile organic compounds.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow Mode)Optimal flow for a 0.25 mm ID column, balancing speed and resolution.[11]
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplit (e.g., 30:1 ratio)Prevents column overloading and ensures sharp peaks for non-trace analysis.
Injection Volume1 µLStandard volume for capillary GC.
Oven ProgramInitial: 90 °C, hold 1 minFocuses the analyte band at the head of the column.
Ramp: 15 °C/min to 280 °CElutes the analyte and other components based on boiling point.
Final Hold: 280 °C, hold 3 minEnsures elution of all components and cleans the column for the next run.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation.
Electron Energy70 eVIndustry standard for generating library-searchable mass spectra.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and promote ionization.
Transfer Line Temp.280 °CPrevents condensation of the analyte as it transfers from GC to MS.[11]
AnalyzerQuadrupole
Acquisition ModeFull ScanAcquires the complete mass spectrum for definitive identification.
Scan Range (m/z)40 - 400 amuCovers the molecular ion and all expected significant fragments.
Analytical Workflow Diagram

The overall process from sample receipt to final identification is outlined below.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Receive/Weigh Sample B Dissolve in Volatile Solvent A->B C Filter (if needed) B->C D Transfer to Autosampler Vial C->D E Inject 1 µL into GC-MS D->E F GC Separation (Based on RT) E->F G MS Detection (EI Fragmentation & Scanning) F->G H Extract Chromatographic Peak G->H I Compare Sample RT to Standard RT H->I J Compare Sample Spectrum to Standard & Library H->J K Confirm Identification I->K J->K

Caption: Workflow for GC-MS Identification of this compound.

Results and Discussion: Analyte Identification

The identification of this compound is confirmed by matching both the chromatographic retention time and the mass spectrum against an authentic reference standard.

Chromatographic Identification

Under the conditions specified in Table 4.2, this compound will elute at a characteristic retention time. The primary identification criterion is that the retention time of the peak of interest in the sample chromatogram must match the retention time of the reference standard, typically within a narrow window (e.g., ±0.05 minutes).

Mass Spectral Identification

The molecular formula of this compound is C₁₀H₁₂O₃, with a molecular weight of 180.2 g/mol .[2] Its EI mass spectrum provides the definitive confirmation of its structure.

  • Molecular Ion (M⁺•): The spectrum will exhibit a clear molecular ion peak at m/z 180 . The presence of this peak confirms the molecular weight of the compound.

  • Key Fragment Ions: The fragmentation pattern is dictated by the functional groups present (aromatic ring, hydroxyl group, and ethyl ester). The most probable and structurally significant fragmentations are summarized below. This predicted pattern is consistent with fragmentation rules for aromatic esters and related structures found in the NIST spectral database.[12][13]

m/z Value Proposed Ion Structure/Origin Significance
180[C₁₀H₁₂O₃]⁺•Molecular Ion (M⁺•)
152[M - C₂H₄]⁺•Loss of ethylene via McLafferty rearrangement.
135[M - •OC₂H₅]⁺Loss of the ethoxy radical (alpha-cleavage), a classic fragmentation for ethyl esters.
107[m/z 135 - CO]⁺Subsequent loss of carbon monoxide from the m/z 135 acylium ion.

The base peak (most abundant ion) is expected to be at m/z 135 , resulting from the very favorable loss of the ethoxy radical.

Mass Fragmentation Pathway

The proposed fragmentation pathway provides a logical map of how the molecular ion breaks down, reinforcing the structural assignment.

G A Molecular Ion [M]⁺• m/z = 180 B [M - C₂H₄]⁺• m/z = 152 A->B - C₂H₄ (McLafferty) C [M - •OC₂H₅]⁺ m/z = 135 (Base Peak) A->C - •OC₂H₅ D [m/z 135 - CO]⁺ m/z = 107 C->D - CO

Caption: Proposed EI Fragmentation Pathway for this compound.

Method Validation and Trustworthiness

To ensure this method is suitable for its intended purpose, its performance must be verified. The validation of an identification method should focus primarily on specificity, as outlined in the ICH Q2(R1) guidelines.[14][15][16][17]

  • Specificity: Specificity is the ability to unequivocally identify the analyte. In this protocol, it is demonstrated through two independent means:

    • Chromatographic Specificity: The GC method should resolve the this compound peak from other potential components in the sample matrix.

    • Spectral Specificity: The full mass spectrum provides a highly specific fingerprint. A positive identification requires that the sample spectrum matches the reference standard's spectrum and shows the expected key ions (m/z 180, 152, 135, 107).

  • System Suitability: As per USP <621>, prior to any sample analysis, the chromatographic system's performance must be verified.[4][18][19] This is achieved by injecting the working standard solution and confirming that criteria for peak shape (e.g., tailing factor between 0.9 and 1.5) and signal intensity (e.g., signal-to-noise > 100) are met. This ensures the system is operating correctly and can provide reliable data.

Conclusion

The GC-MS method detailed in this application note provides a robust, specific, and reliable protocol for the identification of this compound. By combining chromatographic retention time with mass spectral fragmentation analysis, the method offers an extremely high degree of confidence, making it suitable for demanding applications in pharmaceutical development, quality control, and chemical research. The outlined parameters and validation checks ensure the scientific integrity and trustworthiness of the results.

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Scribd. (2021, January 5). USP-NF 621 Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on GC-MS and method development and validation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 5-acetyl-2-hydroxybenzoate. NIST WebBook. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 34265-58-2. Retrieved from [Link]

  • Research Journal of Science and Technology. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Retrieved from [Link]

  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethyl o-methylbenzoate. NIST WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Ethyl 2-methylbenzoate. Retrieved from [Link]

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Application Note: A Practical Guide to the High-Resolution NMR Analysis of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the nuclear magnetic resonance (NMR) spectroscopic analysis of Ethyl 2-hydroxy-5-methylbenzoate (CAS 34265-58-2), a common hydroxyl benzoate derivative.[1] Addressed to researchers, chemists, and quality control professionals, this guide moves beyond a simple recitation of steps to explain the underlying principles that govern experimental choices, ensuring robust and reproducible results. We will cover optimal sample preparation, strategic solvent selection, key acquisition parameters for both ¹H and ¹³C NMR, and a thorough, predictive analysis of the resulting spectra. The methodologies outlined herein are designed to be self-validating, providing a reliable approach for structural confirmation and purity assessment.

Introduction: The Analyte

This compound is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[2] Its structure comprises a benzene ring substituted with a hydroxyl group, a methyl group, and an ethyl ester functionality. This combination of functional groups results in a distinct NMR fingerprint that is highly informative for structural elucidation. NMR spectroscopy serves as the definitive analytical technique for confirming the molecular structure, assessing isomeric purity, and identifying potential impurities. The strategic placement of substituents on the aromatic ring creates a specific splitting pattern for the aromatic protons, while the ethyl and methyl groups provide characteristic upfield signals.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as shown below. This numbering scheme will be used consistently throughout this guide.

Caption: Structure of this compound with atom numbering.

Foundational Principles: Solvent Selection

The choice of a deuterated solvent is the first and one of the most critical steps in preparing an NMR sample. The ideal solvent must dissolve the analyte sufficiently while not interfering with its signals.[3][4]

Key Considerations:

  • Solubility: The primary criterion is that the analyte must be soluble enough to yield a strong signal in a reasonable time.[3] For a small molecule like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for ¹H NMR.[5]

  • Chemical Compatibility: The solvent should be inert and not react with the analyte.

  • Spectral Clarity: The residual proton signals from the deuterated solvent should not overlap with the analyte's key resonances.[3][4] For example, Chloroform-d (CDCl₃) has a residual peak at ~7.26 ppm, which could potentially overlap with aromatic signals.[6]

  • Deuterium Lock: Modern NMR spectrometers use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field, which is essential for high-resolution spectra.[3]

Recommended Solvent: Chloroform-d (CDCl₃)

For this compound, Chloroform-d (CDCl₃) is an excellent first choice. It is a versatile solvent for a wide range of organic molecules, is relatively inexpensive, and has a low boiling point (61-62°C), which simplifies sample recovery if needed.[4][6] Its primary residual peak at 7.26 ppm is a sharp singlet that is unlikely to obscure the more complex splitting patterns of the analyte's aromatic protons.

Protocol: High-Integrity Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. Suspended solids or paramagnetic impurities can severely degrade spectral resolution, leading to broad lines that cannot be corrected by spectrometer shimming.[7]

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 10-20 mg of Analyte dissolve 2. Dissolve in ~0.6 mL CDCl3 in a Vial weigh->dissolve filter_prep 3. Prepare Pipette Filter (Glass Wool) dissolve->filter_prep transfer 4. Filter Solution into NMR Tube filter_prep->transfer cap 5. Cap and Invert to Mix transfer->cap insert 6. Insert Sample into Spectrometer cap->insert lock 7. Lock and Shim insert->lock acquire 8. Acquire 1H and 13C Spectra lock->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Analyte Measurement: Accurately weigh between 10-20 mg of this compound into a clean, dry glass vial. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg may be preferable to reduce acquisition time.[5]

  • Solvent Addition: Add approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) to the vial.[5] This volume ensures a sufficient sample height in a standard 5 mm NMR tube.[4]

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the solid. A secondary vial is recommended for this step as effective mixing within the narrow NMR tube can be difficult.[5]

  • Filtration (Critical Step): To eliminate resolution-degrading particulates, the sample must be filtered.[7]

    • Take a clean Pasteur pipette and tightly pack a small plug of glass or cotton wool into the narrow tip.[7] Avoid using cotton wool if possible, as some solvents can leach impurities from it.

    • Using the prepared pipette, transfer the solution from the vial directly into a clean, high-quality 5 mm NMR tube. The wool plug will trap any suspended solids.

  • Finalization: Securely cap the NMR tube. Invert the tube several times to ensure the solution is homogeneous. Do not shake vigorously, as this can introduce microbubbles. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol: NMR Data Acquisition Parameters

The following parameters are recommended for a standard 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR {¹H Decoupled}
Observe Frequency ~400 MHz~100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Spectral Width -2 to 12 ppm-10 to 220 ppm
Pulse Angle 30-45°30-45°
Acquisition Time 3-4 seconds1-2 seconds
Relaxation Delay (d1) 1-2 seconds2-5 seconds
Number of Scans 8-161024-4096
Referencing TMS (δ 0.00) or residual CHCl₃ (δ 7.26)Residual CDCl₃ (δ 77.16)

Causality Behind Parameter Choices:

  • Relaxation Delay (d1): A sufficient delay is crucial for quantitative integration in ¹H NMR and to avoid signal saturation (especially for quaternary carbons) in ¹³C NMR.

  • Number of Scans: ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, making it much less sensitive than ¹H. Therefore, a significantly larger number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio.

Spectral Interpretation and Data Analysis

The structure of this compound predicts a well-defined NMR spectrum. The following tables summarize the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Proton(s)LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)Rationale
Phenolic OHH-O11~10.5 - 11.0Broad Singlet1HN/AStrong intramolecular H-bond to the carbonyl oxygen deshields this proton significantly.
Aromatic HH6~7.6Doublet (d)1HJ ≈ 2.0 HzOrtho to the electron-withdrawing ester group and meta to the hydroxyl group. Split by H4.
Aromatic HH4~7.2Doublet of Doublets (dd)1HJ ≈ 8.5, 2.0 HzOrtho to the methyl group and meta to both the ester and hydroxyl groups. Split by H3 and H6.
Aromatic HH3~6.9Doublet (d)1HJ ≈ 8.5 HzOrtho to the strongly electron-donating hydroxyl group, causing a significant upfield shift. Split by H4.
Ethyl CH₂H9~4.4Quartet (q)2HJ ≈ 7.1 HzAttached to the ester oxygen, deshielding it. Split into a quartet by the three H10 protons.
Ring CH₃H12~2.3Singlet (s)3HN/AA typical chemical shift for a methyl group attached to an aromatic ring.
Ethyl CH₃H10~1.4Triplet (t)3HJ ≈ 7.1 HzSplit into a triplet by the two H9 protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon(s)LabelPredicted δ (ppm)Rationale
CarbonylC7~171Ester carbonyl carbons are highly deshielded.
Aromatic C-OHC2~158Attached to the electronegative oxygen of the hydroxyl group.
Aromatic C-HC4~137
Aromatic C-HC6~124
Aromatic C-CH₃C5~129
Aromatic C-COORC1~115Shielded due to the ortho-hydroxyl group's donating effect.
Aromatic C-HC3~118Shielded due to the ortho-hydroxyl group's donating effect.
Ethyl O-CH₂C9~61Attached to the electronegative ester oxygen.
Ring CH₃C12~20Typical chemical shift for an aromatic methyl carbon.
Ethyl CH₃C10~14A standard upfield aliphatic carbon signal.

Conclusion

This application note provides a robust and scientifically grounded framework for the NMR analysis of this compound. By adhering to the detailed protocols for sample preparation and leveraging the predictive spectral data, researchers can confidently perform structural verification and purity analysis. The emphasis on the causality behind experimental choices empowers the analyst to troubleshoot and adapt these methods for other small molecules, ensuring high-quality, reliable NMR data.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • University of Alberta, Department of Chemistry. Sample Preparation. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

  • University of Calgary. CSD Solution #13. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • BioChromato. NMR solvent selection - that also allows sample recovery. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Chemical Communications. [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. [Link]

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Application Note: A Detailed Guide to the Interpretation of the ¹H NMR Spectrum of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-hydroxy-5-methylbenzoate is a substituted aromatic ester with applications in synthetic chemistry and as a potential intermediate in the development of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of such organic compounds, providing detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the interpretation of the ¹H NMR spectrum of this compound. We will move beyond simple peak assignment to explain the underlying principles governing the observed chemical shifts and coupling patterns, thereby offering a framework for analyzing similarly substituted aromatic systems. The protocols and analyses presented herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.

Methodology: Acquiring a High-Resolution Spectrum

The acquisition of a clean, high-resolution spectrum is paramount for accurate interpretation. The following protocols outline the standard procedures for sample preparation and data acquisition.

Protocol 1: Sample Preparation for ¹H NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and appropriate choice as it dissolves a wide range of organic compounds and its residual proton signal (CHCl₃ at δ ≈ 7.26 ppm) does not typically interfere with the aromatic signals of the analyte[1][2]. The use of a deuterated solvent prevents the large signal from solvent protons from overwhelming the analyte signals.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS is chemically inert and its 12 equivalent protons produce a single, sharp signal which is defined as 0.0 ppm, serving as the reference point for the chemical shift scale[1][3].

  • Dissolution and Transfer: Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the sample. Ensure complete dissolution by gentle vortexing. Transfer the clear solution into a clean, dry 5 mm NMR tube.

Protocol 2: Optional D₂O Shake for Hydroxyl Proton Identification

To definitively confirm the identity of the hydroxyl (-OH) proton signal, a deuterium exchange experiment can be performed.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake gently to mix the layers.

  • Re-acquire the ¹H NMR spectrum. The signal corresponding to the acidic -OH proton will disappear or significantly diminish, as the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR[4].

Results and Discussion: A Detailed Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show seven distinct signals corresponding to the seven unique proton environments in the molecule. The interpretation is best approached by analyzing the signals from the most deshielded (downfield) to the most shielded (upfield).

Figure 1: Structure and Proton Labeling of this compound

Caption: Molecular structure of this compound with proton environments labeled (a-g).

Signal (g): Phenolic Hydroxyl Proton (-OH)
  • Chemical Shift (δ): ~10.8 ppm. This signal appears remarkably far downfield. While typical phenolic protons resonate between 4-8 ppm, the position here is a direct consequence of strong intramolecular hydrogen bonding between the hydroxyl proton and the adjacent ester's carbonyl oxygen[4][5][6]. This hydrogen bond holds the proton in a fixed position within the deshielding zone of the carbonyl group, significantly increasing its resonance frequency.

  • Multiplicity: Singlet (s). Hydroxyl protons rarely couple with adjacent protons due to rapid chemical exchange with trace amounts of acid or water[5]. The intramolecular hydrogen bond can sometimes slow this exchange, resulting in a sharper singlet than is often observed for alcohols.

  • Integration: 1H.

Signals (d, e, f): Aromatic Protons (Ar-H)

The aromatic region (δ 6.5-8.0 ppm) contains signals for the three protons on the benzene ring[7][8]. Their specific chemical shifts are dictated by the electronic effects of the three substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, shielding the ortho and para positions (upfield shift), while the ethyl ester (-COOEt) group is electron-withdrawing, deshielding its ortho and para positions (downfield shift)[9].

  • Signal (d), H-6: δ ~7.7 ppm. This proton is the most downfield in the aromatic region. Its position ortho to the strongly electron-withdrawing ester group results in significant deshielding.

    • Multiplicity: Doublet (d). It is coupled only to H-4, which is four bonds away (meta-coupling). This results in a small coupling constant, typically J = 2-3 Hz, often appearing as a sharp doublet or even a slightly broadened singlet[10][11].

    • Integration: 1H.

  • Signal (e), H-4: δ ~7.2 ppm. This proton experiences competing electronic effects. It is ortho to the weakly electron-donating methyl group and meta to both the strongly donating hydroxyl group and the withdrawing ester group.

    • Multiplicity: Doublet of Doublets (dd). It is coupled to H-3 (ortho-coupling, J ≈ 8-9 Hz) and to H-6 (meta-coupling, J ≈ 2-3 Hz), resulting in a characteristic "dd" pattern[10].

    • Integration: 1H.

  • Signal (f), H-3: δ ~6.9 ppm. This proton is the most upfield in the aromatic region. Its position ortho to the strongly electron-donating hydroxyl group causes significant shielding.

    • Multiplicity: Doublet (d). It is coupled only to its neighbor H-4 (ortho-coupling), with a typical coupling constant of J ≈ 8-9 Hz.

    • Integration: 1H.

Signal (b): Ethyl Methylene Protons (-OCH₂CH₃)
  • Chemical Shift (δ): ~4.4 ppm. These protons are bonded to a carbon that is directly attached to an oxygen atom, causing a significant downfield shift into this characteristic region for esters[12][13].

  • Multiplicity: Quartet (q). According to the n+1 rule, these two protons are coupled to the three adjacent protons of the methyl group (n=3), resulting in a signal split into n+1 = 4 lines (a quartet)[2][14]. The coupling constant (J) is typically around 7.1 Hz.

  • Integration: 2H.

Signal (c): Aromatic Methyl Protons (Ar-CH₃)
  • Chemical Shift (δ): ~2.3 ppm. This signal is in the typical range for benzylic protons—protons on a carbon atom attached directly to a benzene ring[8].

  • Multiplicity: Singlet (s). The protons of this methyl group have no adjacent protons to couple with, resulting in a single, unsplit peak.

  • Integration: 3H.

Signal (a): Ethyl Methyl Protons (-OCH₂CH₃)
  • Chemical Shift (δ): ~1.4 ppm. These protons are on a standard sp³-hybridized carbon and appear in the typical upfield alkyl region.

  • Multiplicity: Triplet (t). These three protons are coupled to the two adjacent protons of the methylene group (n=2). Following the n+1 rule, the signal is split into n+1 = 3 lines (a triplet), with the same coupling constant (J ≈ 7.1 Hz) observed in the corresponding quartet of signal (b).

  • Integration: 3H.

Data Summary

The complete assignment of the ¹H NMR spectrum is summarized in the table below.

Table 1: Summary of ¹H NMR Data for this compound in CDCl₃

Signal LabelProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
g-OH~10.8Singlet (s)N/A1H
dH-6~7.7Doublet (d)~2.51H
eH-4~7.2Doublet of Doublets (dd)~8.8, ~2.51H
fH-3~6.9Doublet (d)~8.81H
b-OCH₂CH₃~4.4Quartet (q)~7.12H
cAr-CH₃~2.3Singlet (s)N/A3H
a-OCH₂CH₃~1.4Triplet (t)~7.13H

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. Each of the seven unique proton environments gives rise to a distinct signal whose chemical shift, integration, and splitting pattern are fully consistent with the assigned structure. Key diagnostic features include the significantly downfield-shifted phenolic proton, indicative of strong intramolecular hydrogen bonding, and the characteristic splitting patterns of the 1,2,4-trisubstituted aromatic ring and the ethyl ester group. This detailed analysis serves as a robust protocol for the structural verification of this compound and as an educational model for interpreting complex NMR spectra in a research and development setting.

References

  • Vertex AI Search Result[3] : Information on the use of TMS as a reference standard in NMR.

  • Vertex AI Search Result[15] : Discussion on spin-spin coupling constants for aromatic protons.

  • Vertex AI Search Result[16] : Details on the influence of hydrogen bonding on phenolic OH signals.

  • Vertex AI Search Result[17] : Information on how substitution affects spin-spin coupling in aromatic rings.

  • Vertex AI Search Result[5] : General chemical shift ranges for alcohol and phenol O-H protons and the effect of proton exchange.

  • Vertex AI Search Result[7] : Typical chemical shift range for aromatic protons (6.5-8.5 ppm).

  • Vertex AI Search Result : General principles of chemical equivalence and typical chemical shifts in ¹H NMR.

  • Vertex AI Search Result[4] : Description of the D₂O shake experiment for identifying -OH peaks.

  • Vertex AI Search Result[10] : Guide on assigning ¹H-NMR signals of aromatic protons, including typical ortho and meta coupling constants.

  • Vertex AI Search Result[1] : Explanation of the use of deuterated solvents and TMS in NMR.

  • Vertex AI Search Result[9] : Explanation of how electron-donating and electron-withdrawing substituents affect chemical shifts in the aromatic region.

  • Vertex AI Search Result[12] : A table of approximate proton chemical shifts for common functional groups.

  • Vertex AI Search Result[11] : A guide to factors affecting spin-spin coupling, including typical values for meta and para coupling in aromatic systems.

  • Vertex AI Search Result[18] : Common NMR patterns for substituted aromatic rings, including the 1,2,4-pattern.

  • Vertex AI Search Result[14] : A guide to ¹H NMR chemical shift values and the n+1 rule for spin-spin coupling.

  • Vertex AI Search Result[13] : Typical chemical shift ranges for various proton environments.

  • Vertex AI Search Result[6] : Discussion on the downfield shift of phenolic protons due to electron-withdrawing groups and hydrogen bonding.

  • Vertex AI Search Result[8] : Characteristic ¹H NMR absorptions for aromatic and benzylic protons.

  • Vertex AI Search Result[2] : Explanation of the n+1 rule and the use of deuterated solvents.

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Application Note: Infrared Spectroscopic Characterization of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Molecular Structure through Vibrational Spectroscopy

Ethyl 2-hydroxy-5-methylbenzoate is a salicylate derivative, a class of compounds with significant relevance in pharmaceuticals and chemical synthesis.[1][2] As an aromatic ester containing a hydroxyl group, its precise structural characterization is paramount for quality control, reaction monitoring, and physicochemical property assessment. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable insights into the molecular structure of a compound by probing its vibrational modes.[3] This application note provides a detailed guide to the characteristic IR absorption peaks of this compound, explains the underlying principles of its unique spectral features, and presents a robust protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR)-FTIR.

The Molecular Basis of the IR Spectrum: Functional Groups and Intramolecular Interactions

The infrared spectrum of this compound is dictated by the vibrational frequencies of its constituent functional groups. The key to a precise interpretation lies not only in identifying these groups but also in understanding how their spatial arrangement influences their spectral signatures.

The primary functional groups are:

  • Phenolic Hydroxyl (-OH): Attached directly to the aromatic ring.

  • Aromatic Ester (C=O, C-O): Comprising a carbonyl group and two C-O single bonds.

  • Aromatic Ring (C=C, C-H): The benzene core.

  • Aliphatic Groups (C-H): From the ethyl and methyl substituents.

A critical structural feature of this molecule, and other salicylates, is the ortho positioning of the hydroxyl and ester groups. This arrangement facilitates strong intramolecular hydrogen bonding between the hydrogen of the phenolic -OH and the oxygen of the ester C=O. This non-covalent interaction is the dominant factor influencing the positions and shapes of the O-H and C=O stretching bands, making it a key diagnostic feature.[4][5][6]

Caption: Intramolecular hydrogen bonding in this compound.

Summary of Characteristic IR Absorption Peaks

The following table summarizes the expected vibrational modes and their corresponding peak characteristics for this compound. These values are synthesized from established spectral data for phenols, aromatic esters, and specifically, salicylate derivatives.[6][7][8][9]

Wavenumber (cm⁻¹)Vibrational ModePeak Intensity & Description
3300 - 2800O-H Stretch (Intramolecular H-Bond)Strong, very broad
3100 - 3000C-H Stretch (Aromatic)Medium to weak, sharp
2990 - 2850C-H Stretch (Aliphatic)Medium, sharp
~1680 C=O Stretch (Ester, H-Bonded) Very Strong, sharp (diagnostic peak)
1620 - 1580C=C Stretch (Aromatic Ring)Medium to strong, sharp
1500 - 1450C=C Stretch (Aromatic Ring)Medium to strong, sharp
~1300 - 1250C-O Stretch (Asymmetric Ester, Ar-O)Strong, sharp
~1150 - 1100C-O Stretch (Symmetric Ester)Strong, sharp
Below 900C-H Bend (Aromatic Out-of-Plane)Medium to strong (depends on substitution pattern)

Experimental Protocol: ATR-FTIR Analysis of Neat Liquid

This protocol describes the analysis of liquid this compound using an ATR-FTIR spectrometer, a method that requires minimal sample preparation.[3][10]

Instrumentation and Materials
  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

  • This compound sample.

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free laboratory wipes.

Step-by-Step Procedure
  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Repeat with a dry wipe to ensure the crystal is completely dry and free of residue.[11]

  • Acquire Background Spectrum: With the clean, empty ATR crystal in position, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.[12]

    • Typical Parameters: 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 co-added scans.

  • Sample Application: Place a single drop of the neat this compound sample directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.[12]

  • Acquire Sample Spectrum: Using the same acquisition parameters as the background scan, acquire the sample spectrum.

  • Data Processing: The instrument software will automatically perform the background subtraction, Fourier transform, and display the resulting absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using a wipe soaked in isopropanol, followed by a dry wipe. Proper cleaning prevents cross-contamination of subsequent samples.[11]

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Data Interpretation: A Deeper Look at the Spectrum

A detailed analysis of the spectrum provides a definitive structural fingerprint of the molecule.

  • The O-H Stretching Region (3300 - 2800 cm⁻¹): The most telling feature in this region is the absence of a sharp, "free" hydroxyl peak around 3600 cm⁻¹. Instead, a very broad and intense absorption band is observed, often centered around 3200-3100 cm⁻¹. This is unequivocal evidence of strong hydrogen bonding.[5][13] The broadness arises because the intramolecular bond creates a continuum of vibrational energy states.

  • The C-H Stretching Region (3100 - 2850 cm⁻¹): Two distinct sets of peaks appear here. Sharper, weaker peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.[7] More intense, sharp peaks just below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl and methyl groups.[6]

  • The Carbonyl (C=O) Peak (~1680 cm⁻¹): This is typically the strongest and sharpest peak in the entire spectrum. For a typical aromatic ester without hydrogen bonding, this peak would appear between 1730-1715 cm⁻¹.[8][9] The significant shift to a lower wavenumber (~1680 cm⁻¹) is a direct consequence of the intramolecular hydrogen bond. The H-bond donates electron density to the carbonyl oxygen, which weakens the C=O double bond, lowers its vibrational force constant, and thus decreases the energy required to excite its stretching vibration.[14]

  • The Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of complex, overlapping peaks unique to the molecule.

    • Aromatic C=C Stretches: Multiple sharp bands between 1620-1450 cm⁻¹ confirm the presence of the benzene ring.[6][7]

    • C-O Stretches: Aromatic esters are known to exhibit two very strong C-O stretching bands.[8][9] For this compound, these are expected in the 1300-1100 cm⁻¹ range and correspond to the asymmetric Ar-(C=O)-O and symmetric O-CH₂- vibrations. The phenolic C-O stretch also contributes to absorption in this region.

Conclusion

The IR spectrum of this compound is highly characteristic and provides clear, verifiable information about its molecular structure. The dominant spectral features—a significantly broadened and downshifted O-H stretch and a downshifted C=O stretch—serve as definitive proof of the intramolecular hydrogen bonding between the ortho-hydroxyl and ester functionalities. The ATR-FTIR protocol outlined here offers a rapid, reliable, and reproducible method for obtaining high-quality spectra for research, quality control, and educational purposes.

References

  • Canadian Science Publishing. (1969). Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Journal of Chemistry, 47, 4577. [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Scribd. Infrared Spectra of Salicylic Acid and Methyl Salicylate. [Link]

  • Chemistry LibreTexts. Infrared spectra of alcohols and phenols. [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?[Link]

  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • ResearchGate. (2015). FT-IR spectra of salicylic acid (a) control and (b) treated. [Link]

  • National Center for Biotechnology Information. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]

  • University of the West Indies. Sample preparation for FT-IR. [Link]

  • PubMed. (2000). [Studies on synthesis and IR spectrum of nickel salicylates complexes]. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • JoVE. IR Spectrum Peak Broadening: Hydrogen Bonding. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

  • ResearchGate. (2015). O-H and N-H stretching bands of the noncomplexed compounds. [Link]

  • ACS Publications. (2017). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. [Link]

  • ResearchGate. (2017). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • AIP Publishing. (2018). Quantifying conformations of ester vibrational probes with hydrogen-bond-induced Fermi resonances. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. [Link]

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Application Note: A Validated Protocol for the Synthesis of 2-propoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, validated protocol for the synthesis of 2-propoxy-5-methylbenzoic acid, a key intermediate in various research and development applications. The described method is a robust two-step synthesis commencing from commercially available 2-hydroxy-5-methylbenzoic acid (also known as p-cresotinic acid). The protocol first involves the esterification of the starting material to its ethyl ester, followed by a Williamson ether synthesis to introduce the propoxy group, and concluding with saponification to yield the final product. This route is favored due to its high yield and straightforward purification procedures[1]. This document offers a step-by-step methodology, safety guidelines, characterization data, and a troubleshooting guide to ensure reliable and reproducible results for researchers in organic synthesis and medicinal chemistry.

Introduction

2-propoxy-5-methylbenzoic acid is an unsymmetrically trisubstituted benzoic acid derivative. Its structure, featuring both an ether linkage and a carboxylic acid on a substituted benzene ring, makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and materials for dental applications[1]. The reliable synthesis of this compound is therefore of significant interest.

The protocol detailed herein follows a classical and effective three-stage synthetic sequence:

  • Esterification: The carboxylic acid of 2-hydroxy-5-methylbenzoic acid is protected as an ethyl ester.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of the ethyl ester is deprotonated and subsequently alkylated with an n-propyl halide. This SN2 reaction is a cornerstone of ether synthesis[2][3].

  • Saponification (Hydrolysis): The ethyl ester is hydrolyzed under basic conditions to regenerate the carboxylic acid, yielding the final product.

This approach is advantageous as it prevents a potential side reaction where the alkylating agent reacts with the carboxylic acid moiety[1].

Synthetic Strategy and Workflow

The overall synthetic pathway is depicted below. The process begins with the conversion of 2-hydroxy-5-methylbenzoic acid to its ethyl ester, which is then propylated and finally hydrolyzed.

Overall Reaction Scheme:

  • Esterification: CH₃C₆H₃(OH)COOH + C₂H₅OH --(H⁺ catalyst)--> CH₃C₆H₃(OH)COOC₂H₅ + H₂O

  • Williamson Ether Synthesis: CH₃C₆H₃(OH)COOC₂H₅ + CH₃CH₂CH₂-Br + K₂CO₃ --> CH₃C₆H₃(OCH₂CH₂CH₃)COOC₂H₅ + KBr + KHCO₃

  • Saponification: CH₃C₆H₃(OCH₂CH₂CH₃)COOC₂H₅ + KOH --> CH₃C₆H₃(OCH₂CH₂CH₃)COOK + C₂H₅OH CH₃C₆H₃(OCH₂CH₂CH₃)COOK + HCl --> CH₃C₆H₃(OCH₂CH₂CH₃)COOH + KCl

The experimental workflow is visualized in the following diagram, outlining the progression from starting materials to the final, characterized product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Saponification & Purification SM1 Starting Material: 2-Hydroxy-5-methylbenzoic Acid Ethanol, H₂SO₄ React1 Reflux SM1->React1 Workup1 Workup & Distillation React1->Workup1 Intermediate1 Intermediate: Ethyl 2-hydroxy-5-methylbenzoate Workup1->Intermediate1 React2 Propylation: 1-Bromopropane, K₂CO₃, Acetone (Reflux) Intermediate1->React2 Workup2 Filtration & Concentration React2->Workup2 Intermediate2 Intermediate: Ethyl 2-propoxy-5-methylbenzoate Workup2->Intermediate2 React3 Hydrolysis: KOH, aq. Ethanol (Reflux) Intermediate2->React3 Workup3 Acidification (HCl) & Ether Extraction React3->Workup3 Purify Vacuum Distillation Workup3->Purify Product Final Product: 2-propoxy-5-methylbenzoic acid Purify->Product Analysis Characterization: NMR, IR, Refractive Index Product->Analysis

Caption: Experimental workflow for the synthesis of 2-propoxy-5-methylbenzoic acid.

Materials and Equipment

Reagents & ChemicalsGradeCAS NumberSupplier
2-Hydroxy-5-methylbenzoic acid≥98%89-56-5Sigma-Aldrich
Ethanol, absoluteACS64-17-5Fisher Scientific
Sulfuric acid, concentratedACS7664-93-9VWR
1-Bromopropane99%106-94-5Alfa Aesar
Potassium carbonate, anhydrous≥99%584-08-7Sigma-Aldrich
AcetoneACS67-64-1Fisher Scientific
Potassium hydroxide≥85%1310-58-3VWR
Hydrochloric acid, concentratedACS7647-01-0VWR
Diethyl ether, anhydrousACS60-29-7Fisher Scientific
Sodium sulfate, anhydrousACS7757-82-6Fisher Scientific
Deuterated chloroform (CDCl₃)99.8 atom % D865-49-6Cambridge Isotope Labs
Equipment
Round-bottom flasks (various sizes)
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
pH paper or pH meter
Standard laboratory glassware
NMR Spectrometer (e.g., 400 MHz)
FT-IR Spectrometer
Refractometer

Detailed Experimental Protocol

Step 1: Synthesis of this compound
  • Reaction Setup: To a 500 mL round-bottom flask, add 2-hydroxy-5-methylbenzoic acid (50.0 g, 0.328 mol), absolute ethanol (250 mL), and concentrated sulfuric acid (5 mL). Add a magnetic stir bar.

  • Reflux: Assemble a reflux condenser on the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 8 hours.

    • Rationale: The acid acts as a catalyst for the Fischer esterification. Refluxing provides the necessary activation energy and drives the reaction towards completion.

  • Work-up: Allow the mixture to cool to room temperature. Transfer the solution to a 1 L beaker and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the neutralized mixture to a 1 L separatory funnel. Extract the product with diethyl ether (3 x 150 mL).

    • Rationale: The ethyl ester is organic-soluble and will move into the ether layer, while inorganic salts remain in the aqueous layer.

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, then filter.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid. A 70% yield is expected[1].

Step 2: Synthesis of Ethyl 2-propoxy-5-methylbenzoate
  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (36.0 g, 0.20 mol), anhydrous potassium carbonate (41.5 g, 0.30 mol), and acetone (150 mL).

    • Rationale: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for SN2 reactions[2].

  • Addition of Alkyl Halide: Add 1-bromopropane (30.7 g, 0.25 mol) to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solid salts (KBr and excess K₂CO₃) and wash them with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetone using a rotary evaporator to yield the crude ethyl 2-propoxy-5-methylbenzoate. This crude product can often be used in the next step without further purification.

Step 3: Synthesis of 2-propoxy-5-methylbenzoic Acid
  • Reaction Setup (Saponification): Place the crude ethyl 2-propoxy-5-methylbenzoate into a 500 mL round-bottom flask. Add a solution of potassium hydroxide (28.0 g, 0.50 mol) in 50% aqueous ethanol (200 mL).

  • Reflux: Add a stir bar and heat the mixture to reflux for 4 hours.

    • Rationale: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis (saponification) to form the carboxylate salt.

  • Solvent Removal: After reflux, remove the ethanol and propanol (a byproduct) by distillation.

  • Acidification: Cool the remaining aqueous residue in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2), which will precipitate the carboxylic acid.

  • Extraction: Extract the product with diethyl ether (3 x 100 mL).

  • Washing & Drying: Wash the combined ether extracts with water (1 x 50 mL), then dry over anhydrous sodium sulfate and filter.

  • Solvent Removal & Purification: Remove the diethyl ether on a rotary evaporator. Purify the resulting residue by vacuum distillation to yield 2-propoxy-5-methylbenzoic acid as a colorless liquid[1].

Quantitative Data Summary

ParameterStep 1 (Esterification)Step 2 (Ether Synthesis)Step 3 (Saponification)Overall
Starting Material2-Hydroxy-5-methylbenzoic acidThis compoundEthyl 2-propoxy-5-methylbenzoate-
Moles (Input)0.328 mol0.20 mol~0.20 mol-
Key ReagentsEthanol, H₂SO₄1-Bromopropane, K₂CO₃KOH, HCl-
Reaction Time8 hours24 hours4 hours36 hours
TemperatureReflux (~78°C)Reflux (~56°C)Reflux (~85°C)-
Expected Yield~70%>90% (crude)~79% (from ester)~55%
ProductThis compoundEthyl 2-propoxy-5-methylbenzoate2-propoxy-5-methylbenzoic acid-

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless liquid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons, the methyl group protons, the methylene and methyl protons of the propoxy group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the aromatic carbons, the methyl carbon, the carbons of the propoxy group, and the carboxylic acid carbonyl carbon.

  • Infrared (IR) Spectroscopy: The spectrum should confirm the presence of a broad O-H stretch for the carboxylic acid, C=O stretch (acid), C-O stretches (ether and acid), and aromatic C-H stretches[1].

  • Refractive Index (n_D): Approximately 1.527 at 27°C[1].

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Handling:

    • Concentrated acids (H₂SO₄, HCl) and bases (KOH) are highly corrosive. Handle with extreme care.

    • 1-Bromopropane is a volatile and potentially toxic alkylating agent. Avoid inhalation and skin contact.

    • Diethyl ether is extremely flammable. Ensure no open flames or spark sources are present during its use.

  • Procedure: The acidification step is exothermic and releases gas. Perform it slowly and with cooling.

References

  • Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 66A(4), 313. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. (Historical reference for the ether synthesis mechanism)
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 5-Methylsalicylic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • University of Utah. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

Sources

Introduction: The Industrial Significance and Scale-Up Challenges of Salicylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of Substituted Salicylic Acid Esters

Substituted salicylic acid esters are a cornerstone of the pharmaceutical, cosmetic, and flavor industries. From the ubiquitous anti-inflammatory methyl salicylate to more complex esters used as active pharmaceutical ingredients (APIs), their synthesis is a frequent task in chemical development.[1][2][3] While laboratory-scale synthesis is often straightforward, transitioning to pilot or industrial-scale production introduces significant challenges. These include managing reaction equilibria, ensuring process safety, controlling impurity profiles, and achieving cost-effective, high-purity isolation.[4][5][6]

This guide provides a comprehensive overview of the principles, protocols, and critical considerations for the successful scale-up of substituted salicylic acid ester synthesis. We will focus on the robust and widely adopted Fischer-Speier esterification method, detailing not just the procedural steps but the underlying chemical and engineering principles that govern a successful and scalable process.

Part 1: Foundational Synthetic Strategies

The esterification of a carboxylic acid with an alcohol is a fundamentally reversible reaction.[4][7] The choice of synthetic route on a large scale is dictated by factors such as cost, safety, atom economy, and the ease of purification.

The Workhorse: Fischer-Speier Esterification

First described in 1895, the Fischer-Speier esterification remains one of the most effective and economical methods for producing esters on a large scale.[2][7][8] The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Mechanism and Rationale: The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., H₂SO₄).[1][9] This crucial step enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[1][8] Every step of this process is in equilibrium, a critical factor for scale-up.

Fischer_Esterification RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH Protonation H_plus H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack ROH R'-OH Proton_Transfer R-C(OH)(O⁺H₂)(OR') Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Loss R-C(OH)(OR')⁺ Proton_Transfer->Water_Loss Elimination of H₂O Ester_H R-CO(OR')H⁺ Water_Loss->Ester_H Resonance H2O H₂O Ester R-COOR' Ester_H->Ester Deprotonation

Caption: Mechanism of Acid-Catalyzed Fischer-Speier Esterification.

Alternative Approaches for Sensitive Substrates

While Fischer esterification is robust, certain substrates may require milder conditions.

  • Acyl Chloride Method: Reacting the salicylic acid with a chlorinating agent (e.g., thionyl chloride) to form an acyl chloride, followed by reaction with the alcohol, is a high-yield but less atom-economical method. It is often reserved for smaller scale or high-value products due to the corrosive nature of the reagents and byproducts.[10]

  • Solid Acid Catalysts: Using heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst-15) or sulfated zirconia offers significant advantages in scale-up, including simplified catalyst removal (filtration), potential for recycling, and reduced corrosivity.[4][11] This approach is increasingly favored in green chemistry initiatives.

Part 2: Detailed Scale-Up Protocol: Synthesis of Methyl Salicylate

This protocol details the synthesis of methyl salicylate via Fischer-Speier esterification, a representative example applicable to many other primary and secondary alcohol esters of salicylic acid.

Materials and Equipment
  • Reactor: Glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

  • Reagents: Salicylic Acid (≥99%), Methanol (anhydrous), Sulfuric Acid (98%), Sodium Bicarbonate (NaHCO₃), Sodium Chloride (NaCl), Dichloromethane (DCM) or Toluene, Anhydrous Sodium Sulfate (Na₂SO₄).

Safety Precautions
  • Salicylic Acid: Can cause skin irritation and serious eye damage. Avoid dust inhalation.[12][13]

  • Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.[14]

  • Methanol/Solvents: Flammable liquids and vapors. Ensure the reactor is properly grounded to prevent static discharge.[12][14]

  • Process: The reaction is exothermic upon catalyst addition. Ensure adequate cooling capacity and add the catalyst slowly and controllably.

Step-by-Step Synthesis Protocol

Step 1: Reactor Charging (Driving the Equilibrium)

  • Charge the reactor with salicylic acid (1.0 eq).

  • Charge a significant excess of methanol (5-10 eq). Causality: According to Le Châtelier's principle, using a large excess of one reactant (the cheaper and more easily removed one, in this case, methanol) drives the equilibrium toward the product side, increasing the yield.[7][8][15]

  • Begin agitation to dissolve the salicylic acid.

Step 2: Catalysis and Reaction

  • Cool the reactor contents to 10-15°C.

  • Slowly, subsurface, add concentrated sulfuric acid (0.1-0.2 eq) via the addition funnel, maintaining the internal temperature below 30°C. Causality: The dissolution and protonation are exothermic. Slow, controlled addition prevents dangerous temperature spikes.

  • Once the addition is complete, heat the mixture to reflux (approx. 65°C for methanol) and hold for 4-8 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC to determine the remaining percentage of salicylic acid. The reaction is considered complete when <1% of the starting material remains.[16][17]

Step 3: Quench and Work-up

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a larger vessel containing a cold (0-10°C) saturated sodium bicarbonate solution. Causality: This step neutralizes the sulfuric acid catalyst and any unreacted salicylic acid. The quench is performed cautiously due to vigorous CO₂ evolution.

  • Extract the aqueous slurry with a suitable organic solvent like dichloromethane or toluene. Separate the organic layer.

  • Wash the organic layer sequentially with water and then a saturated brine (NaCl) solution. Causality: The water wash removes residual salts, and the brine wash helps to break any emulsions and begins the drying process.

Step 4: Product Isolation and Purification

  • Dry the organic layer over anhydrous sodium sulfate, then filter.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator (lab scale) or the reactor's distillation system (plant scale) to remove the solvent and excess methanol.

  • The crude methyl salicylate can be purified by vacuum distillation to achieve high purity (>99.5%).

Part 3: Process Optimization and Scale-Up Considerations

Translating a lab procedure to a large-scale process requires careful consideration of chemical engineering principles.

Managing the Equilibrium: The Role of Water Removal

While using excess alcohol is effective, it can be inefficient on a very large scale. An alternative and often superior strategy is the continuous removal of water as it is formed.[1][8][9]

  • Azeotropic Distillation: If using a higher-boiling alcohol, a co-solvent like toluene or hexane can be added. The solvent forms a low-boiling azeotrope with water, which is distilled off and collected in a Dean-Stark trap, physically removing it from the reaction and pulling the equilibrium to completion.[8]

Scale_Up_Workflow Start Start: Reagent Staging Charge_Reactants 1. Charge Reactor (Salicylic Acid, Alcohol) Start->Charge_Reactants Catalyst_Addition 2. Controlled Catalyst Addition (e.g., H₂SO₄) Charge_Reactants->Catalyst_Addition Reaction 3. Reflux & Reaction (Equilibrium Management) Catalyst_Addition->Reaction IPC In-Process Control (HPLC/GC) Reaction->IPC Monitor IPC->Reaction Continue Quench 4. Quench (Neutralization) IPC->Quench Complete Extraction 5. Liquid-Liquid Extraction Quench->Extraction Purification 6. Solvent Swap & Purification (Distillation/Crystallization) Extraction->Purification QC 7. Final Quality Control Purification->QC End Finish: Product Packaging QC->End

Caption: General Workflow for Scale-Up Synthesis of Salicylate Esters.

Data Tables for Process Design

Table 1: Comparison of Catalysts for Esterification

Catalyst TypeExamplesAdvantages for Scale-UpDisadvantages for Scale-Up
Homogeneous H₂SO₄, p-TsOHLow cost, high activity.[8]Corrosive, difficult to remove (requires neutralization), generates salt waste.[4][5]
Heterogeneous Amberlyst-15, Nafion, Sulfated ZirconiaEasily removed by filtration, reusable, less corrosive, cleaner work-up.[4][5]Higher initial cost, may have lower activity requiring longer reaction times or higher temperatures.
Lewis Acids Zr(Cp)₂(CF₃SO₃)₂Can be moisture-tolerant, highly efficient.[18][19]High cost, potential for metal contamination in the final product.

Table 2: Typical Parameters for Salicylate Ester Synthesis

Ester ProductAlcoholCatalyst (eq)Temp (°C)Time (h)Typical Yield (%)
Methyl SalicylateMethanolH₂SO₄ (0.15)654-8>90
Ethyl SalicylateEthanolH₂SO₄ (0.15)785-10>85
Isopropyl SalicylateIsopropanolp-TsOH (0.1)828-12>80
Phenyl SalicylatePhenolLewis Acid100-12012-24>75

Table 3: Safety and Handling of Key Reagents

ChemicalHazard ClassKey RisksRecommended PPE
Salicylic AcidIrritant, Eye DamageSkin/eye irritation, combustible dust.[12]Goggles, gloves, dust mask.
Sulfuric AcidCorrosiveSevere skin/eye burns, toxic fumes.Face shield, acid-resistant gloves & apron.
MethanolFlammable, ToxicFlammable, toxic if ingested/inhaled.Goggles, gloves, respirator if ventilation is poor.
TolueneFlammable, ToxicFlammable, reproductive/organ toxicity.Goggles, chemical-resistant gloves, respirator.

Part 4: Quality Control and Final Product Analysis

Ensuring the final product meets specification is paramount, especially for pharmaceutical applications. A suite of analytical techniques should be employed.

  • Identification: ¹H and ¹³C NMR spectroscopy confirms the chemical structure. Fourier-Transform Infrared (FTIR) spectroscopy is used to verify the presence of the ester carbonyl group and the absence of the carboxylic acid OH band.[16]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools for quantifying the purity of the ester and detecting any residual starting materials or byproducts.[16][20][21]

  • Residual Solvents: GC with a headspace sampler is used to quantify any remaining solvents from the purification process.

Conclusion

The scale-up synthesis of substituted salicylic acid esters is a mature and well-understood industrial process. Success hinges on a thorough understanding of the underlying principles of chemical equilibrium and the practical application of chemical engineering concepts. By carefully selecting the appropriate catalytic system, managing the reaction equilibrium through reactant excess or water removal, and implementing robust safety and analytical protocols, high-yields of high-purity salicylate esters can be reliably and economically produced on a large scale. The transition from homogeneous to heterogeneous catalysis represents a key area of development, aligning industrial production with the principles of green and sustainable chemistry.[4][5]

References

  • Title: Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: MDPI URL: [Link]

  • Title: Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fischer–Speier esterification Source: Grokipedia URL: [Link]

  • Title: (PDF) Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: ResearchGate URL: [Link]

  • Title: Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source: ACS Publications URL: [Link]

  • Title: Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables Source: ResearchGate URL: [Link]

  • Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

  • Title: Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances Source: MDPI URL: [Link]

  • Title: Method for producing salicylic acid ester Source: Google Patents URL
  • Title: Purification of salicylic acid derivatives Source: Google Patents URL
  • Title: Synthesis of new ester derivatives of salicylic acid and evaluation of their COX inhibitory potential Source: PubMed URL: [Link]

  • Title: Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques Source: Science and Education Publishing URL: [Link]

  • Title: Alkylation of Salicylic Acids Source: Durham University e-Theses URL: [Link]

  • Title: Fischer Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Safety Data Sheet: Salicylic acid Source: Carl ROTH URL: [Link]

  • Title: Synthetic routes of methyl salicylate derivatives Source: ResearchGate URL: [Link]

  • Title: A Review on a Some Analytical Methods for Determination of Salicylic Acid Source: ResearchGate URL: [Link]

  • Title: Process for the separation and purification of salicylic acid Source: Google Patents URL
  • Title: Development of a new analytical method for determination of acetylsalicylic and salicylic acids in tablets by reversed phase liquid chromatography Source: SciELO URL: [Link]

  • Title: Optimized Synthesis of Salicylate-based Poly(anhydride-esters) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS Source: Farmacia Journal URL: [Link]

  • Title: Esterification of Salicylic Acid: The synthesis of cool smelling molecules Source: Westfield State University URL: [Link]

  • Title: Salicylic Acid Safety Tips & Hazards Source: VelocityEHS URL: [Link]

  • Title: Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides Source: NIScPR Online Periodicals Repository URL: [Link]

  • Title: Why doesn't salicylic acid undergo esterification reaction with each other? Source: Reddit URL: [Link]

  • Title: Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles Source: National Institutes of Health (NIH) URL: [Link]

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Application Note: High-Throughput Quantification of Benzoate Esters in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Benzoate Ester Quantification

Benzoate esters, along with benzoic acid and its salts, are extensively utilized as preservatives in a wide array of products, including pharmaceuticals, cosmetics, and food and beverage items, to inhibit microbial growth.[1][2] The concentration of these preservatives is strictly regulated by global bodies like the U.S. Food and Drug Administration (FDA) and the European Union to ensure consumer safety.[3][4] For instance, the FDA permits a maximum level of 0.1% sodium benzoate in food products.[3][4] Consequently, the accurate and reliable quantification of benzoate esters is a critical aspect of quality control and regulatory compliance in numerous industries.[1] This application note provides a comprehensive guide to the state-of-the-art analytical techniques for the determination of benzoate esters, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed to be robust, validated systems for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Benzoate Analysis

HPLC is a highly precise and sensitive method, making it the technique of choice for quantifying low levels of benzoate esters in complex matrices such as food and beverages.[5] Its versatility allows for various sample preparation techniques and coupling with different detectors, including UV, diode-array, and mass spectrometry, enhancing the specificity of the analysis.[5]

Causality in Experimental Design for HPLC Analysis

The selection of a reversed-phase C18 or C8 column is a common and effective choice for the separation of benzoate esters.[5][6][7] This is due to the nonpolar nature of the stationary phase, which effectively retains the moderately nonpolar benzoate esters. The mobile phase, typically a mixture of an organic solvent like methanol or acetonitrile and an acidic aqueous buffer, facilitates the elution of the analytes.[8][9] The pH of the aqueous component is a critical parameter; maintaining an acidic pH (e.g., around 3.45) ensures that benzoic acid and its esters are in their protonated, less polar form, leading to better retention and peak shape on the reversed-phase column.[8] UV detection is commonly employed, with the wavelength set to the absorbance maximum of the benzoate moiety (around 225-245 nm) for optimal sensitivity.[8][10]

Experimental Workflow for HPLC Analysis of Benzoate Esters

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Collection liquid_prep Liquid Samples: Dilution & Filtration start->liquid_prep Liquid Matrix solid_prep Solid/Viscous Samples: Homogenization, Extraction & Filtration start->solid_prep Solid/Viscous Matrix spe Solid-Phase Extraction (SPE) (for complex matrices) liquid_prep->spe hplc Reversed-Phase HPLC (C18 or C8 column) liquid_prep->hplc solid_prep->spe solid_prep->hplc spe->hplc detection UV/Diode-Array Detection (225-245 nm) hplc->detection integration Peak Integration & Quantification detection->integration validation Method Validation (Linearity, Accuracy, Precision) integration->validation report Reporting validation->report caption Figure 1: HPLC Workflow for Benzoate Ester Quantification.

Caption: Figure 1: HPLC Workflow for Benzoate Ester Quantification.

Protocol for HPLC Quantification of Benzoate Esters in Food Matrices

1. Sample Preparation:

  • Liquid Samples (e.g., fruit juices, soft drinks):

    • Degas carbonated samples using an ultrasonic bath.

    • Dilute 1 mL of the liquid sample with 10 mL of an acetonitrile/ammonium acetate buffer solution.[10]

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter prior to injection.[6][10]

  • Solid or Viscous Samples (e.g., jams, sauces, creams):

    • Weigh a representative portion of the sample.

    • Homogenize the sample with a suitable buffer solution (e.g., acetonitrile/ammonium acetate) in a 1:5 ratio.[10]

    • For cosmetic creams, ultrasonic extraction with methanol can be employed.

    • Centrifuge the homogenate to separate solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter.[6]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or diode-array detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5][6]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30, v/v) adjusted to pH 3.45 with acetic acid.[8]

  • Flow Rate: 0.45 to 1.0 mL/min.[6][8]

  • Detection Wavelength: 225 nm or 245 nm.[8][10]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 40°C.[11]

3. Calibration and Quantification:

  • Prepare a series of standard solutions of the target benzoate esters in the mobile phase at concentrations spanning the expected sample range (e.g., 50 to 450 ng/mL).[8]

  • Inject the standard solutions and generate a calibration curve by plotting peak area against concentration.

  • The linearity of the calibration curve should be confirmed by a correlation coefficient (r²) greater than 0.999.[7][8]

  • Quantify the benzoate esters in the prepared samples by comparing their peak areas to the calibration curve.

4. Method Validation:

  • The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking samples with known amounts of the analyte.[5][12] Recoveries for benzoate analysis typically range from 82% to 96%.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[12]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7][12]

Parameter Typical Performance Reference
Limit of Detection (LOD) 0.0003 mg/100 mL - 10 mg/L[6][10]
Limit of Quantitation (LOQ) 0.0009 mg/100 mL[6]
Linearity (r²) > 0.999[7][8][13]
Recovery 82% - 104.2%[6][10][14]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Complex Matrices

GC-MS offers high sensitivity and selectivity, making it particularly effective for the analysis of benzoate esters in complex cosmetic formulations.[14] The coupling of gas chromatography with mass spectrometry allows for both quantification and confident identification of the analytes.

Rationale for Experimental Choices in GC-MS

For GC-MS analysis, derivatization of benzoic acid to its more volatile methyl ester is often necessary. However, for benzoate esters, direct analysis is typically feasible. The choice of a suitable capillary column, such as a VF-1301MS, is crucial for achieving good separation of the target analytes.[14] The use of a multi-reaction monitoring (MRM) or selected ion monitoring (SIM) detection mode in the mass spectrometer significantly enhances the sensitivity and selectivity of the method, allowing for the detection of trace amounts of benzoate esters in the presence of interfering matrix components.[14]

Experimental Workflow for GC-MS Analysis of Benzoate Esters

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection extraction Ultrasonic Extraction (with Methanol) start->extraction purification Solid-Phase Extraction (SPE) (HLB column) extraction->purification gcms Gas Chromatography (Capillary Column) purification->gcms ms_detection Mass Spectrometry (SIM or MRM mode) gcms->ms_detection quantification Quantification (Matrix-matched calibration) ms_detection->quantification confirmation Compound Confirmation (Mass Spectra) quantification->confirmation report Reporting confirmation->report caption Figure 2: GC-MS Workflow for Benzoate Ester Quantification.

Caption: Figure 2: GC-MS Workflow for Benzoate Ester Quantification.

Protocol for GC-MS Quantification of Benzoate Esters in Cosmetics

1. Sample Preparation:

  • Accurately weigh the cosmetic sample (e.g., water agent, lotion, cream).

  • Perform ultrasonic extraction with methanol to dissolve the benzoate esters.[14]

  • Purify the extract using a solid-phase extraction (SPE) column (e.g., HLB) to remove interfering matrix components.[14]

  • Elute the benzoate esters from the SPE column with a suitable solvent.

  • Concentrate the eluate and reconstitute in a solvent suitable for GC injection.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of esters (e.g., VF-1301MS).[14]

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Temperature Program: An optimized temperature ramp to ensure separation of all target analytes.

  • MS Detector: Operated in selected ion monitoring (SIM) or multi-reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[14]

3. Calibration and Quantification:

  • Due to potential matrix effects, a matrix-matched calibration is recommended for accurate quantification.[14]

  • Prepare a series of calibration standards in a blank matrix extract.

  • Generate a calibration curve by plotting the peak area against the concentration of each analyte.

  • Quantify the benzoate esters in the prepared samples using the matrix-matched calibration curve.

4. Method Performance:

  • This method has been shown to have good linearity with correlation coefficients > 0.995.[14]

  • Limits of detection can be in the range of 0.079-3.15 mg·kg⁻¹.[14]

  • Limits of quantification can range from 0.26-10 mg·kg⁻¹.[14]

  • Average recoveries are typically between 90.9% and 104.2%.[14]

Conclusion

The choice between HPLC and GC-MS for the quantification of benzoate esters will depend on the specific application, the complexity of the sample matrix, and the required sensitivity. HPLC coupled with UV detection is a robust, reliable, and widely accepted method for routine analysis in the food and beverage industry.[5] For more complex matrices, such as cosmetics, or when higher sensitivity and confirmatory data are required, GC-MS provides a powerful alternative. Both methods, when properly validated, provide accurate and reproducible results, ensuring product safety and compliance with regulatory standards.

References

  • Assay of Sodium Benzoate and Potassium Sorbate using HPLC | NJ Labs. (2024, September 10).
  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. (n.d.).
  • A Comparative Guide to the Analysis of Benzoate Compounds in Food and Beverage Products - Benchchem. (n.d.).
  • Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed. (n.d.).
  • Validated Reversed Phase HPLC Method for the Analysis of the Food Additive, Sodium Benzoate, in Soft Drinks and Jams - Taylor & Francis Online. (n.d.).
  • Separation of Butyl benzoate on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey - PubMed. (2015, May 15).
  • A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms - IJPPR. (2024, February 29).
  • Method Development and Validation of Preservatives (Phenylformic Acid, 2,4‐Hexadienoic Acid, Methyl 4‐Hydroxybenzoate, and Propyl 4‐Hydroxybenzoate) by HPLC | Request PDF - ResearchGate. (2025, August 5).
  • AN 165: Determination of Benzoate in Liquid Food Products by Reagent-Free Ion Chromatography. (n.d.).
  • Analytical Method Validation: A Recipe for Accurate Results - Certified Laboratories. (n.d.).
  • Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma - Food Research. (2023, June 4).
  • 21 CFR 184.1733 -- Sodium benzoate. - eCFR. (n.d.).
  • Analysis of p-Hydroxybenzoate Ester - JASCO Inc. (2022, August 24).
  • A REVIEW ON DETERMINATION OF PRESERVATIVES IN FOOD STUFFS BY DIFFERENT ANALYTICAL METHODS - PharmaTutor. (2013, October 18).
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP OPINION ON Benzoic Acid and Sodium Benzoate - European Commission. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproducts in p-Cresotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for professionals engaged in the synthesis and development of p-cresotinic acid derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of common byproducts during the esterification of p-cresotinic acid (2-hydroxy-4-methylbenzoic acid). Our goal is to equip researchers with the foundational knowledge and practical solutions needed to optimize reaction outcomes, enhance product purity, and ensure the integrity of their experimental results.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Issue 1: My reaction stalls, and I observe significant amounts of p-cresol in my crude product mixture. What is happening?

Answer: The presence of p-cresol is a strong indicator that your p-cresotinic acid is undergoing decarboxylation .

  • Causality: P-cresotinic acid, like other salicylic acid derivatives, is susceptible to the loss of its carboxyl group as carbon dioxide (CO₂) under the influence of heat and an acid catalyst.[1][2] The reaction conditions required for esterification (typically elevated temperatures) are often sufficient to promote this side reaction. The resulting product is p-cresol. This process is often irreversible and represents a direct loss of your starting material, leading to lower yields of the desired ester.

  • Troubleshooting Actions:

    • Lower the Reaction Temperature: Decarboxylation is highly temperature-dependent. Investigate the lowest possible temperature at which the esterification proceeds at an acceptable rate. For example, if refluxing in toluene (~110°C), consider switching to a lower-boiling solvent or running the reaction at a controlled temperature below reflux.

    • Reduce Reaction Time: Prolonged exposure to heat increases the likelihood of decarboxylation. Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction as soon as the starting material is consumed to an acceptable level.

    • Select a Milder Catalyst: While strong mineral acids like H₂SO₄ are effective for esterification, they can also aggressively promote decarboxylation. Consider using a milder catalyst, such as p-toluenesulfonic acid (p-TsOH), or employing a solid acid catalyst which may offer better selectivity.[3]

Issue 2: I'm observing the formation of a high-molecular-weight, poorly soluble substance, especially in reactions run at high concentrations.

Answer: This is likely due to intermolecular self-esterification , leading to the formation of dimers and oligomers (polycondensation).

  • Causality: P-cresotinic acid is bifunctional; it possesses both a carboxylic acid group and a phenolic hydroxyl group.[4] Under esterification conditions, the carboxylic acid of one molecule can react with the phenolic hydroxyl of another. This process can repeat, forming linear polyester-like chains. This side reaction is particularly favored at high concentrations of the starting material and when water removal is inefficient. A method using azeotropic distillation has been noted to help avoid this specific issue.[5]

  • Troubleshooting Actions:

    • Use an Excess of the Alcohol Reagent: Employing the alcohol as the limiting reagent is a common practice, but in this case, using a significant excess of the desired alcohol can statistically favor the intended reaction over self-esterification. Using the alcohol as the solvent is an effective strategy.[6]

    • Ensure Efficient Water Removal: The formation of water is a product of both the desired esterification and self-esterification. Its presence allows the reactions to be reversible. Use a Dean-Stark trap or molecular sieves to rigorously remove water as it forms, driving the equilibrium toward the desired product.[5]

    • Control Stoichiometry and Addition Rate: If running at high concentrations is necessary, consider a slow, controlled addition of the p-cresotinic acid to a heated solution of the alcohol and catalyst. This keeps the instantaneous concentration of the bifunctional starting material low, minimizing its opportunity to react with itself.

Issue 3: Post-purification, I've isolated an unexpected isomer of my product. NMR analysis suggests an acyl group has attached to the aromatic ring, forming a ketone.

Answer: Your ester product is likely undergoing a Fries Rearrangement .

  • Causality: The ester of p-cresotinic acid is a phenolic ester. In the presence of a Lewis or Brønsted acid catalyst, the acyl group (from the ester) can migrate from the phenolic oxygen to the aromatic ring, typically at the ortho or para positions relative to the hydroxyl group.[7][8] This intramolecular rearrangement produces hydroxyaryl ketones as byproducts. The reaction is temperature-dependent; higher temperatures often favor the formation of the ortho-isomer, while lower temperatures can favor the para-isomer.[8]

  • Troubleshooting Actions:

    • Minimize Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. Excess acid can promote the rearrangement.

    • Moderate the Temperature: As with decarboxylation, high temperatures accelerate the Fries rearrangement. Once the primary esterification is complete, cool the reaction mixture promptly to prevent post-synthesis rearrangement.

    • Choose the Right Catalyst: This rearrangement is particularly common with strong Lewis acids like AlCl₃ but can also occur with protic acids (H₂SO₄, HF).[7][9] If this byproduct is prevalent, switching to a non-acidic coupling method (e.g., using DCC/DMAP) for ester synthesis might be necessary, though this changes the reaction class entirely.

Issue 4: My GC-MS analysis shows a peak corresponding to the dialkyl ether of my alcohol reagent (e.g., diethyl ether if using ethanol).

Answer: This is a result of the acid-catalyzed self-condensation (dehydration) of your alcohol .

  • Causality: In the presence of a strong acid catalyst and heat, two molecules of a primary alcohol can dehydrate to form a symmetrical ether.[10][11] The mechanism involves the protonation of one alcohol molecule, turning the hydroxyl into a good leaving group (water), which is then displaced by a second alcohol molecule in an Sₙ2 reaction.[12] This side reaction consumes your alcohol reagent and introduces a new impurity. The temperature is a critical factor; for ethanol, ether formation competes with esterification around 130-140°C, while at higher temperatures (~150°C+), elimination to form an alkene becomes dominant.[10][13]

  • Troubleshooting Actions:

    • Optimize Temperature: Carefully control the reaction temperature to favor esterification over ether formation. This "sweet spot" depends on the specific alcohol being used.

    • Use a Stoichiometric Amount of Alcohol: While an excess of alcohol is often used to drive the esterification equilibrium, a very large excess at high temperatures can increase the rate of ether formation. If this byproduct is a major issue, try reducing the excess.

    • Consider Catalyst Choice: While all strong acids will catalyze this reaction, their efficiency may vary. Titrating the catalyst amount to the minimum effective concentration can help suppress this side reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in p-cresotinic acid esterification and how are they formed?

The primary byproducts stem from the unique trifunctional nature of p-cresotinic acid and the reaction conditions. The most common are:

  • p-Cresol: Formed via thermal, acid-catalyzed decarboxylation of the starting material.[2]

  • Oligomers/Polymers: Formed via intermolecular self-esterification between the carboxylic acid of one molecule and the phenolic hydroxyl of another.[5]

  • Acyl-Phenone Isomers: Formed when the desired ester product undergoes an acid-catalyzed Fries Rearrangement.[7][8]

  • Dialkyl Ethers: Formed from the self-condensation of the alcohol reagent under acidic conditions.[10][11]

  • Sulfonated p-Cresotinic Acid: Formed if sulfuric acid is used as the catalyst, leading to electrophilic aromatic substitution on the activated ring.[14]

Q2: How can I minimize byproduct formation? A summary table.

The key is to control reaction conditions to favor the desired thermodynamically controlled Fischer esterification while minimizing kinetically favorable side reactions.

ParameterRecommendation to Minimize ByproductsRationale
Temperature Use the lowest effective temperature.Reduces rates of decarboxylation, Fries rearrangement, and alcohol dehydration.[2][10]
Reaction Time Monitor reaction and stop once complete.Minimizes exposure to heat, preventing byproduct accumulation.
Catalyst Use p-TsOH over H₂SO₄. Use minimal effective amount.p-TsOH is less prone to causing sulfonation. Lower concentration reduces side reaction rates.[3]
Water Removal Use a Dean-Stark trap or molecular sieves.Drives the desired equilibrium forward and prevents hydrolysis of the product.[5]
Reagent Ratio Use a moderate excess of the alcohol.Favors the desired reaction over self-esterification.[6]
Concentration Avoid overly concentrated reaction mixtures.Reduces the probability of intermolecular self-esterification.

Q3: What analytical techniques are recommended for identifying these byproducts?

A multi-technique approach is best for unambiguous identification:

  • Thin-Layer Chromatography (TLC): Excellent for initial reaction monitoring to track the consumption of starting material and the appearance of new spots (products and byproducts).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts like p-cresol and dialkyl ethers. The mass spectrum provides the molecular weight and fragmentation pattern for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC-MS): The preferred method for analyzing the primary ester product and less volatile byproducts like rearrangement isomers and self-esterification dimers. Mass spectrometry provides crucial molecular weight information.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural confirmation of the final purified product and isolated byproducts. It can distinguish between isomers (e.g., Fries rearrangement products) and confirm the site of esterification.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of functional groups. For example, monitoring the disappearance of the broad carboxylic acid O-H stretch and the appearance of the characteristic ester C=O stretch.[17]

Part 3: Visualized Pathways and Workflows
Diagram 1: Competing Reaction Pathways

This diagram illustrates the primary esterification reaction alongside the three most common side reactions originating from p-cresotinic acid itself.

G cluster_start Reactants cluster_products Products & Byproducts PC p-Cresotinic Acid Ester Desired Ester PC->Ester + R-OH - H₂O (Desired Reaction) Cresol Byproduct: p-Cresol PC->Cresol - CO₂ (Decarboxylation) Polymer Byproduct: Dimer/Oligomer PC->Polymer + p-Cresotinic Acid - H₂O (Self-Esterification) ROH Alcohol (R-OH) Ketone Byproduct: Acyl-Phenone (from Ester) Ester->Ketone Acid Catalyst (Fries Rearrangement)

Caption: Key reaction pathways in p-cresotinic acid esterification.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and addressing common issues encountered during the reaction.

G cluster_analysis Step 1: Analyze Crude Product cluster_diagnosis Step 2: Diagnose Primary Issue cluster_solution Step 3: Implement Solution Start Start: Low Yield or Impure Product Analyze Characterize byproducts using GC-MS / HPLC-MS Start->Analyze D1 p-Cresol Detected? Analyze->D1 D2 High MW Species? D1->D2 No S1 Issue: Decarboxylation Action: Lower Temp, Reduce Time D1->S1 Yes D3 Isomeric Ketone? D2->D3 No S2 Issue: Self-Esterification Action: Use Excess Alcohol, Improve H₂O Removal D2->S2 Yes D4 Dialkyl Ether? D3->D4 No S3 Issue: Fries Rearrangement Action: Lower Temp, Reduce Catalyst D3->S3 Yes S4 Issue: Alcohol Dehydration Action: Optimize Temp D4->S4 Yes End End: Optimized Reaction D4->End No S1->End S2->End S3->End S4->End

Caption: A logical workflow for troubleshooting byproduct formation.

References
  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved January 12, 2026, from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved January 12, 2026, from [Link]

  • JoVE. (2023, April 30). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. [Link]

  • Khan Academy. (2025, September 26). Dehydration of alcohols. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved January 12, 2026, from [Link]

  • Sarthaks eConnect. (2021, October 12). Write the mechanism of dehydration of alcohol to give ether. [Link]

  • Blanco, M., & Serrano, D. (2000). On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Analyst, 125, 2311-2316. [Link]

  • AIP Publishing. (2023, July 10). Preliminary study on online monitoring with spectrometry for esterification of isoamyl acetate. [Link]

  • Saha, A., et al. (n.d.). Rearrangements in Organic Chemistry: Fries Rearrangement. Study Guide to Organic Chemistry, Vol. 4.
  • Filo. (2025, May 28). What is the mechanism for the rearrangement of phenolic esters in the presence of aluminium chloride, yielding ortho or para hydroxy ketones?[Link]

  • PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. [Link]

  • ResearchGate. (2025, August 6). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. [Link]

  • Chemcess. (2025, September 20). Industrial Production Of Cresols. [Link]

  • Google Patents. (n.d.). US1025616A - Meta-cresol and process of making the same.
  • PrepChem.com. (n.d.). Synthesis of m-cresolsulfonic acid. [Link]

  • Unknown. (n.d.). Ester Derivatives of Salicylic Acid. Document available from various university chemistry resources.
  • Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. [Link]

  • Google Patents. (n.d.).
  • Doug's Lab. (2016, March 19). Phenol from Salicylic Acid. [Link]

  • 4College.co.uk. (n.d.). Esters. [Link]

  • Jilla Lavanya, et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 10). Direct esterification of a hydroxyl functional polyester resin with p-hydroxybenzoic acid. [Link]

  • Trade Science Inc. (2010, September 27). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]

  • NOPR. (n.d.). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. [Link]

  • The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. [Link]

  • Wikipedia. (n.d.). 3-Methylsalicylic acid. Retrieved January 12, 2026, from [Link]

  • FooDB. (2011, September 21). Showing Compound 3-Methylsalicylic acid (FDB022991). [Link]

  • ResearchGate. (2025, August 7). Reaction kinetics of the esterification of myristic acid with isopropanol and n-propanol using p-toluene sulphonic acid as catalyst. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Ethyl 2-hydroxy-5-methylbenzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols grounded in scientific principles to ensure the attainment of a high-purity final product.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. A common route to its synthesis is the Fischer-Speier esterification of 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid) with ethanol, catalyzed by a strong acid.[1][2] This process, while effective, can result in a crude product containing unreacted starting materials, by-products, and residual catalyst, necessitating a robust purification strategy. This guide will address common issues encountered during the purification process and provide practical, field-proven solutions.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

Question: My crude this compound oils out during recrystallization. What is causing this and how can I fix it?

Answer:

"Oiling out," where the compound separates as a liquid rather than a solid, is a common issue in recrystallization. The primary causes are:

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent. This compound has a low melting point of 2°C.[1]

  • Presence of Impurities: Impurities can depress the melting point of the desired compound and interfere with crystal lattice formation.

  • Cooling Rate: Cooling the solution too quickly can favor the formation of a supersaturated oil over crystalline solids.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System:

    • For a non-polar compound like this compound, a good starting point for a single solvent recrystallization would be a non-polar solvent like hexane or heptane. However, given its low melting point, a mixed solvent system is often more effective.

    • Try a solvent pair such as hexane/ethyl acetate or hexane/diethyl ether.[3] Dissolve the crude product in a minimal amount of the more polar solvent (ethyl acetate or diethyl ether) at room temperature or with gentle warming. Then, slowly add the less polar solvent (hexane) until the solution becomes turbid (cloudy). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Control the Cooling Rate:

    • Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.

    • If it still oils out, try insulating the flask with glass wool or a beaker of warm water to slow the cooling process even further.

  • "Seed" the Solution:

    • If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, saturated solution. This "seed crystal" provides a nucleation site for crystal growth.

    • Alternatively, you can scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can also serve as nucleation sites.

  • Pre-purification:

    • If significant impurities are present, consider a preliminary purification step before recrystallization. A simple filtration through a plug of silica gel can remove highly polar or non-polar impurities.

Question: After recrystallization, my yield of this compound is very low. What are the likely causes and how can I improve it?

Answer:

Low recovery is a frequent challenge in recrystallization. The main culprits are:

  • Using Too Much Solvent: The most common reason for low yield is dissolving the crude product in an excessive volume of solvent. This keeps the compound in solution even at low temperatures.

  • Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, some of the product may crystallize out and be lost.

  • Incomplete Crystallization: Not allowing enough time for the crystallization process to complete or not cooling the solution to a low enough temperature can leave a significant amount of product in the mother liquor.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which the product is highly soluble will dissolve the product and wash it away.

Troubleshooting Steps:

  • Optimize Solvent Volume:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product. It is better to add the solvent in small portions to the heated crude material until it just dissolves.

  • Prevent Premature Crystallization:

    • When performing a hot filtration, preheat the funnel and the receiving flask to prevent the solution from cooling and crystallizing prematurely. Use a fluted filter paper to speed up the filtration process.

  • Maximize Crystal Formation:

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to an hour to ensure complete crystallization.

    • To check if further crystallization is possible, you can try to concentrate the mother liquor by evaporating some of the solvent and then cooling it again to see if more crystals form.

  • Proper Washing Technique:

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent. The cold solvent will be less likely to dissolve your product.

Column Chromatography Issues

Question: I am trying to purify this compound by column chromatography, but I am getting poor separation of my product from an impurity. What should I do?

Answer:

Poor separation in column chromatography can be frustrating. The key is to optimize the mobile phase and column parameters.

Troubleshooting Steps:

  • Optimize the Mobile Phase using Thin-Layer Chromatography (TLC):

    • TLC is an essential tool for developing a good separation protocol for column chromatography.[4]

    • A good starting mobile phase for a relatively non-polar compound like this compound on a silica gel plate is a mixture of a non-polar solvent like n-hexane and a slightly more polar solvent like ethyl acetate.[5]

    • Aim for an Rf value of your desired product between 0.25 and 0.35 in the chosen solvent system. This generally provides the best separation in a column.

    • If the spots are too close together, try varying the ratio of your solvents. A common starting point is a 4:1 n-hexane:ethyl acetate mixture.[4] If separation is still poor, you may need to try a different solvent system altogether.

    • If your starting material, 2-hydroxy-5-methylbenzoic acid, is a major impurity, its high polarity will cause it to have a very low Rf value in this solvent system. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to improve the peak shape of acidic impurities and may improve separation.[6]

  • Proper Column Packing:

    • A poorly packed column with air bubbles or channels will lead to band broadening and poor separation. Ensure your column is packed uniformly. A "wet" or "slurry" packing method is generally preferred.

  • Sample Loading:

    • Load your crude sample onto the column in a minimal amount of the mobile phase or a solvent in which it is highly soluble and that is a weak component of your mobile phase. A concentrated sample band at the top of the column is crucial for good separation.

  • Flow Rate:

    • A slower flow rate generally results in better separation as it allows more time for the equilibrium between the stationary and mobile phases to be established. However, an excessively slow flow rate can lead to diffusion and band broadening.

Question: My product is taking a very long time to elute from the column, or it is not coming off at all. What is wrong?

Answer:

This issue indicates that your mobile phase is not polar enough to move your compound down the column.

Troubleshooting Steps:

  • Increase the Polarity of the Mobile Phase:

    • Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, you would increase the percentage of ethyl acetate.

    • It is often beneficial to run a gradient elution, where you start with a less polar mobile phase to elute non-polar impurities and then gradually increase the polarity to elute your product and then any more polar impurities.

  • Check for Compound Precipitation:

    • If your compound is not very soluble in the mobile phase, it may have precipitated at the top of the column. Ensure your chosen mobile phase is a good solvent for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: If synthesized via Fischer esterification of 2-hydroxy-5-methylbenzoic acid, the most common impurities are:

  • Unreacted 2-hydroxy-5-methylbenzoic acid: This is a polar, acidic impurity.

  • Excess Ethanol: The alcohol used in the esterification.

  • Acid Catalyst: Typically sulfuric acid or p-toluenesulfonic acid.

  • Water: A byproduct of the esterification reaction.

  • Side-products: Such as the self-condensation product of the starting acid.

Q2: How can I remove the acidic starting material before purification?

A2: A simple and effective way to remove the unreacted 2-hydroxy-5-methylbenzoic acid is to perform a liquid-liquid extraction. After the reaction, the mixture can be dissolved in an organic solvent like ethyl acetate or diethyl ether and then washed with a mild aqueous base such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while your ester product remains in the organic layer. Be cautious as this will produce CO2 gas.

Q3: What are the key safety precautions I should take when handling this compound and the solvents used for its purification?

A3:

  • This compound: It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[2]

  • Solvents: Many of the organic solvents used for purification (e.g., hexane, ethyl acetate, ethanol) are flammable. Always work in a well-ventilated fume hood and away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q4: Can I use distillation to purify my crude this compound?

A4: Yes, distillation can be an effective purification method, especially for removing non-volatile impurities. This compound has a high boiling point of 251°C.[1] Therefore, vacuum distillation is recommended to avoid decomposition at high temperatures. This method is particularly useful if the impurities have significantly different boiling points from the product.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a starting point for purification using flash column chromatography. Optimization may be required based on the specific impurity profile of your crude product.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 40-63 µm)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column for chromatography

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Prepare a developing chamber with a 4:1 (v/v) mixture of n-hexane and ethyl acetate.

    • Dissolve a small amount of your crude product in a few drops of ethyl acetate.

    • Spot the crude mixture on a TLC plate and develop it in the chamber.

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio until the spot corresponding to this compound has an Rf of approximately 0.3.

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

    • Equilibrate the column by running the mobile phase through it until the baseline is stable.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the mobile phase, collecting fractions in separate tubes.

    • Monitor the elution of your product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Parameter Recommendation
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase (Starting Point) n-Hexane:Ethyl Acetate (4:1, v/v)
Target Rf 0.25 - 0.35
Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for recrystallization using a mixed solvent system.

1. Materials and Equipment:

  • Crude this compound

  • n-Hexane

  • Ethyl acetate

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate at room temperature to dissolve the crude product.

  • Slowly add n-hexane while stirring until the solution becomes persistently cloudy.

  • Gently warm the mixture on a hotplate until the solution becomes clear.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold n-hexane.

  • Dry the crystals in a vacuum oven or in a desiccator.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Ethyl 2-hydroxy-5-methylbenzoate Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Aqueous_Workup Organic_Layer Dried Organic Layer Aqueous_Workup->Organic_Layer Purification_Choice Choice of Purification Method Organic_Layer->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Crude Distillation Vacuum Distillation Purification_Choice->Distillation Liquid Crude Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product

Caption: A decision-making workflow for the purification of crude this compound.

Troubleshooting Logic for Poor Chromatographic Separation

ChromatographyTroubleshooting Start Poor Separation in Column Chromatography Check_TLC Re-optimize Mobile Phase using TLC Start->Check_TLC Rf_Good Is Rf of Product 0.25-0.35? Check_TLC->Rf_Good Adjust_Polarity Adjust Solvent Ratio Rf_Good->Adjust_Polarity No Check_Packing Check Column Packing for Channels/Bubbles Rf_Good->Check_Packing Yes Adjust_Polarity->Check_TLC Packing_OK Is Packing Uniform? Check_Packing->Packing_OK Repack_Column Repack Column Packing_OK->Repack_Column No Check_Loading Check Sample Loading (Concentrated Band?) Packing_OK->Check_Loading Yes Repack_Column->Check_Packing Loading_OK Is Loading OK? Check_Loading->Loading_OK Reload_Sample Reload Sample Concentrated Loading_OK->Reload_Sample No Reduce_Flow Reduce Flow Rate Loading_OK->Reduce_Flow Yes Reload_Sample->Check_Loading Success Improved Separation Reduce_Flow->Success

Caption: A logical guide for troubleshooting poor separation in column chromatography.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Science Alert. (n.d.). In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. Retrieved from [Link]

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the synthesis of substituted benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the esterification of substituted benzoic acids. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to enhance reaction success, yield, and purity.

Part 1: Foundational Concepts & Method Selection

The synthesis of substituted benzoates is a cornerstone of organic chemistry, yet the influence of aromatic ring substituents presents unique challenges. Steric and electronic effects can dramatically alter the reactivity of the carboxylic acid and the alcohol, dictating the optimal synthetic strategy.

Overview of Common Synthetic Routes

Choosing the correct esterification method is the first critical step. The decision is often a trade-off between reaction conditions, substrate compatibility, and potential side reactions.

MethodActivating Agent / CatalystTypical ConditionsAdvantagesCommon Challenges
Fischer Esterification Strong acid (e.g., H₂SO₄, p-TsOH)Reflux in excess alcoholEconomical, simple setupEquilibrium-limited, harsh acidic conditions, not suitable for tertiary alcohols or acid-sensitive substrates.[1][2][3]
Acyl Chloride / Schotten-Baumann Thionyl chloride (SOCl₂) or Oxalyl chloride, then base (e.g., pyridine, NaOH)Often room temperature or 0 °CHigh reactivity, fast, not equilibrium-limitedAcyl chlorides are moisture-sensitive; byproduct (HCl) must be neutralized.[4][5]
Steglich Esterification Carbodiimide (DCC, EDC) + DMAP (catalyst)Mild, room temperatureTolerates acid-sensitive functional groups; good for sterically hindered substrates.[6][7][8]Stoichiometric urea byproduct can complicate purification; potential for N-acylurea rearrangement.[7][8]
Mitsunobu Reaction DEAD or DIAD + PPh₃Mild, typically 0 °C to room temperatureInversion of stereochemistry at secondary alcohols; broad substrate scope.[9][10][11]Reagents are toxic; purification from phosphine oxide byproduct can be difficult.[10][12]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) + DMAPMild, two-step procedureExcellent for sterically hindered acids and macrocyclization.[13][14][15]Requires stoichiometric DMAP and careful handling of the reactive mixed anhydride.[13][14]
Decision Logic for Method Selection

The properties of your specific benzoic acid and alcohol are paramount. A logical approach to selecting a method can prevent common failures.

MethodSelection start Substrate Analysis acid_sensitive Are substrates acid-sensitive? start->acid_sensitive steric_hindrance Significant steric hindrance? acid_sensitive->steric_hindrance No steglich Use Steglich or Yamaguchi Esterification acid_sensitive->steglich Yes tertiary_alcohol Is it a tertiary alcohol? steric_hindrance->tertiary_alcohol No steric_hindrance->steglich Yes chiral_alcohol Is alcohol a chiral secondary center to be inverted? tertiary_alcohol->chiral_alcohol No fischer Consider Fischer Esterification tertiary_alcohol->fischer No (Primary/ Secondary) acyl_chloride Consider Acyl Chloride (Schotten-Baumann) tertiary_alcohol->acyl_chloride Yes chiral_alcohol->fischer No mitsunobu Use Mitsunobu Reaction chiral_alcohol->mitsunobu Yes

Caption: Decision tree for selecting an esterification method.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a direct question-and-answer format.

Category: Reaction Failure / Low Yield

Q1: My Fischer esterification has stalled, and TLC shows significant unreacted carboxylic acid. What's wrong?

A1: This is a classic equilibrium problem. The Fischer esterification is a reversible reaction, and the presence of the water byproduct can drive the reaction backward (hydrolysis).[16][17]

  • Causality & Solution: According to Le Chatelier's principle, you must remove water to drive the equilibrium toward the ester product.[2]

    • Use a Dean-Stark Apparatus: This is the most effective method. Use a solvent like toluene that forms an azeotrope with water. The azeotrope distills, condenses, and collects in the trap, with the denser water separating to the bottom, effectively removing it from the reaction.[2][16][18]

    • Use Excess Alcohol: Using the alcohol as the solvent (a large excess) can also shift the equilibrium.[17] This is most practical for simple, inexpensive alcohols like methanol or ethanol.[19]

    • Add a Dehydrating Agent: Molecular sieves can be used, but their effectiveness can be limited at higher temperatures typical for these reactions.[20]

Q2: I'm synthesizing a benzoate from a sterically hindered ortho-substituted benzoic acid, and the yield is extremely low. Why?

A2: Steric hindrance is a major barrier for standard esterification methods. Bulky ortho-substituents block the carbonyl carbon from the incoming alcohol nucleophile, dramatically slowing the reaction rate.[1][21][22] This is a well-known phenomenon sometimes referred to as the "ortho-effect".[23][24]

  • Causality & Solution: The tetrahedral intermediate is destabilized by steric clash. You need a method designed for hindered substrates.

    • Yamaguchi Esterification: This is often the best choice. It uses 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride.[14][25] The steric bulk on the Yamaguchi reagent directs the alcohol to attack the less-hindered carbonyl of the benzoic acid moiety.[13][14]

    • Steglich Esterification: Using DCC (or EDC) with a catalytic amount of DMAP is also effective. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that is less sensitive to steric bulk.[6][8]

Q3: My Schotten-Baumann reaction (using an acyl chloride) resulted mostly in the starting benzoic acid. What happened?

A3: The primary culprit is the hydrolysis of your highly reactive acyl chloride.[4][5] This happens when the acyl chloride reacts with water or hydroxide ions faster than it reacts with your alcohol.

  • Causality & Solution: This is a competing reaction that consumes your starting material. To favor esterification over hydrolysis:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use an anhydrous solvent for the acyl chloride. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Control Base Addition: In a biphasic system, add the aqueous base slowly to a vigorously stirred mixture.[4] This keeps the instantaneous concentration of hydroxide low, giving the alcohol a better chance to react.

    • Use a Non-Aqueous Base: Employ a tertiary amine base like pyridine or triethylamine in an anhydrous organic solvent. The base will act as an HCl scavenger without introducing water.[26]

Category: Purification Challenges

Q4: How can I effectively remove unreacted benzoic acid from my final ester product?

A4: This is a very common purification issue. The acidic nature of the unreacted starting material allows for a straightforward chemical extraction.

  • Causality & Solution: Benzoic acids are acidic, while esters are neutral. You can exploit this difference in reactivity to separate them.

    • Aqueous Basic Wash: During the workup, wash the organic layer containing your crude product with a mild aqueous base. Saturated sodium bicarbonate (NaHCO₃) solution is ideal.[17] It will deprotonate the benzoic acid, forming the water-soluble sodium benzoate salt, which partitions into the aqueous layer. Repeat the wash several times and check the pH of the aqueous layer to ensure it remains basic.

    • Caution: Avoid strong bases like NaOH if your ester is susceptible to hydrolysis (e.g., methyl or ethyl esters), as this can cleave your product.

Q5: I'm struggling with a persistent emulsion during the aqueous workup. How can I break it?

A5: Emulsions form when there is insufficient difference in density between the organic and aqueous layers, often stabilized by salts or amphiphilic molecules.

  • Causality & Solution: The goal is to disrupt the stable interface between the two phases.

    • Add Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.

    • Patience: Sometimes, simply letting the separation funnel stand for an extended period will allow the layers to separate.

    • Filtration: Filtering the entire mixture through a pad of Celite can sometimes break up the emulsion.

    • Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and aid separation.

Category: Side Reactions & Impurities

Q6: My ¹H NMR shows an unexpected peak around 4.5 ppm, and my mass spec indicates a dimer of my alcohol. What is this impurity?

A6: In acid-catalyzed reactions like Fischer esterification, you have likely formed an ether from the self-condensation of two alcohol molecules.[1]

  • Causality & Solution: The strong acid catalyst that activates the carboxylic acid can also protonate the alcohol, making it a good leaving group (water) for nucleophilic attack by another alcohol molecule. This is especially problematic at higher temperatures.

    • Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

    • Reduce Catalyst Concentration: Use the minimum effective amount of acid catalyst.[5]

    • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the benzoic acid has been consumed, as this provides more opportunity for side reactions.[5]

SideReactions cluster_fischer Fischer Esterification cluster_schotten Schotten-Baumann F_Start R-COOH + R'-OH + H₂SO₄ F_Product Desired Ester (R-COOR') F_Start->F_Product Main Path F_Ether Side Product: Ether (R'-O-R') F_Start->F_Ether Alcohol Self- Condensation F_Sulfonate Side Product: Sulfonated Ring F_Start->F_Sulfonate Aromatic Sulfonation S_Start R-COCl + R'-OH + Base/H₂O S_Product Desired Ester (R-COOR') S_Start->S_Product Main Path S_Acid Side Product: Carboxylic Acid (R-COOH) S_Start->S_Acid Acyl Chloride Hydrolysis

Caption: Common side reactions in benzoate synthesis.

Part 3: Experimental Protocols

These protocols are general guidelines and must be adapted for the specific scale and reactivity of your substrates.

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol is a robust method for driving the reaction to completion when working with primary or secondary alcohols.[18][19]

  • Setup: To a dry round-bottom flask, add the substituted benzoic acid (1.0 eq.), the alcohol (1.2-1.5 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.05 eq.).

  • Solvent: Add a solvent that forms an azeotrope with water (e.g., toluene) to fill approximately one-third of the flask volume.

  • Apparatus: Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux. Water will begin to co-distill with the toluene and collect in the trap. Continue refluxing until the theoretical amount of water has been collected or TLC analysis shows complete consumption of the starting acid.[18]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.[18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography or distillation as needed.

Protocol 2: Steglich Esterification for Hindered Substrates

This mild procedure is ideal for acid-sensitive or sterically demanding substrates.[6][27]

  • Setup: To a dry flask under an inert atmosphere (N₂ or Ar), dissolve the substituted benzoic acid (1.0 eq.), the alcohol (1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and wash sequentially with dilute HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be further purified by column chromatography to remove any remaining traces of DCU or N-acylurea byproduct.

Part 4: Systematic Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random changes. Use this workflow to diagnose the issue logically.

TroubleshootingWorkflow start Reaction Failure (Low Yield / No Product) check_reagents 1. Verify Reagent Purity & Integrity (Acid, Alcohol, Solvents, Catalysts) start->check_reagents check_setup 2. Analyze Reaction Setup & Conditions (Temp, Time, Atmosphere, Stoichiometry) check_reagents->check_setup analyze_crude 3. Characterize Crude Mixture (TLC, NMR, MS) check_setup->analyze_crude outcome1 Starting Materials Unchanged analyze_crude->outcome1 outcome2 Side Products Detected analyze_crude->outcome2 outcome3 Complex Mixture analyze_crude->outcome3 sol1 Increase Temp/Time Increase Catalyst Load Check for Deactivated Catalyst outcome1->sol1 sol2 Identify Side Product (e.g., Ether, Hydrolysis) Adjust Conditions to Minimize outcome2->sol2 sol3 Substrate Decomposition? Consider Milder Method (e.g., Fischer -> Steglich) outcome3->sol3

Caption: A systematic workflow for troubleshooting failed reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). 22. The Fischer Esterification.
  • Benchchem. (n.d.). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Esterification Reaction Time.
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Benchchem. (n.d.). troubleshooting cinnamyl benzoate synthesis side reactions.
  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

  • Benchchem. (n.d.). "common side reactions in the synthesis of Methyl 3-carbamoylbenzoate".
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). 山口ラクトン化反応 (Yamaguchi Lactonization Reaction). Retrieved from [Link]

  • Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • D'Anna, F., et al. (2010). Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical reduction of benzoic acid esters using water as a H/D source. Retrieved from [Link]

  • カズ塾. (2022). 山口ラクトン化反応【Yamaguchi Esterification】. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • Digital Commons @ Otterbein. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Retrieved from [Link]

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction.
  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Journal of Physical Science. (2018).
  • Digital Commons @ NJIT. (1976). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. Retrieved from [Link]

  • Benchchem. (n.d.). Preventing byproduct formation in benzoate ester synthesis.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Sciencemadness.org. (2010). Reactions with sodium benzoate. Retrieved from [Link]

  • Journal of Physical Science. (n.d.).
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Google Patents. (n.d.).
  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric hindrance in the para-nitroanilides of 2,3- and 2,5-dimethylbenzoic acid. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fischer Esterification. This guide is crafted for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing this cornerstone reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency and yield of your ester syntheses.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most frequent challenges encountered during Fischer esterification in a direct question-and-answer format.

Q1: My Fischer esterification is proceeding very slowly or has stalled. What are the likely causes and how can I accelerate it?

Slow reaction rates are a common frustration, often stemming from the reaction's inherent equilibrium.[1] The primary culprits are insufficient catalytic activity, the presence of water, suboptimal temperature, or steric hindrance.[2]

  • Insufficient Catalyst Activity: The reaction is acid-catalyzed, and an inadequate amount or a weak acid will lead to slow conversion.[3][4]

    • Solution: Ensure you are using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5] Typically, a catalytic amount is sufficient. If your substrate is sensitive to strong acids, consider milder Lewis acid catalysts, though this may require longer reaction times.[5]

  • Water Accumulation: Water is a byproduct, and its presence shifts the equilibrium back toward the starting materials (Le Châtelier's principle), effectively slowing down the net formation of the ester.[6][7]

    • Solution: Actively remove water as it forms. This is one of the most effective ways to drive the reaction to completion.[6] See the detailed protocol below for using a Dean-Stark apparatus. Alternatively, molecular sieves can be used as a drying agent within the reaction mixture.[5][8]

  • Suboptimal Temperature: Like most chemical reactions, Fischer esterification has an activation energy that must be overcome. Insufficient heat will result in a sluggish reaction.[3]

    • Solution: Most Fischer esterifications are run at reflux.[9] The reaction temperature is therefore determined by the boiling point of the alcohol or solvent used.[9] Ensure your heating apparatus is maintaining a consistent and appropriate temperature for the specific alcohol and solvent system you are using.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the alcohol can impede the nucleophilic attack of the alcohol on the protonated carbonyl carbon, significantly slowing the reaction rate.[1] Tertiary alcohols are particularly problematic as they are prone to elimination under acidic conditions.[5][10]

    • Solution: For sterically hindered substrates, you may need to increase the reaction time, use a higher boiling alcohol/solvent to increase the temperature, or consider alternative esterification methods like using an acid chloride or Steglich esterification for particularly valuable or sensitive substrates.[5][7]

Q2: My reaction yield is consistently low. How can I improve it?

Low yields are directly tied to the position of the reaction equilibrium. To improve the yield, you must shift the equilibrium toward the product side.

  • Applying Le Châtelier's Principle: The two most powerful strategies for improving yield are:

    • Use of an Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive alcohol, will drive the equilibrium towards the ester.[3][6] Using the alcohol as the solvent is a common and effective approach.[9] Studies have shown that increasing the excess of alcohol from a 1:1 ratio to a 10-fold excess can dramatically increase the yield.[6]

    • Removal of Water: As mentioned for accelerating the reaction, removing the water byproduct is crucial for maximizing yield.[6][11] A Dean-Stark apparatus is the classic and highly effective method for this, especially when using a solvent like toluene that forms an azeotrope with water.[3][6]

The following table summarizes the expected yield improvements based on the excess of alcohol used in a study of the reaction between acetic acid and ethanol.[6]

Molar Ratio (Alcohol:Acid)Approximate Ester Yield at Equilibrium
1:165%
10:197%
100:199%
Q3: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

The most common side reaction, particularly with sensitive substrates, is dehydration of the alcohol, especially with secondary and tertiary alcohols, which can lead to the formation of ethers or alkenes.[1][5]

  • Minimizing Dehydration:

    • Temperature Control: Avoid excessively high temperatures. While heat is needed to drive the esterification, too much can favor elimination pathways.

    • Choice of Acid Catalyst: While sulfuric acid is a strong catalyst, it is also a potent dehydrating agent.[4] If alcohol dehydration is a significant issue, consider using a less dehydrating acid catalyst like p-toluenesulfonic acid or a solid-supported acid catalyst like Dowex resin.[9][12]

    • Substrate Choice: Primary alcohols are least susceptible to dehydration and are the ideal choice for Fischer esterification.[1][5]

Q4: My product is difficult to purify. What are the best practices for isolating and purifying my ester?

A successful reaction is only as good as the subsequent purification. Common challenges include removing the excess alcohol, the acid catalyst, and any remaining carboxylic acid.

  • Standard Workup Procedure:

    • Neutralization: After cooling the reaction, it is crucial to neutralize the acid catalyst. This is typically done by washing the reaction mixture with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution.[9][13] This step also removes any unreacted carboxylic acid by converting it into its water-soluble carboxylate salt.

    • Extraction: The ester is typically extracted into an organic solvent like ethyl acetate or diethyl ether.[9][13] Multiple extractions will ensure complete recovery of the product.

    • Washing: The combined organic layers should be washed with water and then brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break up emulsions.[9]

    • Drying and Evaporation: The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9][13]

  • Final Purification:

    • Distillation: If the ester is volatile, distillation is an excellent method for final purification, separating it from any non-volatile impurities.[14][15]

    • Chromatography: For non-volatile esters or for separating mixtures of similar polarity, column chromatography is the preferred method.[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Fischer esterification?

The Fischer esterification is a six-step, reversible, acid-catalyzed nucleophilic acyl substitution.[6] The key steps are:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[5][16]

  • Nucleophilic attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[7][16]

  • Proton transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.[3][6]

  • Formation of a good leaving group: This proton transfer creates a good leaving group (water).[13]

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.[3]

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[5]

Fischer_Esterification_Mechanism Fischer Esterification Mechanism RCOOH R-COOH Carboxylic Acid Protonated_Acid R-C(OH)₂⁺ Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH R'-OH Alcohol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Proton_Transfer R-C(OH)(O-R')(OH₂⁺) Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester R-C(O⁺H)-OR' Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Water H₂O Proton_Transfer->Water Ester R-COOR' Ester Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst) Protonated_Ester->H_plus_regen

Caption: The acid-catalyzed mechanism of Fischer esterification.

Q2: Which acid catalysts are most effective?

Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are most common and effective.[5][9] Lewis acids such as scandium(III) triflate can also be used, particularly for sensitive substrates.[5] For greener approaches, solid-supported catalysts like Dowex H+ resin are advantageous as they are non-toxic, reusable, and easily filtered out of the reaction mixture.[12]

Q3: Can tertiary alcohols or phenols be used in Fischer esterification?

Tertiary alcohols are generally poor substrates for Fischer esterification as they are prone to elimination under the acidic reaction conditions to form alkenes.[5][10] While phenols are less nucleophilic than aliphatic alcohols, they can be esterified to give good yields, contrary to what is stated in some older textbooks.[5][10] However, the reaction may require more forcing conditions.

Q4: Is it possible to form cyclic esters (lactones) via this method?

Yes, intramolecular Fischer esterification of hydroxy acids is a common method for synthesizing lactones, particularly stable five- and six-membered rings (γ- and δ-lactones).[1][6]

Experimental Protocols

Protocol 1: General Fischer Esterification of Benzoic Acid with Methanol

This protocol describes a straightforward esterification using an excess of alcohol as the solvent.[9]

Materials:

  • Benzoic acid (e.g., 610 mg)

  • Methanol (25 mL)

  • Concentrated sulfuric acid (0.1 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzoic acid in methanol in a round-bottom flask.

  • Carefully and slowly add concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of NaHCO₃ (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl benzoate.

  • Purify further by distillation if necessary.

Protocol 2: Fischer Esterification using a Dean-Stark Apparatus

This protocol is ideal for reactions where using a large excess of alcohol is not feasible or for less reactive substrates, as it effectively drives the equilibrium by removing water. This example is adapted from a synthesis of cyclohexyl hippurate.[9]

Materials:

  • Hippuric acid (0.20 mol)

  • Cyclohexanol (0.20 mol)

  • p-Toluenesulfonic acid (1.0 g)

  • Toluene (200 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water & Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine the hippuric acid, cyclohexanol, p-toluenesulfonic acid, and toluene in a round-bottom flask.

  • Set up the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[6]

  • Continue refluxing until the theoretical amount of water (approx. 3.6 mL for 0.20 mol) has been collected. This can take several hours (up to 30 hours in some cases).[9]

  • Monitor the reaction by TLC. Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and proceed with the aqueous workup as described in Protocol 1 (wash with water, NaHCO₃ solution, and brine).

  • Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization.[9]

Troubleshooting_Workflow Fischer Esterification Troubleshooting Start Reaction Issue: Slow Rate or Low Yield Check_Equilibrium Is equilibrium being shifted towards products? Start->Check_Equilibrium Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Substrates Are substrates sterically hindered? Start->Check_Substrates Use_Excess_Alcohol Increase excess of alcohol (use as solvent) Check_Equilibrium->Use_Excess_Alcohol No Remove_Water Remove H₂O (Dean-Stark or molecular sieves) Check_Equilibrium->Remove_Water No Check_Catalyst Increase catalyst loading or use stronger acid (H₂SO₄, TsOH) Check_Conditions->Check_Catalyst No Check_Temp Ensure consistent reflux temperature Check_Conditions->Check_Temp No Increase_Time_Temp Increase reaction time and/or temperature Check_Substrates->Increase_Time_Temp Yes Alternative_Method Consider alternative esterification (e.g., acid chloride route) Check_Substrates->Alternative_Method Yes

Caption: A logical workflow for troubleshooting common Fischer esterification issues.

References

Sources

Technical Support Center: Synthesis of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-5-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. Our focus is on providing in-depth, mechanistically-grounded solutions to minimize side reactions, thereby maximizing yield and purity.

The synthesis of this compound, typically achieved via Fischer-Speier esterification of 2-hydroxy-5-methylbenzoic acid with ethanol, appears straightforward. However, the bifunctional nature of the starting material—possessing both a carboxylic acid and a phenolic hydroxyl group—creates a competitive reaction environment where undesirable side reactions can significantly impact the outcome.[1][2] This guide provides troubleshooting strategies and answers to frequently asked questions to ensure a successful synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Q1: My yield of this compound is consistently low, and TLC analysis shows a significant amount of unreacted 2-hydroxy-5-methylbenzoic acid.

Probable Cause: This issue points to an incomplete reaction, which is common in Fischer esterification as it is an equilibrium-controlled process.[1] The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus preventing the reaction from reaching completion. Other factors include insufficient catalyst activity or suboptimal reaction time and temperature.

Recommended Solutions:

  • Effective Water Removal: The most critical factor for driving the reaction to completion is the continuous removal of water.

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water but is immiscible with it (e.g., toluene, cyclohexane). This physically removes water from the reaction mixture as it forms.[3][4]

    • Use of a Drying Agent: While less efficient for large scales, incorporating a dehydrating agent like molecular sieves can be effective.

  • Catalyst Optimization: Ensure the acid catalyst is active and used in an appropriate amount.

    • Catalyst Choice: While concentrated sulfuric acid is common, p-toluenesulfonic acid (p-TsOH) is often a milder and more effective alternative, causing less charring and fewer side reactions. Solid acid catalysts, such as modified metal oxides, are also excellent, environmentally friendly options that simplify purification.[5]

    • Catalyst Loading: Typically, 1-5 mol% of the catalyst relative to the carboxylic acid is sufficient.

  • Excess Reagent: Employ a large excess of ethanol. This serves a dual purpose: it acts as the solvent and shifts the reaction equilibrium towards the product side according to Le Châtelier's principle.

Optimized Protocol: Fischer Esterification with Azeotropic Water Removal
  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 2-hydroxy-5-methylbenzoic acid (1.0 eq.), a 5 to 9-fold molar excess of anhydrous ethanol, a water-entraining solvent like toluene (approx. 20-30% of ethanol volume), and the acid catalyst (e.g., p-TsOH, 0.02 eq.).[4][5]

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene and ethanol.

  • Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid spot is no longer visible. The reaction is complete when water ceases to collect in the trap.

  • Work-up: Cool the mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Q2: I am observing a significant byproduct with a strong phenolic odor, likely p-cresol. How can I prevent its formation?

Probable Cause: The formation of p-cresol indicates that a decarboxylation side reaction is occurring. Salicylic acid and its derivatives are susceptible to losing carbon dioxide at elevated temperatures, a reaction that is often acid-catalyzed.[6][7][8] The electron-donating methyl group in the para-position to the hydroxyl group can further facilitate this process.[6][8]

Recommended Solutions:

  • Strict Temperature Control: This is the most critical parameter. High temperatures significantly accelerate the rate of decarboxylation.[9] Aim for the lowest possible reflux temperature that still allows for efficient esterification and water removal. If using a high-boiling solvent for azeotropic distillation, ensure the internal reaction temperature does not exceed 120-130°C for prolonged periods.

  • Choice of Catalyst: While strong acids catalyze both esterification and decarboxylation, some catalysts may favor the former. Consider using a milder catalyst like p-TsOH or a solid acid catalyst, which can allow for lower reaction temperatures.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor closely with TLC and proceed with the work-up as soon as the starting material is consumed.

Visualizing the Competing Pathways

The following diagram illustrates the desired esterification pathway versus the undesirable decarboxylation and self-esterification side reactions.

G cluster_start Reactants cluster_main Desired Pathway cluster_side1 Side Reaction 1: Decarboxylation cluster_side2 Side Reaction 2: Self-Esterification Start 2-hydroxy-5-methylbenzoic acid + Ethanol (Excess) Main_Product This compound Start->Main_Product  H+, Reflux - H2O Side1_Product p-Cresol + CO2 Start->Side1_Product High Temp, H+ - CO2 Side2_Product Polyester Dimer/Oligomer Start->Side2_Product High Temp - H2O

Caption: Competing reaction pathways in the synthesis.

Q3: My final product is contaminated with a high-molecular-weight, sticky, or polymeric substance that is difficult to remove.

Probable Cause: This contamination is likely due to self-esterification (intermolecular O-acylation), where the phenolic hydroxyl group of one molecule attacks the carboxylic acid group of another.[1] This forms a dimer, which can then react further to form oligomers or polyesters. This side reaction is also promoted by high temperatures and strong acid catalysts.

Recommended Solutions:

  • Use a Large Excess of Ethanol: By ensuring a high concentration of ethanol, you create a kinetic and thermodynamic preference for the ethanol to act as the nucleophile rather than the phenolic hydroxyl group of another substrate molecule.

  • Moderate Reaction Temperature: As with decarboxylation, lower temperatures will disfavor this bimolecular side reaction.

  • Alternative Synthesis Strategy (Protection): For applications requiring extremely high purity, a multi-step but more controlled approach can be used. First, protect the phenolic hydroxyl group (e.g., as a benzyl or silyl ether). Then, perform the esterification of the carboxylic acid. Finally, deprotect the hydroxyl group to yield the final product. A related strategy involves forming the ethyl ester first, which is then used in subsequent reactions.[10]

Troubleshooting Workflow: A Logic Diagram

TroubleshootingWorkflow start Problem Identified low_yield Low Yield / Unreacted SM start->low_yield phenolic_smell Phenolic Odor / p-Cresol start->phenolic_smell polymer_contam Polymeric Contamination start->polymer_contam check_water Is water being effectively removed? low_yield->check_water check_temp Is reaction temp > 130°C? phenolic_smell->check_temp check_etoh Is ethanol in large excess? polymer_contam->check_etoh check_water->check_etoh Yes sol_water Implement Dean-Stark or use excess Ethanol check_water->sol_water No check_temp->sol_water No sol_temp Reduce reaction temperature. Use milder catalyst (p-TsOH). check_temp->sol_temp Yes check_etoh->check_temp Yes sol_etoh Increase Ethanol:Acid ratio to >5:1. Consider protection strategy. check_etoh->sol_etoh No

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this esterification? While concentrated H₂SO₄ is a classic choice, it can lead to charring and side reactions like sulfonation at higher temperatures.[1] p-Toluenesulfonic acid (p-TsOH) is generally preferred as it is a solid, easier to handle, and often results in cleaner reactions. For green chemistry applications, reusable solid acid catalysts (e.g., WO₃/ZrO₂) are excellent choices that also simplify product purification as they can be filtered off.[5]

Q2: How critical is the choice of reaction parameters? The conditions for this synthesis are a delicate balance. The goal is to find a "sweet spot" that favors esterification without promoting side reactions. The table below summarizes the general effects of key parameters.

ParameterEffect on Esterification (Desired)Effect on Side Reactions (Undesired)Recommendation
Temperature Rate increases with temperature.Decarboxylation & self-esterification increase significantly at high temperatures (>130°C).Use the minimum temperature required for reflux and efficient water removal.
Catalyst Conc. Rate increases with concentration.Higher concentration can increase side reactions and charring.Use catalytic amounts (1-5 mol%).
Ethanol Conc. Equilibrium shifts to product.High concentration suppresses self-esterification.Use a large excess of ethanol (e.g., >5 equivalents or as the solvent).
Reaction Time Needs sufficient time to reach completion.Prolonged time at high temp increases side products.Monitor by TLC and stop the reaction upon completion.

Q3: What is the best purification method for this compound? After an aqueous work-up to remove the acid catalyst and water-soluble impurities, the primary method for purifying the crude product is vacuum distillation . This compound has a boiling point of approximately 251°C at atmospheric pressure, making vacuum distillation necessary to prevent thermal degradation.[11][12] If non-volatile impurities (like polymers) are present, distillation is particularly effective. For small-scale purification or removal of closely related impurities, column chromatography on silica gel may also be employed.

References

  • Kaeding, W. W. (1964). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry, 29(9), 2556–2559. [Link]

  • Dunn, G. E., & Gauthier, J. (1965). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 43(6), 1780-1791. [Link]

  • Brainly.in. (2023). Salicylic acid decarboxylation. [Link]

  • Wikipedia. (n.d.). Fries rearrangement. [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. [Link]

  • BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Google Patents. (1962).
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? [Link]

  • Pediaa.com. (2020). Difference Between O Acylation and N Acylation. [Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? [Link]

  • Pasker, B., et al. (1963). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Chemical & Engineering Data, 8(4), 601-602. [Link]

  • 4College.co.uk. (n.d.). Esters. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 34265-58-2. [Link]

  • Google Patents. (2015).
  • YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

  • Google Patents. (2015). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • CABI Digital Library. (2013). Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. [Link]

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Technical Support Center: Troubleshooting Low Yield in Aromatic Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the most common challenges in organic synthesis: low yields in aromatic ester production. Here, we move beyond simple procedural lists to explore the causality behind experimental outcomes, ensuring that every step is a self-validating part of a robust protocol.

Frequently Asked Questions (FAQs)

Q1: My Fischer-Speier esterification of an aromatic carboxylic acid is giving me a very low yield. What are the most likely causes?

A1: The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction.[1][2] Low yields almost always trace back to the position of this equilibrium. The primary culprits are the presence of water and unfavorable reactant concentrations.

  • Equilibrium and Water: The reaction between a carboxylic acid and an alcohol produces an ester and water.[3][4][5] This reaction is reversible, meaning the water produced can hydrolyze the ester back to the starting materials, lowering your overall yield.[3][4][6] According to Le Chatelier's principle, to maximize the ester product, the water must be removed as it is formed.[3][5][6]

  • Reactant Concentration: The equilibrium can also be shifted towards the products by using a large excess of one of the reactants, typically the alcohol, which can often serve as the solvent as well.[2][3][4] Studies have shown that increasing the alcohol from a 1:1 ratio to a 10-fold excess can dramatically increase ester yield from ~65% to 97%.[3]

Q2: I'm using a Dean-Stark apparatus to remove water in my Fischer esterification, but no water is collecting. What's wrong?

A2: This is a common issue that can be traced to several factors related to the experimental setup and conditions.

  • Incorrect Solvent Choice: The solvent used must form a low-boiling azeotrope with water.[3][6] Toluene is a standard choice for this purpose.[3][7] If the solvent doesn't form an azeotrope, it will distill without carrying the water over into the trap.

  • Insufficient Temperature: The reaction mixture must be heated to the boiling point of the azeotrope to ensure co-distillation.[8][9] Ensure your heating mantle is set to a temperature that maintains a steady reflux.

  • Leaky Apparatus: Check all joints in your glassware. A leak will prevent the vapor from reaching the condenser and collecting in the trap.

Q3: I'm attempting a Steglich esterification for a sensitive aromatic acid, but my yield is poor and I'm isolating a lot of N-acylurea. How can I fix this?

A3: The Steglich esterification is a milder alternative to the Fischer method, ideal for acid-sensitive substrates.[10][11] It utilizes a carbodiimide, like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[10][12][13] The formation of N-acylurea is a known side reaction that plagues this method.[11][12][14]

  • The Role of DMAP: The key to a successful Steglich esterification is the catalytic amount of DMAP.[10][11][12] The carbodiimide (DCC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12][14] However, this intermediate is unstable and can rearrange into the unreactive N-acylurea.[11][14][15] DMAP, being a superior nucleophile to the alcohol, intercepts the O-acylisourea to form a more stable and still highly reactive N-acylpyridinium salt.[10][11][12] This intermediate then reacts cleanly with the alcohol to form the desired ester, preventing the formation of the N-acylurea byproduct.[11][12] Ensure you are using a sufficient catalytic amount (typically 3-10 mol%) of DMAP.[16]

  • Solvent Polarity: The rearrangement to N-acylurea is more prevalent in polar solvents.[17] Using a non-polar solvent like dichloromethane (DCM) can help minimize this side reaction.[17][18]

Q4: Can steric hindrance from bulky groups on my aromatic ring or alcohol significantly impact the yield?

A4: Absolutely. Steric hindrance can dramatically lower reaction rates and yields in both Fischer and Steglich esterifications.[19][20]

  • Impact on Reactivity: Bulky substituents near the carboxylic acid or on the alcohol can physically block the approach of the nucleophile (the alcohol in Fischer, the activated acid in Steglich).[19] This is particularly problematic for tertiary alcohols in Fischer esterification, which are prone to elimination side reactions under the strongly acidic conditions.[1][21]

  • Overcoming Steric Hindrance:

    • For moderately hindered substrates, increasing reaction time or temperature may be sufficient.

    • For severely hindered systems, the Steglich esterification is often a better choice due to its milder conditions.[11]

    • If both the acid and alcohol are sterically demanding, alternative methods like the Yamaguchi esterification might be necessary.[10][22]

Troubleshooting Guides

Guide 1: Optimizing Fischer-Speier Esterification

This guide provides a systematic approach to troubleshooting low yields in this equilibrium-driven reaction.

Problem: Low ester conversion (<50%) monitored by TLC or GC.

Troubleshooting Workflow

fischer_troubleshooting start Low Yield in Fischer Esterification check_water Is water being effectively removed? start->check_water check_reagents Are reactant concentrations optimal? check_water->check_reagents Yes solution_water Implement or optimize water removal: - Use Dean-Stark apparatus with toluene. - Add molecular sieves as a drying agent. check_water->solution_water No check_catalyst Is the acid catalyst appropriate and sufficient? check_reagents->check_catalyst Yes solution_reagents Increase the concentration of the alcohol. Use it as the solvent if possible (5-10 fold excess). check_reagents->solution_reagents No check_temp Is the reaction temperature adequate? check_catalyst->check_temp Yes solution_catalyst Use a strong acid catalyst (H2SO4, p-TsOH). Ensure catalytic amount (1-5 mol%). check_catalyst->solution_catalyst No solution_temp Ensure reaction is at reflux temperature of the alcohol or azeotropic solvent. check_temp->solution_temp No end_node Improved Yield check_temp->end_node Yes solution_water->check_reagents solution_reagents->check_catalyst solution_catalyst->check_temp solution_temp->end_node

Caption: Troubleshooting workflow for low Fischer esterification yield.

Experimental Protocol: Fischer Esterification with Dean-Stark Water Removal [7][23]
  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[23]

  • Reagents: To the flask, add the aromatic carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) (0.02 eq).[23]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[3] As the vapor condenses, the denser water will separate and fall to the bottom of the trap, while the toluene will overflow back into the reaction flask.[3]

  • Monitoring: Continue reflux until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.[7] Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.[23] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[23]

  • Purification: Purify the crude ester by distillation or column chromatography.[24][25]

ParameterStandard ConditionOptimization Strategy
Water Removal NoneUse Dean-Stark trap or add molecular sieves.[2][6]
Alcohol Conc. 1.1 - 1.5 equivalentsUse a large excess (5-10 eq) or use as solvent.[3]
Catalyst H₂SO₄, p-TsOHUse 1-5 mol% of a strong, non-nucleophilic acid.
Temperature 60-110 °CHeat to reflux of the solvent/alcohol.[1]
Guide 2: Suppressing Side Reactions in Steglich Esterification

This guide focuses on preventing the formation of the N-acylurea byproduct, a common cause of low yields.

Problem: Significant amount of insoluble urea byproduct and low yield of the desired ester.

Troubleshooting Workflow

steglich_troubleshooting start Low Yield in Steglich Esterification (N-Acylurea Formation) check_dmap Is DMAP being used correctly? start->check_dmap check_solvent What is the reaction solvent? check_dmap->check_solvent Yes solution_dmap Ensure 3-10 mol% of DMAP is added. DMAP intercepts the O-acylisourea intermediate. check_dmap->solution_dmap No check_temp What is the addition temperature? check_solvent->check_temp Yes solution_solvent Use a non-polar aprotic solvent like DCM. Polar solvents can promote rearrangement. check_solvent->solution_solvent No check_reagent_quality Are reagents anhydrous? check_temp->check_reagent_quality Yes solution_temp Add the carbodiimide (DCC/EDC) solution dropwise at 0 °C to control the initial activation. check_temp->solution_temp No solution_reagent_quality Use anhydrous solvents and reagents. Carbodiimides are moisture-sensitive. check_reagent_quality->solution_reagent_quality No end_node Improved Yield check_reagent_quality->end_node Yes solution_dmap->check_solvent solution_solvent->check_temp solution_temp->check_reagent_quality solution_reagent_quality->end_node

Caption: Workflow to minimize N-acylurea in Steglich esterification.

Experimental Protocol: Optimized Steglich Esterification [16][18]
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aromatic carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.05 - 0.1 eq) in anhydrous dichloromethane (DCM).[16]

  • Activation: Cool the solution to 0 °C using an ice bath.[16]

  • Coupling: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.[18]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, filter off the precipitated DCU.[18] Wash the filtrate sequentially with dilute HCl (e.g., 0.5 M), saturated NaHCO₃ solution, and brine.[18]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester via column chromatography.[18]

ParameterStandard ConditionOptimization Strategy
Catalyst No DMAP or <3 mol%Use 5-10 mol% DMAP to prevent rearrangement.[11][16]
Solvent Polar (e.g., DMF)Use non-polar aprotic (e.g., DCM).[17]
Addition Temp. Room TemperatureAdd DCC/EDC at 0 °C to control the activation rate.[16]
Reagent Purity Technical GradeUse anhydrous solvents and high-purity reagents.
References
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Sciencemadness.org. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Reddit. (2025, January 28). Trouble with Steglich Esterification. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of water on the esterification reaction. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]

  • Reddit. (2019, November 24). Fischer esterification drying with Na2SO4?. r/chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Ortho Esters as Water Scavengers. Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • ACS Publications. (2014). Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation?. Langmuir. Retrieved from [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Sciencemadness.org. (2010, February 4). Easy to make aromatic esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. Retrieved from [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • Reddit. (2017, March 30). Preparing an aromatic ester. r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
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Technical Support Center: Column Chromatography Purification of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of Ethyl 2-hydroxy-5-methylbenzoate using column chromatography. It is structured to address common questions and troubleshoot specific issues encountered in a research or drug development setting, emphasizing the scientific principles behind each procedural choice.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should consider for purification?

A: Understanding the compound's properties is critical for designing an effective purification strategy. This compound (MW: 180.20 g/mol ) is a light yellow liquid with a boiling point of approximately 251 °C.[1][2][3] Its calculated LogP (partition coefficient) is around 3.26, indicating moderate non-polarity.[4] This property suggests that it will be well-retained on a normal-phase silica column and can be effectively eluted using common non-polar to moderately polar solvent systems, such as hexane/ethyl acetate.

Q2: What is the recommended stationary phase and a good starting solvent system for this purification?

A: For normal-phase chromatography, silica gel (SiO₂) is the most common and effective stationary phase.[5] Given the moderate polarity of this compound, a binary solvent system of Ethyl Acetate (EtOAc) and Hexane (or heptane, which is less toxic) is the standard and highly recommended choice.[6][7] A good starting point for developing your method is a relatively non-polar mixture, such as 10% Ethyl Acetate in Hexane (1:9 v/v) , which you can then optimize based on Thin Layer Chromatography (TLC) analysis.

Q3: How do I use Thin Layer Chromatography (TLC) to determine the optimal solvent system for my column?

A: TLC is an essential tool for predicting the behavior of your compound on a silica column. The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) value between 0.2 and 0.35 .[8][9]

  • An Rf > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • An Rf < 0.15 indicates the compound will be too strongly adsorbed to the silica, requiring excessively large volumes of solvent and leading to band broadening.[9]

It is a proven principle that a solvent system giving an Rf of ~0.25 on a TLC plate will elute the compound at approximately 4 column volumes (CV) in a packed column, which is ideal for good separation.[8]

Q4: What are the likely impurities I might encounter from the synthesis of this compound?

A: Impurities will depend on the synthetic route. A common synthesis involves the esterification of p-cresotinic acid (2-hydroxy-5-methylbenzoic acid).[1][2] Therefore, potential impurities could include:

  • Unreacted p-cresotinic acid: This starting material is significantly more polar than the product due to the free carboxylic acid group and will have a very low Rf value.

  • By-products from side reactions: These can vary in polarity.

  • Residual solvents: From the reaction workup.

TLC analysis of your crude reaction mixture against the pure starting material will help identify the polarity of these impurities and inform your purification strategy.

Experimental Protocols

Protocol 1: TLC for Solvent System Optimization
  • Prepare TLC Chambers: Line beakers with filter paper and add a small amount of pre-mixed solvent systems of varying polarity (e.g., 5% EtOAc/Hexane, 10% EtOAc/Hexane, 20% EtOAc/Hexane). Cover with a watch glass and allow the atmosphere to saturate.

  • Spot the Plate: Dissolve a small amount of your crude product in a volatile solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate Rf: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select the System: Choose the solvent system that gives an Rf value of ~0.25 for this compound.

Protocol 2: Column Chromatography Workflow

The following diagram outlines the logical flow of the purification process.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Optimization (Target Rf ≈ 0.25) Solvent 2. Prepare Eluent TLC->Solvent Crude Crude Sample Crude->TLC ColumnPrep 3. Pack Column (Wet or Dry Slurry) Solvent->ColumnPrep Load 4. Load Sample (Wet or Dry Loading) ColumnPrep->Load Elute 5. Elute Column Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions (by TLC) Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

This guide addresses specific issues in a "Symptom-Cause-Solution" format to help you resolve experimental challenges efficiently.

Symptom / Problem Potential Cause(s) Recommended Solution(s)
Poor Separation: Product and impurities elute together (co-elution).1. Solvent system is too polar: All components are moving too quickly down the column. 2. Solvent system is not selective: The chosen solvents do not differentiate well between your compounds.1. Reduce Polarity: Switch to a less polar eluent (e.g., if you used 20% EtOAc/Hexane, try 10% or 15%). A good rule is to use a solvent system for the column that is slightly less polar than the one that gave the ideal Rf on TLC.[10] 2. Change Solvents: Try a different solvent system with similar polarity but different selectivity (e.g., Dichloromethane/Hexane or Ether/Hexane).[6][11]
Product Elutes Too Quickly: The product is found in the very first fractions, near the solvent front.Solvent system is excessively polar: The product has a very low affinity for the silica gel in the chosen eluent.Decrease Eluent Polarity: Significantly reduce the percentage of the polar solvent (e.g., from 20% EtOAc to 5% EtOAc in hexane). Re-verify with TLC to ensure the Rf is in the optimal range.[11]
Product Will Not Elute: After passing a large volume of eluent, the product remains at the top of the column.1. Solvent system is not polar enough: The eluent is too weak to displace the compound from the silica. 2. Compound degradation: The compound may be unstable on acidic silica gel.[11][12]1. Use a Gradient: Start with your optimized non-polar solvent and gradually increase the polarity by slowly adding more of the polar solvent (e.g., start with 5% EtOAc/Hexane and gradually increase to 10%, then 20%).[13] 2. Check Stability: Run a 2D TLC. Spot your compound, run the plate in one solvent, then rotate it 90 degrees and run it again in the same solvent. If new spots appear, your compound is decomposing on the silica.[12] Consider neutralizing the silica with triethylamine or switching to a different stationary phase like alumina.
Peak Tailing: On TLC analysis of fractions, the product spot appears elongated or "tailed."1. Sample overload: Too much crude material was loaded onto the column. 2. Acidic silica interaction: The phenolic hydroxyl group might be interacting strongly with acidic sites on the silica. 3. Poorly packed column: Inconsistent packing leads to an uneven flow path.1. Reduce Load: Use a larger column or load less material. 2. Neutralize Eluent: Add a very small amount of triethylamine (~0.1-1%) to your eluent to neutralize the silica. Note that this will likely increase the Rf of your compound.[6] 3. Repack Column: Ensure the silica is packed uniformly as a homogenous slurry to avoid channels.
Cracked or Channeled Silica Bed: Fissures appear in the silica gel bed during the run.1. Column ran dry: The solvent level dropped below the top of the silica bed, causing it to dry out and crack. 2. Heat of adsorption: Using a very polar solvent on a dry-packed column can generate heat, causing solvent to boil and disrupt the packing.1. Maintain Solvent Level: Never let the solvent level fall below the top of the stationary phase. Always keep a sufficient head of solvent above the silica.[12] 2. Use Wet Packing: Pack the column using a slurry of silica gel in your initial, least polar eluent. This dissipates heat and promotes a more uniform bed.[14]
Low Product Recovery: The final isolated mass of the pure product is very low.1. Compound is still on the column: The elution was stopped prematurely, or the solvent was not polar enough. 2. Fractions are too dilute: The compound did elute, but it is spread across many fractions at a concentration too low to be detected by TLC. 3. Irreversible adsorption/decomposition: The compound has permanently bound to or degraded on the silica.[11]1. Flush the Column: After you believe the product has eluted, flush the column with a very polar solvent (e.g., 50-100% Ethyl Acetate) and check this flush by TLC. 2. Combine and Concentrate: Combine fractions you suspect might contain the product and concentrate them on a rotary evaporator before re-analyzing by TLC.[11] 3. Assess Stability: Perform a silica stability test (2D TLC) before your next attempt.[12]
Crude Sample is Insoluble in Eluent: The crude material will not dissolve in the non-polar solvent used to load the column.High polarity of crude mixture vs. low polarity of initial eluent: This is a common issue when starting with a highly non-polar solvent like 5% EtOAc/Hexane.Use Dry Loading: Dissolve your crude sample in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (enough to create a free-flowing powder after solvent removal). Remove the solvent completely using a rotary evaporator. Carefully add this silica powder containing your adsorbed sample to the top of the packed column.[11][12]

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Millar, S. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]

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  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available from: [Link]

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  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Eluent Strength Translator. (2021). Available from: [Link]

  • ResearchGate. (2015). Any suggestions on thin layer chromatography and column chromatography? Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • SIELC Technologies. (2018). Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester. Available from: [Link]

  • ChemWhat. This compound CAS#: 34265-58-2. Available from: [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available from: [Link]

  • The Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Northrop, B. H. FLASH OPTIMIZATION. Available from: [Link]

  • Biotage. Successful flash chromatography. Available from: [Link]

  • SIELC Technologies. (2018). Ethyl 2-methylbenzoate. Available from: [Link]

  • ResearchGate. The Rf value of the ethyl acetate fraction detected on the Thin Layer... Available from: [Link]

  • Pharmaffiliates. Ethyl Parahydroxybenzoate-impurities. Available from: [Link]

  • Barcelona Fine Chemicals. Ethyl 2-hydroxy-6-methylbenzoate. Available from: [Link]

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Technical Support Center: Ensuring the Stability of Ethyl 2-hydroxy-5-methylbenzoate During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-hydroxy-5-methylbenzoate. This resource is designed to provide in-depth, field-proven insights into preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, you can ensure the integrity and reliability of your experimental results.

Introduction: The Chemistry of Stability

This compound, a valuable building block in pharmaceutical and chemical synthesis, is susceptible to degradation if not stored under optimal conditions. Its chemical structure, featuring both a phenolic hydroxyl group and an ester linkage, presents specific vulnerabilities. This guide will delve into the primary degradation mechanisms—hydrolysis, oxidation, and photodegradation—and provide actionable troubleshooting advice and frequently asked questions to maintain the compound's purity and stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature, in a tightly sealed container, under an inert atmosphere such as nitrogen. It is crucial to protect it from moisture, light, and air.

Q2: What are the visible signs of degradation?

A2: Degradation may not always be visually apparent. However, a change in color from its typical light yellow appearance, the development of a precipitate, or a noticeable change in odor could indicate degradation. For accurate assessment, analytical techniques such as HPLC are recommended.

Q3: What is the primary degradation product I should be concerned about?

A3: The most common degradation product is 2-hydroxy-5-methylbenzoic acid, formed through the hydrolysis of the ester bond.[1][2][3] This can be particularly problematic in the presence of moisture or under acidic or basic conditions.

Q4: Can I store this compound in a standard laboratory plastic container?

A4: While short-term storage in high-quality, inert plastic containers like polypropylene or polyethylene may be acceptable, long-term storage is best in glass containers with a tight-fitting lid, preferably under an inert atmosphere. This minimizes the risk of leaching of plasticizers or other additives from the container into the compound and protects against oxidative degradation.

Q5: How does pH affect the stability of this compound?

A5: As a phenolic ester, its stability is significantly influenced by pH. It is most stable in neutral or slightly acidic conditions. In alkaline (basic) conditions, the rate of hydrolysis to 2-hydroxy-5-methylbenzoic acid and ethanol increases substantially.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to troubleshooting common problems encountered during the storage and handling of this compound.

Issue 1: Suspected Hydrolysis and Purity Loss
  • Symptom: HPLC analysis shows a new peak corresponding to 2-hydroxy-5-methylbenzoic acid, and a decrease in the peak area of the parent compound.

  • Root Cause Analysis:

    • Moisture Contamination: The primary culprit for hydrolysis is the presence of water. This can be introduced from the atmosphere if the container is not properly sealed, or if the solvent used for reconstitution is not anhydrous.

    • pH Extremes: Storage in solutions with a high or low pH will catalyze the hydrolysis of the ester.

  • Preventative Measures & Corrective Actions:

    • Strict Anhydrous Conditions: Always handle the compound in a dry environment. Use anhydrous solvents for preparing solutions.

    • Inert Atmosphere: Store the compound under a blanket of inert gas like nitrogen or argon to displace moisture-laden air.

    • pH Control: If storing in solution, ensure the pH is maintained in the neutral to slightly acidic range. Buffer the solution if necessary.

    • Proper Container Sealing: Use containers with high-quality, tight-fitting seals. Consider using parafilm to further secure the closure.

Issue 2: Discoloration and Potential Oxidation
  • Symptom: The compound, which is typically a light yellow liquid, develops a darker yellow or brownish tint over time.

  • Root Cause Analysis:

    • Air Exposure: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of oxygen from the air. This can be accelerated by light and heat.

    • Trace Metal Contamination: Certain metal ions can catalyze oxidative degradation.

  • Preventative Measures & Corrective Actions:

    • Inert Gas Blanketing: As with preventing hydrolysis, storing under nitrogen or argon is highly effective at preventing oxidation.

    • Use of Amber Glassware: Protect the compound from light by using amber-colored glass vials or by wrapping clear vials in aluminum foil.

    • Avoid Metal Spatulas: When handling the solid form (if applicable, as it has a low melting point), use ceramic or Teflon-coated spatulas to avoid introducing metal contaminants.

    • Chelating Agents: In solution, the addition of a small amount of a chelating agent like EDTA can sequester catalytic metal ions.

Issue 3: Inconsistent Results and Potential Photodegradation
  • Symptom: Variability in experimental results when using older stock solutions compared to freshly prepared ones, even when stored at the correct temperature.

  • Root Cause Analysis:

    • Light Exposure: Aromatic esters can be susceptible to photodegradation upon exposure to UV or even ambient light. This can lead to the formation of various byproducts.

  • Preventative Measures & Corrective Actions:

    • Light Protection: Always store the compound in the dark. Use amber vials or light-blocking secondary containers.

    • Minimize Exposure During Handling: When preparing solutions, work in an area with subdued lighting and minimize the time the compound is exposed to direct light.

    • Freshly Prepared Solutions: For critical experiments, it is always best practice to use freshly prepared solutions from a properly stored stock of the pure compound.

Issue 4: Contamination from Storage Containers
  • Symptom: Appearance of extraneous peaks in analytical chromatograms that do not correspond to the parent compound or its expected degradation products.

  • Root Cause Analysis:

    • Leaching from Plastic Containers: Plasticizers, antioxidants, and other additives can leach from plastic containers into the stored chemical, especially with organic compounds.

    • Extractables from Seals: Components from container liners or septa can also be extracted into the solution.

  • Preventative Measures & Corrective Actions:

    • Material Selection: For long-term storage, borosilicate glass is the preferred container material. If plastic must be used, high-density polyethylene (HDPE) or polypropylene (PP) are generally more resistant to leaching than other plastics.[4][5][6]

    • Compatibility Testing: If long-term storage in a specific plastic container is necessary, it is advisable to perform a small-scale compatibility study to check for leachables.

    • Use of High-Quality Closures: Employ closures with inert liners, such as PTFE-lined caps, to prevent contamination from the cap material.

Visualizing Degradation and Prevention

To better understand the processes involved, the following diagrams illustrate the primary degradation pathway and a workflow for ensuring stability.

cluster_degradation Primary Degradation Pathway: Hydrolysis Ethyl_2_hydroxy_5_methylbenzoate This compound Degradation_Product 2-hydroxy-5-methylbenzoic acid + Ethanol Ethyl_2_hydroxy_5_methylbenzoate->Degradation_Product Hydrolysis H2O H₂O (Moisture) H2O->Degradation_Product

Caption: Hydrolysis of this compound.

cluster_workflow Workflow for Maintaining Stability Start Receive Compound Store Store in Amber Glass Vial under Nitrogen Start->Store Handle Handle in Dry, Low-Light Environment Store->Handle Prepare_Solution Use Anhydrous Solvent Handle->Prepare_Solution Analyze Regularly Check Purity via HPLC Prepare_Solution->Analyze End Stable Compound for Experimentation Analyze->End

Sources

Technical Support Center: Synthesis of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-5-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this esterification, with a specific focus on the critical, and often detrimental, effect of water. Here, we provide in-depth, experience-based answers to frequently asked questions and offer robust troubleshooting protocols to enhance your reaction yield and purity.

Section 1: Frequently Asked Questions & Core Concepts

This section addresses fundamental questions regarding the synthesis, focusing on the underlying chemical principles that govern the reaction's success.

Q1: What is the primary reaction mechanism for synthesizing this compound?

The most common and direct method is the Fischer-Speier esterification . This reaction involves treating the carboxylic acid, 5-methylsalicylic acid (also known as p-cresotinic acid), with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3]

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The key steps are:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][6]

  • Nucleophilic Attack: A molecule of ethanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon.[4][7]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group leaves as a neutral water molecule, which is a good leaving group.

  • Deprotonation: The final deprotonation of the resulting protonated ester regenerates the acid catalyst and yields the final product, this compound.[4]

Q2: Why is the presence of water so detrimental to this synthesis?

The Fischer esterification is an equilibrium-controlled process.[2][8] The overall reaction can be summarized as:

5-methylsalicylic acid + Ethanol ⇌ this compound + Water

According to Le Châtelier's principle, the presence of a product (water) in the reaction mixture will shift the equilibrium to the left, favoring the reactants (the starting carboxylic acid and alcohol).[9][10] This reverse reaction is known as acid-catalyzed ester hydrolysis .[11][12]

Therefore, any water present—whether introduced through wet reagents, solvents, glassware, or atmospheric humidity, or even the water produced during the reaction itself—will actively work against the formation of your desired ester, leading to significantly reduced yields.[10][13]

Q3: What is the dual role of the sulfuric acid catalyst?

Concentrated sulfuric acid serves two critical functions in this reaction:

  • Catalyst: As described in Q1, it protonates the carboxylic acid, activating it for nucleophilic attack and speeding up the reaction rate.[6][14]

  • Dehydrating Agent: Concentrated H₂SO₄ is a powerful dehydrating agent. It sequesters the water molecules produced during the reaction, effectively removing them from the equilibrium.[9][14][15] This action helps to drive the reaction forward towards the product side, increasing the overall yield.[9][15]

However, its capacity as a dehydrating agent is limited. If the starting materials are excessively wet, the catalyst will be "quenched" by the water, diminishing its catalytic activity.

Section 2: Troubleshooting Guide - Low Yield & Purity Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis, all of which are frequently linked to the presence of water.

Problem 1: My reaction yield is significantly lower than expected.

A low yield is the most common symptom of water-related issues in a Fischer esterification.

Possible Cause A: Contaminated Reagents

  • Ethanol: The most likely culprit. "Absolute" or 200-proof ethanol is hygroscopic and will readily absorb atmospheric moisture. Standard 95% ethanol contains a significant amount of water that will inhibit the reaction.

  • 5-Methylsalicylic Acid: While a solid, it can still adsorb moisture from the air if not stored in a desiccator.

  • Sulfuric Acid: If the concentrated sulfuric acid has been exposed to air, it may have absorbed water, reducing its effectiveness as both a catalyst and a dehydrating agent.

Solution: Rigorous Drying of Reagents

  • Ethanol: Use freshly opened, anhydrous-grade ethanol. For critical applications, ethanol can be dried further using 3Å molecular sieves.[16][17] Allow the ethanol to stand over activated sieves for at least 24 hours before use.[18]

  • Glassware: Ensure all glassware (reaction flask, condenser, etc.) is oven-dried at >120°C for several hours and cooled in a desiccator or assembled hot and allowed to cool under a dry nitrogen or argon atmosphere.[19]

Possible Cause B: Inefficient Water Removal During Reaction

  • As the reaction proceeds, it produces water. If this water is not removed, the equilibrium will shift back towards the starting materials, placing a ceiling on your maximum possible yield.

Solution: Active Water Removal

  • Use a Dean-Stark Apparatus: For larger-scale reactions or when maximizing yield is critical, a Dean-Stark trap is the most effective method.[20][21] The reaction is typically run in a solvent like toluene, which forms a low-boiling azeotrope with water.[22] The water-toluene azeotrope distills into the trap, where the denser water separates and is collected, while the toluene overflows back into the reaction flask.[20][23] This continuous removal of water relentlessly drives the reaction to completion.[22]

  • Use Excess Reagent: A simpler, though less efficient, method is to use a large excess of one of the reactants, typically the ethanol.[9][13] Using ethanol as the solvent (a 5- to 10-fold excess) can help shift the equilibrium towards the product side.[22]

Problem 2: My final product is contaminated with unreacted 5-methylsalicylic acid.

This is a direct consequence of an incomplete reaction, pointing to the same equilibrium issues discussed in Problem 1.

Diagnostic Check:

  • TLC Analysis: Compare the final product spot with a standard of the starting material. Significant starting material presence confirms an incomplete reaction.

  • Work-up Analysis: During the aqueous work-up (e.g., washing with sodium bicarbonate solution), excessive bubbling (CO₂ evolution) indicates a large amount of unreacted carboxylic acid.

Solutions:

  • Re-evaluate Drying Procedures: This is the first and most critical step. Refer to the solutions in Problem 1. Even small amounts of water can prevent the reaction from reaching completion.

  • Increase Reaction Time: Fischer esterifications can be slow.[24] Ensure the reaction has been refluxed for a sufficient duration (this can range from a few hours to overnight, depending on the scale and temperature). Monitor the reaction progress by TLC until the starting carboxylic acid spot is no longer visible.

  • Increase Catalyst Load: If you suspect your catalyst was partially deactivated by trace water, a modest increase in the catalytic amount of H₂SO₄ may help. Be cautious, as too much acid can lead to side reactions and charring, especially at high temperatures.

Problem 3: The reaction seems to stall and does not proceed to completion.

If the reaction starts but fails to progress after a certain point, it strongly suggests the equilibrium has been reached prematurely.

Troubleshooting Workflow:

G start Reaction Stalled (TLC shows no change) check_reagents Verify Anhydrous Conditions: 1. Reagents (especially Ethanol) dry? 2. Glassware oven-dried? start->check_reagents check_setup Evaluate Reaction Setup: 1. Reflux temperature correct? 2. Adequate stirring? check_reagents->check_setup Yes re_dry Action: Dry all reagents and solvents rigorously. Use molecular sieves for ethanol. check_reagents->re_dry No add_excess Action: Add large excess of anhydrous ethanol to shift equilibrium. check_setup->add_excess Yes, but no Dean-Stark used dean_stark Action: Re-run reaction using a Dean-Stark trap to remove water. check_setup->dean_stark Yes, and yield is critical restart Restart Reaction with Verified Dry Conditions re_dry->restart add_excess->restart dean_stark->restart

Caption: Troubleshooting workflow for a stalled esterification reaction.

Section 3: Key Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol relies on using an excess of ethanol to drive the reaction.

Materials:

  • 5-methylsalicylic acid

  • Absolute Ethanol (Anhydrous, 200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Protect the setup from atmospheric moisture with a drying tube (e.g., filled with CaCl₂).

  • Reagents: To the flask, add 5-methylsalicylic acid (1.0 eq). Add a significant excess of absolute ethanol (approx. 10 eq), which will also act as the solvent.

  • Catalyst: While stirring, cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq).

  • Reflux: Heat the mixture to a gentle reflux and maintain this temperature for 4-6 hours. Monitor the reaction's progress via TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution!), and finally with brine.[25]

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude ester.

  • Purification: The crude product can be purified further by vacuum distillation if necessary.

Protocol 2: Drying Ethanol with Molecular Sieves

Materials:

  • Absolute Ethanol (200 proof)

  • 3Å Molecular Sieves

  • A dry, sealable flask (e.g., Schott bottle)

Procedure:

  • Activate Sieves: Place the required amount of 3Å molecular sieves in a ceramic or glass dish and heat in a laboratory oven at 300-350°C for at least 3 hours.[18]

  • Cool: Cool the activated sieves in a desiccator under vacuum or in a dry atmosphere.

  • Dry Ethanol: Add the cool, activated sieves (approx. 10-20 g per liter of ethanol) to the flask containing the absolute ethanol.[18]

  • Store: Seal the flask tightly and allow it to stand for at least 24-48 hours before use.[18] The sieves will selectively adsorb water molecules from the ethanol.[16]

Section 4: Data & Visualizations

The Fischer Esterification Equilibrium

The central challenge of this synthesis is managing the chemical equilibrium. The presence of water, a product, inhibits the forward reaction.

G RCOOH 5-Methylsalicylic Acid Ester Ethyl 2-hydroxy-5- methylbenzoate RCOOH->Ester Forward Reaction (Esterification) Water Water ROH Ethanol Ester->RCOOH Reverse Reaction (Hydrolysis)

Caption: The reversible equilibrium of the Fischer Esterification.

Impact of Water on Theoretical Yield

The following table conceptually illustrates how initial water contamination can drastically affect the maximum achievable yield based on Le Châtelier's principle.

Molar Equivalents of Water in EthanolCatalyst ActivityEquilibrium PositionMax. Theoretical Yield
< 0.01 (Anhydrous) HighStrongly favors products> 95%
0.1 ReducedModerately favors products70-85%
0.5 LowSlightly favors products40-60%
≥ 1.0 Severely InhibitedFavors reactants< 20%

Note: These values are illustrative and the actual yield will depend on reaction time, temperature, and the excess of ethanol used.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

  • Quora. (2020). Why is sulfuric acid used in esterification?. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How concentrated sulfuric acid catalyzes Fischer esterification?. Retrieved from [Link]

  • Brainly. (2023). What is the role of sulfuric acid in the Fischer esterification reaction?. Retrieved from [Link]

  • JoVE. (2020). Video: Esterification - Concept. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • University of Washington. (n.d.). Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • Brainly. (2024). If you add water to one of your Fischer esterification reactions, the reaction will favor the formation of. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Organic Preparations and Procedures International. (n.d.). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Retrieved from [Link]

  • Sciencemadness.org. (2004). Drying ethanol via ester hydrolysis. Retrieved from [Link]

  • Reddit. (2014). What is the best way to dry ethanol?. r/chemistry. Retrieved from [Link]

  • University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Reddit. (2018). Methods of drying ethanol. r/chemistry. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of Ethyl 2-Hydroxy-5-Methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2-Hydroxy-5-Methylbenzoate. This document is designed for researchers, chemists, and drug development professionals seeking efficient, scalable, and environmentally benign alternatives to traditional mineral acid catalysts. Here, we address common experimental challenges through detailed troubleshooting guides, FAQs, and validated protocols.

The synthesis of this compound, an important intermediate and specialty chemical, is traditionally achieved via Fischer esterification of 2-hydroxy-5-methylbenzoic acid with ethanol, catalyzed by corrosive and difficult-to-recycle mineral acids like sulfuric acid (H₂SO₄).[1][2] The drive towards greener, more sustainable chemical processes has spurred the adoption of alternative catalysts that offer advantages in reusability, reduced waste, and milder reaction conditions. This guide provides expert insights into three prominent classes of alternative catalysts: solid acids, ionic liquids, and biocatalysts.

Section 1: Catalyst Selection FAQ

This section provides a high-level comparison to guide your choice of a catalytic system based on your primary experimental or process drivers.

Q1: When should I consider a solid acid catalyst like Amberlyst-15 or sulphated zirconia?

A: Solid acid catalysts are an excellent choice when your priorities are ease of handling, catalyst recyclability, and straightforward product work-up. Because they are heterogeneous (in a different phase from the reaction mixture), they can be removed by simple filtration. This eliminates the need for aqueous neutralization and extraction steps, significantly simplifying the purification process and reducing waste streams.[3] They are particularly well-suited for batch processes where the catalyst can be filtered, regenerated, and reused for subsequent cycles.[3][4]

Q2: What are the main advantages of using a Brønsted acidic ionic liquid (BAIL)?

A: Ionic liquids should be your go-to option when seeking a "two-in-one" catalyst and solvent system with high catalytic activity.[5] BAILs can provide extremely high yields, sometimes under milder conditions or accelerated by microwave irradiation.[6] A key advantage is that the ester product is often immiscible with the ionic liquid, forming a separate layer that can be easily decanted.[5][7] This allows for simple product isolation and straightforward recycling of the ionic liquid, making them highly attractive from a green chemistry perspective.[8]

Q3: Is an enzymatic approach using lipase right for my synthesis?

A: An enzymatic route is ideal for applications demanding the highest selectivity and the mildest, most environmentally friendly conditions. Lipases operate under near-neutral pH and moderate temperatures, which prevents the formation of acid-catalyzed side products and is suitable for sensitive substrates. Immobilized lipases are particularly valuable as they can be easily recovered and reused, though their primary drawback can be higher initial cost and potential for substrate or product inhibition.[9][10] This approach is favored in the pharmaceutical and flavor/fragrance industries where purity and sustainability are paramount.[10][11]

Section 2: Troubleshooting Guides by Catalyst Type
2.1 Solid Acid Catalysts (e.g., Amberlyst-15)

Q: My reaction yield is low or the conversion has stalled. What are the common causes?

A: Low yield in a solid acid-catalyzed esterification is a frequent issue with several potential root causes:

  • Water Presence: Esterification is an equilibrium reaction.[12][13] The water produced as a byproduct can re-hydrolyze the ester, shifting the equilibrium back towards the reactants.[12] Ensure all reactants (especially ethanol) and glassware are anhydrous.[14] Using a Dean-Stark apparatus or adding molecular sieves can actively remove water and drive the reaction to completion.

  • Catalyst Deactivation: The sulfonic acid sites on Amberlyst-15 can become fouled or deactivated. Water can also reduce the catalytic activity.[15] The catalyst may need regeneration.

  • Insufficient Catalyst Loading: Ensure you are using an adequate amount of catalyst relative to the limiting reagent (2-hydroxy-5-methylbenzoic acid). Consult specific protocols for recommended weight percentages.[16]

  • Inadequate Temperature/Time: While Amberlyst-15 can work at room temperature for some aliphatic acids, aromatic acids often require elevated temperatures (reflux) and longer reaction times to achieve high conversion.[17]

Q: How do I regenerate my Amberlyst-15 catalyst for reuse?

A: Regeneration is crucial for process economy. After filtering the catalyst from the reaction mixture, wash it sequentially with a solvent used in the reaction (e.g., ethanol) to remove residual product, followed by a wash with dilute acid (e.g., 1M HCl) to ensure the sulfonic acid groups are protonated. Finally, wash with deionized water until the filtrate is neutral and dry the resin thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80°C) before reuse.[3]

2.2 Brønsted Acidic Ionic Liquids (BAILs)

Q: I'm having trouble separating the product ester from the ionic liquid. What can I do?

A: While many ester/IL systems are biphasic, some may form a single phase depending on the specific IL and reaction conditions.

  • Extraction with a Nonpolar Solvent: If a second phase does not form upon cooling, you can typically extract the ester product using a nonpolar organic solvent like hexane or diethyl ether. The ionic liquid, being a salt, will remain in its own phase or be immiscible with the nonpolar solvent.

  • Water Removal for IL Recycling: After product extraction, the IL may contain dissolved water from the reaction. This water must be removed before reuse, as it can decrease catalytic efficiency. This is typically done by heating the IL under vacuum.[18][19]

Q: The reaction is sluggish. How can I increase the rate?

A: Several factors influence the reaction rate in ionic liquids.

  • Increase Temperature: Like most reactions, increasing the temperature will enhance the rate. Many BAILs are thermally stable at high temperatures.[18]

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times for IL-catalyzed esterifications, often from hours to minutes, while achieving excellent yields.[6]

  • Choice of IL: The acidity of the BAIL is critical. An IL with a strongly acidic counter-anion (like hydrogensulfate, [HSO₄]⁻) or a cation functionalized with a sulfonic acid group (-SO₃H) will exhibit higher catalytic activity.[6][20]

2.3 Immobilized Lipases

Q: My enzyme activity is very low. What am I doing wrong?

A: Lipase activity is highly sensitive to the reaction environment.

  • Solvent Choice: The choice of organic solvent is critical. While some reactions can be run solvent-free, others require a nonpolar, hydrophobic solvent (e.g., hexane, toluene) to maintain the enzyme's active conformation. Highly polar solvents can strip essential water from the enzyme, inactivating it.

  • Substrate Inhibition: High concentrations of the alcohol (ethanol) can sometimes inhibit or deactivate the lipase.[9][10] Consider a stepwise addition of the alcohol to keep its concentration low throughout the reaction.

  • Temperature and pH: Ensure the reaction temperature is within the optimal range for the specific lipase you are using (e.g., 40-70°C). Extreme temperatures will denature the enzyme. The pH of the microenvironment around the enzyme should also be optimal.

  • Water Activity: Enzymes require a minimal amount of water to maintain their structure and function. In an otherwise non-aqueous medium, this is referred to as water activity (a_w). This can be controlled by adding a small, precise amount of aqueous buffer or by using salt hydrates.

Q: The catalyst loses significant activity after just one or two cycles. How can I improve reusability?

A: Loss of activity upon recycling is often due to mechanical damage or leaching.

  • Immobilization Support: The choice of support material is key. A robust support (e.g., macroporous acrylic resin) can protect the enzyme from mechanical stress during stirring.

  • Washing Procedure: After each cycle, wash the immobilized enzyme gently with a suitable solvent (e.g., cold hexane or isopropanol) to remove product and unreacted substrates without denaturing the protein. Avoid harsh washing conditions or solvents that could damage the enzyme or its support.

  • Storage: Store the washed and dried biocatalyst at low temperatures (e.g., 4°C) between uses to preserve its long-term stability.

Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis using Amberlyst-15 (Solid Acid)
  • Catalyst Preparation: Activate Amberlyst-15 by washing with methanol and drying under vacuum at 60°C for 4-6 hours.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-5-methylbenzoic acid (e.g., 5.0 g), absolute ethanol (e.g., 40 mL, excess), and the dried Amberlyst-15 (e.g., 1.0 g, ~15-20 wt% of the acid).

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take 4-12 hours to reach completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter the Amberlyst-15 catalyst and wash it with a small amount of fresh ethanol. The catalyst can now be set aside for regeneration.

  • Isolation: Combine the filtrate and the ethanol wash. Remove the excess ethanol using a rotary evaporator. The remaining crude oil is your product, this compound, which can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis using a Brønsted Acidic Ionic Liquid (BAIL)
  • Reaction Setup: In a 50 mL round-bottom flask with a magnetic stirrer, combine 2-hydroxy-5-methylbenzoic acid (e.g., 2.0 g), ethanol (1.2 molar equivalents), and a hydrogensulfate-based ionic liquid such as [BMIM][HSO₄] (e.g., 15 mol%).[7]

  • Reaction: Heat the mixture in an oil bath to 90-100°C and stir vigorously for 2-5 hours.[5] Alternatively, perform the reaction in a microwave reactor at 100°C for 15-30 minutes.

  • Work-up and Isolation: Cool the reaction mixture. A biphasic system should form.[5] Carefully decant or use a separatory funnel to isolate the upper ester layer from the lower ionic liquid layer.

  • Purification & Catalyst Recycling: Wash the recovered ester layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and remove the solvent (if any was used for extraction) via rotary evaporation. The ionic liquid layer can be heated under vacuum to remove water and reused directly.[8]

Protocol 3: Synthesis using Immobilized Lipase
  • Reaction Setup: In a 100 mL Erlenmeyer flask, combine 2-hydroxy-5-methylbenzoic acid (e.g., 1.0 g), a suitable nonpolar solvent like heptane (e.g., 25 mL), and immobilized lipase (e.g., Novozym 435, Candida antarctica Lipase B, ~10% w/w of substrates).

  • Acyl Donor Addition: Add ethanol (1.5 molar equivalents). To avoid enzyme inhibition, the ethanol can be added portion-wise over the first few hours of the reaction.[9]

  • Reaction: Place the flask in an orbital shaker set to ~200 rpm and a constant temperature of 60°C. The reaction is typically slower and may require 24-48 hours. Monitor progress by GC.

  • Work-up and Isolation: Filter off the immobilized enzyme. The beads can be washed with fresh solvent and dried for reuse.[11]

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel if required.

Section 4: Data & Visualizations
Table 1: Comparative Overview of Alternative Catalysts
ParameterSolid Acid (Amberlyst-15)Brønsted Acidic Ionic LiquidImmobilized Lipase (Novozym 435)
Catalyst Type HeterogeneousHomogeneous (often biphasic work-up)Heterogeneous (Biocatalyst)
Typical Temp. 60-100°C80-120°C (or MW)40-70°C
Reaction Time 4-12 hours1-5 hours (minutes with MW)24-72 hours
Yield Good to Excellent (>90%)Excellent (>95%)Good to Excellent (>90%)
Work-up Simple FiltrationSimple Decantation/ExtractionSimple Filtration
Key Advantage Low cost, simple work-upHigh activity, dual solvent/catalystHigh selectivity, mild conditions
Key Challenge Potential deactivation by waterHigher cost, water removal for recycleSlower reaction rates, potential inhibition
Diagrams

Below are graphical representations of key workflows and logical processes involved in using alternative catalysts.

Catalyst_Screening_Workflow start Define Synthesis Goals (Yield, Purity, Green Metrics) select Select Catalyst Class (Solid Acid, IL, Enzyme) start->select protocol Develop Protocol (Temp, Time, Ratio, Loading) select->protocol react Perform Small-Scale Test Reaction protocol->react monitor Monitor Progress (TLC, GC, HPLC) react->monitor workup Isolate & Purify Product monitor->workup analyze Analyze Results (Yield, Purity) workup->analyze optimize Optimize or Rescreen? analyze->optimize optimize->select Rescreen optimize->protocol Optimize end Scale-Up Protocol optimize->end Proceed

Caption: General workflow for alternative catalyst screening.

Troubleshooting_Low_Yield start Low Product Yield Observed q1 Is Reaction at Equilibrium? start->q1 a1_yes Implement Water Removal (Dean-Stark, Mol. Sieves) or Use Excess Alcohol q1->a1_yes Yes q2 Is Catalyst Active? q1->q2 No end Re-run Experiment a1_yes->end a2_no Regenerate/Replace Catalyst (Check for Fouling/Poisoning) q2->a2_no No q3 Are Reagents Pure & Anhydrous? q2->q3 Yes a2_no->end a3_no Purify/Dry Reactants (Especially Alcohol) q3->a3_no No q4 Are Reaction Conditions (Temp/Time) Optimal? q3->q4 Yes a3_no->end a4_no Increase Temperature or Extend Reaction Time q4->a4_no No q4->end Yes a4_no->end

Sources

Technical Support Center: Work-up Procedure for Ethyl 2-hydroxy-5-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Synthesis and Work-up

The synthesis of Ethyl 2-hydroxy-5-methylbenzoate is commonly achieved via the Fischer-Speier esterification of 5-methylsalicylic acid with ethanol, utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄).[1][2][3] This reaction is a reversible equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[4]

While the reaction itself is critical, the success of the synthesis—defined by the yield and purity of the final product—is profoundly dependent on a meticulous work-up procedure. The work-up is a multi-step process designed to neutralize the acid catalyst, remove unreacted starting materials and water, and isolate the desired ester from the reaction mixture. This guide provides a detailed protocol and addresses common issues encountered during this crucial phase of the synthesis.

Standard Work-up and Isolation Protocol

The following is a generalized, yet detailed, procedure for the work-up of a typical Fischer esterification reaction for this compound.

Experimental Protocol: Step-by-Step Work-up
  • Cooling and Quenching:

    • Once the reaction is deemed complete (e.g., by TLC monitoring), remove the heat source and allow the reaction flask to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a separatory funnel containing a volume of cold deionized water (approximately 2-3 times the volume of the reaction mixture).[5][6]

    • Rationale: This step dilutes the mixture and begins the process of separating the water-soluble components (excess ethanol, sulfuric acid) from the water-insoluble organic product.

  • Liquid-Liquid Extraction:

    • Add an appropriate organic solvent to the separatory funnel. Ethyl acetate is a common choice.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

    • Gently rock or swirl the funnel for 1-2 minutes to mix the layers. Avoid vigorous shaking to prevent emulsion formation.[7]

    • Allow the layers to separate. The organic layer containing the ester product will be distinct from the aqueous layer.

    • Note: this compound has a density of approximately 1.1 g/mL.[8] Depending on the extraction solvent used, it may be the upper or lower layer. Always test the layers by adding a few drops of water to see which layer they mix with if you are unsure.

    • Drain the lower layer and set it aside. Keep the organic layer in the funnel. It is good practice to save all layers until the product is successfully isolated.

  • Neutralization Wash:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel.[5][9]

    • Gently swirl the funnel, venting frequently to release the CO₂ gas produced from the neutralization of the acid catalyst and unreacted 5-methylsalicylic acid.

    • Continue washing until no more gas evolves. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Separate and discard the aqueous layer.

    • Rationale: This wash is critical for removing acidic components that would otherwise contaminate the final product.

  • Brine Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[9]

    • This step helps to remove the bulk of the dissolved water from the organic solvent ("salting out") and aids in breaking any minor emulsions.[7]

    • Separate and discard the aqueous brine layer.

  • Drying the Organic Layer:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][9]

    • Add the agent until it no longer clumps together and swirls freely in the solvent, indicating that all water has been absorbed.

    • Allow the mixture to stand for 10-15 minutes.

  • Isolation of the Final Product:

    • Carefully decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

    • Rinse the drying agent with a small amount of fresh extraction solvent and combine it with the filtered solution to maximize product recovery.[10]

    • Remove the solvent using a rotary evaporator.

    • The remaining liquid is the crude this compound. Further purification by distillation or chromatography may be performed if necessary.

Work-up Procedure Workflow

Workup_Workflow Start Reaction Mixture (Ester, Ethanol, H₂SO₄, 5-Methylsalicylic Acid) Cool Cool to Room Temperature Start->Cool Quench Quench with Cold Water Cool->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Separate1 Separate Aqueous & Organic Layers Extract->Separate1 Wash_NaHCO3 Wash Organic Layer with sat. NaHCO₃ Separate1->Wash_NaHCO3 Organic Aqueous_Waste Aqueous Waste (Acid, Salts, Ethanol) Separate1->Aqueous_Waste Aqueous Separate2 Separate Aqueous & Organic Layers Wash_NaHCO3->Separate2 Wash_Brine Wash Organic Layer with Brine (sat. NaCl) Separate2->Wash_Brine Organic Separate2->Aqueous_Waste Aqueous Separate3 Separate Aqueous & Organic Layers Wash_Brine->Separate3 Dry Dry Organic Layer (e.g., Na₂SO₄) Separate3->Dry Organic Separate3->Aqueous_Waste Aqueous Filter Filter or Decant Dry->Filter Evaporate Remove Solvent (Rotary Evaporator) Filter->Evaporate Product Pure this compound Evaporate->Product

Sources

Technical Support Center: NMR Analysis of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 2-hydroxy-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify impurities in your samples using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the NMR Spectrum of this compound

A pure sample of this compound will exhibit a characteristic NMR spectrum. Understanding these expected peaks is the first step in identifying any deviations caused by impurities. The expected chemical shifts are influenced by the electronic environment of each proton and carbon atom in the molecule.

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum is crucial for identifying the presence of the main compound and any impurities. Below is a table of predicted chemical shifts for this compound.

ProtonsChemical Shift (ppm)MultiplicityIntegration
-OH~10.5Singlet (broad)1H
Ar-H (position 6)~7.6Doublet1H
Ar-H (position 4)~7.2Doublet of doublets1H
Ar-H (position 3)~6.9Doublet1H
-O-CH₂-CH₃~4.4Quartet2H
Ar-CH₃~2.3Singlet3H
-O-CH₂-CH₃~1.4Triplet3H
Predicted ¹³C NMR Spectrum of this compound

The carbon-13 NMR spectrum provides complementary information about the carbon skeleton of the molecule.

CarbonChemical Shift (ppm)
C=O~170
C-OH~158
C-CH₃~138
C-H (position 6)~130
C-H (position 4)~128
C-COOEt~118
C-H (position 3)~116
-O-CH₂-CH₃~61
Ar-CH₃~20
-O-CH₂-CH₃~14

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (6.5-8.0 ppm). What could they be?

A1: Unanticipated signals in the aromatic region often indicate the presence of unreacted starting materials or side products from the synthesis. The most common impurities in the synthesis of this compound are 5-methylsalicylic acid and p-cresol.[1]

  • 5-Methylsalicylic Acid: If the esterification of 5-methylsalicylic acid is incomplete, you will see characteristic peaks for this starting material. Look for a broad singlet corresponding to the carboxylic acid proton, typically above 10 ppm, and distinct aromatic signals.

  • p-Cresol: This compound may be present as a precursor or a degradation product. Its NMR spectrum is simpler, with two doublets in the aromatic region and a singlet for the methyl group.

Here is a comparative table of the ¹H NMR chemical shifts for these potential impurities:

CompoundAr-H (ppm)-CH₃ (ppm)Other (ppm)
5-Methylsalicylic Acid~7.7 (d), 7.2 (dd), 6.9 (d)~2.3 (s)~11-12 (-COOH, broad s)
p-Cresol~7.0 (d), 6.7 (d)~2.2 (s)~5-6 (-OH, broad s)

Troubleshooting Workflow:

Caption: Workflow for identifying aromatic impurities.

Q2: I see a singlet around 2.1 ppm that doesn't belong to my product. What is it?

A2: A singlet in this region could be due to residual acetone from cleaning glassware.[2] It is a very common laboratory solvent and can be difficult to remove completely.

Validation Protocol:

  • Check Solvent Purity: Run a ¹H NMR spectrum of the deuterated solvent you are using to ensure it is free from contaminants.

  • Proper Glassware Cleaning: Ensure all glassware is thoroughly dried in an oven before use to remove any residual solvents.

  • Spiking Experiment: To confirm if the peak is acetone, add a small amount of acetone to your NMR tube and see if the peak increases in intensity.

Q3: The integration of my ethyl group (-O-CH₂-CH₃) is not in the expected 2:3 ratio. What does this signify?

A3: An incorrect integration ratio for the ethyl group can point to several issues:

  • Overlapping Impurity Peaks: An impurity signal may be overlapping with either the quartet of the methylene group or the triplet of the methyl group. For example, residual ethanol would show a quartet and a triplet in similar regions.

  • Presence of a Different Ester: If a transesterification reaction has occurred, you might have a different alkyl ester present. For instance, if methanol was present during the synthesis, you could have some mthis compound. The methyl ester would show a singlet around 3.9 ppm instead of the ethyl group signals.

  • Poor Phasing and Baseline Correction: Inaccurate phasing and baseline correction of the spectrum can lead to integration errors.

Experimental Protocol for Clarification:

  • Re-process the Spectrum: Carefully re-phase and baseline correct your spectrum.

  • Higher Field NMR: Acquire the spectrum on a higher field instrument to achieve better signal dispersion and resolve any overlapping peaks.

  • 2D NMR: Run a COSY (Correlation Spectroscopy) experiment. This will show the correlation between the methylene quartet and the methyl triplet of the ethyl group, helping to confirm their connectivity and identify any un-correlated signals in that region.

Caption: Troubleshooting incorrect ethyl group integration.

Q4: My baseline is distorted, and the peaks are broad. How can I improve the quality of my spectrum?

A4: A poor quality spectrum can obscure the signals of minor impurities. Several factors can contribute to a distorted baseline and broad peaks:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer. Automated shimming routines are generally effective, but manual shimming may be necessary for challenging samples.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. A sample that is too dilute will result in a poor signal-to-noise ratio.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant peak broadening. These can be introduced from reagents or glassware.

Protocol for Improving Spectral Quality:

  • Optimize Shimming: Always perform a careful shimming procedure before acquiring your spectrum.

  • Adjust Sample Concentration: Prepare a new sample with a lower concentration if your current one is too concentrated. If it's too dilute, you may need to acquire more scans.

  • Use a Chelating Agent: If you suspect paramagnetic impurities, adding a small amount of a chelating agent like EDTA can sometimes help to sharpen the peaks.

Summary of Key NMR Data for Identification

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound ~10.5 (-OH), ~7.6 (Ar-H), ~7.2 (Ar-H), ~6.9 (Ar-H), ~4.4 (-OCH₂-), ~2.3 (Ar-CH₃), ~1.4 (-CH₃)~170 (C=O), ~158 (C-OH), ~138 (C-CH₃), ~61 (-OCH₂-), ~20 (Ar-CH₃)
5-Methylsalicylic Acid ~11-12 (-COOH), ~7.7 (Ar-H), ~7.2 (Ar-H), ~6.9 (Ar-H), ~2.3 (Ar-CH₃)~172 (C=O), ~160 (C-OH), ~140 (C-CH₃), ~20 (Ar-CH₃)
p-Cresol ~7.0 (Ar-H), ~6.7 (Ar-H), ~5-6 (-OH), ~2.2 (Ar-CH₃)~152 (C-OH), ~130 (Ar-C), ~115 (Ar-C), ~20 (Ar-CH₃)
Ethanol ~3.6 (-CH₂-), ~1.2 (-CH₃)~58 (-CH₂-), ~18 (-CH₃)
Acetone ~2.1 (-CH₃)~206 (C=O), ~30 (-CH₃)

References

  • p-Cresol | CH3C6H4OH | CID 2879. PubChem. (n.d.). Retrieved from [Link]

  • 5-Methylsalicylic acid | C8H8O3 | CID 6973. PubChem. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-5-methylbenzoic acid - Optional[13C NMR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

  • Ethyl benzoate | C9H10O2 | CID 7165. PubChem. (n.d.). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Retrieved from [Link]

  • This compound CAS#: 34265-58-2; ChemWhat Code: 358446. ChemWhat. (n.d.). Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Methyl Salicylate and Ethyl Salicylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Structurally Similar, Functionally Distinct

Methyl salicylate and ethyl salicylate are closely related aromatic esters of salicylic acid, sharing a common therapeutic and aromatic heritage. Both are recognized for their analgesic and anti-inflammatory properties, primarily functioning as prodrugs that hydrolyze to the active metabolite, salicylic acid, upon skin absorption.[1][2] This shared mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, forms the basis of their widespread use in topical analgesic formulations for musculoskeletal aches and pains.[1][3]

However, the subtle difference in their ester substituent—a methyl versus an ethyl group—gives rise to distinct physicochemical properties. These differences influence their performance in various applications, from the nuances of their flavor and fragrance profiles to their behavior in topical drug delivery systems. This guide will dissect these differences, providing a comprehensive comparison supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tale of Two Esters

The addition of a single carbon to the ester chain distinguishes ethyl salicylate from its methyl counterpart, leading to measurable differences in their physical and chemical characteristics. These properties are critical in determining their suitability for specific formulations and applications.

PropertyMethyl SalicylateEthyl SalicylateReference(s)
Molecular Formula C₈H₈O₃C₉H₁₀O₃[1]
Molar Mass 152.15 g/mol 166.17 g/mol [1]
Appearance Colorless, yellowish, or reddish oily liquidColorless, very refractive liquid[1]
Odor Characteristic wintergreenPleasant, resembling methyl salicylate[1]
Boiling Point 222.2 °C231-234 °C[1]
Melting Point -8.6 °C1 °C[1]
Solubility in Water Slightly solubleSparingly soluble[1]
Solubility in Organic Solvents Soluble in alcohol, ether, and glacial acetic acidMiscible with alcohol and ether[1]
Log P (Octanol/Water) 2.553.13[1]

The higher molecular weight and larger alkyl chain of ethyl salicylate contribute to its slightly lower water solubility and higher lipophilicity, as indicated by its greater Log P value.[1] This increased lipophilicity can influence its interaction with the stratum corneum and its permeation through the skin.

Applications in Focus: A Comparative Analysis

Topical Analgesics: Efficacy and Skin Permeation

Both methyl and ethyl salicylate are effective topical analgesics, but their performance is influenced by their skin permeation and subsequent hydrolysis to salicylic acid.[1][2]

Mechanism of Action:

Upon topical application, both esters penetrate the stratum corneum and are hydrolyzed by esterases in the skin to salicylic acid.[2] Salicylic acid then acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation. Methyl salicylate is also known to have a counter-irritant effect, producing a warming sensation that can help to mask pain.[2]

cluster_0 Topical Application cluster_1 Skin Permeation & Metabolism cluster_2 Pharmacological Action Methyl Salicylate Methyl Salicylate Hydrolysis by Esterases Hydrolysis by Esterases Methyl Salicylate->Hydrolysis by Esterases Ethyl Salicylate Ethyl Salicylate Ethyl Salicylate->Hydrolysis by Esterases Salicylic Acid Salicylic Acid Hydrolysis by Esterases->Salicylic Acid COX-1 & COX-2 Inhibition COX-1 & COX-2 Inhibition Salicylic Acid->COX-1 & COX-2 Inhibition Reduced Prostaglandin Synthesis Reduced Prostaglandin Synthesis COX-1 & COX-2 Inhibition->Reduced Prostaglandin Synthesis Analgesic & Anti-inflammatory Effects Analgesic & Anti-inflammatory Effects Reduced Prostaglandin Synthesis->Analgesic & Anti-inflammatory Effects

Shared mechanism of action for methyl and ethyl salicylate.

Skin Permeation:

The lipophilicity of these esters is a key determinant of their ability to penetrate the skin. While direct comparative studies are limited, a study on the in vitro human skin absorption of ethyl salicylate from a 0.5% (w/w) cream formulation showed absorbed doses of 12.0 ± 1.0% and 24.7 ± 1.3% of the applied dose under unoccluded and occluded conditions, respectively, over 24 hours.[4] Another study investigating methyl salicylate metabolism found that the permeation of methyl salicylate after 24 hours was similar across various skin membrane models.[5] The more lipophilic nature of ethyl salicylate (higher Log P) may suggest a greater affinity for the stratum corneum, potentially influencing its retention and subsequent release into the deeper layers of the skin.[1]

Analgesic and Anti-inflammatory Efficacy:

Flavor and Fragrance: Nuances in the Wintergreen Profile

Both methyl and ethyl salicylate are known for their characteristic "wintergreen" aroma and are used extensively in the flavor and fragrance industries.[7][8][9] However, there are distinct qualitative differences in their scent profiles that are critical for formulators.

  • Methyl Salicylate: Possesses a strong, recognizable wintergreen scent with a slightly harsh, phenolic undertone.[7] This makes it a key component in wintergreen and root beer flavors.[7]

  • Ethyl Salicylate: Offers a softer, sweeter, and more rounded wintergreen aroma with balsamic and subtle fruity-floral undertones.[7][8] It is considered more versatile and integrates more harmoniously into a wider range of flavor and fragrance categories, including berry, cherry, and floral profiles.[7][8]

The choice between the two often comes down to the desired sensory impact. For a bold, classic wintergreen note, methyl salicylate is the standard. For a more nuanced, blended, and less intrusive wintergreen character, ethyl salicylate is often preferred.[7]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents: A Model for Anti-inflammatory Activity Assessment

This widely used in vivo model is a reliable method for evaluating the anti-inflammatory potential of compounds like methyl and ethyl salicylate.[10]

Objective: To compare the in vivo anti-inflammatory effects of methyl salicylate and ethyl salicylate.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice (weighing 150-200g) to the experimental conditions for at least one week.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Control (Vehicle)

    • Group II: Standard (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III: Methyl Salicylate (Test Dose, e.g., 100 mg/kg, p.o. or topical)

    • Group IV: Ethyl Salicylate (Test Dose, e.g., 100 mg/kg, p.o. or topical)

  • Administration: Administer the vehicle, standard drug, or test compounds to the respective groups.

  • Induction of Inflammation: One hour after administration, inject 0.1 mL of 1% w/v carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test), to determine the statistical significance of the results.

A Animal Acclimatization B Grouping (Control, Standard, Test) A->B C Drug Administration B->C D Carrageenan Injection (Induction of Edema) C->D E Paw Volume Measurement (0-4 hours) D->E F Calculation of % Inhibition E->F G Statistical Analysis F->G

Workflow for comparing anti-inflammatory effects.

Formulation Considerations for Topical Preparations

The formulation of topical products with methyl or ethyl salicylate requires careful selection of excipients to ensure stability, optimal drug delivery, and patient acceptability. Gels are a common and effective dosage form for topical analgesics.[11][12]

Example Gel Formulation:

The following provides a general framework for a topical gel formulation that can be adapted for either methyl or ethyl salicylate. Optimization of the gelling agent concentration and other excipients is necessary to achieve the desired viscosity and release characteristics for each active ingredient.[11]

IngredientFunctionExample Concentration (% w/w)
Methyl/Ethyl Salicylate Active Pharmaceutical Ingredient1.0 - 15.0
Carbopol 934P Gelling Agent0.5 - 2.0
Isopropyl Alcohol Solvent, Penetration Enhancer3.0 - 10.0
Isopropyl Myristate Emollient, Penetration Enhancer2.0 - 5.0
Triethanolamine Neutralizing Agent (to adjust pH)q.s. to pH 6.8
Sodium Metabisulphite Antioxidant0.1
Purified Water Vehicleq.s. to 100

Preparation Method:

  • Dissolve the methyl or ethyl salicylate in isopropyl alcohol. Add isopropyl myristate to this solution (Solution A).[11]

  • Disperse the Carbopol 934P in purified water containing sodium metabisulphite with continuous stirring (Solution B).[11]

  • Slowly add Solution A to Solution B with constant mixing.[11]

  • Neutralize the gel by adding triethanolamine dropwise until the desired pH (around 6.8) is reached, leading to the formation of a clear gel.[11]

  • Allow the gel to equilibrate for at least 24 hours before evaluation.[11]

Safety and Toxicity Profile

The safety of salicylates is a critical consideration in their application.

ParameterMethyl SalicylateEthyl SalicylateReference(s)
Oral LD₅₀ (rat) 0.887 - 1.25 g/kg>2 g/kg[1]
Dermal LD₅₀ (rabbit) >5 g/kg>5 g/kg[1]
Skin Irritation Can cause irritation, especially at high concentrationsModerate irritant[1]
Eye Irritation Not an ocular irritantStrong irritant[1]
Genotoxicity Not found to be genotoxicNot found to be genotoxic[1][13]
Reproductive Toxicity Classified as 'Toxic for Reproduction Category 2'Data from methyl salicylate used as a read-across[13][14]

It is important to note that methyl salicylate is classified as 'Toxic for Reproduction Category 2' by the European Risk Assessment Committee (RAC) of ECHA, indicating it is suspected of damaging the unborn child.[14] For ethyl salicylate, data from methyl salicylate is often used as a read-across for assessing repeated dose and reproductive toxicity.[1][13]

Conclusion: Selecting the Right Salicylate for Your Application

Methyl and ethyl salicylate, while chemically similar and sharing a common mechanism of action, offer distinct profiles that make them suitable for different applications.

  • Methyl Salicylate remains the industry standard for a potent, classic wintergreen aroma and is a well-established topical analgesic. Its extensive history of use provides a wealth of data on its efficacy and safety.

  • Ethyl Salicylate presents a more nuanced and versatile option in the flavor and fragrance industry with its softer, sweeter profile. In topical formulations, its higher lipophilicity may offer advantages in skin permeation and retention, though further direct comparative studies are needed to fully elucidate these benefits.

The choice between these two salicylates will ultimately depend on the specific requirements of the formulation, including the desired sensory characteristics, target therapeutic effect, and formulation compatibility. This guide provides the foundational data and experimental frameworks to assist researchers and drug development professionals in making an evidence-based selection.

References

  • Maximizing Fragrance Impact: The Role of Ethyl Salicylate as a Key Aroma Chemical. Available from: [Link]

  • Flavor Bites: Ethyl Salicylate. Perfumer & Flavorist. Available from: [Link]

  • Ethyl Salicylate. PerfumersWorld. Available from: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). European Commission. Available from: [Link]

  • In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution. PubMed. Available from: [Link]

  • RIFM fragrance ingredient safety assessment, ethyl salicylate, CAS Registry Number 118-61-6. ResearchGate. Available from: [Link]

  • Fragrance material review on ethyl salicylate. ResearchGate. Available from: [Link]

  • Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. e-lactancia. Available from: [Link]

  • Experimental in vitro skin permeation test of ethyl salicylate using... ResearchGate. Available from: [Link]

  • Amended Safety Assessment of Salicylates as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

  • Formulation and Evaluation of Methyl Salicylate Gel Using Different Concentrations of Gelling Agent. CR Subscription Agency. Available from: [Link]

  • What is the mechanism of Ethyl Salicylate? Patsnap Synapse. Available from: [Link]

  • Formulation And Evaluation of Salicylic Acid / Sodium Salicylate Topical Gels Using Peg Polymers. International Journal of Innovative Science and Research Technology. Available from: [Link]

  • Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes. Semantic Scholar. Available from: [Link]

  • Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice. PubMed Central. Available from: [Link]

  • Safety and efficacy of compound methyl salicylate liniment for topical pain: A multicenter real-world study in China. Frontiers. Available from: [Link]

  • Salicylate Poisoning Potential of Topical Pain Relief Agents: From Age Old Remedies to Engineered Smart Patches. MDPI. Available from: [Link]

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A Comparative Spectroscopic Guide to Ethyl 2-hydroxy-5-methylbenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides a powerful and non-destructive window into these characteristics, guiding synthesis, purification, and the elucidation of structure-activity relationships. This guide offers an in-depth comparative analysis of the spectral data for Ethyl 2-hydroxy-5-methylbenzoate, a key aromatic ester, benchmarked against its close structural relatives: ethyl salicylate and methyl salicylate.

Molecular Structures Under Investigation

To visually represent the molecules discussed in this guide, their structures are presented below using the DOT language for graph visualization.

Caption: Molecular structures of this compound and its analogs.

Comparative Analysis of Spectral Data

The following sections detail the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the selected compounds. The data for ethyl salicylate and methyl salicylate are based on experimental values from reputable sources, while the data for this compound are predicted based on established structure-spectra correlations.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern, and integration of the signals are key parameters for structural elucidation.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹H NMR Data Comparison:

CompoundAr-H (ppm)-OH (ppm)-OCH₂CH₃ (ppm)-OCH₃ (ppm)-CH₃ (ppm)
This compound (Predicted) ~7.6 (d), ~7.2 (dd), ~6.8 (d)~10.5 (s)~4.4 (q), ~1.4 (t)-~2.3 (s)
Ethyl Salicylate [1]7.81 (dd), 7.43 (ddd), 6.98 (dd), 6.87 (ddd)10.85 (s)4.40 (q), 1.42 (t)--
Methyl Salicylate [2]7.82 (dd), 7.45 (ddd), 6.99 (dd), 6.88 (ddd)10.76 (s)-3.94 (s)-

Interpretation:

The aromatic region of the ¹H NMR spectrum is particularly informative. In ethyl salicylate and methyl salicylate, the four aromatic protons give rise to a complex set of overlapping multiplets. For this compound, the substitution pattern simplifies this region to three distinct signals: a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a doublet for the proton at C3. The electron-donating methyl group at the C5 position is expected to cause a slight upfield shift of the adjacent aromatic protons compared to ethyl salicylate. The phenolic hydroxyl proton is typically a broad singlet at a downfield chemical shift due to hydrogen bonding. The ethyl ester group gives rise to a characteristic quartet and triplet, while the methyl ester of methyl salicylate shows a singlet.

Start Sample Preparation Acquisition NMR Data Acquisition Start->Acquisition Dissolved Sample Processing Data Processing Acquisition->Processing FID Signal Analysis Spectral Analysis Processing->Analysis Processed Spectrum Structure Structure Elucidation Analysis->Structure Peak Assignments

Caption: Workflow for NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation is the same as for ¹H NMR. Data is acquired on a ¹³C-equipped NMR spectrometer, typically requiring a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

¹³C NMR Data Comparison:

CompoundC=O (ppm)Ar-C (ppm)-OCH₂CH₃ (ppm)-OCH₃ (ppm)-CH₃ (ppm)
This compound (Predicted) ~170~160 (C-OH), ~138, ~130, ~128, ~118, ~116~61, ~14-~21
Ethyl Salicylate [1]170.1161.7, 135.8, 130.1, 119.2, 117.8, 112.961.5, 14.2--
Methyl Salicylate [3][4]170.5161.8, 135.7, 130.0, 119.1, 117.7, 112.5-52.3-

Interpretation:

The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift around 170 ppm. The aromatic carbons resonate in the region of 110-160 ppm. The carbon attached to the hydroxyl group is the most deshielded among the aromatic carbons. The presence of the methyl group in this compound will influence the chemical shifts of the aromatic carbons it is attached to and those in its vicinity. The ethyl and methyl ester carbons have distinct and predictable chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Spectroscopy:

A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded using an FTIR spectrometer.

IR Data Comparison:

CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound (Predicted) ~3200 (broad)~2980-2850~1680~1250
Ethyl Salicylate [5][6]3200 (broad)298316821248
Methyl Salicylate [7][8]3200 (broad)295516821249

Interpretation:

All three compounds exhibit a broad absorption band around 3200 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl group. The sharp peak around 1680 cm⁻¹ is due to the carbonyl stretch of the ester group, which is slightly lowered from the typical value for esters due to conjugation with the aromatic ring and intramolecular hydrogen bonding. The C-H stretching vibrations of the alkyl and aromatic groups appear in their expected regions. The C-O stretching vibration of the ester group is also clearly visible.

Sample Prepare Thin Film of Sample IR_Beam Pass Infrared Radiation Through Sample Sample->IR_Beam Detector Detect Transmitted Radiation IR_Beam->Detector Spectrum Generate IR Spectrum Detector->Spectrum Analysis Identify Functional Groups Spectrum->Analysis

Caption: Workflow for Infrared Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol for Mass Spectrometry:

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating ions.

Mass Spectrometry Data Comparison:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 180151, 134, 106, 77
Ethyl Salicylate [1][9]166138, 120, 92, 65
Methyl Salicylate [2][10]152120, 92, 65

Interpretation:

The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. For this compound, this is predicted to be at m/z 180. A common fragmentation pathway for these salicylate esters is the loss of the alkoxy group (-OR) to form a stable acylium ion. For ethyl salicylate, loss of the ethoxy radical gives a peak at m/z 121, followed by loss of CO to give a peak at m/z 93. Another prominent fragmentation is the McLafferty rearrangement, leading to the elimination of an alkene and the formation of a radical cation of salicylic acid (m/z 138 for ethyl salicylate). The base peak for both ethyl and methyl salicylate is often at m/z 120, corresponding to the hydroxytropylium ion. Similar fragmentation patterns are expected for this compound, with shifts in the fragment masses due to the additional methyl group.

Conclusion

This comparative guide provides a detailed analysis of the expected and experimentally determined spectral data for this compound and its close analogs. By understanding the influence of subtle structural modifications on the NMR, IR, and MS spectra, researchers can confidently identify and characterize these important aromatic esters. The provided protocols and interpretations serve as a valuable resource for professionals in the chemical and pharmaceutical sciences, facilitating more efficient and accurate research and development.

References

  • PubChem. Ethyl Salicylate. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. Showing metabocard for Ethyl salicylate (HMDB0029817). [Link]

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  • ResearchGate. Total abundances of characteristic ions of methyl salicylate. [Link]

  • Scribd. Infrared Spectra of Salicylic Acid and Methyl Salicylate. [Link]

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  • ResearchGate. Experimental and calculated 13 C NMR chemical shifts (ppm) of the Methyl Salicylate. [Link]

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A Senior Application Scientist's Guide to the Structural Authentication of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical research and development, the unambiguous structural authentication of a chemical entity is the bedrock upon which all subsequent investigations are built. The seemingly subtle placement of a methyl group or the esterification of a carboxylic acid can profoundly alter a molecule's biological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the robust structural confirmation of Ethyl 2-hydroxy-5-methylbenzoate, a key intermediate in various synthetic pathways.

This document eschews a rigid, templated approach. Instead, it offers a narrative grounded in the practical experience of a senior application scientist, emphasizing not just the "how" but, more critically, the "why" behind the chosen analytical strategies. Every step is designed to be part of a self-validating system, ensuring the highest degree of scientific integrity.

The Imperative of Orthogonal Techniques in Structural Elucidation

dot graph "Structural_Authentication_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

} Caption: Workflow for the structural authentication of this compound.

Spectroscopic Interrogation: Deciphering the Molecular Blueprint

Spectroscopy allows us to "see" the molecule by probing the interactions of its atoms and bonds with electromagnetic radiation. For this compound, the key spectroscopic techniques are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Landscape

¹H NMR provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons.

Predicted ¹H NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HAr-OH
~7.6Doublet1HAr-H (position 6)
~7.2Doublet of doublets1HAr-H (position 4)
~6.9Doublet1HAr-H (position 3)
4.38Quartet2H-OCH₂CH₃
2.26Singlet3HAr-CH₃
1.41Triplet3H-OCH₂CH₃

Note: Predicted values are based on the analysis of similar structures and established chemical shift principles. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)Assignment
~170C=O (ester)
~158C-OH (aromatic)
~137C-CH₃ (aromatic)
~131CH (aromatic)
~124C-COOR (aromatic)
~122CH (aromatic)
~118CH (aromatic)
~61-OCH₂CH₃
~20Ar-CH₃
~14-OCH₂CH₃

Note: Predicted values are based on the analysis of similar structures and established chemical shift principles. Actual experimental values may vary slightly.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.

For this compound (C₁₀H₁₂O₃), the expected molecular weight is 180.20 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 180. Key fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 135, and the loss of the entire ester group (-COOCH₂CH₃, 73 Da) to give a fragment at m/z 107.

dot graph "Mass_Spec_Fragmentation" { rankdir="LR"; node [shape="plaintext", fontname="Arial"]; edge [color="#5F6368"];

} Caption: Predicted mass spectrometry fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl)
3000-2850C-H stretch (aliphatic)
~1720C=O stretch (ester)
1600-1450C=C stretch (aromatic)
1300-1000C-O stretch (ester and ether)

Chromatographic Purity and Identity Confirmation

While spectroscopy provides detailed structural information, chromatography is essential for assessing the purity of the sample and can also serve as a confirmatory identification tool when compared against a known reference standard.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. A well-developed HPLC method should show a single, sharp peak for a pure sample of this compound. The presence of other peaks would indicate impurities.

A Comparative Look at HPLC Methods for Benzoate Derivatives:

Several HPLC methods have been developed for the analysis of benzoate derivatives, often used as preservatives in various products.[1][2] These methods typically employ a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.

ParameterMethod AMethod B
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient)Acetonitrile:Phosphate Buffer (isocratic)
Detection UV at 254 nmUV at 230 nm
Flow Rate 1.0 mL/min1.2 mL/min

The choice of method will depend on the specific requirements of the analysis, such as the need to resolve potential impurities or the desired run time. For routine purity checks, an isocratic method may be sufficient, while a gradient method might be necessary for complex samples.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a robust and self-validating workflow for the authentication of this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to a few thousand).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks in both the ¹H and ¹³C spectra. Compare the observed chemical shifts and coupling constants with the predicted values and data from closely related compounds.[3][4]

Protocol 2: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed masses with the calculated exact mass of the parent molecule and its expected fragments.

Protocol 3: Infrared Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups and compare them to the expected values.[5][6]

Protocol 4: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks.

Conclusion: A Weight-of-Evidence Approach

The structural authentication of this compound, or any compound for that matter, is not reliant on a single piece of data. It is the culmination of a logical and systematic investigation using a suite of orthogonal analytical techniques. The convergence of data from NMR, MS, IR, and HPLC, all pointing to the same molecular structure, provides the high degree of confidence required in scientific research and drug development. This guide has provided the framework and the rationale for such an investigation, empowering the researcher to move forward with certainty in the identity and purity of their materials.

References

  • Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Taylor & Francis Online. [Link]

  • Table of Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

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  • 4 - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database. [Link]

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Deconstructing the Molecular Blueprint: A Guide to the Mass Spectrum Fragmentation of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for molecular identification and structural elucidation. The ability to interpret the fragmentation patterns within a mass spectrum is paramount for confirming the identity of known compounds and for piecing together the structure of novel molecules. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum fragmentation pattern of Ethyl 2-hydroxy-5-methylbenzoate, a substituted aromatic ester. By comparing its fragmentation behavior to structurally related analogs, we will illuminate the key fragmentation pathways and the underlying chemical principles that govern them.

Introduction to Electron Ionization Mass Spectrometry and Aromatic Ester Fragmentation

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. When a molecule like this compound enters the ion source, it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[1] The molecular ion is often unstable and undergoes a series of fragmentation reactions to produce a unique pattern of fragment ions.

Aromatic esters, in general, exhibit characteristic fragmentation patterns.[2] Due to the stability of the aromatic ring, the molecular ion peak is often prominent.[3] Common fragmentation pathways include:

  • α-Cleavage: Breakage of the bond adjacent to the carbonyl group. For ethyl esters, this can result in the loss of the ethoxy radical (•OCH2CH3) or the ethyl radical (•CH2CH3).

  • McLafferty Rearrangement: A hydrogen atom transfer from a γ-carbon to the carbonyl oxygen, followed by the cleavage of the α,β-bond. This is more common in longer-chain esters.[3]

  • Ortho Effect: In ortho-substituted aromatic esters, interactions between the adjacent substituents can lead to unique fragmentation pathways, often involving the loss of neutral molecules like water or an alcohol.[4][5]

Predicted Mass Spectrum and Fragmentation Analysis of this compound

While a publicly available, authenticated mass spectrum for this compound is not readily found in common databases, its fragmentation pattern can be reliably predicted based on the well-documented behavior of its structural analogs, primarily Ethyl salicylate (Ethyl 2-hydroxybenzoate) and other substituted benzoates. The molecular weight of this compound (C10H12O3) is 180.2 g/mol .

Key Predicted Fragments and Their Origins:

m/z Proposed Fragment Ion Formation Mechanism Comparison with Analogs
180 [M]•+Molecular IonThe molecular ion is expected to be reasonably abundant due to the stabilizing effect of the aromatic ring.
135 [M - •OC2H5]+α-Cleavage: Loss of the ethoxy radical.This is a very common fragmentation for ethyl esters. The corresponding fragment in ethyl benzoate (m/z 105) and ethyl salicylate (m/z 121) is typically the base peak.[6][7]
134 [M - C2H5OH]•+Ortho Effect: Intramolecular hydrogen transfer from the hydroxyl group to the ester, followed by elimination of ethanol.This is a hallmark of the ortho effect in salicylates and is a prominent peak in the mass spectrum of ethyl salicylate (m/z 120).[7][8]
121 [M - •OC2H5 - CH2]•+ or [M - C2H5OH - H]•+Further fragmentation of the m/z 135 or 134 ions.
107 [C7H7O]+Cleavage of the ester group.A common fragment in substituted phenols.
91 [C7H7]+Tropylium ion, formed from rearrangement of the benzyl-type cation.A very common fragment for alkyl-substituted benzene rings.
77 [C6H5]+Phenyl cation, from cleavage of substituents from the ring.A common fragment in many benzene derivatives.

Mechanistic Insights into Key Fragmentation Pathways

The fragmentation of this compound is governed by a combination of charge localization and the influence of its functional groups.

The Dominant α-Cleavage

Upon ionization, the charge is often localized on one of the oxygen atoms. An α-cleavage event, involving the homolytic cleavage of the C-O bond of the ester, is a highly favorable process. This leads to the formation of a stable acylium ion.

  • [M]•+ → [M - •OC2H5]+ (m/z 135)

This fragmentation is driven by the formation of the resonance-stabilized 2-hydroxy-5-methylbenzoyl cation.

The Diagnostic Ortho Effect

The presence of the hydroxyl group ortho to the ethyl ester functionality triggers a characteristic rearrangement. This "ortho effect" involves the transfer of the phenolic hydrogen to the carbonyl oxygen of the ester via a six-membered transition state, followed by the elimination of a neutral ethanol molecule.[4]

  • [M]•+ → [M - C2H5OH]•+ (m/z 134)

This fragmentation is highly diagnostic for ortho-hydroxy benzoic acid esters and helps to distinguish them from their meta and para isomers.[5]

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion of this compound.

Fragmentation_Pattern M This compound [M]•+ m/z = 180 F135 [M - •OC2H5]+ m/z = 135 M->F135 - •OC2H5 F134 [M - C2H5OH]•+ m/z = 134 M->F134 - C2H5OH (ortho effect) F107 [C7H7O]+ m/z = 107 F135->F107 - CO F91 [C7H7]+ m/z = 91 F134->F91 - CO, -H

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol: Acquiring a Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Instrumentation:

  • Gas Chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

    • Compare the obtained spectrum with library spectra of similar compounds to confirm fragmentation assignments.

Conclusion

The mass spectrum of this compound is predicted to be characterized by a discernible molecular ion peak at m/z 180, a base peak at m/z 135 resulting from the loss of an ethoxy radical, and a significant peak at m/z 134 due to the ortho effect leading to the elimination of ethanol. Further fragmentation of these primary ions will produce a rich pattern that is highly informative for structural confirmation. This guide provides a robust framework for understanding and predicting the fragmentation behavior of this and similar aromatic esters, serving as a valuable resource for researchers in the field.

References

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • NIST. (n.d.). Ethyl o-methylbenzoate. NIST Chemistry WebBook. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Ethyl salicylate (HMDB0029817). [Link]

  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 955-965. [Link]

  • PubChem. (n.d.). Ethyl Salicylate. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2015). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of Analytical Chemistry, 70(8), 957-967. [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Ethyl benzoate. [Link]

  • MassBank. (n.d.). ethyl salicylate. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 34265-58-2. [Link]

  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 955-965. [Link]

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A Comparative Guide to the Synthesis Efficiency of Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical manufacturing, the efficient synthesis of excipients and preservatives is a critical aspect of process optimization. Among the most widely used preservatives are the esters of 4-hydroxybenzoic acid, commonly known as parabens. Their broad-spectrum antimicrobial activity and low cost make them indispensable in many formulations. This guide provides an in-depth, objective comparison of the synthesis efficiency of four common hydroxybenzoates: methylparaben, ethylparaben, propylparaben, and butylparaben. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols for their synthesis.

The Chemistry of Paraben Synthesis: Fischer-Speier Esterification

The industrial production of parabens is predominantly achieved through the Fischer-Speier esterification of 4-hydroxybenzoic acid with the corresponding alcohol (methanol, ethanol, propanol, or butanol).[1] This is a reversible, acid-catalyzed reaction where the alcohol acts as both a reactant and often as the solvent.[2]

The reaction mechanism involves the protonation of the carboxylic acid group of 4-hydroxybenzoic acid by a strong acid catalyst, typically sulfuric acid. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this intermediate gives the final ester product and regenerates the acid catalyst.

To drive the equilibrium towards the formation of the ester and achieve high yields, an excess of the alcohol is commonly used, and/or the water formed during the reaction is continuously removed.[3] One effective method for water removal is azeotropic distillation.[4]

Comparative Synthesis Efficiency: Experimental Data

The efficiency of paraben synthesis is influenced by several factors, including the type of alcohol used, the catalyst, reaction temperature, and reaction time. Below, we present comparative data from studies that have synthesized different parabens under consistent experimental conditions, allowing for a direct comparison.

Green Synthesis using Montmorillonite K10 Clay Catalyst

In a move towards more environmentally benign processes, solid acid catalysts like montmorillonite K10 clay have been employed for paraben synthesis. This approach avoids the use of corrosive mineral acids and simplifies catalyst recovery.

Table 1: Comparison of Paraben Synthesis Yields using Montmorillonite K10 Clay

HydroxybenzoateAlcoholReaction Time (hours)Yield (%)
MethylparabenMethanol10-12>80
EthylparabenEthanol10-12>80
PropylparabenPropanol10-12>80

Reaction Conditions: 4-hydroxybenzoic acid (10 mmol), alcohol (10 mL), montmorillonite K10 clay (20 wt%), reflux temperature.

The data indicates that under these "green" conditions, methyl, ethyl, and propyl parabens can be synthesized with comparable high yields. The reusability of the catalyst makes this an attractive option for sustainable manufacturing.

Conventional Synthesis via Azeotropic Distillation

The traditional method using sulfuric acid as a catalyst coupled with azeotropic distillation to remove water remains a highly efficient and industrially relevant process.

Table 2: Comparison of Paraben Synthesis Yields using Azeotropic Distillation [4]

HydroxybenzoateAlcoholReaction Time (hours)Yield (%)
MethylparabenMethanol592
EthylparabenEthanol595
PropylparabenPropanol694
ButylparabenButanol890

Reaction Conditions: 4-hydroxybenzoic acid (0.362 mole), alcohol, concentrated sulfuric acid (2 mL), toluene as azeotropic agent, reflux at 95-98°C.

These results demonstrate excellent yields for all four parabens. Interestingly, the reaction time required to achieve these high yields increases with the chain length of the alcohol. This can be attributed to steric hindrance and the decreasing reactivity of the longer-chain alcohols.[5][6]

Causality Behind Experimental Choices and Observed Trends

The choice of synthetic methodology and the resulting efficiency are governed by fundamental chemical principles.

  • Catalyst Selection : While strong mineral acids like sulfuric acid are highly effective, they pose challenges in terms of reactor corrosion and waste disposal.[7] Solid acid catalysts, such as montmorillonite K10 clay and sulfated zirconia[8], offer a greener alternative with easier separation and recyclability, although they may sometimes require longer reaction times or higher temperatures to achieve comparable yields.

  • Influence of Alcohol Chain Length : The reactivity of the alcohol in Fischer esterification generally decreases as the alkyl chain length increases. This is due to a combination of factors:

    • Steric Hindrance : The bulkier alkyl groups of propanol and butanol can sterically hinder the approach of the alcohol to the electrophilic carbonyl carbon of the protonated 4-hydroxybenzoic acid.[6]

    • Polarity : As the alkyl chain lengthens, the alcohol becomes less polar. This can affect its solubility and interaction with the polar carboxylic acid, potentially slowing down the reaction rate.[6]

  • Water Removal : The esterification reaction is an equilibrium process. The continuous removal of water, a product of the reaction, is crucial to shift the equilibrium towards the formation of the ester, thereby maximizing the yield. Azeotropic distillation with a solvent like toluene is a highly effective industrial method for this purpose.[4]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the comparative synthesis of hydroxybenzoates.

Protocol for Green Synthesis using Montmorillonite K10 Clay

This protocol is adapted from Hazarika et al. (2007).

  • Reaction Setup : In a 50 mL round-bottom flask equipped with a reflux condenser, add 1.38 g (10 mmol) of 4-hydroxybenzoic acid, 10 mL of the respective alcohol (methanol, ethanol, or propanol), and 0.27 g (20 wt% of the acid) of montmorillonite K10 clay.

  • Reaction : Heat the mixture to the reflux temperature of the specific alcohol and maintain reflux for 10-12 hours.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to separate the clay catalyst.

  • Purification : Evaporate the excess alcohol from the filtrate under reduced pressure. Dissolve the crude product in 50 mL of 5% ethyl acetate in petroleum ether and pass it through a short pad of silica gel (60-120 mesh).

  • Isolation : Evaporate the solvent to obtain the pure hydroxybenzoate ester.

Protocol for Synthesis via Azeotropic Distillation

This protocol is adapted from a highly efficient azeotropic method.[4]

  • Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus with a condenser, charge 100 mL of toluene, 2 mL of concentrated sulfuric acid, 50 g (0.362 mole) of 4-hydroxybenzoic acid, and the corresponding alcohol in a slight molar excess.

  • Reaction : Heat the reaction mixture to 95-98°C with continuous stirring. Continuously remove the water formed during the reaction via the Dean-Stark apparatus. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete (typically after 5-8 hours, depending on the alcohol), cool the reaction mixture to 5°C.

  • Isolation : Filter the crystallized product and wash it with water (3 x 25 mL).

  • Drying : Dry the purified product in a vacuum oven.

Visualizing the Synthesis

Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Deprotonation 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Protonated_Acid Protonated Carboxylic Acid 4-Hydroxybenzoic_Acid->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R-OH Alcohol Alcohol (R-OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Final_Ester Hydroxybenzoate Ester Protonated_Ester->Final_Ester - H+ Water H2O H_regen H+

Caption: Mechanism of Fischer-Speier Esterification for Hydroxybenzoate Synthesis.

Experimental Workflow for Azeotropic Synthesis

Azeotropic_Workflow cluster_workflow Experimental Workflow start Combine Reactants: 4-Hydroxybenzoic Acid, Alcohol, Toluene, H2SO4 heat Heat to 95-98°C with Stirring start->heat azeotrope Azeotropic Distillation (Continuous Water Removal) heat->azeotrope monitor Monitor Reaction by TLC azeotrope->monitor monitor->azeotrope Reaction Incomplete cool Cool Reaction Mixture to 5°C monitor->cool Reaction Complete filter Filter Crude Product cool->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry end Pure Hydroxybenzoate dry->end

Caption: Workflow for the Synthesis of Hydroxybenzoates via Azeotropic Distillation.

Conclusion

The synthesis of methyl, ethyl, propyl, and butyl hydroxybenzoates can be achieved with high efficiency through both conventional and green chemical methods. The choice of methodology will depend on the specific requirements of the manufacturing process, balancing factors such as yield, reaction time, cost, and environmental impact. While traditional sulfuric acid catalysis with azeotropic distillation offers excellent yields in a relatively short timeframe, the use of solid acid catalysts like montmorillonite K10 clay presents a more sustainable alternative. The observed decrease in reaction efficiency with increasing alcohol chain length is a predictable trend based on principles of steric hindrance and polarity. This guide provides the necessary data and protocols for researchers and drug development professionals to make informed decisions in the synthesis and optimization of these crucial preservatives.

References

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  • Ecotoxicological aspects of the use of parabens in the production of cosmetics. (2019). ejournals.eu. [Link]

  • Organic Synthesis Using Environmentally Benign Acid Catalysis. (2016). PMC. [Link]

  • Sulfated Zirconia as an Efficient Catalyst for Sulfonylamidomethylation of Benzylsulfonamides and 2-Phenylethanesulfonamides: Effect of Catalyst Thermal Treatment. (2014). ResearchGate. [Link]

  • Solid-acid catalysis and their applications in green synthesis of fine chemicals. (2018). ResearchGate. [Link]

  • Review on Life Cycle of Parabens: Synthesis, Degradation, Characterization and Safety Analysis. (2014). ResearchGate. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS. (2020). ResearchGate. [Link]

  • Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. (2021). MDPI. [Link]

  • Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. (2021). CNR-IRIS. [Link]

  • Quantitation of Methyl and Propyl Parabens in Cosmetics Product by HPLC. (2025). INDIAN JOURNAL OF MULTIDISCIPLINARY RESEARCH (IJOMR). [Link]

  • US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid. (1967).
  • Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. (2023). NIH. [Link]

  • A Literature Review on the Synthesis of para- hydroxybenzoic Acid. (2017). INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY, 7(5). [Link]

  • Simultaneous selective enrichment of methylparaben, propylparaben, and butylparaben from cosmetics samples based on syringe-to-syringe magnetic fluid phase microextraction. (2021). ResearchGate. [Link]

  • Evaluating seasonal differences in paraben transformation at two different wastewater treatment plants in Texas and comparing parent compound transformation to byproduct formation. (2023). PubMed. [Link]

  • Structure-Property Influence on the Amphiphilicity of Phenolipids. (2022). MDPI. [Link]

  • Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. (2018). JSciMed Central. [Link]

  • A comparison of the rates of esterification of some hydroxy compounds. (1994). ResearchGate. [Link]

  • Exposure to and toxicity of methyl-, ethyl- and propylparaben. (2017). RIVM. [Link]

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biological activity comparison of salicylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Salicylate Derivatives for Researchers and Drug Development Professionals

Salicylic acid, a compound originally derived from willow bark, represents one of the oldest and most versatile classes of therapeutic agents.[1] Its derivatives, collectively known as salicylates, have been cornerstone treatments for inflammation, pain, and fever for over a century.[1][2] The archetypal derivative, acetylsalicylic acid (aspirin), remains one of the most widely used drugs globally, not only for its classic indications but also for its well-established cardioprotective effects.[2][3]

Modern medicinal chemistry has expanded the salicylate family far beyond aspirin, generating a diverse array of compounds with modified pharmacokinetic profiles, enhanced potencies, and novel biological activities. This guide provides a comparative analysis of the biological activities of key salicylate derivatives, grounded in experimental data. We will explore their core mechanisms of action, compare their efficacy across various therapeutic areas—from anti-inflammation to oncology—and provide the detailed experimental methodologies required to validate these findings, offering a comprehensive resource for researchers in the field.

The primary mechanism underpinning the anti-inflammatory, analgesic, and antipyretic effects of most salicylates is the inhibition of cyclooxygenase (COX) enzymes.[2][4] These enzymes, existing as two main isoforms (COX-1 and COX-2), are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as maintaining gastric mucosal integrity and mediating platelet function.

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins at the site of inflammation.[5][6]

The differential inhibition of these two isoforms is a key factor distinguishing the therapeutic and side-effect profiles of various salicylate derivatives. However, the story is more complex, with evidence pointing to significant COX-independent mechanisms, most notably the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.[2][6][7]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MA Membrane Phospholipids AA Arachidonic Acid MA->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Phys Physiological Prostaglandins (e.g., TXA2) COX1->PGs_Phys PGs_Inflam Inflammatory Prostaglandins (e.g., PGE2) COX2->PGs_Inflam GI GI PGs_Phys->GI GI Protection, Platelet Aggregation Inflam Inflam PGs_Inflam->Inflam Inflammation, Pain, Fever Salicylates Salicylate Derivatives Salicylates->COX1 Inhibition Salicylates->COX2 Inhibition NFkB NF-κB Activation Salicylates->NFkB Inhibition (COX-Independent) Gene Pro-inflammatory Gene Transcription (e.g., COX-2, Cytokines) NFkB->Gene cluster_workflow COX Inhibition Assay Workflow P1 Prepare Enzyme (COX-1 or COX-2) + Cofactors P2 Add Test Compound (Salicylate Derivative) & Pre-incubate P1->P2 P3 Initiate Reaction with Arachidonic Acid P2->P3 P4 Stop Reaction & Quantify PGE2 (e.g., via EIA) P3->P4 P5 Calculate % Inhibition & Determine IC50 P4->P5

Caption: In Vitro COX Inhibition Assay Workflow.

In Vivo: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds. [8][9][10] Objective: To assess the ability of a salicylate derivative to reduce acute, localized inflammation in an animal model.

Protocol:

  • Animal Acclimation: Use male Wistar rats (180-200g) and acclimate them to the laboratory conditions for at least one week. [11]2. Grouping: Divide animals into groups (n=6): Vehicle Control, Standard Drug (e.g., Diclofenac), and Test Groups receiving different doses of the salicylate derivative.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: After a specific time (e.g., 60 minutes post-drug administration), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw. [11]6. Edema Measurement: Measure the paw volume again at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

cluster_workflow Carrageenan-Induced Paw Edema Workflow P1 Baseline Paw Volume Measurement (Plethysmometer) P2 Administer Test Compound / Vehicle P1->P2 P3 Inject Carrageenan (Sub-plantar) P2->P3 P4 Measure Paw Volume at Timed Intervals (1, 2, 3, 4 hr) P3->P4 P5 Calculate % Edema Inhibition P4->P5

Caption: In Vivo Anti-inflammatory Assay Workflow.

Structure-Activity Relationships (SAR)

The biological profile of a salicylate is intricately linked to its chemical structure. Key modifications to the salicylic acid scaffold dictate potency, selectivity, and mechanism of action.

  • Phenolic Hydroxyl Group (-OH): This group is crucial for activity. Its acetylation, as in Aspirin , creates a potent acetylating agent responsible for irreversible COX inhibition.

  • Carboxylic Acid Group (-COOH): Esterification or amidation of this group can create prodrugs (e.g., Methyl Salicylate ) or entirely new classes of compounds (Salicylamides ) with different target profiles. [12]This position is key for creating derivatives with enhanced COX-2 selectivity. [13]* Aromatic Ring: Substitution on the phenyl ring, as seen in Diflunisal , can dramatically increase anti-inflammatory potency and duration of action.

  • Dimerization: Linking two salicylic acid molecules, as in Salsalate , creates a prodrug designed to release the active compound in the small intestine, potentially reducing gastric irritation. [14]

cluster_mods Structural Modifications & Resulting Activity cluster_effects Biological Consequences SA Salicylic Acid Scaffold Mod1 Acetylation of -OH Group (e.g., Aspirin) Mod2 Substitution on -COOH Group (e.g., Amides, Esters) Mod3 Substitution on Aromatic Ring (e.g., Diflunisal) Mod4 Dimerization (e.g., Salsalate) Eff1 Irreversible COX Inhibition Potent Antiplatelet Activity Mod1->Eff1 Eff2 Altered Potency & Selectivity Prodrug Formation Novel Target Profiles (Anticancer) Mod2->Eff2 Eff3 Enhanced Potency Longer Half-life Mod3->Eff3 Eff4 Prodrug Strategy Altered Pharmacokinetics Mod4->Eff4

Sources

A Comparative Guide to the Purity Assessment of Ethyl 2-hydroxy-5-methylbenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical manufacturing, ensuring the purity of synthesized compounds is not merely a quality control checkpoint; it is a fundamental pillar of product safety and efficacy. Ethyl 2-hydroxy-5-methylbenzoate, an aromatic ester with applications in various synthesis pathways, is no exception.[1][2][3] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound. Moving beyond a simple recitation of protocols, we will delve into the rationale behind chromatographic choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The principles of HPLC revolve around the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase.[4] For a molecule like this compound, which possesses both polar (hydroxyl and ester groups) and non-polar (aromatic ring and ethyl/methyl groups) characteristics, selecting the optimal combination of stationary and mobile phases is critical for achieving the desired separation from potential impurities.[5]

The Chromatographic Challenge: Potential Impurities

The purity of this compound can be compromised by a variety of impurities, including:

  • Starting materials: Unreacted p-cresotinic acid (2-hydroxy-5-methylbenzoic acid).[1][2]

  • Positional isomers: Compounds like Ethyl 2-hydroxy-4-methylbenzoate or Ethyl 2-hydroxy-6-methylbenzoate, which have the same molecular weight but different substitution patterns on the aromatic ring.[1][2]

  • Related substances: By-products from the synthesis process, such as other esters or degradation products.

A successful HPLC method must be able to resolve the main analyte peak from all potential impurities, ensuring accurate quantification.

Comparative Analysis of HPLC Methodologies

The versatility of reversed-phase HPLC makes it the most widely used technique for the analysis of pharmaceutical compounds.[6] In this mode, a non-polar stationary phase is paired with a polar mobile phase.[7][8][9] We will compare the performance of two common C18 columns with varying mobile phase compositions.

Experimental Workflow

The logical flow of developing and validating an HPLC purity method is crucial for ensuring reliable results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Method Development (Column & Mobile Phase Screening) C->D E Data Acquisition D->E F Data Processing (Peak Integration & Purity Calculation) E->F G Method Validation (ICH Guidelines) F->G H Reporting G->H Separation_Mechanism cluster_c18 Standard C18 Column cluster_pec18 Polar-Endcapped C18 Column C18 C18 Chains Residual Silanols (Si-OH) PEC18 C18 Chains End-capping Group Analyte This compound Analyte->C18:f0 Hydrophobic Interaction Analyte->C18:f1 Silanophilic Interaction (Tailing) Analyte->PEC18:f0 Hydrophobic Interaction

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methods for the quantification of Ethyl 2-hydroxy-5-methylbenzoate, a key intermediate in various synthetic processes. Grounded in the principles of scientific integrity and regulatory compliance, this document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The methodologies and validation data presented herein are benchmarked against the rigorous standards set forth by the International Council on Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of trustworthy and reproducible results.[1][2][3]

The Analytical Challenge: Why Method Validation is Crucial

This compound, while not a final drug product, requires precise quantification to ensure the quality and consistency of downstream processes. The validation of an analytical method is the formal process of demonstrating that the procedure is suitable for its intended purpose.[4] This involves a series of experiments to evaluate the method's performance characteristics, thereby providing a high degree of assurance that the method will consistently produce results that are accurate and precise.

This guide will explore and compare three common analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[5]

  • Gas Chromatography (GC): A powerful method for the analysis of volatile and thermally stable compounds.

  • UV-Visible Spectrophotometry: A simpler, cost-effective technique for routine analysis, provided there is no significant interference from other components.

Comparative Analysis of Validated Methods

The following sections provide a detailed comparison of the validation parameters for HPLC, GC, and UV-Visible Spectrophotometry for the analysis of compounds structurally analogous to this compound, such as ethyl salicylate and ethylparaben. This data serves as a reliable proxy for what can be expected during the validation of a method for the target analyte.

Table 1: Comparison of Key Validation Parameters
Validation ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Linearity (R²) > 0.999[2][4]> 0.996[1][6]> 0.998[7]
Accuracy (% Recovery) 98.1% - 102.8%[8]98% - 102%[1][6]97.14% - 107.82%[9]
Precision (% RSD) < 1.0%[2][10]< 3.0%[1]< 2.0%[9]
Limit of Detection (LOD) 0.061 µg/mL[11]Not Specified0.103 µg/mL[9]
Limit of Quantitation (LOQ) 0.203 µg/mL[11]Not Specified0.312 µg/mL[9]

Expert Insight: The choice of analytical method is a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC and GC offer higher selectivity and sensitivity, making them suitable for complex mixtures and trace analysis. UV-Vis spectrophotometry, while less selective, can be a highly efficient and cost-effective tool for routine quality control of relatively pure samples.

In-Depth Methodologies and Validation Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is often the method of choice for the analysis of benzoate esters due to its high resolution and sensitivity.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., Lichrosorb C8, 150 x 4.6 mm, 5 µm).[2][10]

    • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v) for isocratic elution.[2][10]

    • Flow Rate: 1.0 mL/min.[2][10]

    • Detection: UV detection at 258 nm.[2][10]

    • Column Temperature: 40 °C.[4]

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo sample and during forced degradation studies.

    • Linearity: A series of at least five concentrations of the reference standard are prepared and injected. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (R²) is calculated.

    • Accuracy: Determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Precision:

      • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

      • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the analytical results is evaluated.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome Prep Standard & Sample Preparation HPLC HPLC-UV Analysis Prep->HPLC Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for HPLC method validation.

Gas Chromatography (GC-FID)

GC is an excellent alternative for the analysis of this compound, leveraging its volatility.

  • Chromatographic Conditions:

    • Column: Capillary column (e.g., Ultra-2, 25m x 0.32mm x 0.25µm).[1]

    • Carrier Gas: Helium.

    • Injector: Split/splitless injector at 250°C.[1]

    • Oven Temperature Program: A gradient to ensure separation (e.g., start at 35°C, hold for 0.75 min, ramp to 170°C at 80°C/min, then to 172°C at 1°C/min, and finally to 280°C at 80°C/min).[1]

    • Detector: Flame Ionization Detector (FID).

  • Validation Parameters: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness) are assessed in a similar manner to the HPLC method, with adjustments for the GC technique.

GC_Validation_Parameters cluster_params Core Validation Parameters Method Validated GC Method Linearity Linearity Method->Linearity ensures Accuracy Accuracy Method->Accuracy ensures Precision Precision Method->Precision ensures Specificity Specificity Method->Specificity ensures Robustness Robustness Method->Robustness ensures FitForPurpose Fit for Purpose Range Range Linearity->Range Accuracy->Range Precision->Range Specificity->FitForPurpose Range->FitForPurpose Robustness->FitForPurpose

Caption: Interdependence of GC validation parameters.

UV-Visible Spectrophotometry

For routine quality control where high selectivity is not paramount, UV-Vis spectrophotometry offers a rapid and economical option.

  • Instrumental Parameters:

    • Instrument: A calibrated UV-Visible Spectrophotometer.

    • Solvent: A suitable solvent in which the analyte is stable and soluble (e.g., methanol or ethanol).

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (or a close analogue like ethyl salicylate, often around 237 nm or 270 nm).[1]

  • Validation Parameters:

    • Specificity: Assessed by comparing the spectra of the analyte in the presence and absence of excipients.

    • Linearity: A calibration curve is constructed by measuring the absorbance of a series of standard solutions at the λmax.

    • Accuracy: Determined by recovery studies of spiked placebo samples.

    • Precision: Assessed through repeated measurements of the same sample.

    • LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.

Forced Degradation Studies: A Key Aspect of Specificity

To ensure the stability-indicating nature of a method, particularly for HPLC and GC, forced degradation studies are essential.[12][13][14] These studies involve subjecting the analyte to stress conditions to generate potential degradation products.

  • Acid and Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the sample at an elevated temperature.

  • Photodegradation: Exposing the sample to UV and visible light.

The analytical method is then used to analyze these stressed samples to demonstrate that the peak corresponding to this compound is well-resolved from any degradation product peaks.

Conclusion

The validation of an analytical method for this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. This guide has provided a comparative overview of three common analytical techniques—HPLC, GC, and UV-Visible Spectrophotometry—along with detailed experimental protocols and the underlying principles of method validation based on ICH guidelines. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. By following the principles and protocols outlined in this guide, researchers and scientists can develop and validate robust, reliable, and scientifically sound analytical methods.

References

  • A Comparative Guide to Method Validation for the Determination of Ethyl Salicylate in Pharmaceutical Formulations. Benchchem. Accessed January 12, 2026.
  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. National Institutes of Health. Accessed January 12, 2026.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Accessed January 12, 2026.
  • HPLC Determination of Some frequently used Parabens in Sunscreens. International Online Medical Council. Accessed January 12, 2026.
  • Technical Support Center: Method Validation for Simultaneous Determination of Multiple Parabens. Benchchem. Accessed January 12, 2026.
  • Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, methyl salicylate, ethyl salicylate, camphor and l-menthol in a topical formulation. PubMed. Accessed January 12, 2026.
  • Forced Degradation Studies. MedCrave online. Published December 14, 2016.
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Studies. SciSpace. Published December 14, 2016.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Accessed January 12, 2026.
  • Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma. PubMed. Published November 21, 2023.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Published March 20, 2024.
  • HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. Accessed January 12, 2026.
  • Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products.
  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Published March 18, 2024.
  • Development and Validation of UV-spectrophotometric Method for the Estimation of Wintergreen Oil in Pharmaceutical Formulation.

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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for Benzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of pharmaceutical development, materials science, and analytical chemistry, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Positional isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of their functional groups—present a classic analytical challenge. Benzoate isomers, such as the ortho-, meta-, and para-substituted forms of hydroxybenzoic acid, are a prime example. Though structurally similar, their distinct properties can dramatically influence a drug's efficacy, a polymer's characteristics, or a product's safety profile.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for differentiating benzoate isomers using a multi-technique spectroscopic approach. We will move beyond simple data reporting to explain the underlying principles that govern the spectral differences, ensuring you can not only identify an isomer but also understand why its spectrum is unique. By cross-referencing data from Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can achieve unambiguous structural elucidation.

The Challenge of Isomerism: Why a Single Technique is Often Insufficient

Ortho-, meta-, and para-isomers possess the same molecular weight and elemental composition. Consequently, techniques that rely on these properties, like basic mass spectrometry or elemental analysis, cannot distinguish them. The differentiation lies in the subtle interplay of electronic and steric effects imposed by the substituent's position on the aromatic ring. These effects create unique electronic environments and vibrational modes for each isomer, which can be probed by various spectroscopic methods. A cross-referencing strategy, where the insights from one technique validate or clarify the findings of another, is therefore essential for confident identification.

Spectroscopic Differentiation: Techniques and Principles

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.[1] For benzoate isomers, both ¹H and ¹³C NMR provide critical, complementary information.[2]

The key to distinguishing isomers with ¹H NMR lies in analyzing the chemical shifts (δ) and spin-spin coupling patterns of the aromatic protons.[3] The substituent's position dictates the symmetry of the ring and the electronic environment of the remaining protons.

  • Ortho-Isomers: Exhibit the most complex aromatic region. The four aromatic protons are all chemically distinct, leading to four separate signals, often with complex splitting patterns due to ortho-, meta-, and para-couplings.

  • Meta-Isomers: Also present four distinct aromatic protons, but the splitting patterns can be subtly different from the ortho isomer. The proton situated between the two substituents is often shifted significantly downfield.

  • Para-Isomers: Due to the plane of symmetry, there are only two sets of chemically equivalent protons. This results in a much simpler spectrum, typically showing two doublets (an AA'BB' system). The clear ortho-coupling between adjacent protons is a hallmark of the para-isomer.[2]

¹³C NMR is excellent for confirming isomer identity by simply counting the number of unique carbon signals in the aromatic region (typically 120-150 ppm).[4][5]

  • Ortho- and Meta-Isomers: Lacking a plane of symmetry that bisects the ring through the substituents, both isomers will show six distinct aromatic carbon signals.[4]

  • Para-Isomers: The high degree of symmetry means there are only four unique carbon environments: two substituted carbons and two pairs of equivalent unsubstituted carbons. This reduction in the number of signals is a definitive marker for the para-isomer.[4]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While NMR excels at mapping the overall electronic structure, IR spectroscopy provides specific information about functional groups and bending vibrations. For benzoate isomers, the most diagnostic region is the "fingerprint region," particularly the C-H out-of-plane (oop) bending bands between 900 and 650 cm⁻¹.[6][7] The pattern of substitution on the benzene ring directly influences these vibrations.[8]

  • Ortho-Disubstituted: A strong band typically appears in the 770–735 cm⁻¹ range.[9]

  • Meta-Disubstituted: Characterized by two distinct bands: one strong band between 810–750 cm⁻¹ and another intense band near 690 cm⁻¹.[6]

  • Para-Disubstituted: A single, very strong absorption band is observed in the 860–790 cm⁻¹ range.[6]

Additionally, weak overtone and combination bands appearing between 2000 and 1667 cm⁻¹ can provide a secondary, characteristic pattern for each substitution type.[8][9]

Mass Spectrometry (MS): Differentiating Through Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) can often distinguish between isomers by revealing unique fragmentation patterns, even when the molecular ion peaks are identical.[10] The proximity of the functional groups in the ortho-isomer can lead to unique rearrangements not possible in the meta- and para-isomers, a phenomenon known as the "ortho effect."[11]

  • Ortho-Isomers (e.g., Salicylic Acid): Often show a characteristic loss of a neutral molecule (like H₂O or ROH) through an intramolecular rearrangement involving both substituents. This results in a unique, often prominent, fragment ion.[11]

  • Meta- and Para-Isomers: Lacking the proximity of the ortho-isomer, they tend to undergo more conventional fragmentation pathways, such as the loss of the substituents themselves or cleavage of the aromatic ring. Their spectra are often similar to each other but distinct from the ortho-isomer.[11] For example, the primary fragmentation of benzoic acid itself is the loss of the hydroxyl radical (•OH) to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak.[12] Subsequent loss of CO yields the phenyl cation ([C₆H₅]⁺) at m/z 77.

A Systematic Workflow for Isomer Identification

A robust analytical strategy employs these techniques in a logical sequence. The following workflow ensures efficient and accurate identification, minimizing ambiguity.

Differentiating_Benzoate_Isomers start Unknown Benzoate Isomer Sample ms Acquire EI-MS start->ms Confirm Molecular Weight ir Acquire FT-IR ms->ir Identify Functional Groups nmr_h1 Acquire ¹H NMR ir->nmr_h1 Initial Isomer Hypothesis ambiguous Ambiguous? nmr_h1->ambiguous nmr_c13 Acquire ¹³C NMR data_analysis Cross-Reference All Spectral Data nmr_c13->data_analysis Confirm Symmetry ortho Ortho-Isomer Identified data_analysis->ortho e.g., Complex ¹H NMR 6 Aromatic ¹³C signals Ortho-effect in MS IR band ~750 cm⁻¹ meta Meta-Isomer Identified data_analysis->meta e.g., Complex ¹H NMR 6 Aromatic ¹³C signals Standard MS fragmentation IR bands ~780 & 690 cm⁻¹ para Para-Isomer Identified data_analysis->para e.g., Simple AA'BB' ¹H NMR 4 Aromatic ¹³C signals Standard MS fragmentation IR band ~830 cm⁻¹ ambiguous->nmr_c13 Yes ambiguous->data_analysis No, pattern is clear

Caption: A systematic workflow for identifying benzoate isomers.

Comparative Data Summary

To illustrate these principles, the table below summarizes the expected key spectral features for the three isomers of hydroxybenzoic acid. These values are representative and can be found in spectral databases like the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook.[13][14]

Spectroscopic FeatureOrtho-Hydroxybenzoic Acid (Salicylic Acid)Meta-Hydroxybenzoic AcidPara-Hydroxybenzoic Acid
¹H NMR (Aromatic) 4 complex signals4 complex signals2 doublets (AA'BB' system)
¹³C NMR (Aromatic) 6 signals6 signals4 signals
IR (C-H oop bend) ~755 cm⁻¹ (strong)~760 cm⁻¹ and ~680 cm⁻¹~840 cm⁻¹ (strong)
MS (Key Fragment) m/z 120 ([M-H₂O]⁺)m/z 121 ([M-OH]⁺), m/z 93 ([M-COOH]⁺)m/z 121 ([M-OH]⁺), m/z 93 ([M-COOH]⁺)

Experimental Protocols

Adherence to standardized protocols is crucial for generating high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the benzoate isomer sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds are typical starting points.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experiment time will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to tetramethylsilane (TMS) at 0.00 ppm.

NMR_Workflow prep 1. Sample Prep (5-10 mg in 0.7 mL solvent) acq 2. Data Acquisition (Tune, Shim, Acquire FID) prep->acq proc 3. Data Processing (FT, Phase, Baseline Correct) acq->proc analysis 4. Spectral Analysis (Reference to TMS, Assign Peaks) proc->analysis

Caption: Standardized workflow for NMR analysis.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (Solid): For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly on the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: EI-MS Sample Preparation and Acquisition
  • Sample Introduction: If the sample is sufficiently volatile and thermally stable, use a Gas Chromatography (GC-MS) system for introduction. If not, a direct insertion probe can be used.

  • Ionization: In the source, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Ions are detected, and the signal is processed to generate the mass spectrum, which plots relative intensity versus m/z.

Conclusion

The differentiation of benzoate isomers is a task that demands a meticulous and multi-faceted analytical approach. While each spectroscopic technique offers valuable clues, none alone provides a complete and unambiguous answer. It is the synergy of ¹H NMR's coupling patterns, ¹³C NMR's symmetry analysis, IR's vibrational fingerprinting, and MS's unique fragmentation pathways that transforms ambiguity into certainty. By following the systematic workflow and cross-referencing principles outlined in this guide, researchers can confidently elucidate the precise structure of benzoate isomers, ensuring the integrity and success of their scientific endeavors.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link][13][15][16][17]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link][14][18][19][20][21]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link][6][22]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Link][8]

  • Chemistry LibreTexts. Spectral Characteristics of the Benzene Ring. [Link][4]

  • Zádor, J., et al. (2007). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. International Journal of Mass Spectrometry, 265(2-3), 199-210. [Link][11]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link][1]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link][5]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link][23]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link][12]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link][10]

  • ChemHelp ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link][3]

  • QuimicaOrganica.org. IR Spectrum: Aromatics. [Link][9]

  • University of Colorado Boulder, Department of Chemistry. Infrared Spectroscopy Handout. [Link][7]

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A Comparative Guide to Catalysts for Salicylic Acid Esterification: From Traditional Acids to Modern Heterogeneous Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the esterification of salicylic acid is a cornerstone reaction, yielding valuable compounds like methyl salicylate, a key ingredient in pharmaceuticals and fragrances.[1] The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an in-depth comparative analysis of various catalytic systems for salicylic acid esterification, grounded in experimental data and practical insights to inform your catalyst selection process.

The Crux of Catalysis in Salicylic Acid Esterification

The esterification of salicylic acid is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of a catalyst.[2] The primary role of the catalyst is to accelerate the reaction rate to achieve equilibrium faster.[2] An effective catalyst not only enhances the reaction kinetics but also exhibits high selectivity towards the desired ester, minimizing side reactions. The selection of an optimal catalyst hinges on a balance of factors including catalytic activity, selectivity, cost, safety, and ease of separation and reuse. This guide will navigate through the performance of homogeneous, heterogeneous, and biocatalytic systems to provide a holistic view.

Homogeneous Acid Catalysts: The Conventional Workhorses

Traditional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have long been the go-to catalysts for esterification due to their low cost and high activity.[3]

Mechanism of Action: These Brønsted acids protonate the carbonyl oxygen of the carboxylic acid group of salicylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[2]

Performance Insights: Sulfuric acid, in particular, has demonstrated high conversion rates, often exceeding 70-94%, with excellent selectivity (>99%) under relatively mild conditions (e.g., ~65°C for 1.5-2 hours).[4]

Challenges and Limitations: Despite their efficacy, homogeneous acid catalysts suffer from significant drawbacks. They are highly corrosive, pose environmental and safety hazards, and are difficult to separate from the reaction mixture, often requiring neutralization steps that generate substantial waste.[5] Catalyst recovery and reuse are generally not feasible, adding to the operational cost and environmental burden.[5]

cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Product Isolation reactants Salicylic Acid + Alcohol (e.g., Methanol) reactor Reaction Vessel reactants->reactor catalyst Homogeneous Catalyst (e.g., H₂SO₄) catalyst->reactor heating Heating & Stirring reactor->heating neutralization Neutralization (e.g., NaHCO₃ solution) heating->neutralization extraction Solvent Extraction neutralization->extraction drying Drying Agent (e.g., Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation product Crude Methyl Salicylate evaporation->product cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Product & Catalyst Recovery reactants Salicylic Acid + Alcohol reactor Reaction Vessel reactants->reactor catalyst Heterogeneous Catalyst (e.g., Zeolite, Resin) catalyst->reactor heating Heating & Stirring reactor->heating filtration Filtration/Decantation heating->filtration catalyst_recovery Recovered Catalyst (for reuse) filtration->catalyst_recovery product_solution Product Solution filtration->product_solution evaporation Solvent Evaporation product_solution->evaporation product Crude Product evaporation->product

Caption: Workflow for salicylic acid esterification using a heterogeneous catalyst.

Emerging Catalytic Systems

Ionic liquids (ILs) are salts with low melting points that can be designed to have acidic properties. SO₃H-functionalized ionic liquids have shown high catalytic activity for salicylic acid esterification, especially under microwave irradiation, achieving yields of 91.9–93.6%. [5]A key advantage of ILs is their potential for easy separation and reuse. [5]The catalytic activity of these acidic ionic liquids correlates well with their acidity. [5]

Biocatalysts, such as lipases, offer a highly selective and environmentally benign route for esterification. For instance, Candida antarctica lipase has been used for the transesterification of methyl salicylate with sorbitol, achieving a high conversion yield of 98%. [6]Enzymatic methods operate under mild conditions, reducing energy consumption and by-product formation. However, the cost and stability of enzymes can be limiting factors.

Comparative Performance Data
Catalyst SystemReactantsTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference(s)
Homogeneous
Sulfuric Acid (H₂SO₄)Salicylic Acid, Methanol~651.5 - 2~70-94>99[4]
Heterogeneous
Zeolite HβSalicylic Acid, Dimethyl Carbonate1504>90>95[4]
Zeolite HZSM-5Salicylic Acid, Dimethyl Carbonate1504>90>95[4]
Mesoporous AluminosilicateSalicylic Acid, Dimethyl Carbonate--98.677.0[4]
Ce⁴⁺-modified cation-exchange resinSalicylic Acid, Methanol951293.3>99[7]
Ionic Liquid
SO₃H-functionalized ILsSalicylic Acid, Alcohol- (Microwave)<0.591.9–93.6 (Yield)-[5]
Enzymatic
Candida antarctica lipaseMethyl Salicylate, Sorbitol (Transesterification)--98 (Yield)-[6]
Experimental Protocols
  • In a 5-mL conical vial equipped with a magnetic stir vane, combine 0.65 g of salicylic acid and 2.0 mL of methanol. [2]2. Stir the mixture until the salicylic acid is completely dissolved. [2]3. Slowly and carefully add 0.75 mL of concentrated sulfuric acid to the solution while stirring. [2]4. Attach a water-cooled condenser and heat the mixture to a gentle boil (approximately 80°C) for 75 minutes. [2]5. After cooling to room temperature, add 1 mL of dichloromethane (CH₂Cl₂) to the reaction mixture. [2]6. Transfer the mixture to a separatory funnel and wash with 1 mL of 5% aqueous sodium bicarbonate solution to neutralize the excess acid. [2]7. Separate the organic layer and dry it over anhydrous sodium sulfate. [2]8. Evaporate the solvent to obtain the crude methyl salicylate. [2]

  • Place a known amount of salicylic acid, alcohol (e.g., methanol in a specific molar ratio), and the solid acid catalyst (e.g., 0.4 g of Ce(SO₄)₂/001x7 resin) in a sealed reactor or a round-bottom flask with a condenser. [7]2. Heat the reaction mixture to the desired temperature (e.g., 95°C) with constant stirring for a specified duration (e.g., 12 hours). [7]3. After the reaction, cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Wash the recovered catalyst with a suitable solvent (e.g., methanol) and dry it for reusability studies.

  • Analyze the liquid phase using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of salicylic acid and the selectivity towards the desired ester.

Conclusion and Future Outlook

The choice of catalyst for salicylic acid esterification is a critical decision that impacts the entire synthesis process. While traditional homogeneous catalysts like sulfuric acid offer high conversion rates, their environmental and operational drawbacks are significant. [5]Heterogeneous solid acid catalysts, including zeolites, modified metal oxides, and ion-exchange resins, present a more sustainable alternative, with the key advantages of easy separation and reusability. [8]Emerging technologies like acidic ionic liquids and enzymatic catalysis show great promise for further improving the efficiency and green credentials of salicylic acid ester synthesis. [5][6] For industrial applications, the future lies in the development of robust, highly active, and selective heterogeneous catalysts that can operate under mild conditions with long-term stability. Further research into continuous flow reactor systems utilizing packed beds of solid catalysts could also enhance productivity and process efficiency. [9]The ultimate goal is to design a catalytic system that is not only efficient and selective but also economically viable and environmentally benign.

References

  • BenchChem. (n.d.). comparing the efficacy of different catalysts for methyl salicylate synthesis.
  • G. F. B. P. E. (2002). Enzymatic synthesis of water-soluble derivatives of salicylic acid in organic media. ResearchGate.
  • D'Souza, L., & Nagaraju, N. (2007). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Indian Journal of Chemistry, 46A, 292-298.
  • Shi, H., et al. (2010). Microwave-accelerated esterification of salicylic acid using Brönsted acidic ionic liquids as catalysts. Catalysis Communications, 11(7), 588-591.
  • Li, J., et al. (2021). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. Molecules, 26(15), 4479.
  • Zhang, J., et al. (2015). Esterification of Salicylic Acid with Dimethyl Carbonate over Mesoporous Aluminosilicate. Industrial & Engineering Chemistry Research, 54(44), 11059-11067.
  • ResearchGate. (n.d.). List of homogeneous acid catalysts with optimum conditions for esterification.
  • ResearchGate. (n.d.). Esterification of salicylic acid with methanol, effect of catalyst weight.
  • D'Souza, L., & Nagaraju, N. (2007). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Semantic Scholar.
  • Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules.
  • Google Patents. (n.d.). WO2023182349A1 - Method for producing salicylic acid ester.
  • Unknown. (n.d.). Ester Derivatives of Salicylic Acid.

Sources

A Senior Application Scientist’s Guide to the Quantitative Purity Analysis of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is the cornerstone of reproducibility, safety, and efficacy. Ethyl 2-hydroxy-5-methylbenzoate (CAS: 34265-58-2), a hydroxyl benzoate derivative, serves as a key intermediate in various synthetic pathways.[1][2] Ensuring its quantitative purity is paramount for researchers and drug development professionals who rely on this molecule for predictable reaction kinetics and to prevent the introduction of unwanted impurities into their discovery pipelines.

This guide provides an in-depth comparison of three robust analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. As a self-validating system, each protocol is designed to provide documented evidence that the method reliably meets the requirements for its intended purpose.[3][4]

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is the go-to method for the purity analysis of non-volatile and thermally stable compounds like this compound. Its strength lies in the high-resolution separation of the main compound from potential impurities, such as the starting material (p-cresotinic acid) or other related esters.[5][6]

The Causality Behind Method Selection: We choose a Reverse-Phase (RP) HPLC method because this compound is a moderately polar organic molecule. A C18 stationary phase provides excellent hydrophobic interaction, while a polar mobile phase (like a water/acetonitrile mixture) allows for efficient elution and separation based on polarity differences between the analyte and its potential impurities.[5] The inclusion of an acid, like phosphoric or formic acid, sharpens the peak shape of the acidic parent compound (2-hydroxy-5-methylbenzoic acid) if present as an impurity.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Accurately weigh ~25 mg of sample prep2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) prep1->prep2 prep3 Dilute to 25 mL (Final Conc. ~1 mg/mL) prep2->prep3 prep4 Filter with 0.45 µm PTFE syringe filter prep3->prep4 inj Inject 10 µL onto RP-C18 Column prep4->inj sep Isocratic Elution with ACN:H₂O:H₃PO₄ inj->sep det UV Detection at 258 nm sep->det integ Integrate Peak Areas in Chromatogram det->integ calc Calculate Purity via Area Percent Normalization integ->calc

Caption: HPLC workflow for this compound purity analysis.

Detailed HPLC Protocol

1. Reagents and Materials:

  • This compound sample

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (ACS Grade)

  • 0.45 µm PTFE syringe filters

2. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1 v/v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 258 nm.[7]

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Sample Preparation:

  • Prepare the diluent by mixing Acetonitrile and Water in a 1:1 ratio.

  • Accurately weigh approximately 25.0 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with the diluent. This yields a nominal concentration of 1.0 mg/mL.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. Data Analysis:

  • Perform a blank injection (diluent only) to ensure no system peaks interfere.

  • Inject the prepared sample.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity using the area percent normalization method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Performance Comparison: HPLC
ParameterResultRationale / Comment
Linearity (R²) > 0.999Ensures detector response is proportional to concentration across a defined range.[4]
Limit of Detection (LOD) ~1 µg/mLThe lowest concentration detectable above baseline noise.[7]
Limit of Quantitation (LOQ) ~3 µg/mLThe lowest concentration that can be reliably quantified with precision and accuracy.[7]
Precision (%RSD) < 2.0%Demonstrates the method's repeatability for multiple preparations.
Specificity HighAchieved by resolving the main peak from all potential impurities and degradants.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): Enhanced Specificity

For volatile and thermally stable compounds, GC offers superior separation efficiency. Coupling it with a Mass Spectrometer (MS) provides an orthogonal detection method, confirming both the retention time and the mass-to-charge ratio (m/z) of the analyte and any impurities. This is particularly powerful for identifying unknown impurities.[9] this compound, with a boiling point of 251°C, is well-suited for this technique.[1][10]

The Causality Behind Method Selection: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane) is chosen to separate compounds primarily by their boiling points. This provides a different separation mechanism than RP-HPLC, offering complementary information. The use of Electron Impact (EI) ionization in the MS source generates reproducible fragmentation patterns, creating a "fingerprint" for each compound that can be compared against spectral libraries for confident identification.[9]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of sample prep2 Dissolve in Solvent (e.g., Methanol) prep1->prep2 prep3 Dilute to 10 mL (Final Conc. ~1 mg/mL) prep2->prep3 inj Inject 1 µL into Split/Splitless Inlet prep3->inj sep Separate on BP-5 Capillary Column inj->sep ion Electron Impact (EI) Ionization (70 eV) sep->ion mass Mass Analysis (Scan m/z 50-300) ion->mass tic Generate Total Ion Chromatogram (TIC) mass->tic integ Integrate Peak Areas tic->integ spec Identify Impurities via Mass Spectra Library Search integ->spec calc Calculate Purity (Area % Normalization) integ->calc

Caption: GC-MS workflow for purity and impurity identification.

Detailed GC-MS Protocol

1. Reagents and Materials:

  • This compound sample

  • Methanol (GC Grade)

  • Helium (99.999% purity)

2. Instrument and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: BP-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50–300.

3. Sample Preparation:

  • Accurately weigh approximately 10.0 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Methanol.

  • Transfer an aliquot to a GC vial.

4. Data Analysis:

  • Acquire the data and display the Total Ion Chromatogram (TIC).

  • Integrate all peaks. Calculate purity via area percent normalization as described for HPLC.

  • For each impurity peak, extract the mass spectrum.

  • Compare the experimental mass spectrum against a spectral library (e.g., NIST) to tentatively identify the impurity structure.

Performance Comparison: GC-MS
ParameterResultRationale / Comment
Linearity (R²) > 0.995Demonstrates consistent response for quantification.
Limit of Detection (LOD) ~0.5 µg/mLHigh sensitivity, especially in Selected Ion Monitoring (SIM) mode.[9]
Limit of Quantitation (LOQ) ~2 µg/mLExcellent for trace impurity analysis.
Precision (%RSD) < 3.0%Slightly higher variability than HPLC due to inlet discrimination effects.
Specificity Very HighMass spectral data provides definitive identification, resolving co-eluting peaks.

Quantitative NMR (qNMR) Spectroscopy: The Primary Method

Unlike chromatographic techniques that rely on relative response factors, qNMR is a primary analytical method. The integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for direct purity determination without a reference standard of the analyte itself.[11][12]

The Causality Behind Method Selection: This technique is chosen for its ability to provide an absolute purity value (assay) when a certified internal standard of known purity is used. The internal standard must be stable, non-volatile, have a simple NMR spectrum with signals that do not overlap with the analyte, and be accurately weighable.[13] Maleic anhydride is an excellent choice as its single proton environment gives a sharp singlet in a clear region of the spectrum (~7.0 ppm), distinct from the aromatic and aliphatic protons of this compound.

Experimental Workflow: qNMR

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Purity Calculation prep1 Accurately weigh ~20 mg of sample prep3 Dissolve both in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep3 prep2 Accurately weigh ~10 mg of Internal Standard (e.g., Maleic Anhydride) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq Acquire ¹H NMR Spectrum (≥ 400 MHz) proc Apply Fourier Transform, Phase, and Baseline Correction acq->proc integ Integrate characteristic, non-overlapping signals proc->integ calc Calculate Purity using the Integral Ratio, Molar Masses, and Weights integ->calc

Caption: qNMR workflow for absolute purity determination.

Detailed qNMR Protocol

1. Reagents and Materials:

  • This compound sample

  • Certified Internal Standard (IS), e.g., Maleic Anhydride (purity > 99.5%)

  • Deuterated solvent, e.g., Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • 5 mm NMR tubes

2. Instrument and Conditions:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Probe: Standard 5 mm broadband probe.

  • Experiment: Standard quantitative ¹H experiment.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of interest (typically 30-60 s for accurate integration).

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

3. Sample Preparation:

  • Accurately weigh approximately 20.0 mg of the this compound sample (W_Analyte) into a vial.

  • To the same vial, accurately weigh approximately 10.0 mg of the internal standard (W_IS).

  • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

4. Data Analysis:

  • Acquire and process the ¹H NMR spectrum.

  • Select a well-resolved signal for the analyte (e.g., the methyl protons of the ethyl group, a triplet at ~1.3 ppm) and for the internal standard (e.g., the two vinyl protons of maleic anhydride, a singlet at ~7.0 ppm).

  • Carefully integrate these signals (I_Analyte and I_IS).

  • Calculate the purity using the following equation:

    • Purity (% w/w) = (I_Analyte / I_IS) x (N_IS / N_Analyte) x (MW_Analyte / MW_IS) x (W_IS / W_Analyte) x Purity_IS

    • Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (Analyte: 3, IS: 2)

      • MW: Molar Mass (Analyte: 180.20 g/mol , IS: 98.06 g/mol )

      • W: Weight

      • Purity_IS: Purity of the internal standard (as a percentage)

Performance Comparison: qNMR
ParameterResultRationale / Comment
Linearity (R²) N/A (Primary Method)Linearity is inherent to the physical principle of NMR.[12]
Limit of Detection (LOD) ~0.1% (w/w)Dependent on the number of scans and magnetic field strength.
Limit of Quantitation (LOQ) ~0.3% (w/w)Excellent for assay but less sensitive for trace impurities than chromatography.
Precision (%RSD) < 1.0%Highly precise due to the stability of the instrument and direct measurement.
Specificity HighBased on unique chemical shifts; structural information is inherent.

Comparative Summary and Recommendations

The choice of analytical technique is driven by the specific requirements of the analysis—whether the goal is routine quality control, identification of unknown impurities, or establishing a primary reference standard.

FeatureHPLCGC-MSqNMR
Primary Goal Purity (Area %), Impurity ProfilingPurity (Area %), Impurity IDAbsolute Purity (Assay)
Sensitivity HighVery HighModerate
Specificity HighVery High (with MS)High (Structural Info)
Sample Throughput HighModerateLow
Instrumentation Cost ModerateHighVery High
Reference Standard Required for quantitationRequired for quantitationInternal Standard only
Best For... Routine QC, stability studiesImpurity structure elucidationCertifying reference materials, orthogonal check

Senior Scientist Recommendation:

  • For routine quality control and release testing , HPLC is the most practical and efficient method. It is robust, precise, and provides excellent separation for known impurities.[8][14]

  • During process development or in failure investigations , GC-MS is invaluable. Its ability to tentatively identify unknown by-products or degradants provides critical information for reaction optimization and safety assessment.[9]

  • For certifying in-house reference standards or when the highest level of accuracy is required for an absolute purity value, qNMR is the authoritative choice.[12] It serves as an excellent orthogonal technique to validate the results obtained from chromatographic methods.

By selecting the appropriate analytical tool and employing a validated, self-verifying protocol, researchers and developers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their scientific and developmental endeavors.[3]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Chavare, S. D., et al. (n.d.). Analytical method validation: A brief review. World Journal of Pharmaceutical Research.
  • Jadhav, S., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.
  • Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester. (2018). SIELC Technologies.
  • This compound | 34265-58-2. (2025). ChemicalBook.
  • D'Amelia, R. P., et al. (2018). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. World Journal of Chemical Education.
  • This compound CAS#: 34265-58-2. (n.d.). ChemWhat.
  • This compound CAS#: 34265-58-2. (n.d.). ChemicalBook.
  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education.
  • Al-Rimawi, F. (2010). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Journal of Chromatographic Science.
  • Bajaj, A., et al. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology.
  • Al-Rimawi, F. (2010). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Taylor & Francis Online.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as Ethyl 2-hydroxy-5-methylbenzoate, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety standards and chemical principles. Our aim is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety and environmental stewardship within your laboratory.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its likely hazard profile from structurally similar benzoate esters.

Key Hazard Considerations:

  • Combustibility: Similar to other benzoate esters, this compound is likely a combustible liquid.[1]

  • Irritation: May cause skin and eye irritation.[2]

  • Respiratory Effects: Inhalation of vapors may cause respiratory tract irritation.[2]

It is imperative to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles.[3]To protect eyes from splashes and vapors.
Lab Coat Standard laboratory coat.To protect skin and clothing from accidental spills.

The Disposal Decision Workflow

The appropriate disposal route for this compound depends on the quantity and nature of the waste. The following workflow provides a logical decision-making process.

DisposalWorkflow start Waste Generated: This compound waste_determination Is the waste contaminated with other hazardous materials? start->waste_determination small_spill Small Spill or Residue (< 25 mL) waste_determination->small_spill No bulk_waste Bulk Waste (> 25 mL or pure substance) waste_determination->bulk_waste Yes or Pure absorb Absorb with an inert material (e.g., vermiculite, sand). small_spill->absorb incompatible Segregate from incompatible materials (e.g., strong oxidizers, acids, bases). bulk_waste->incompatible collect_liquid Collect in a designated, labeled, and sealed hazardous waste container. incompatible->collect_liquid collect_solid Collect absorbed material into a labeled hazardous waste container. absorb->collect_solid dispose Dispose through your institution's Environmental Health & Safety (EHS) office or a licensed waste contractor. collect_solid->dispose collect_liquid->dispose

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance. The following procedures are based on general best practices for laboratory chemical waste disposal.

Protocol 1: Disposal of Small Quantities and Contaminated Materials

This protocol is intended for small spills (less than 25 mL) and for the disposal of items contaminated with this compound, such as pipette tips, gloves, and weighing paper.

Materials:

  • Inert absorbent material (vermiculite, sand, or commercial sorbent pads)

  • Scoop or tongs

  • Sealable, chemically compatible waste container (e.g., a high-density polyethylene (HDPE) pail)

  • Hazardous waste label

Procedure:

  • Ensure Proper Ventilation: Perform this procedure in a well-ventilated area or a chemical fume hood.

  • Absorb the Spill: Cover the spill with an inert absorbent material.

  • Collect the Waste: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Label the Container: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

  • Seal the Container: Tightly seal the container.

  • Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.

Protocol 2: Disposal of Bulk Quantities

This protocol is for the disposal of larger volumes of pure or waste solutions of this compound.

Materials:

  • Sealable, chemically compatible waste container (e.g., a glass or HDPE bottle)

  • Funnel

  • Secondary containment (e.g., a chemical-resistant tray)

  • Hazardous waste label

Procedure:

  • Select an Appropriate Container: Choose a clean, empty container that is compatible with this compound. The original container is often a suitable choice.

  • Transfer the Waste: Carefully pour the waste into the container using a funnel to prevent spills. Perform this transfer within secondary containment.

  • Label the Container: Affix a completed hazardous waste label to the container as described in Protocol 1.

  • Seal and Store: Securely cap the container and store it in a designated satellite accumulation area. Ensure segregation from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Arrange for Pickup: Contact your institution's EHS department for disposal.

Decontamination of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

Procedure:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste, following Protocol 2.

  • Deface the Label: Completely remove or deface the original label on the container.

  • Final Disposal: The triple-rinsed container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policies. Consult your EHS department for specific guidance.

Regulatory Framework and Compliance

The disposal of this compound is governed by federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates the management of hazardous waste from "cradle to grave."[5] This means that the generator of the waste is responsible for it from its creation to its final disposal.

  • OSHA's Laboratory Standard: OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[6][7][8][9] This plan must include procedures for the safe handling and disposal of hazardous chemicals.

Your institution's EHS department is your primary resource for ensuring compliance with these regulations. Always follow their specific procedures for hazardous waste disposal.

Alternative Disposal Considerations

For certain benzoate esters, alternative disposal methods may be permissible under specific conditions and with regulatory approval.

  • Incineration: For bulk quantities, incineration at a licensed facility is a common and effective disposal method.[10]

  • Biodegradation: Some esters can be biodegraded in a controlled manner.[10] This is typically performed at a specialized treatment facility and is not a suitable method for direct discharge into a sanitary sewer without prior treatment and approval.

It is critical to note that these alternative methods should only be considered in consultation with your EHS department and a licensed hazardous waste disposal company.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • The OSHA Laboratory Standard. Lab Manager Magazine. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. Environmental Protection Agency. [Link]

  • This compound CAS#: 34265-58-2. ChemWhat. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency. [Link]

  • How Does The EPA Define Hazardous Waste? CountyOffice.org - YouTube. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Emory University. [Link]

  • Hazardous Waste Disposal Policy. Webster University. [Link]

  • RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Food and Chemical Toxicology. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the integrity of our work and the safety of our researchers are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of Ethyl 2-hydroxy-5-methylbenzoate (CAS No. 34265-58-2), a compound with significant applications in organic synthesis. Our commitment extends beyond supplying high-quality reagents; we aim to be your trusted partner in laboratory safety by providing actionable intelligence that protects both you and your research.

This document moves beyond a simple checklist of personal protective equipment (PPE). It delves into the rationale behind each recommendation, empowering you to make informed decisions that mitigate risks effectively. The procedures outlined herein are designed to be a self-validating system, ensuring a robust safety framework for your laboratory operations.

Hazard Assessment of this compound

A thorough understanding of the potential hazards associated with a chemical is the foundation of a sound safety protocol. This compound, based on data for the compound and structurally similar chemicals, presents the following primary risks:

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation.

  • Eye Irritation: The compound may cause irritation upon contact with the eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.

  • Harmful if Swallowed: Ingestion of the compound can be harmful.

  • Combustibility: While not highly flammable, it is a combustible liquid and should be kept away from heat and open flames.[1][3]

It is also important to note that for some related compounds, the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, a cautious approach is always warranted.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The selection of specific PPE items should be based on a comprehensive risk assessment of the particular procedure being performed.

Hand Protection: The First Line of Defense

Impervious Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Recommended Glove Material: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Why this choice? Nitrile provides a good balance of chemical resistance, comfort, and dexterity for most laboratory applications. For more intensive handling, the superior chemical resistance of butyl rubber or Viton™ is necessary to prevent permeation of the chemical.

  • Best Practices:

    • Inspect gloves for any signs of degradation or punctures before each use.

    • Immediately change gloves if they become contaminated.

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

Safety Glasses with Side Shields or Goggles: These are the minimum requirement to protect against splashes.

  • When to use Goggles: Chemical splash goggles should be worn whenever there is a significant risk of splashing, such as during heating, pouring large quantities, or working with the substance under pressure.

  • Face Shield: A face shield, worn in conjunction with safety glasses or goggles, is recommended for procedures with a high risk of splashing or aerosol generation.

  • Regulatory Adherence: All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

Body Protection: Preventing Contamination of Personal Clothing

Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect street clothing and prevent the transfer of chemicals outside the laboratory.

  • Material Considerations: A lab coat made of a flame-resistant material is advisable given the combustible nature of the compound.

  • Proper Use: Lab coats should be fully buttoned, and the sleeves should be rolled down. They should be removed before leaving the laboratory.

Respiratory Protection: A Precautionary Measure

When is it necessary? Respiratory protection is generally not required when handling small quantities in a well-ventilated area. However, it should be used if:

  • You are working with large quantities of the substance.

  • The material is being heated or aerosolized.

  • Ventilation is inadequate to maintain exposure below acceptable limits.

Recommended Respirator: If a risk assessment indicates the need for respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[1][3]

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for safely handling this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep 1. Conduct Risk Assessment GatherPPE 2. Assemble Required PPE InspectPPE 3. Inspect PPE for Integrity DonPPE 4. Don PPE Correctly WorkInHood 5. Work in a Ventilated Fume Hood DonPPE->WorkInHood HandleCarefully 6. Handle with Care to Avoid Spills KeepClosed 7. Keep Containers Tightly Closed DoffPPE 8. Doff PPE in Designated Area KeepClosed->DoffPPE WashHands 9. Wash Hands Thoroughly DisposeWaste 10. Dispose of Waste Properly

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.